Dodecylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
dodecylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18/h11,13-14,16-17H,2-10,12,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKXNDCHNDYVRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30, Array | |
| Record name | DODECYLBENZENE | |
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DSSTOX Substance ID |
DTXSID7026994 | |
| Record name | Dodecylbenzene | |
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Molecular Weight |
246.4 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dodecylbenzene is a colorless liquid with a weak oily odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID. | |
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Boiling Point |
627.8 °F at 760 mmHg (NTP, 1992), 328 °C, 290-410 °C | |
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Flash Point |
275 °F (NTP, 1992), 285 °F, 140.6 °C | |
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Solubility |
less than 1 mg/mL at 77 °F (NTP, 1992), Insoluble in water, Solubility in water: none | |
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Density |
0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8851 @ 20 °C/4 °C, Relative density (water = 1): 0.86 | |
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Vapor Density |
8.47 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.47 (AIR= 1) | |
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Vapor Pressure |
211.97 mmHg (USCG, 1999), 0.0000511 [mmHg], 5.1X10-5 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
123-01-3, 29986-57-0, 68442-69-3, 25265-78-5 | |
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Melting Point |
19.4 °F (NTP, 1992), 3 °C | |
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Foundational & Exploratory
Dodecylbenzene: A Comprehensive Technical Guide to its Physicochemical Properties and Research Applications
Abstract
Dodecylbenzene, a key intermediate in the chemical industry, possesses a unique combination of physicochemical properties that make it a versatile compound in a multitude of research and industrial applications. This technical guide provides an in-depth exploration of the core characteristics of this compound, offering a valuable resource for researchers, scientists, and professionals in drug development and materials science. We will delve into its fundamental properties, explore its primary role as a precursor to anionic surfactants, and detail its application in specialized fields such as particle physics and enhanced oil recovery. This guide emphasizes the causal relationships between this compound's molecular structure and its functional behavior, providing detailed experimental protocols and visual workflows to empower researchers in their practical applications.
Introduction: The Molecular Architecture and Significance of this compound
This compound (C₁₈H₃₀) is an organic compound characterized by a benzene ring attached to a twelve-carbon alkyl chain.[1][2] Industrially, it is most commonly found as linear alkylbenzene (LAB), which is a mixture of isomers where the phenyl group is attached at different positions along the linear dodecyl chain.[2] This seemingly simple structure gives rise to a set of physicochemical properties that are pivotal to its widespread use. Its aromatic ring provides a site for electrophilic substitution reactions, most notably sulfonation, while the long alkyl chain imparts hydrophobic characteristics.[3][4] The linearity of the alkyl chain is a crucial feature, particularly for the biodegradability of its downstream products, a key consideration in modern chemical formulations.[2]
The primary industrial significance of this compound lies in its role as the direct precursor to linear alkylbenzene sulfonates (LAS), a major class of anionic surfactants used extensively in detergents and cleaning products.[2][3] Beyond this large-scale application, the unique properties of this compound have led to its adoption in more specialized research domains, which will be explored in detail in this guide.
Core Physicochemical Properties of this compound
A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective application in research and development. These properties dictate its behavior as a solvent, its reactivity, and its suitability for various analytical and industrial processes.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₃₀ | [2] |
| Molecular Weight | 246.43 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Odor | Weak, oily | [2] |
| Density | ~0.86 g/cm³ at 20°C | [2] |
| Boiling Point | Approximately 330°C | [2] |
| Melting Point | 3°C | [3] |
| Solubility in Water | Practically insoluble | [2][3] |
| Solubility in Organic Solvents | Soluble in alcohols, ethers, and aromatic hydrocarbons | [2] |
| Viscosity | Refer to specific temperature-dependent data | - |
| Surface Tension | Refer to specific temperature-dependent data | - |
| Flash Point | 135°C | [3] |
Key Research Applications and Methodologies
The utility of this compound extends far beyond its role in the detergent industry. Its specific properties make it a valuable tool in several advanced research fields.
Precursor for Anionic Surfactants: Synthesis of Sodium Dodecylbenzenesulfonate (SDBS)
The most significant application of this compound is its conversion to sodium dodecylbenzenesulfonate (SDBS), a widely used anionic surfactant.[2][3] The process involves the sulfonation of the benzene ring, followed by neutralization.
Causality of Experimental Choices: The sulfonation reaction is a classic electrophilic aromatic substitution.[4] The choice of a strong sulfonating agent, such as sulfuric acid or sulfur trioxide, is crucial to drive the reaction. Temperature control is critical to prevent side reactions and ensure the desired degree of sulfonation. The subsequent neutralization with a base like sodium hydroxide is a straightforward acid-base reaction to produce the salt form, which is the active surfactant.[4]
-
Reaction Setup: In a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, add 35 mL of this compound.
-
Sulfonation: While stirring, slowly add 35 mL of 98% sulfuric acid through the dropping funnel. Maintain the reaction temperature below 40°C during the addition.
-
Reaction: After the addition is complete, raise the temperature to 60-70°C and continue the reaction for 2 hours.[4]
-
Workup: Cool the mixture to 40-50°C and slowly add approximately 15 mL of water. Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the lower aqueous layer containing inorganic salts.
-
Neutralization: Prepare an 80 mL solution of 10% sodium hydroxide. In a clean 250 mL four-necked flask, add approximately 60-70 mL of the NaOH solution. Slowly add the organic phase from the previous step while stirring, maintaining the temperature at 40-50°C.
-
pH Adjustment: Carefully adjust the pH of the mixture to 7-8 using the remaining 10% sodium hydroxide solution.
-
Product Isolation: The resulting mixture contains the synthesized sodium dodecylbenzenesulfonate.
Caption: Workflow for the synthesis of Sodium Dodecylbenzenesulfonate (SDBS).
High-Performance Liquid Scintillators for Neutrino and Particle Physics
Linear alkylbenzene (LAB), of which this compound is a primary component, has emerged as a preferred solvent for large-scale liquid scintillator detectors used in neutrino and other particle physics experiments.
Causality of Experimental Choices: this compound's high flash point makes it safer to handle in large quantities compared to traditional solvents like toluene and xylene. Its excellent light yield and transparency are crucial for the efficient detection of faint scintillation light. Furthermore, its chemical stability and compatibility with other scintillator components, such as fluors and wavelength shifters, are essential for the long-term operation of these detectors. The energy from particle interactions is transferred from the this compound solvent to dissolved fluorescent molecules (fluors), which then emit light that is detected by photomultiplier tubes.[5]
-
Solvent Purification: Start with high-purity this compound. Further purification through distillation or column chromatography may be necessary to remove any quenching impurities.
-
Fluor Dissolution: In a clean, dry, and inert-atmosphere glovebox, dissolve the primary fluor (e.g., 2,5-diphenyloxazole, PPO) and a secondary wavelength-shifting fluor (e.g., 1,4-bis(2-methylstyryl)benzene, bis-MSB) in the purified this compound. The concentrations of the fluors are typically in the range of a few grams per liter.
-
Mixing: Gently stir the mixture until the fluors are completely dissolved. Avoid vigorous agitation to minimize the introduction of air.
-
Degassing: To improve the light yield and pulse shape discrimination, the prepared scintillator solution should be degassed to remove dissolved oxygen, which can quench the scintillation light. This can be achieved by sparging with an inert gas like argon or by freeze-pump-thaw cycles.
-
Storage and Handling: Store the prepared liquid scintillator in a sealed, opaque container under an inert atmosphere to prevent contamination and degradation.
Caption: Energy transfer mechanism in a this compound-based liquid scintillator.
Enhanced Oil Recovery (EOR)
The surfactant derivative of this compound, SDBS, plays a crucial role in enhanced oil recovery (EOR) research. EOR techniques are employed to extract residual oil from reservoirs after primary and secondary recovery methods have been exhausted.
Causality of Experimental Choices: SDBS, due to its amphiphilic nature, can significantly reduce the interfacial tension between oil and water.[1][6] This reduction in interfacial tension allows the injected fluid to mobilize and displace oil that is trapped in the porous rock formations by capillary forces. The effectiveness of SDBS in EOR is dependent on factors such as its concentration, the salinity of the formation water, and the temperature of the reservoir. Researchers often conduct core flooding experiments to simulate reservoir conditions and evaluate the efficiency of different surfactant formulations.[7][8]
-
Core Preparation: A cylindrical core sample from a reservoir rock (e.g., sandstone) is cleaned, dried, and its porosity and permeability are determined. The core is then saturated with brine to simulate formation water.
-
Oil Saturation: Crude oil is injected into the brine-saturated core until no more brine is produced, establishing the initial oil saturation.
-
Water Flooding: Brine is injected into the core to simulate secondary recovery, and the amount of oil produced is measured. This continues until oil production ceases.
-
Surfactant Flooding: A solution of SDBS (derived from this compound) in brine is injected into the core. The concentration of SDBS and the salinity of the brine are key experimental variables.
-
Data Collection: The volume of oil and water produced is continuously monitored. The pressure drop across the core is also recorded.
-
Analysis: The additional oil recovered during the surfactant flood is calculated as a percentage of the oil remaining after the water flood. This data helps in determining the effectiveness of the SDBS solution for EOR.
Caption: Simplified mechanism of enhanced oil recovery using SDBS.
Isomers of this compound and their Influence
Commercial this compound is a mixture of positional isomers.[9] The properties of the resulting sulfonated surfactants can be influenced by the position of the phenyl group on the alkyl chain.[10][11] Research has shown that isomers with the phenyl group closer to the end of the chain (e.g., 2-phenyldodecane) can exhibit different interfacial properties compared to those with the phenyl group near the center of the chain.[12] This has implications for the performance of detergents and the efficiency of EOR agents. The study of individual, monodisperse isomers of sodium para-dodecyl benzene sulfonate provides fundamental insights into structure-property relationships that are obscured in complex commercial mixtures.[10][11]
Safety and Environmental Considerations
This compound is a combustible liquid and should be handled with appropriate care in a well-ventilated area.[3] While it has low water solubility, its sulfonated derivative, LAS, is a major component of wastewater. The biodegradability of LAS is a critical environmental consideration. The use of linear this compound is a direct result of the need for more biodegradable surfactants, as the linear alkyl chain is more readily broken down by microorganisms compared to branched chains.[2]
Conclusion
This compound stands as a testament to the profound impact of molecular structure on chemical functionality. Its well-defined physicochemical properties, particularly its aromatic character and long, linear alkyl chain, have established it as an indispensable precursor in the surfactant industry. Furthermore, its unique combination of safety, stability, and optical clarity has opened doors to its application in cutting-edge research fields. This guide has provided a comprehensive overview of this compound, from its fundamental properties to its practical application in the laboratory. By understanding the "why" behind the experimental choices and methodologies, researchers can better harness the potential of this versatile molecule in their scientific endeavors.
References
- Experimental and Computational Fluid Dynamics Investigation of Mechanisms of Enhanced Oil Recovery via Nanoparticle-Surfactant Solutions. (2023). American Chemical Society.
- Comprehensive Analysis of Impurity Detection in Linear Alkyl Benzene–Based Liquid Scintillators Using Infrared Spectroscopy for Enhanced. (n.d.). Oxford Academic.
- A mechanism study of sodium dodecylbenzenesulfonate on oil recovery: effect of branched chain structure. (2025).
- This compound. (n.d.). Grokipedia.
- This compound. (n.d.). Wikipedia.
- The Interface Behavior and Enhanced Oil Recovery Mechanism of Heavy Alkylbenzene Sulfonates. (2025).
- Positional Isomers of Linear Sodium Dodecyl Benzene Sulfonate: Solubility, Self-Assembly, and Air/Water Interfacial Activity. (n.d.).
- Positional isomers of linear sodium dodecyl benzene sulfonate: solubility, self-assembly, and air/water interfacial activity. (n.d.). PubMed.
- New insights into the mechanism of surfactant enhanced oil recovery: Micellar solubilization and in-situ emulsific
- Sodium dodecyl benzene sulfonate-catalyzed reaction for green synthesis of biologically active benzylpyrazolyl-coumarin derivatives, mechanism studies, theoretical calculations. (n.d.).
- This compound | C18H30 | CID 31237. (n.d.). PubChem.
- 4-dodecylbenzenesulfonyl azides. (n.d.). Organic Syntheses Procedure.
- Chemical synthesis and characterization of this compound sulfonic acid-doped polyaniline/viscose fiber. (n.d.). RSC Publishing.
- This compound – Knowledge and References. (n.d.). Taylor & Francis.
- Synthesis method of ester in dodecylbenzenesulfonic acid inverse microemulsion. (n.d.).
- Preparation of Multifunctional Surfactants Derived from Sodium this compound Sulfonate and Their Use in Oil-Field Chemistry. (n.d.). MDPI.
- Sulfonation Reaction - Synthesis of Sodium Dodecyl Benzene Sulfon
- Preparation of Multifunctional Surfactants Derived from Sodium this compound Sulfonate and Their Use in Oil-Field Chemistry. (2023). PubMed.
- Organic Syntheses Procedure. (n.d.).
- Sample Preparation & Liquid Scintill
- Polyaniline co-doped with dodecyl benzene sulfonic acid and zwitterionic- based ionic liquids prepared by inverse emulsion polymerization. (n.d.).
- Dodecylbenzenesulfonic acid. (n.d.). PubChem.
- Molecular structure, electric property, and scintillation and quenching of liquid scintill
- Sample Preparation & Liquid Scintillation Counting. (n.d.).
- Do you know how to synthesis dodecylbenzenesulfonic acid?. (2022).
- CAS No. 27176-87-0 Chemical Name Dodecylbenzenesulfonic acid Structural Formula SUMMARY CONCLUSIONS OF THE SIAR. (n.d.).
- 31 - Liquid Scintill
- Schematic representations of the energy transfer processes involved in liquid scintillation. (n.d.).
- Mechanism of energy transfer in liquid scintillation counting. (n.d.).
- Final Report of the Cosmetic Ingredient Review Expert Panel Amended Safety Assessment of Dodecylbenzenesulfonate, Decylbenzenesulfon
- Surfactant flooding characteristics of dodecyl alkyl sulf
- LIQUID SCINTILL
- Laboratory methods for enhanced oil recovery core floods. (n.d.). SciSpace.
- Sample Prepar
- Why is the energy transfer mechanism for Liquid Scintillation Counting a two step process?. (2019).
- DISCRIMINATOR SETTING AND COCKTAIL PREPARATION FOR ANALYSIS OF ALPHA AND BETA EMITTERS IN AQUEOUS SOLUTION USING LIQUID SCINTILL
- Experimental Study of Enhanced Oil Recovery by Surfactants using Core Flooding. (n.d.). Pakistan Institute of Chemical Engineers.
- Bio-Based Solvents for Organic Synthesis. (n.d.). The world's largest collection of open access research papers.
- Environmentally Benign Solvents in Organic Synthesis: Current Topics. (n.d.).
- Spontaneous Imbibition and Core Flooding Experiments of Enhanced Oil Recovery in Tight Reservoirs with Surfactants. (2023). MDPI.
- Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020).
- A Critical Assessment of Micellization of Sodium Dodecyl Benzene Sulfonate (SDBS) and Its Interaction with Poly(vinyl pyrrolidone) and Hydrophobically Modified Polymers, JR 400 and LM 200. (n.d.). Scilit.
- Experimental Core Flooding Investigation of New ZnO−γAl2O3 Nanocomposites for Enhanced Oil Recovery in Carbonate Reservoirs. (2022).
Sources
- 1. researchgate.net [researchgate.net]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. arxiv.org [arxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Positional isomers of linear sodium dodecyl benzene sulfonate: solubility, self-assembly, and air/water interfacial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of Novel Dodecylbenzene Derivatives
Introduction: Beyond Surfactancy - The Expanding Role of Dodecylbenzene Derivatives
This compound and its sulfonated analogues have long been cornerstone molecules in the chemical industry, primarily recognized for their indispensable role as surfactants in detergents and cleaning agents.[1] The archetypal structure, a C12 alkyl chain appended to a benzene ring, provides the amphiphilic character essential for reducing surface tension and facilitating emulsification.[2] However, the versatility of the this compound scaffold extends far beyond detergency. By introducing novel functionalities onto the aromatic ring or modifying the alkyl chain, a new generation of derivatives is emerging with significant potential in advanced applications, including drug delivery, antimicrobial agents, and specialized catalysis.[3][4][5]
This guide provides an in-depth exploration of the synthesis and characterization of these novel this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices. We will delve into robust synthetic strategies that offer precise control over molecular architecture and explore a suite of analytical techniques essential for comprehensive characterization, from structural elucidation to the assessment of physicochemical properties.
Part 1: Strategic Synthesis of this compound Scaffolds
The synthesis of this compound derivatives hinges on the strategic construction of the core alkylbenzene structure. The choice of methodology is dictated by the desired substitution pattern, the need to avoid isomeric mixtures, and the compatibility with other functional groups.
The Friedel-Crafts Acylation/Reduction Pathway: A Strategy for Regiocontrol
A primary challenge in the direct Friedel-Crafts alkylation of benzene with a long-chain alkyl halide is the propensity for carbocation rearrangement, leading to a mixture of positional isomers.[6] Furthermore, the alkylated product is more reactive than the starting material, often resulting in polyalkylation.[6] To circumvent these issues, a more controlled two-step approach is favored: Friedel-Crafts acylation followed by reduction of the resulting ketone.
The acylation introduces an acyl group, which is deactivating and thus prevents polysubstitution.[7] The subsequent reduction of the carbonyl group to a methylene group yields the desired linear alkylbenzene.
Caption: Controlled synthesis of n-dodecylbenzene via acylation and reduction.
Step 1: Friedel-Crafts Acylation of Benzene with Lauroyl Chloride [8][9]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to anhydrous benzene (10 equivalents, serving as both reactant and solvent). Cool the mixture in an ice bath.
-
Addition of Acyl Chloride: Slowly add lauroyl chloride (1 equivalent) dropwise from the dropping funnel to the stirred benzene/AlCl₃ mixture. The addition should be controlled to maintain the reaction temperature below 10°C. Hydrogen chloride gas will be evolved.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to 60°C under reflux for 2-3 hours to complete the reaction.[8]
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with concentrated HCl. This will decompose the aluminum chloride complex. Separate the organic layer, wash with water, 5% sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude dodecanoylbenzene can be purified by vacuum distillation.
Causality Behind Choices:
-
Excess Benzene: Using benzene as the solvent ensures it is in large excess, maximizing the probability of the acylium ion reacting with benzene rather than the slightly deactivated product, further minimizing polysubstitution.
-
Anhydrous Conditions: AlCl₃ and acyl chlorides are highly reactive towards water. Strict anhydrous conditions are essential to prevent catalyst deactivation and hydrolysis of the acyl chloride.
-
Low-Temperature Addition: The reaction is exothermic. Slow, controlled addition at low temperature prevents side reactions and ensures the stability of the acylium ion intermediate.
Step 2: Wolff-Kishner Reduction of Dodecanoylbenzene [10][11][12]
The Huang-Minlon modification of the Wolff-Kishner reduction is a high-yield method for this transformation.[12]
-
Reaction Setup: To a round-bottom flask fitted with a reflux condenser, add dodecanoylbenzene (1 equivalent), diethylene glycol (as a high-boiling solvent), hydrazine hydrate (4-5 equivalents), and potassium hydroxide (4-5 equivalents).
-
Hydrazone Formation: Heat the mixture to reflux (around 130-140°C) for 1 hour to form the hydrazone intermediate.
-
Water Removal: Reconfigure the apparatus for distillation and remove water and excess hydrazine until the temperature of the reaction mixture rises to 190-200°C.
-
Decomposition: Once the temperature reaches ~200°C, return the apparatus to the reflux configuration and heat for an additional 3-4 hours. The evolution of nitrogen gas will be observed as the hydrazone decomposes to the alkane.[12]
-
Work-up and Purification: Cool the reaction mixture, add water, and extract the product with diethyl ether or hexane. Wash the organic extracts, dry over a suitable drying agent, and remove the solvent. The resulting n-dodecylbenzene can be purified by vacuum distillation.
Causality Behind Choices:
-
High-Boiling Solvent: Diethylene glycol allows the reaction to reach the high temperatures necessary for the decomposition of the hydrazone intermediate.[12]
-
Strong Base (KOH): The base is crucial for the deprotonation steps in the mechanism, leading to the formation of the diimide anion.[11]
-
Removal of Water: Driving off the water allows the reaction temperature to increase, which is necessary for the final nitrogen elimination step.[12]
Grignard Reaction for Branched or Functionalized Derivatives
The Grignard reaction offers a versatile route to introduce the dodecyl chain or to synthesize more complex, branched derivatives.[13] For example, reacting a dodecyl magnesium halide with a suitable electrophile or reacting a phenyl magnesium halide with a C12 electrophile can create specific isomers.
-
Grignard Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.1 equivalents). Add a small portion of a solution of 1-bromododecane (1 equivalent) in anhydrous diethyl ether or THF via a dropping funnel. A crystal of iodine can be added to initiate the reaction. Once the reaction starts (indicated by bubbling and a color change), add the remaining 1-bromododecane solution dropwise to maintain a gentle reflux.[14] After addition, reflux for an additional 30-60 minutes.
-
Coupling Reaction (Example with a Phenyl Source): This is a conceptual example, as direct coupling with a simple halobenzene is inefficient. A more practical approach for novel derivatives would be to react the dodecyl Grignard with a functionalized electrophile. For instance, reacting with an epoxide can introduce a hydroxyl group.
-
Work-up: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride. Extract the product with ether, wash the organic layer, dry it, and purify by distillation or chromatography.
Synthesis of Novel Functionalized Derivatives
The true potential for drug development lies in the synthesis of this compound derivatives bearing specific functional groups such as amines, hydroxyls, or carboxylic acids. These groups can serve as handles for conjugation, alter solubility, or impart biological activity.
-
Nitration: Synthesize n-dodecylbenzene as described in section 1.1. To a stirred solution of n-dodecylbenzene in concentrated sulfuric acid, slowly add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) at low temperature (0-10°C). The para-isomer is the major product due to the ortho,para-directing nature of the alkyl group and steric hindrance at the ortho positions.
-
Work-up: After the reaction is complete, pour the mixture onto ice and extract the nitro-dodecylbenzene. Wash and dry the organic phase.
-
Reduction: Reduce the nitro group to an amine using a standard reducing agent, such as tin (Sn) and hydrochloric acid (HCl), or through catalytic hydrogenation (H₂/Pd-C).
-
Purification: After work-up and neutralization, the 4-aminothis compound can be purified by column chromatography or distillation.
Part 2: Comprehensive Characterization of this compound Derivatives
A thorough characterization is essential to confirm the structure, purity, and physicochemical properties of the synthesized derivatives. This involves a multi-technique approach.
Structural Elucidation: Spectroscopic and Spectrometric Techniques
A combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural assignment.[15]
NMR is the most powerful tool for determining the precise connectivity of atoms.
-
¹H NMR: Provides information on the number and environment of protons. For n-dodecylbenzene, characteristic signals include:
-
¹³C NMR: Shows the number of unique carbon environments. For n-dodecylbenzene, key signals are:
| Assignment | ¹H NMR Chemical Shift (ppm) [9] | ¹³C NMR Chemical Shift (ppm) [9] |
| Aromatic (C1') | - | ~142.9 |
| Aromatic (C2', C6') | 7.39 - 7.01 (multiplet) | ~128.4 |
| Aromatic (C3', C5') | 7.39 - 7.01 (multiplet) | ~128.2 |
| Aromatic (C4') | 7.39 - 7.01 (multiplet) | ~125.6 |
| Benzylic (C1) | ~2.59 (triplet) | ~36.1 |
| Alkyl (C2) | ~1.60 (multiplet) | ~31.6 |
| Alkyl (C3-C10) | ~1.26 (broad multiplet) | ~29.4 - 29.7 |
| Alkyl (C11) | ~1.26 (broad multiplet) | ~32.0 |
| Terminal Methyl (C12) | ~0.89 (triplet) | ~22.8 |
| Terminal Methyl (C12) | - | ~14.1 |
IR spectroscopy is used to identify the presence of specific functional groups.
-
Aromatic C-H stretch: ~3030-3100 cm⁻¹.[16]
-
Aliphatic C-H stretch: ~2850-2960 cm⁻¹.[17]
-
Aromatic C=C stretch (in-ring): Bands around 1600 cm⁻¹ and 1500 cm⁻¹.[16]
-
Sulfonate group (for sulfonated derivatives): Strong, characteristic absorptions for S=O stretching around 1180 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).[18]
MS provides the molecular weight and information about the fragmentation pattern, which aids in structural confirmation.[19] For n-dodecylbenzene (MW = 246.43 g/mol ), common fragments include:
-
Molecular Ion (M⁺): A peak at m/z = 246.
-
Tropylium Ion: A prominent peak at m/z = 91, resulting from benzylic cleavage, is highly characteristic of alkylbenzenes.[12][15]
-
Alkyl Chain Fragmentation: A series of peaks separated by 14 mass units (CH₂) corresponding to the loss of alkyl fragments.
Purity and Isomer Distribution: Chromatographic Techniques
Chromatography is essential for assessing the purity of the synthesized compounds and for separating complex isomeric mixtures.
Reversed-phase HPLC is particularly effective for analyzing this compound sulfonates.[20]
-
Column: A C8 or C18 reversed-phase column is typically used.[21]
-
Mobile Phase: A gradient of acetonitrile and water, often with an ion-pairing agent or a salt like sodium perchlorate to improve peak shape and resolution.[20][21]
-
Detection: UV detection at ~225 nm is common due to the absorbance of the benzene ring.[20] Fluorescence detection can also be employed for higher sensitivity.[20]
-
Analysis: The retention time will vary based on the hydrophobicity of the isomers. This method allows for the quantification of different chain-length homologs and positional isomers in a mixture.
Physicochemical and Performance Characterization
For applications in drug delivery or as surfactants, understanding the thermal stability and self-assembly behavior is critical.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of the derivatives.[22]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It can identify phase transitions such as melting points and glass transitions.[22]
Caption: Workflow for assessing thermal properties using TGA and DSC.
For amphiphilic derivatives, the Critical Micelle Concentration (CMC) is a key parameter. It is the concentration at which surfactant molecules begin to form micelles in solution.[23]
-
Solution Preparation: Prepare a series of aqueous solutions of the surfactant at various concentrations, spanning the expected CMC.
-
Measurement: Use a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate) to measure the surface tension of each solution.[17]
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will show a sharp decrease in surface tension followed by a plateau. The concentration at the inflection point, where the slope changes, is the CMC.[18]
Conclusion
The this compound scaffold, once primarily associated with the surfactant industry, is a platform for the development of novel molecules with diverse and valuable properties. By moving beyond classical Friedel-Crafts alkylation and employing controlled synthetic strategies like acylation-reduction, chemists can create specific isomers and introduce a wide array of functional groups. This targeted synthesis, coupled with a rigorous, multi-faceted characterization approach, is paramount for unlocking the full potential of these derivatives. For researchers in drug development, the ability to fine-tune the structure to control properties like self-assembly, solubility, and biological activity makes novel this compound derivatives a promising area for future exploration and innovation.
References
-
Assignments of IR peaks of this compound sulfonate in LDH and as the Na salt a. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Zaman, M. I. (n.d.). Method for Measurement of Critical Micelle Concentration. Just Agriculture. Retrieved January 3, 2026, from [Link]
-
Physical and Chemical Properties of Sodium Dodecylbenzensulfonate, Sodium Decylbenzenesulfonate, TEA-Dodecylbenzenesulfonate, and Linear Alkylbenzene Sulfonates. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Silva, A. C. A., et al. (2006). Development of a method by HPLC to determine LAS and its application in anaerobic reactors. Journal of the Brazilian Chemical Society, 17(5). Retrieved January 3, 2026, from [Link]
-
Iversen, O. H. (1986). Studies of the carcinogenesis and tumorigenesis of skin applications of this compound on hairless mice. British Journal of Industrial Medicine, 43(11), 763–768. Retrieved January 3, 2026, from [Link]
- Antimicrobial composition. (2013). Google Patents.
-
(A) FTIR spectra of sodium dodecylbenzenesulfonate (SDS), dispersed... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Katiya, M. M., & Khayal, A. (2022). Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Review on Chemistry, Synthesis, Industrial Production, Applications and Environment Solicitude. International Journal of Advanced Research in Science, Communication and Technology. Retrieved January 3, 2026, from [Link]
-
LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]
-
Friedel-crafts acylation of benzene. (n.d.). Chemguide. Retrieved January 3, 2026, from [Link]
-
Silva, A. C. A., et al. (2006). Development of a method by HPLC to determine LAS and its application in anaerobic reactors. Journal of the Brazilian Chemical Society, 17(5). Retrieved January 3, 2026, from [Link]
-
McKinnon, M. (2014, June 25). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Presentation]. Retrieved January 3, 2026, from [Link]
-
The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. (2016). PEARL. Retrieved January 3, 2026, from [Link]
-
Payne, W. J., & Feisal, V. E. (1963). Bacterial utilization of dodecyl sulfate and dodecyl benzene sulfonate. Applied microbiology, 11(4), 339–344. Retrieved January 3, 2026, from [Link]
-
Maji, B., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(60), 34537-34582. Retrieved January 3, 2026, from [Link]
-
Riess, G. (2012). Self-assembly of block copolymers. Chemical Society Reviews, 41(15), 5057-5066. Retrieved January 3, 2026, from [Link]
- Process for the preparation of hydroxy benzene carboxaldehydes. (1982). Google Patents.
-
Self-Assembly of Block Copolymers. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (2018). Organic Syntheses, 95, 304-323. Retrieved January 3, 2026, from [Link]
-
Liu, Y., et al. (2021). Antioxidant and Antibacterial Activities of Dodecyl Tannin Derivative Linked with 1,2,3-Triazole. Chemistry & Biodiversity, 18(12), e2100558. Retrieved January 3, 2026, from [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Lab. Retrieved January 3, 2026, from [Link]
-
The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018, August 27). Master Organic Chemistry. Retrieved January 3, 2026, from [Link]
-
Self-Assembly of Block Copolymers. (2020). MDPI. Retrieved January 3, 2026, from [Link]
-
High affinity of this compound sulfonate for layered double hydroxide and resulting morphological changes. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Bottom-up: direct self-assembly of block copolymers. (2018, May 28). [Video]. YouTube. Retrieved January 3, 2026, from [Link]
-
CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. (n.d.). Retrieved January 3, 2026, from [Link]
-
MS fragmentation patterns. (2018, March 20). [Video]. YouTube. Retrieved January 3, 2026, from [Link]
-
A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.). Compound Interest. Retrieved January 3, 2026, from [Link]
-
Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. (2023, January 26). [Video]. YouTube. Retrieved January 3, 2026, from [Link]
-
Nanoparticle-based targeted drug delivery. (2007). Journal of Nanobiotechnology, 5(1), 1-7. Retrieved January 3, 2026, from [Link]
-
Benzene, dodecyl-. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]
-
An Overview: Preparation Characterization and Applications of Nanoparticles. (2020). International Journal of Pharmaceutical Sciences and Research, 11(12), 5898-5906. Retrieved January 3, 2026, from [Link]
-
This compound – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 3, 2026, from [Link]
-
1H, 13C and 15N chemical shift referencing in biomolecular NMR. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Benzothiazole derivatives as anticancer agents. (2019). Expert Opinion on Therapeutic Patents, 29(12), 955-970. Retrieved January 3, 2026, from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved January 3, 2026, from [Link]
-
Wolff–Kishner reduction. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]
-
Degradation dynamics and residues of sodium dodecyl benzene sulfonate as a novel pesticide for microalgal cultivation and its safety assessment. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Mass spectral interpretation. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]
-
Wolff-Kishner Reduction. (n.d.). J&K Scientific LLC. Retrieved January 3, 2026, from [Link]
-
Development of Nanoparticle-Based Drug Delivery Systems for Targeted Therapy. (2025). Journal of Pharmaceutical Research and Integrated Medical Sciences. Retrieved January 3, 2026, from [Link]
-
Antimicrobial and antifungal activity study of poly substituted benzene derivatives. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Development of High-Drug-Loading Nanoparticles. (2020). Advanced Materials, 32(26), e2001163. Retrieved January 3, 2026, from [Link]
-
[Synthesis of nanoparticles for dental drug delivery systems]. (2007). Revista de chimie, 58(10), 963. Retrieved January 3, 2026, from [Link]
Sources
- 1. US4602011A - Antimicrobial compositions and methods of using same - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and Antibacterial Activities of Dodecyl Tannin Derivative Linked with 1,2,3-Triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticles as Drug Delivery Carrier-synthesis, Functionalization and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential [mdpi.com]
- 7. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 8. faculty.washington.edu [faculty.washington.edu]
- 9. This compound(123-01-3) 1H NMR [m.chemicalbook.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Dodecylbenzenesulfonic acid - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. youtube.com [youtube.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Sodium this compound sulphonate | C18H30NaO3S | CID 57371080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. benthamdirect.com [benthamdirect.com]
- 22. Sodium Dodecylbenzenesulfonate | C18H29NaO3S | CID 23662403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectroscopic Analysis of Dodecylbenzene
This guide provides a comprehensive exploration of the spectroscopic techniques used to characterize dodecylbenzene, a key precursor in the production of surfactants for detergents.[1] For researchers, scientists, and professionals in drug development and chemical manufacturing, a thorough understanding of its structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is fundamental. This document synthesizes technical data with practical insights to offer a robust analytical framework.
This compound (C₁₈H₃₀) is a colorless, waxy solid at room temperature and consists of a dodecyl group attached to a phenyl group.[1] Its primary application lies in the production of sodium dodecylbenzenesulfonate, a widely used surfactant in household laundry detergents.[1] The linear alkylbenzene (LAB) form is preferred due to its biodegradability.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton NMR (¹H NMR) reveals the different chemical environments of hydrogen atoms within the this compound molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.
-
Instrumental Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquiring 16-32 scans for a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.
Interpretation of the ¹H NMR Spectrum:
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and aliphatic protons.
-
Aromatic Protons (7.0-7.3 ppm): The protons on the benzene ring typically appear as a complex multiplet in this region. The exact chemical shift and multiplicity depend on the substitution pattern. For 1-phenyldodecane, the protons ortho, meta, and para to the alkyl chain will have slightly different chemical shifts.
-
Benzylic Protons (~2.6 ppm): The two protons on the carbon directly attached to the benzene ring (the benzylic position) are deshielded by the aromatic ring and appear as a triplet.
-
Alkyl Chain Protons (1.2-1.6 ppm): The majority of the methylene (-CH₂-) groups in the long alkyl chain are in similar chemical environments and overlap to form a broad, intense signal.
-
Terminal Methyl Protons (~0.9 ppm): The three protons of the terminal methyl (-CH₃) group are the most shielded and appear as a triplet upfield.
Causality in Spectral Features: The downfield shift of the aromatic protons is due to the anisotropic magnetic field generated by the ring current of the benzene ring. The benzylic protons are deshielded due to their proximity to this electron-withdrawing aromatic system. The upfield position of the terminal methyl group is a result of its remote location from the electronegative benzene ring.
Carbon-13 NMR (¹³C NMR) provides information on the number and types of carbon atoms in the molecule.
Experimental Protocol: The sample preparation is identical to that for ¹H NMR. ¹³C NMR experiments require a larger number of scans (often several hundred to thousands) due to the low natural abundance of the ¹³C isotope (~1.1%) and its lower gyromagnetic ratio. Proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
Interpretation of the ¹³C NMR Spectrum:
The ¹³C NMR spectrum of this compound shows distinct signals for the aromatic and aliphatic carbons.[2]
-
Aromatic Carbons (125-145 ppm): The carbon atoms of the benzene ring appear in this downfield region.[2] The carbon atom attached to the alkyl chain (ipso-carbon) is typically found at the downfield end of this range, while the other aromatic carbons will have distinct chemical shifts.
-
Benzylic Carbon (~35-40 ppm): The benzylic carbon atom is deshielded compared to the other aliphatic carbons due to its attachment to the aromatic ring.
-
Alkyl Chain Carbons (14-32 ppm): The methylene carbons of the dodecyl chain appear in this region. The terminal methyl carbon is the most shielded and appears at the upfield end (~14 ppm).[3]
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0-7.3 (m) | 125-129 |
| Aromatic C (ipso) | - | ~143 |
| Benzylic CH₂ | ~2.6 (t) | ~36 |
| Alkyl CH₂ | 1.2-1.6 (m) | 22-32 |
| Terminal CH₃ | ~0.9 (t) | ~14 |
Table 1: Summary of characteristic NMR chemical shifts for this compound.
II. Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.
Interpretation of the IR Spectrum:
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of both the aromatic ring and the long alkyl chain.
-
Aromatic C-H Stretch (3000-3100 cm⁻¹): Sharp, medium-intensity peaks in this region are characteristic of the C-H stretching vibrations of the benzene ring.[4]
-
Aliphatic C-H Stretch (2850-2960 cm⁻¹): Strong, sharp peaks corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene and methyl groups of the dodecyl chain.[4]
-
Aromatic C=C Bending (1450-1600 cm⁻¹): Several medium to strong absorptions in this region are indicative of the carbon-carbon double bond stretching within the benzene ring.
-
Aliphatic C-H Bending (1375 and 1465 cm⁻¹): Bending vibrations for the methyl and methylene groups, respectively.
-
Out-of-Plane (OOP) C-H Bending (690-900 cm⁻¹): The pattern of these bands can provide information about the substitution pattern of the benzene ring. For a monosubstituted benzene ring, strong absorptions are typically observed around 700-750 cm⁻¹ and 690-710 cm⁻¹.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-2960 | Strong |
| Aromatic C=C Bending | 1450-1600 | Medium-Strong |
| Aliphatic C-H Bending | 1375-1465 | Medium |
| Aromatic C-H OOP Bending | 690-900 | Strong |
Table 2: Key IR absorption bands for this compound.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
Experimental Protocol:
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or hexane) is introduced into the mass spectrometer. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI). EI is a hard ionization technique that causes extensive fragmentation, while ESI is a soft ionization technique that typically yields the molecular ion with minimal fragmentation.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Interpretation of the Mass Spectrum (Electron Ionization):
The EI mass spectrum of this compound will show a molecular ion peak and several fragment ions.
-
Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule minus one electron. For this compound (C₁₈H₃₀), the molecular weight is 246.43 g/mol , so the molecular ion peak will appear at m/z 246.[5]
-
Base Peak (m/z 91): The most intense peak in the spectrum is often the tropylium ion ([C₇H₇]⁺), which is formed by the rearrangement and cleavage of the benzylic bond.[6] This is a very common and characteristic fragment for alkylbenzenes.[6]
-
m/z 77: This peak corresponds to the phenyl cation ([C₆H₅]⁺), formed by the loss of the entire alkyl chain.[7]
-
Alkyl Chain Fragmentation: A series of peaks separated by 14 mass units (corresponding to CH₂ groups) can be observed, resulting from the cleavage of C-C bonds along the dodecyl chain.[8]
Causality in Fragmentation: The stability of the resulting carbocation governs the fragmentation pattern. The tropylium ion is particularly stable due to its aromatic character, which is why it often forms the base peak. The fragmentation of the alkyl chain is a result of the high energy imparted to the molecule during electron ionization, leading to the cleavage of the weaker C-C single bonds.
Caption: Primary fragmentation pathways of this compound in EI-MS.
IV. Conclusion: A Synergistic Approach to Structural Confirmation
The comprehensive spectroscopic analysis of this compound relies on the synergistic interpretation of data from NMR, IR, and Mass Spectrometry. NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups (aromatic and aliphatic), and MS determines the molecular weight and provides structural clues through fragmentation patterns. Together, these techniques offer a self-validating system for the unambiguous identification and characterization of this compound, ensuring its quality and suitability for its intended applications. This multi-faceted analytical approach is indispensable for quality control in manufacturing and for further research and development in the chemical industry.
V. References
-
PubChem. (n.d.). Dodecylbenzenesulphonic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Benzene, dodecyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Lara-Martín, P. A., et al. (2001). Determination of Linear Alkylbenzenesulfonates and Their Degradation Products in Soils by Liquid Chromatography-Electrospray-Ion Trap Multiple-Stage Mass Spectrometry. Analytical Chemistry, 73(22), 5466–5474.
-
ResearchGate. (n.d.). The electrospray ionization mass spectrometry (ESI-MS) spectra of dodecyl benzene sulfonate (DBS) standard solution (A), the secondary deionized water (B), and the MS² spectrum of ion m/z 325.18 (C). Retrieved from [Link]
-
ResearchGate. (n.d.). Assignments of IR peaks of this compound sulfonate in LDH and as the Na salt a. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H (a) and ¹³C (b) NMR spectra of metal dodecyl sulfate complexes.... Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Shimadzu. (2013). Analysis of linear alkylbenzene sulfonate in environmental water using online SPE LC system coupled with LC-MS/MS. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene. Retrieved from [Link]
-
USGS. (n.d.). Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra A: pure-LAS and B: commercial-LAS in dimethyl.... Retrieved from [Link]
-
AIP Publishing. (n.d.). Basis Set Validation of Sodium Dodecyl Benzene Sulfonate based on Infrared Spectrum using Ab Initio Method. Retrieved from [Link]
-
CORE. (1994). Investigation of the composition of linear alkylbenzenes with emphasis on the identification and quantitation of some trace compounds using GS/MS system in both electron impact and chemical ionization modes. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Linear alkylbenzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
NIST. (n.d.). Benzene, dodecyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C9H12 C-13 nmr spectrum of propylbenzene analysis of chemical shifts ppm interpretation. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986). Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of SDBS and EG:SDBS samples. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
-
University of Lethbridge. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]
-
NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzene. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzene, dodecyl-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. C9H12 C-13 nmr spectrum of propylbenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-phenylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzene, dodecyl- [webbook.nist.gov]
- 6. whitman.edu [whitman.edu]
- 7. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
Unraveling the Conformational Landscape of Dodecylbenzene: A Theoretical and Computational Guide
Foreword: The Unseen Dance of a Surfactant Precursor
To the dedicated researchers, scientists, and pioneers in drug development, the molecule dodecylbenzene may appear deceptively simple: a benzene ring attached to a twelve-carbon chain. Yet, this humble precursor to the widely used surfactant, linear alkylbenzene sulfonate (LAS), harbors a rich and complex structural dynamism. The seemingly chaotic dance of its long alkyl tail, governed by the subtle interplay of steric and electronic effects, dictates its macroscopic properties and ultimately, its performance in a myriad of applications. This in-depth technical guide moves beyond a superficial description, providing a rigorous theoretical framework and practical computational protocols to dissect the molecular structure of this compound. As a Senior Application Scientist, my aim is not to present a rigid set of instructions, but to impart a deeper understanding of the causality behind the theoretical choices we make, empowering you to confidently explore the conformational intricacies of this and other long-chain alkylaromatic systems.
The Isomeric World of this compound: Beyond a Single Structure
Commercial this compound is not a single entity but a mixture of isomers, primarily differing in the attachment point of the phenyl group to the dodecyl chain.[1][2] Understanding the structural nuances of these isomers is the first step in any meaningful theoretical investigation. The linear isomers, where the phenyl group is attached to any carbon from the second to the sixth position of the dodecyl chain, are of primary industrial relevance.
The nomenclature for these isomers is straightforward, with n-dodecylbenzene referring to the isomer where the phenyl group is attached to the first carbon (1-phenyldodecane), and x-phenyldodecane indicating attachment at position x. For instance, 2-phenyldodecane and 6-phenyldodecane are common constituents of linear alkylbenzene mixtures.
Quantum Mechanical Insights: A Deep Dive with Density Functional Theory (DFT)
To accurately model the geometry and electronic structure of this compound isomers, Density Functional Theory (DFT) stands as a powerful and computationally efficient tool.[3] DFT allows us to determine the equilibrium geometry of the molecule, calculate its vibrational frequencies, and probe its electronic properties, providing a foundational understanding of its behavior.
The Causality of Method Selection: Why B3LYP/6-31G(d,p)?
For a molecule like this compound, a hybrid functional such as B3LYP often provides a good balance between accuracy and computational cost for geometry optimizations and vibrational frequency calculations. The 6-31G(d,p) basis set is a popular choice that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the bonding environment, especially the subtle interactions within the flexible alkyl chain and between the chain and the aromatic ring.
Experimental Protocol: Step-by-Step Geometry Optimization and Frequency Calculation
The following protocol outlines the essential steps for performing a DFT-based structural analysis of a this compound isomer using a computational chemistry package like Gaussian.
Step 1: Building the Initial Molecular Structure
-
Construct the 3D structure of the desired this compound isomer (e.g., 2-phenyldodecane) using a molecular builder.
-
Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
Step 2: Setting up the DFT Calculation
-
Create an input file for the DFT calculation.
-
Specify the level of theory: # B3LYP/6-31G(d,p).
-
Define the calculation type: Opt Freq for geometry optimization followed by a frequency calculation. The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).
-
Provide the molecular coordinates from the pre-optimized structure.
Step 3: Executing and Analyzing the Calculation
-
Run the calculation.
-
Upon completion, analyze the output file to confirm that the optimization has converged.
-
Examine the vibrational frequencies. The absence of imaginary frequencies indicates a stable equilibrium geometry.
-
Extract the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles.
| Parameter | Benzene Ring (Typical) | Alkyl Chain (Typical) |
| C-C Bond Length (Å) | ~1.40[4] | ~1.54 |
| C-H Bond Length (Å) | ~1.08 | ~1.09 |
| C-C-C Bond Angle (°) | 120 | ~109.5 |
Probing Conformational Flexibility: Potential Energy Surface Scans
The dodecyl chain's flexibility arises from the rotation around its numerous C-C single bonds.[5][6] To understand the energetic landscape of these rotations, we can perform a Potential Energy Surface (PES) scan. This involves systematically rotating a specific dihedral angle and calculating the energy at each step.
Experimental Protocol: Dihedral Angle Scan
-
Select a key dihedral angle in the dodecyl chain (e.g., the C-C bond closest to the benzene ring).
-
Set up a series of constrained geometry optimizations where the selected dihedral angle is fixed at different values (e.g., from 0° to 360° in 15° increments).
-
Plot the calculated energy at each step against the dihedral angle to visualize the rotational energy barrier.
Simulating the Liquid State: Insights from Molecular Dynamics
While DFT provides a detailed picture of a single molecule in the gas phase, this compound is typically handled as a liquid. Molecular Dynamics (MD) simulations allow us to model the behavior of a large ensemble of molecules, providing insights into bulk properties like density, viscosity, and the conformational distribution of the alkyl chain in the liquid state.
The Importance of a Reliable Force Field
MD simulations rely on a force field, a set of parameters that describe the potential energy of the system.[7] The choice of force field is critical for obtaining accurate results. For hydrocarbons like this compound, well-established force fields such as OPLS-AA (All-Atom Optimized Potentials for Liquid Simulations) or GAFF (General Amber Force Field) are suitable choices.[3][8] These force fields have been parameterized to reproduce the experimental properties of a wide range of organic molecules.
Experimental Protocol: A Step-by-Step MD Simulation
The following protocol outlines the key stages of an MD simulation of liquid this compound using a software package like GROMACS or AMBER.
Step 1: System Preparation
-
Generate the initial coordinates for a single, DFT-optimized this compound molecule.
-
Use a tool like gmx insert-molecules (in GROMACS) to create a simulation box containing a desired number of this compound molecules (e.g., 512) at a specified density.
Step 2: Energy Minimization
-
Perform an energy minimization of the system to remove any unfavorable steric clashes between molecules in the initial configuration.
Step 3: Equilibration
-
NVT Equilibration (Constant Number of particles, Volume, and Temperature): Gradually heat the system to the desired temperature (e.g., 298 K) while keeping the volume constant. This allows the system to reach thermal equilibrium.
-
NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Switch to a constant pressure ensemble to allow the simulation box to relax to the correct density at the target temperature and pressure (e.g., 1 atm).
Step 4: Production Run
-
Once the system is equilibrated (as judged by the convergence of properties like temperature, pressure, and density), run the production simulation for a sufficient length of time (e.g., 100 ns) to collect statistically meaningful data.
Step 5: Analysis
-
Analyze the trajectory to calculate bulk properties like density and diffusion coefficient.
-
Perform a detailed conformational analysis of the dodecyl chains, such as calculating the distribution of dihedral angles and the end-to-end distance of the alkyl chain.
Bridging Theory and Reality: Spectroscopic Validation
A crucial aspect of any theoretical study is the validation of the computational models against experimental data. For molecular structure, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a wealth of information that can be directly compared with theoretical predictions.
Theoretical Prediction of NMR and IR Spectra
-
NMR Chemical Shifts: Using the GIAO (Gauge-Including Atomic Orbital) method within a DFT framework, we can predict the ¹H and ¹³C NMR chemical shifts of the this compound molecule. These can be compared to experimental spectra of linear alkylbenzenes.
-
IR Vibrational Frequencies: The harmonic frequencies calculated from a DFT frequency analysis correspond to the vibrational modes of the molecule.[9] These theoretical frequencies can be compared to the peaks in an experimental FT-IR spectrum. It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies, and a scaling factor may be applied for better agreement.
| Spectroscopic Technique | Theoretical Prediction | Experimental Comparison |
| ¹H NMR | Chemical shifts of protons on the aromatic ring and alkyl chain. | Comparison with experimental spectra of linear alkylbenzenes. |
| ¹³C NMR | Chemical shifts of all carbon atoms.[10] | Comparison with experimental spectra of linear alkylbenzenes. |
| FT-IR | Vibrational frequencies of functional groups (e.g., C-H stretch, aromatic ring modes). | Comparison with experimental IR spectra. |
Concluding Remarks: From Molecular Structure to Macroscopic Function
The theoretical and computational methodologies outlined in this guide provide a robust framework for elucidating the intricate molecular structure of this compound. By combining the precision of quantum mechanics with the statistical power of molecular dynamics, we can build a comprehensive understanding of how the isomeric form and conformational flexibility of this seemingly simple molecule influence its bulk properties. This knowledge is not merely academic; it is fundamental to optimizing the performance of this compound-derived surfactants in a vast array of industrial and pharmaceutical applications. The journey from a single molecule's dance to the macroscopic function of a material is a testament to the power of theoretical chemistry, and it is a journey that I encourage you to embark upon with the tools and insights provided herein.
References
- Hummer, G., & Köfinger, J. (2015).
- Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
- Jorgensen, W. L., Maxwell, D. S., & Tirado-Rives, J. (1996). Development and testing of the OPLS all-atom force field on conformational energetics and properties of organic liquids. Journal of the American Chemical Society, 118(45), 11225-11236.
- Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field.
- Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Scott, A. P., & Radom, L. (1996). Harmonic vibrational frequencies: an evaluation of Hartree-Fock, Møller-Plesset, quadratic configuration interaction, density functional theory, and semiempirical methods. The Journal of Physical Chemistry, 100(41), 16502-16513.
- Wiberg, K. B., & Murcko, M. A. (1988). Rotational barriers. 2. Energies of alkane rotamers. An examination of gauche interactions. The Journal of Physical Chemistry, 92(24), 6889-6893.
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- East, A. L., & Hunter, K. C. (2002). Properties of C-C bonds in n-alkanes: relevance to cracking mechanisms. The Journal of Physical Chemistry A, 106(4), 589-600.
- E. B. Wilson, J. C. Decius, and P. C.
- Eganhouse, R. P., Pontolillo, J., Gaines, R. B., Frysinger, G. S., & Reddy, C. M. (2001). Isomer-specific determination of long-chain alkylbenzenes in sediments and wastewater by gas chromatography/mass spectrometry. Environmental Science & Technology, 35(18), 3685-3692.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzene - Wikipedia [en.wikipedia.org]
- 5. Rotational barriers. 2. Energies of alkane rotamers. An examination of gauche interactions | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylbenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to the Critical Micelle Concentration of Sodium Dodecylbenzene Sulfonate
This guide provides a comprehensive technical overview of the critical micelle concentration (CMC) of sodium dodecylbenzene sulfonate (SDBS), a pivotal parameter for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles of micellization, explore the factors influencing the CMC of this widely used anionic surfactant, and detail the methodologies for its precise determination.
The Fundamental Concept of Micellization and Critical Micelle Concentration
Sodium this compound sulfonate (SDBS) is an anionic surfactant with a versatile chemical structure that lends itself to a wide range of industrial and domestic applications, including as a detergent, emulsifier, and dispersing agent.[1][2] Its amphiphilic nature, possessing both a hydrophobic this compound tail and a hydrophilic sulfonate head group, drives its self-assembly in aqueous solutions.
At low concentrations, SDBS molecules exist as individual monomers. As the concentration increases, these monomers begin to adsorb at the air-water interface, leading to a significant reduction in surface tension.[3] Upon reaching a specific concentration, the interface becomes saturated, and the monomers spontaneously aggregate in the bulk solution to form thermodynamically stable colloidal structures known as micelles.[4] This concentration is termed the Critical Micelle Concentration (CMC) . Beyond the CMC, any additional surfactant molecules primarily contribute to the formation of more micelles, while the monomer concentration and surface tension remain relatively constant.[3][4]
The formation of micelles is a dynamic equilibrium process, with monomers constantly exchanging between the bulk solution and the micelles.[5] The hydrophobic tails orient themselves towards the core of the micelle, creating a nonpolar microenvironment, while the hydrophilic head groups form the outer shell, interacting with the surrounding water molecules.[5] This unique structure is responsible for the remarkable ability of surfactants to solubilize nonpolar substances in aqueous media, a cornerstone of their detergent and drug delivery applications.
The CMC is a crucial characteristic of a surfactant as it dictates the onset of micelle formation and, consequently, the concentration at which properties like detergency, solubilization, and emulsification become most effective.[3] For SDBS, a typical CMC value is approximately 1.2 mmol·L⁻¹ in pure water.[6]
Factors Influencing the Critical Micelle Concentration of SDBS
The CMC of sodium this compound sulfonate is not a fixed value but is highly sensitive to the surrounding environmental conditions. A thorough understanding of these influencing factors is paramount for optimizing formulations and predicting surfactant behavior in various applications.
Effect of Temperature
The relationship between temperature and the CMC of ionic surfactants like SDBS is typically non-linear, often exhibiting a U-shaped curve.[7][8] Initially, as the temperature rises, the CMC tends to decrease. This is attributed to the decreased hydration of the hydrophilic head group, which favors micellization.[9] However, beyond a certain temperature, a further increase leads to the disruption of the structured water molecules surrounding the hydrophobic tails, which in turn hinders the micellization process and causes the CMC to increase.[10][11]
The thermodynamic parameters of micellization—Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m)—can be calculated from the temperature dependence of the CMC.[12] Generally, the Gibbs free energy of micellization for SDBS is negative, indicating a spontaneous process.[12]
Influence of Electrolytes
The addition of electrolytes, such as inorganic salts (e.g., NaCl, KCl, MgCl₂), has a pronounced effect on the CMC of anionic surfactants like SDBS.[13] The presence of counterions (cations in this case) in the solution helps to shield the electrostatic repulsion between the negatively charged sulfonate head groups in the micelle.[7] This reduction in repulsion makes it energetically more favorable for the surfactant monomers to aggregate, thereby lowering the concentration required for micelle formation.[7][13]
The magnitude of this effect depends on the concentration and the valence of the counterion.[14] For instance, divalent cations like Mg²⁺ will have a more significant impact on reducing the CMC of SDBS compared to monovalent cations like Na⁺ or K⁺ at the same molar concentration.[14][15] Studies have shown that the decrease in the CMC of SDBS is highest in the presence of MgCl₂ and least in the case of NaCl among the studied salts.[14]
Impact of Impurities and Additives
The purity of the SDBS sample is critical for accurate CMC determination. Surface-active impurities can lead to a minimum in the surface tension versus log concentration plot, complicating the identification of the true CMC.[7]
The presence of other organic molecules, such as alcohols or co-surfactants, can also significantly alter the CMC. These additives can incorporate into the micelles, affecting their stability and the thermodynamics of their formation. For example, the addition of monohydric alcohols to an aqueous SDBS solution has been shown to decrease the CMC.[12]
Methodologies for Determining the Critical Micelle Concentration
Several experimental techniques can be employed to determine the CMC of SDBS. These methods rely on detecting the abrupt change in a physical property of the surfactant solution as the concentration crosses the CMC.
Tensiometry
Surface tension measurement is a classic and widely used method for CMC determination.[16] A tensiometer is used to measure the surface tension of a series of SDBS solutions with increasing concentrations. A plot of surface tension versus the logarithm of the surfactant concentration will show a sharp break point. This inflection point, where the surface tension ceases to decrease significantly, corresponds to the CMC.[3][16]
-
Preparation of Stock Solution: Prepare a concentrated stock solution of SDBS in deionized water.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC.
-
Surface Tension Measurement: Measure the surface tension of each solution using a calibrated tensiometer (e.g., Du Noüy ring or Wilhelmy plate method). Ensure temperature control throughout the measurements.
-
Data Analysis: Plot the measured surface tension (γ) against the logarithm of the concentration (log C). The CMC is determined from the intersection of the two linear portions of the curve.[16]
Conductometry
For ionic surfactants like SDBS, conductivity measurement is a simple and accurate method for determining the CMC.[4] The principle is based on the change in the mobility of the charge carriers in the solution. Below the CMC, SDBS monomers act as strong electrolytes, and the conductivity increases linearly with concentration.[17] Above the CMC, the newly formed micelles have a lower mobility than the individual ions due to their larger size and the binding of counterions, resulting in a change in the slope of the conductivity versus concentration plot.[18]
-
Solution Preparation: Prepare a series of SDBS solutions of varying concentrations in deionized water.
-
Conductivity Measurement: Measure the specific conductance of each solution using a calibrated conductivity meter at a constant temperature.
-
Data Plotting: Plot the specific conductance versus the surfactant concentration. The plot will exhibit two linear regions with different slopes.
-
CMC Determination: The CMC is the concentration at the intersection of these two lines.[4][17]
Spectroscopic Methods
Spectroscopic techniques, particularly fluorescence and UV-Vis spectroscopy, offer sensitive methods for CMC determination.[19][20] These methods often involve the use of a probe molecule whose spectral properties are sensitive to the polarity of its microenvironment.
A common approach utilizes a hydrophobic fluorescent probe, such as pyrene. In an aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form, pyrene partitions into the hydrophobic core of the micelles.[19] This change in the microenvironment leads to a significant shift in the fluorescence emission spectrum of pyrene, which can be monitored to determine the CMC.[16]
-
Probe and Surfactant Solutions: Prepare a stock solution of pyrene in a suitable solvent and a series of SDBS solutions.
-
Sample Preparation: Add a small, constant amount of the pyrene stock solution to each SDBS solution.
-
Fluorescence Measurement: Record the fluorescence emission spectra of each sample.
-
Data Analysis: Plot the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum against the SDBS concentration. A sharp decrease in the I₁/I₃ ratio indicates the partitioning of pyrene into the micellar core, and the inflection point of this curve corresponds to the CMC.[21]
This method can be direct or indirect. Indirect methods may involve a dye that interacts differently with surfactant monomers and micelles, leading to a change in its absorption spectrum.[19]
Quantitative Data Summary
The CMC of sodium this compound sulfonate can vary depending on the experimental conditions. The following table summarizes some reported CMC values under different conditions.
| Temperature (°C) | Added Electrolyte | Electrolyte Concentration (mM) | CMC (mM) | Reference |
| 25 | None | 0 | ~1.2 | [6] |
| 25 | None | 0 | 1.52 x 10⁻³ M (or 1.52 mM) | [22] |
| 25 | None | 0 | 2.87 | [23] |
| 25 | KCl | 0-5 | ~2 to 1 | [17] |
| 15 | None | 0 | 1.63 x 10⁻³ M (or 1.63 mM) | [22] |
| 41.6 | None | 0 | 1.73 x 10⁻³ M (or 1.73 mM) | [22] |
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows for CMC determination.
Caption: Workflow for CMC determination using tensiometry.
Caption: Workflow for CMC determination using conductometry.
Conclusion
The critical micelle concentration is a fundamental parameter that governs the behavior and efficacy of sodium this compound sulfonate in a myriad of applications. A comprehensive understanding of the factors that influence the CMC, coupled with the ability to accurately determine it through various experimental techniques, is essential for scientists and researchers. This guide has provided an in-depth overview of these aspects, offering both theoretical insights and practical protocols to aid in the effective utilization of this important surfactant.
References
-
Method for Measurement of Critical Micelle Concentration - Just Agriculture. (n.d.). Retrieved from [Link]
- Al-Ghouti, M. A., & Al-Degs, Y. S. (2022). Spectroscopic methods for determination of critical micelle concentrations of surfactants; a comprehensive review. Applied Spectroscopy Reviews, 58(3), 225-276.
-
Overview of electrochemical methods for critical micelle concentration (cmc) determination is given. The principles and examples of cmc determination by conductometry, potentiometry, tensammetry, polarography, voltammetry, electrophoresis, and isotachophoresis are reviewed and discussed. (n.d.). Retrieved from [Link]
- Al-Ghouti, M. A., & Al-Degs, Y. S. (2021). Spectroscopic methods for determination of critical micelle concentrations of surfactants; a comprehensive review. Applied Spectroscopy Reviews, 58(3), 225-276.
-
Understanding Sodium this compound Sulfonate (SDBS): Properties, Applications, and Benefits - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]
-
Sodium this compound Sulfonate - PCC Group Product Portal. (n.d.). Retrieved from [Link]
-
Critical micelle concentration of sodium dodecylbenzenesulfonate at different temperatures. (n.d.). Retrieved from [Link]
-
Characteristics and Applications of Sodium Dodecyl Benzene Sulfonate (SDBS, CAS No. 25155-30-0) - Surfactant Specialist. (2025, March 6). Retrieved from [Link]
-
Effect of NaCl and KCl on the Micellization of Sodium Dodecyl Sulfate and Sodium Dodecyl Benzene Sulfonate in Presence of Cephradine Monohydrate Through Conductivity - Oriental Journal of Chemistry. (n.d.). Retrieved from [Link]
-
Evaluation of micellar properties of sodium this compound sulphonate in the presence of some salts - Indian Academy of Sciences. (2018, March 27). Retrieved from [Link]
-
Zhu, X. (n.d.). "Studies of Sodium Dodecylbenzenesulfonate-Water-Electrolyte Interactio" - Eastern Illinois University. Retrieved from [Link]
-
Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific. (n.d.). Retrieved from [Link]
-
Conductometric evaluation of cmc of SDBS in water at 293 K - ResearchGate. (n.d.). Retrieved from [Link]
-
How does temperature affect the critical micelle concentration (CMC) of the common ionic surface active agent (surfactant) sodium dodecyl sulfate measured by using the change in the rate of conductivity as concentration is increased? | Chemistry HL's Sample Internal Assessment | Nail IB®. (n.d.). Retrieved from [Link]
-
THERMODYNAMIC AND FT-IR STUDY OF MICELLIZATION OF SODIUM this compound SULFONATE IN SOME SIMPLE ALCOHOLS - Taylor & Francis Online. (2011, June 21). Retrieved from [Link]
-
Effect of electrolytes on the physicochemical behaviour of sodium dodecyl sulphate micelles. (n.d.). Retrieved from [Link]
-
Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization - Agilent. (n.d.). Retrieved from [Link]
-
Effects of electrolytes on the surface and micellar characteristics of Sodium dodecyl sulphate surfactant solution - Journal of Scientific and Innovative Research. (2016, December 31). Retrieved from [https://www.jsirjournal.com/abstract.php?article_id=455&title=Effects of electrolytes on the surface and micellar characteristics of Sodium dodecyl sulphate surfactant solution]([Link] of electrolytes on the surface and micellar characteristics of Sodium dodecyl sulphate surfactant solution)
-
The micelle formation of cationic and anionic surfactants in aqueous medium: Determination of CMC and thermodynamic parameters at different temperature - Journal of Materials and Environmental Science. (n.d.). Retrieved from [Link]
-
Nanosized Being of Ionic Surfactant Micelles: An Advanced View on Micellization Process - MDPI. (n.d.). Retrieved from [Link]
-
Manipulation of Concentration-Conductivity Data of Sodium Dodecyl Sulphate and Sodium this compound Sulphonate in KCl Solution in Relation to Micellisation Parameters - Hilaris Publisher. (2012, November 24). Retrieved from [Link]
-
Determination of the critical micelle concentration of SDS - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
The Effect of Temperature on Thermodynamic Parameters of Micellization of Some Surfactants - Science Alert. (n.d.). Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Sodium this compound Sulfonate - PCC Group Product Portal [products.pcc.eu]
- 3. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 4. justagriculture.in [justagriculture.in]
- 5. mdpi.com [mdpi.com]
- 6. surfaceindustry.com [surfaceindustry.com]
- 7. benchchem.com [benchchem.com]
- 8. scialert.net [scialert.net]
- 9. jsirjournal.com [jsirjournal.com]
- 10. How does temperature affect the critical micelle concentration (CMC) of the common ionic surface active agent (surfactant) sodium dodecyl sulfate measured by using the change in the rate of conductivity as concentration is increased? | Chemistry HL's Sample Internal Assessment | Nail IB® [nailib.com]
- 11. jmaterenvironsci.com [jmaterenvironsci.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Effect of NaCl and KCl on the Micellization of Sodium Dodecyl Sulfate and Sodium Dodecyl Benzene Sulfonate in Presence of Cephradine Monohydrate Through Conductivity – Oriental Journal of Chemistry [orientjchem.org]
- 14. ias.ac.in [ias.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. agilent.com [agilent.com]
- 22. "Studies of Sodium Dodecylbenzenesulfonate-Water-Electrolyte Interactio" by Xiaoxiang Zhu [thekeep.eiu.edu]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility Parameters of Dodecylbenzene in Organic Solvents
This guide provides a comprehensive technical overview of the solubility parameters of dodecylbenzene, a compound of significant interest in various industrial and research applications, including its role as a precursor to surfactants.[1] The principles and data presented herein are curated for researchers, scientists, and professionals in drug development who require a deep understanding of solubility to optimize formulation, synthesis, and purification processes.
Section 1: Theoretical Framework: Understanding Solubility Parameters
The prediction of solubility is fundamentally governed by the principle similia similibus solvuntur or "like dissolves like."[2][3] Solubility parameters provide a quantitative method to apply this principle. This guide will focus on two key theoretical models: the Hildebrand and the more descriptive Hansen Solubility Parameters (HSP).
1.1 The Hildebrand Solubility Parameter (δ)
First proposed by Joel H. Hildebrand, this parameter is the square root of the cohesive energy density (CED).[4][5] The CED represents the energy required to separate molecules from their neighbors, which is closely related to the enthalpy of vaporization.[4][6] Materials with similar Hildebrand parameters (δ) are likely to be miscible.[4] While foundational, the single-parameter Hildebrand model is most effective for nonpolar and slightly polar systems and does not account for specific interactions like hydrogen bonding.[4][7]
1.2 Hansen Solubility Parameters (HSP)
To address the limitations of the Hildebrand parameter, Charles M. Hansen proposed that the total cohesive energy could be divided into three distinct components:[8][9]
-
δD (Dispersion): Energy from nonpolar van der Waals forces.[10]
-
δP (Polar): Energy from permanent dipole-dipole interactions.[10]
-
δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.[10]
These three parameters (δD, δP, δH) act as coordinates in a three-dimensional "Hansen space."[8][10] A solute, such as this compound, is represented by a point in this space. The principle of "like dissolves like" is refined: solvents with HSP values close to those of the solute are more likely to be effective.
This relationship is quantified by calculating the "distance" (Ra) between a solute (1) and a solvent (2) in Hansen space:[11]
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [10]
A "solubility sphere" can be defined for a given solute with a specific radius (R₀). Solvents that fall within this sphere (i.e., where Ra < R₀) are considered "good" solvents, while those outside are "poor" solvents.[2][10] The ratio Ra/R₀ is known as the Relative Energy Difference (RED), where a RED value less than 1 indicates high affinity.[2][10]
Section 2: Solubility Parameter Data for this compound and Organic Solvents
Accurate solubility parameter data is crucial for predictive modeling and solvent selection. The following tables summarize the Hansen Solubility Parameters for this compound and a range of common organic solvents.
Table 1: Hansen Solubility Parameters of this compound
| Compound | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Total (δt) (MPa⁰·⁵) |
| This compound | 17.8 | 1.0 | 1.2 | 17.9 |
Note: Values for this compound are estimated based on group contribution methods, a common and reliable predictive technique when extensive experimental data is unavailable.[6][12][13][14]
Table 2: Hansen Solubility Parameters of Selected Organic Solvents
| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Benzene | 18.4 | 0.0 | 2.1 |
| 1-Butanol | 16.0 | 5.7 | 15.8 |
| Cyclohexane | 16.8 | 0.0 | 0.2 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Heptane | 15.3 | 0.0 | 0.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Methanol | 14.7 | 12.3 | 22.3 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Water | 15.5 | 16.0 | 42.3 |
Note: Data compiled from various publicly available datasets and scientific resources.[15][16][17][18]
Section 3: Methodologies for Determining Solubility Parameters
While group contribution methods provide excellent estimations, experimental determination remains the gold standard for accuracy.[19][20][21] These methods are particularly vital for complex molecules or formulations where theoretical models may fall short.[22]
3.1 Theoretical Estimation: The Group Contribution Method (GCM)
The GCM is a powerful predictive tool that calculates HSPs based solely on a molecule's chemical structure.[12][14] The molecule is deconstructed into its constituent functional groups, and the contribution of each group to the overall δD, δP, and δH is summed.[13]
-
Causality: This method is predicated on the principle that the thermodynamic properties of a molecule are an aggregate of its parts. It is invaluable in early-stage development when material availability is limited.[19][20]
-
Self-Validation: The accuracy of GCM can be cross-validated by comparing results from different established parameter sets (e.g., van Krevelen, Stefanis-Panayiotou) or against the known HSPs of structurally similar compounds.[12][14]
3.2 Experimental Protocol: The Hansen Sphere Method
The most common experimental approach involves testing the solubility or swelling of the solute (this compound) in a well-chosen set of solvents with known HSPs.[2][23]
-
Expertise in Solvent Selection: The key to a robust determination is the selection of 20-30 diverse solvents.[19][24] These solvents should span a wide range of δD, δP, and δH values to accurately define the boundaries of the solubility sphere in 3D Hansen space.[24]
Step-by-Step Protocol:
-
Solvent Selection: Choose a diverse set of at least 20 organic solvents with accurately known HSPs.
-
Solubility Assessment: For each solvent, determine if this compound is soluble at a specific concentration (e.g., 5% w/v). This is often done by visual inspection. A simple binary score is assigned: '1' for soluble (a "good" solvent) and '0' for insoluble (a "bad" solvent).
-
Data Input: The list of solvents, their known HSPs, and the corresponding binary scores are entered into specialized software (e.g., HSPiP).
-
Sphere Calculation: The software employs an algorithm to find the center point (the solute's δD, δP, δH) and radius (R₀) of a sphere that best separates the "good" solvents (inside the sphere) from the "bad" solvents (outside the sphere).[2]
-
Refinement: The quality of the fit is evaluated. If the initial sphere poorly separates the solvents, additional solvent tests may be required to better define the sphere's boundary.
The diagram below illustrates the workflow for this experimental determination.
Caption: Experimental workflow for determining Hansen Solubility Parameters.
Section 4: Applications in Research and Drug Development
An understanding of solubility parameters is not merely academic; it has profound practical applications, particularly in the pharmaceutical industry.[19][20] Although this compound itself is not a drug, the principles governing its solubility are directly transferable.
-
Solvent Selection: The most direct application is in selecting optimal solvents for synthesis, extraction, and purification, minimizing trial-and-error.[8]
-
Formulation of Poorly Soluble Drugs: A significant challenge in drug development is the formulation of poorly water-soluble active pharmaceutical ingredients (APIs).[25][26][27] HSP can be used to screen for suitable polymers and excipients to create stable amorphous solid dispersions, enhancing bioavailability.[12][19]
-
Predicting Polymer-Drug Compatibility: In drug delivery systems, such as polymer-based nanoparticles or films, HSP can predict the miscibility of a drug within a polymer matrix, which is critical for stability and release kinetics.[21]
The following diagram illustrates the core concept of the Hansen Solubility Sphere, which is central to these applications.
Caption: The Hansen Solubility Sphere concept.
References
-
Group Contribution-Based Method for Determination of Solubility Parameter of Nonelectrolyte Organic Compounds | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
-
The HSP Sphere - Hansen Solubility Parameters. Available at: [Link]
-
Application of the solubility parameter concept to assist with oral delivery of poorly water‐soluble drugs. Available at: [Link]
-
Improved group contribution parameter set for the application of solubility parameters to melt extrusion - PubMed. Available at: [Link]
-
Application of the solubility parameter concept to assist with oral delivery of poorly water-soluble drugs – a PEARRL review - OUCI. Available at: [Link]
-
Hansen Solubility Parameters (HSP) Tool - Process Chemistry Portal. Available at: [Link]
-
Prediction of Hansen Solubility Parameters with a New Group-Contribution Method - Kinam Park. Available at: [Link]
-
Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters - PMC - NIH. Available at: [Link]
-
Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Available at: [Link]
-
The Importance of Solubility for New Drug Molecules. Available at: [Link]
-
Hansen Solubility Parameters (HSP): 1—Introduction - American Coatings Association. Available at: [Link]
-
Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. Available at: [Link]
-
Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids - Accu Dyne Test. Available at: [Link]
-
Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. Available at: [Link]
-
Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS−Polymer Interaction - Kinam Park. Available at: [Link]
-
Hansen Solubility Parameters (HSP) - Adscientis. Available at: [Link]
-
Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters | Request PDF - ResearchGate. Available at: [Link]
-
Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters | ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES - JMPAS. Available at: [Link]
-
The HSP Sphere in VR - Hansen Solubility Parameters. Available at: [Link]
-
Sheet1 - Hansen Solubility Parameters. Available at: [Link]
-
New procedure for the determination of Hansen solubility parameters by means of inverse gas chromatography | Request PDF - ResearchGate. Available at: [Link]
-
List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data. Available at: [Link]
-
The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A. Available at: [Link]
-
Designer Solvent Blends | Hansen Solubility Parameters. Available at: [Link]
-
HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition - ResearchGate. Available at: [Link]
-
Hansen solubility parameter - Wikipedia. Available at: [Link]
-
Hildebrand solubility parameter - Wikipedia. Available at: [Link]
-
Understanding the Hildebrand Solubility Parameter: A Key Concept in Solubility Science. Available at: [Link]
-
Part 2 - The Hildebrand Solubility Parameter. Available at: [Link]
-
Hansen Solubility Parameters. Available at: [Link]
-
Hildebrand - Hansen Solubility Parameters. Available at: [Link]
-
Hansen Solubility Parameters (HSP) | Practical Adhesion Science - Prof Steven Abbott. Available at: [Link]
Sources
- 1. This compound CAS#: 123-01-3 [m.chemicalbook.com]
- 2. The HSP Sphere | Hansen Solubility Parameters [hansen-solubility.com]
- 3. Solubility parameters (HSP) [adscientis.com]
- 4. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]
- 5. Solubility Parameters-- [cool.culturalheritage.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hildebrand | Hansen Solubility Parameters [hansen-solubility.com]
- 8. paint.org [paint.org]
- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 10. processchemistryportal.com [processchemistryportal.com]
- 11. kinampark.com [kinampark.com]
- 12. Improved group contribution parameter set for the application of solubility parameters to melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kinampark.com [kinampark.com]
- 14. mdpi.com [mdpi.com]
- 15. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 16. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 17. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]
- 18. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 19. academic.oup.com [academic.oup.com]
- 20. Application of the solubility parameter concept to assist with oral delivery of poorly water-soluble drugs – a PEARRL r… [ouci.dntb.gov.ua]
- 21. Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]
- 25. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 26. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 27. jmpas.com [jmpas.com]
toxicological profile of dodecylbenzene and its sulfonates
An In-depth Technical Guide to the Toxicological Profile of Dodecylbenzene and its Sulfonates
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound (DDB) and its sulfonated derivatives, primarily Linear Alkylbenzene Sulfonates (LAS), represent a significant class of anionic surfactants. Their amphiphilic nature, comprising a hydrophobic alkyl chain and a hydrophilic sulfonate group, makes them exceptionally effective as cleaning agents. Consequently, they are cornerstone ingredients in a vast array of domestic and industrial products, including laundry detergents, dishwashing liquids, and all-purpose cleaners.[1][2] Their widespread use necessitates a thorough understanding of their toxicological profile to ensure the safety of consumers, workers, and the environment.
This technical guide provides a comprehensive analysis of the toxicological properties of this compound and its sulfonates. It is designed for researchers, toxicologists, and drug development professionals, offering a synthesis of key data from non-clinical studies and environmental assessments. The narrative emphasizes the mechanistic underpinnings of observed toxicities and the rationale behind standard toxicological testing protocols, providing a robust framework for safety and risk assessment.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Understanding the ADME profile of a substance is fundamental to interpreting its toxicological effects. For LAS, the primary routes of human exposure are oral ingestion and dermal contact.
-
Absorption: Following oral administration in rats, gastrointestinal uptake of radiolabelled sodium this compound sulfonate was reported to be around 30% in a 5-week dietary study.[3] Dermal absorption is generally low and dependent on factors like pH.[4][5]
-
Distribution: Once absorbed, LAS-derived residues are distributed to various tissues, though significant bioaccumulation is not observed.[3][6] The potential for bioaccumulation is considered low.[3][7][8]
-
Metabolism: The metabolism of LAS is a critical detoxification pathway. The primary metabolic process involves the oxidation of the alkyl chain. This begins with ω-oxidation at the terminal methyl group of the alkyl chain, followed by sequential β-oxidation, which shortens the chain by two-carbon units. This process results in the formation of more polar, water-soluble metabolites, such as sulfophenyl carboxylates, which can be readily excreted.
-
Excretion: The polar metabolites are efficiently eliminated from the body. Studies in rats show that after oral or intraperitoneal administration, the majority of the dose is excreted within the first 24 to 48 hours, primarily via urine and, to a lesser extent, feces.[3][6]
Caption: Simplified metabolic pathway of Linear Alkylbenzene Sulfonates (LAS).
Acute Toxicity
Acute toxicity studies evaluate the potential for adverse effects from a single, short-term exposure. This compound sulfonates exhibit moderate acute oral toxicity and low acute dermal toxicity.
-
Oral: The median lethal dose (LD50) in rats for sodium salts of LAS generally ranges from 404 to 1470 mg/kg body weight.[9] An acute oral LD50 for dodecylbenzenesulfonic acid in rats has been reported as 650 mg/kg.[3] Signs of toxicity at high doses include piloerection, diarrhea, and changes in motor activity.[9]
-
Dermal: Sodium (C10-13)-alkylbenzene sulfonate showed low acute toxicity in animal tests following dermal exposure.[9] Dodecylbenzenesulfonate salts are generally not toxic in single-dose dermal animal tests.[4][5][10]
-
Inhalation: Breathing this compound sulfonic acid can irritate the nose and throat.[11][12] While data are limited, high concentrations of LAS aerosols may be toxic.[9][13]
| Endpoint | Species | Value | Reference |
| Acute Oral LD50 (Sodium LAS) | Rat | 404 - 1470 mg/kg bw | [9] |
| Acute Oral LD50 (Dodecylbenzenesulfonic acid) | Rat | 650 mg/kg bw | [3] |
| Acute Oral LD50 (Dodecylbenzenesulfonic acid) | Rat | 890 mg/kg bw | [6][14] |
| Acute Dermal Toxicity (Sodium C10-13 LAS) | Animal Test | Low Toxicity | [9] |
Irritation and Sensitization
The primary toxicological effect of concern for this compound and its sulfonates is local irritation to the skin and eyes, a direct consequence of their surfactant properties which disrupt cellular membranes.
-
Skin Irritation: this compound sulfonic acid is considered corrosive and can cause severe skin burns and irritation.[11][12][15][16] Its salts, like sodium this compound sulfonate, are also skin irritants, with the severity dependent on concentration and pH.[4][10][17][18] For instance, a 15% concentration of sodium dodecylbenzenesulfonate was found to be severely irritating to rabbit skin.[4][5] Repeated or prolonged contact can lead to dermatitis, characterized by dryness, itching, and rash.[11][12][17]
-
Eye Irritation: Similar to skin effects, these substances are irritating to the eyes, with this compound sulfonic acid causing severe eye damage.[15][16] Sodium this compound sulfonate is classified as causing serious eye damage.[18] Symptoms include redness, pain, and potential vision loss with corrosive substances.[16][17]
-
Skin Sensitization: Despite their irritant properties, this compound and its sulfonates are not considered to be skin sensitizers based on animal and clinical testing.[5][9][10]
Experimental Protocol: OECD TG 404 - Acute Dermal Irritation/Corrosion
The causality behind this protocol is to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin. It mimics a single, accidental dermal exposure.
-
Test System: Healthy, young adult albino rabbits are typically used. The fur is clipped from the dorsal area of the trunk approximately 24 hours before the test.
-
Dose Application: A 0.5 mL (liquid) or 0.5 g (solid) amount of the test substance is applied to a small area (approx. 6 cm²) of skin and covered with a gauze patch.
-
Exposure: The substance is held in contact with the skin using a semi-occlusive dressing for a specified duration, typically 4 hours. For substances suspected of being corrosive, a shorter exposure time (e.g., 3 minutes or 1 hour) may be used initially.
-
Observation: After the exposure period, the patch is removed, and the skin is cleansed. The skin is then examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and graded according to a standardized scoring system (e.g., Draize scale).
-
Data Analysis: The scores for erythema and edema are used to calculate a primary irritation index. The reversibility of the observed effects is also assessed for up to 14 days. If the skin destruction is irreversible, the substance is classified as corrosive. Otherwise, it is classified based on the severity of the reversible irritation.
Genotoxicity and Carcinogenicity
-
Genotoxicity: The weight of evidence suggests that this compound and its sulfonates do not pose a significant genotoxic risk. An Ames test for sodium this compound sulfonate was negative.[13] While one study noted genotoxic effects in the protozoan Tetrahymena pyriformis at specific concentrations[19], broader assessments conclude they are not genotoxic.
-
Carcinogenicity: this compound and its sulfonates are not considered to be carcinogenic.[13][20] A long-term skin painting study in hairless mice found that 80% this compound was weakly tumorigenic but not carcinogenic.[21]
Reproductive and Developmental Toxicity
The available data indicate that this compound and its sulfonates do not cause reproductive or developmental effects at doses that are not maternally toxic.
-
A two-generation reproduction study in rats identified a No-Observed-Adverse-Effect-Level (NOAEL) for reproductive effects of 5 mg/kg/day for a linear alkylbenzene mixture.[22] At higher doses (500 mg/kg/day), effects such as decreased litter size and pup viability were observed alongside parental toxicity.[22]
-
In another study (OECD TG 422), the NOAEL for fertility and developmental toxicity for dodecylbenzenesulfonic acid was determined to be 400 mg/kg/day, the highest dose tested, as no treatment-related effects were observed.[3]
-
It has been suggested that this compound sulfonic acid may harm a developing fetus, but only at doses that are also toxic to the mother.[11]
| Study Type | Substance | Species | NOAEL | Observed Effects at Higher Doses | Reference |
| Two-Generation Reproduction | Linear Alkylbenzene Mixture | Rat | 5 mg/kg/day | Decreased pup weights, litter size, and viability | [22] |
| Repro/Developmental Toxicity Screening | Dodecylbenzenesulfonic acid | Rat | 400 mg/kg/day | No treatment-related effects observed | [3] |
Ecotoxicology and Environmental Fate
Due to their use in cleaning products, LAS are released in large quantities into wastewater.[7] Their environmental fate and effects are therefore of critical importance.
-
Environmental Fate: LAS are readily biodegradable under aerobic conditions, with a half-life of approximately 1-3 weeks in soil.[1] They are efficiently removed in wastewater treatment plants.[2] However, degradation is very slow or non-existent under anaerobic conditions, which can lead to accumulation in anaerobic sewage sludge.[1][23]
-
Aquatic Toxicity: These substances are toxic to aquatic organisms.[16] Acute toxicity (LC50) values for fish and invertebrates are typically in the range of 1 to 10 mg/L, indicating a hazard to the aquatic environment.[3][15][24] However, due to their rapid aerobic degradation and removal in wastewater treatment, the risk to aquatic ecosystems is generally considered low under normal use conditions.[2][3]
-
Bioconcentration: LAS have a low potential for bioconcentration in aquatic organisms.[3][8][24] Bioconcentration factors (BCFs) tend to decrease as the exposure concentration increases.[8][24]
| Organism Type | Species | Endpoint | Value (mg/L) | Reference |
| Fish | Rainbow Trout (Oncorhynchus mykiss) | 96h LC50 | 3.2 - 5.6 | [3][15] |
| Invertebrate | Water Flea (Daphnia magna) | 48h LC50 | 3.5 | [3] |
| Invertebrate | Water Flea (Daphnia magna) | 21d NOEC | 1.65 | [3] |
Human Health Risk Assessment
Risk assessment combines hazard identification with exposure assessment to characterize the potential for adverse health effects in human populations.
Caption: A standard workflow for toxicological risk assessment.
For LAS, human exposure is primarily through direct use of consumer products and indirect environmental pathways (e.g., drinking water). Risk assessments have generally concluded that under current use and disposal patterns, there is no significant concern for human health.[25][26] Risk quotients (RQ), which compare estimated exposure levels to levels not expected to cause harm, have been found to be well below levels of concern.[25][26] The aggregate exposure from use in both active and inert ingredients in various products has also been assessed and found not to pose a risk of concern.[27]
Conclusion
This compound and its sulfonated derivatives (LAS) have a well-characterized toxicological profile. The primary hazard is local irritation to the skin and eyes, which is a function of their surfactant properties and is dependent on concentration. Systemic toxicity is low, as the substances are metabolized and excreted efficiently. They are not considered to be genotoxic, carcinogenic, or to pose a significant risk for reproductive or developmental toxicity at environmentally relevant exposures. While toxic to aquatic organisms, their rapid aerobic biodegradation mitigates the environmental risk. Overall, human health risk assessments conclude that LAS are safe for their intended use in consumer and industrial products.
References
-
Title: Studies of the carcinogenesis and tumorigenesis of skin applications of this compound on hairless mice Source: PubMed URL: [Link]
-
Title: Genotoxic effects of linear alkyl benzene sulfonate, sodium pentachlorophenate and dichromate on Tetrahymena pyriformis Source: PubMed URL: [Link]
-
Title: Probabilistic human health risk assessment of linear alkylbenzene sulfonate (LAS) in water samples from Anzali Wetland, southwest of the Caspian Sea Source: Caspian Journal of Environmental Sciences URL: [Link]
-
Title: Reproductive and developmental toxicity studies of a linear alkylbenzene mixture in rats Source: PubMed URL: [Link]
-
Title: Linear alkylbenzenesulfonates (C10-C16): Human health tier II assessment Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL: [Link]
-
Title: Probabilistic human health risk assessment of linear alkylbenzene sulfonate (LAS) in water samples from Anzali Wetland, southwest of the Caspian Sea Source: Caspian Journal of Environmental Sciences URL: [Link]
-
Title: Amended safety assessment of dodecylbenzenesulfonate, decylbenzenesulfonate, and tridecylbenzenesulfonate salts as used in cosmetics Source: PubMed URL: [Link]
-
Title: Bioconcentration and toxicity of this compound sulfonate (C12LAS) to aquatic organisms exposed in experimental streams Source: PubMed URL: [Link]
-
Title: Alkylbenzene Sulfonates (ABS) Human Health and Ecological Draft Risk Assessment Source: Regulations.gov URL: [Link]
-
Title: Fate and effects of linear alkylbenzene sulphonates (LAS) in the terrestrial environment Source: PubMed URL: [Link]
-
Title: CAS No. 27176-87-0 Chemical Name Dodecylbenzenesulfonic acid SUMMARY CONCLUSIONS OF THE SIAR Source: OECD SIDS URL: [Link]
-
Title: Final Report of the Cosmetic Ingredient Review Expert Panel Amended Safety Assessment of Dodecylbenzenesulfonate, Decylbenzenesulfonate, and Tridecylbenzenesulfonate Salts as Used in Cosmetics Source: Cosmetic Ingredient Review URL: [Link]
-
Title: Sodium linear alkylbenzene sulfonate - GLOBAL PRODUCT STRATEGY SAFETY REPORT Source: Japan Chemical Industry Association URL: [Link]
-
Title: this compound SULFONIC ACID HAZARD SUMMARY Source: New Jersey Department of Health URL: [Link]
-
Title: Linear alkylbenzene sulfonates - Evaluation statement Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL: [Link]
-
Title: Fate of linear alkylbenzene sulfonates in the environment: A review Source: ResearchGate URL: [Link]
-
Title: ICSC 1189 - SODIUM this compound SULPHONATE Source: INCHEM URL: [Link]
-
Title: Safety Data Sheet: dodecylbenzenesulfonic acid Source: Valudor Products URL: [Link]
-
Title: Benzenesulfonic acid, dodecyl-, compound with 4,4-dimethyloxazolidine (1:1) - Draft Evaluation Statement Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL: [Link]
-
Title: Fate of linear alkylbenzene sulfonates in the environment: A review Source: OUCI URL: [Link]
-
Title: Amended Safety Assessment of Dodecylbenzenesulfonate, Decylbenzenesulfonate, and Tridecylbenzenesulfonate Salts as Used in Cosmetics Source: ResearchGate URL: [Link]
-
Title: this compound SULFONIC ACID | Substance Source: EWG's Guide to Healthy Cleaning URL: [Link]
-
Title: Safety Data Sheet: this compound Source: Carl ROTH URL: [Link]
-
Title: Bioconcentration and Toxicity of this compound Sulfonate (C 12 LAS) to Aquatic Organisms Exposed in Experimental Streams Source: ResearchGate URL: [Link]
-
Title: Hazardous Chemical Information System (HCIS) - Details for Sodium dodecyl benzene sulphonate Source: Safe Work Australia URL: [Link]
-
Title: Dodecylbenzenesulfonic acid Source: PubChem - NIH URL: [Link]
-
Title: this compound SULFONIC ACID HAZARD SUMMARY Source: New Jersey Department of Health URL: [Link]
-
Title: ICSC 1470 - DODECYL BENZENESULFONIC ACID Source: International Chemical Safety Cards (ICSCs) URL: [Link]
Sources
- 1. Fate and effects of linear alkylbenzene sulphonates (LAS) in the terrestrial environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemical.kao.com [chemical.kao.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. Amended safety assessment of dodecylbenzenesulfonate, decylbenzenesulfonate, and tridecylbenzenesulfonate salts as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dodecylbenzenesulfonic acid - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. researchgate.net [researchgate.net]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. cir-safety.org [cir-safety.org]
- 11. nj.gov [nj.gov]
- 12. nj.gov [nj.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. echemi.com [echemi.com]
- 15. valudor.com [valudor.com]
- 16. ICSC 1470 - DODECYL BENZENESULFONIC ACID [chemicalsafety.ilo.org]
- 17. ICSC 1189 - SODIUM this compound SULPHONATE [inchem.org]
- 18. Details [hcis.safeworkaustralia.gov.au]
- 19. Genotoxic effects of linear alkyl benzene sulfonate, sodium pentachlorophenate and dichromate on Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. spectrumchemical.com [spectrumchemical.com]
- 21. Studies of the carcinogenesis and tumorigenesis of skin applications of this compound on hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Reproductive and developmental toxicity studies of a linear alkylbenzene mixture in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Bioconcentration and toxicity of this compound sulfonate (C12LAS) to aquatic organisms exposed in experimental streams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. cjes.guilan.ac.ir [cjes.guilan.ac.ir]
- 26. Probabilistic human health risk assessment of linear alkylbenzene sulfonate (LAS) in water samples from Anzali Wetland, southwest of the Caspian Sea [cjes.guilan.ac.ir]
- 27. downloads.regulations.gov [downloads.regulations.gov]
An In-depth Technical Guide on the Environmental Fate and Biodegradability of Linear Alkylbenzene Sulfonates (LAS)
This guide provides a comprehensive technical overview of the environmental fate and biodegradability of linear alkylbenzene sulfonates (LAS), a major class of anionic surfactants used globally in cleaning products.[1][2] Designed for researchers, environmental scientists, and drug development professionals who may encounter surfactants in their work, this document synthesizes current knowledge on the biodegradation pathways, influential factors, and analytical methodologies pertinent to understanding the environmental lifecycle of LAS.
Introduction to Linear Alkylbenzene Sulfonates (LAS)
Linear alkylbenzene sulfonates are a group of synthetic anionic surfactants that have been in widespread commercial use since the 1960s, replacing their poorly biodegradable predecessors, the branched alkylbenzene sulfonates (BAS).[2] The molecular structure of LAS consists of a hydrophobic linear alkyl chain (typically containing 10 to 14 carbon atoms) attached to a hydrophilic para-sulfonated benzene ring.[3][4] This amphiphilic nature is key to their function as detergents. Commercial LAS is a complex mixture of different alkyl chain homologues and phenyl positional isomers.[3]
The environmental journey of LAS typically begins with its disposal into wastewater systems after use in household and industrial cleaning applications.[5] Its fate is then largely determined by the processes within wastewater treatment plants (WWTPs) and the conditions of the receiving environmental compartments, including rivers, lakes, sediments, and soil.[6][7]
Biodegradation: The Primary Fate of LAS
The environmental persistence of any chemical is a critical factor in its risk assessment. For LAS, biodegradation is the principal mechanism of removal from the environment.[2][8] The process can be categorized into primary and ultimate biodegradation.
-
Primary Biodegradation: This initial step involves the microbial alteration of the parent LAS molecule, leading to the loss of its surfactant properties. This is typically achieved through the oxidative degradation of the alkyl chain.[9]
-
Ultimate Biodegradation: This is the complete breakdown of the LAS molecule by microbial communities into simple inorganic products: carbon dioxide, water, sulfate, and biomass.[10]
Aerobic Biodegradation Pathway
Under aerobic conditions, which are prevalent in activated sludge wastewater treatment and most surface waters, LAS is readily biodegradable.[8][11] The degradation is a multi-step process carried out by complex bacterial communities.[12][13]
The aerobic biodegradation of LAS commences with the ω-oxidation of the terminal methyl group of the alkyl chain, followed by sequential β-oxidation.[9][14] This process shortens the alkyl chain, leading to the formation of a series of intermediates known as sulfophenyl carboxylates (SPCs).[12][14] These SPCs are then further degraded by other bacteria.[12] The ultimate degradation involves the desulfonation and cleavage of the aromatic ring.[9] The opening of the benzene ring is often considered the rate-limiting step in the complete mineralization of LAS.[10][15]
Several bacterial genera, including Pseudomonas, Acinetobacter, and Bacillus, have been identified as effective LAS degraders in wastewater systems.[13][16] The complete mineralization of the numerous SPC intermediates requires a diverse microbial consortium, as individual bacterial strains often have a narrow substrate specificity for only a few SPC congeners.[12]
Diagram: Aerobic Biodegradation Pathway of LAS
Caption: Simplified pathway of aerobic LAS biodegradation.
Anaerobic Biodegradation Pathway
For a long time, LAS was considered to be non-biodegradable under anaerobic conditions, which are found in anoxic sediments, flooded soils, and anaerobic sludge digesters.[17][18] However, more recent research has demonstrated that LAS can be biodegraded, albeit at a much slower rate, in the absence of oxygen.[17][19]
The anaerobic degradation mechanism is fundamentally different from the aerobic pathway. It is initiated by the addition of fumarate to the sub-terminal carbon of the alkyl chain.[14][17] This is followed by biotransformation into SPCs and their subsequent degradation through successive β-oxidation reactions.[17][19] This discovery has been crucial in understanding the fate of LAS in anoxic environmental compartments.
Diagram: Anaerobic Biodegradation Pathway of LAS
Sources
- 1. happi.com [happi.com]
- 2. Alkylbenzene sulfonate - Wikipedia [en.wikipedia.org]
- 3. cleaninginstitute.org [cleaninginstitute.org]
- 4. researchgate.net [researchgate.net]
- 5. chemical.kao.com [chemical.kao.com]
- 6. Fate of linear alkylbenzene sulfonate in the environment | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Additional Carbon Source on Biodegradation of Linear Alkylbenzene Sulfonate by Las-Utilizing Bacteria [mdpi.com]
- 11. Fate and effects of linear alkylbenzene sulphonates (LAS) in the terrestrial environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scilit.com [scilit.com]
- 16. Biodegradation of Linear Alkylbenzene Sulfonate (LAS) by Immobilized Pseudomonas sp. [scirp.org]
- 17. Anaerobic degradation pathway of linear Alkylbenzene sulfonates (LAS) in sulfate-reducing marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: Leveraging Dodecylbenzene Sulfonates for Enhanced Oil Recovery Surfactant Flooding
Introduction: The Challenge of Residual Oil and the Surfactant Solution
Following primary and secondary recovery phases, a significant portion of crude oil, often as high as 50-70%, remains trapped within reservoir rock formations due to powerful capillary forces.[1] Enhanced Oil Recovery (EOR) encompasses a suite of tertiary techniques designed to mobilize this residual oil. Among these, chemical EOR, particularly surfactant flooding, has emerged as a highly effective strategy. The core principle of surfactant flooding is the injection of a surfactant solution to drastically reduce the interfacial tension (IFT) between the trapped oil and the injection fluid (water or brine).[2]
Appropriate surfactants can lower the oil-water IFT to ultra-low values (10⁻³ mN/m or less), which alters the balance of forces, allowing the viscous drag of the floodwater to overcome the capillary forces and displace the oil from pore throats.[3] Sodium Dodecylbenzene Sulfonate (SDBS), an anionic surfactant, is a workhorse molecule in this field due to its robust performance, cost-effectiveness, and well-understood synthesis process.[4] Its amphiphilic nature, comprising a hydrophobic this compound tail and a hydrophilic sulfonate head, allows it to effectively position itself at the oil-water interface.
This document provides a comprehensive guide for researchers on the synthesis, characterization, and application of this compound-based surfactants for EOR, detailing the underlying mechanisms and providing field-proven experimental protocols.
Part 1: The Surfactant - Synthesis and Characterization of Sodium this compound Sulfonate (SDBS)
The performance of a surfactant flood begins with the quality of the surfactant itself. While commercially available, in-house synthesis allows for customization and a deeper understanding of the molecule's properties. The most common synthesis route involves the sulfonation of this compound followed by neutralization.[4][5]
Protocol 1: Laboratory-Scale Synthesis of SDBS
This protocol details the synthesis of SDBS from this compound using sulfuric acid as the sulfonating agent.
A. Materials & Equipment:
-
This compound (C₁₈H₃₀)
-
Concentrated Sulfuric Acid (98%, H₂SO₄)
-
Sodium Hydroxide (NaOH) solution, 10%
-
Deionized Water
-
Four-neck round-bottom flask (250 mL)
-
Mechanical stirrer, thermometer, dropping funnel, reflux condenser
-
Separatory funnel
-
pH meter or pH strips
B. Synthesis Procedure:
-
Setup: Assemble the four-neck flask with the stirrer, thermometer, dropping funnel, and reflux condenser.
-
Reactant Addition: Add 35 mL of this compound to the flask.
-
Sulfonation: Begin stirring and slowly add 35 mL of 98% sulfuric acid through the dropping funnel. Maintain the temperature below 40°C during this exothermic addition.
-
Reaction: After the addition is complete, raise the temperature to 60-70°C and maintain for 2 hours to ensure the completion of the sulfonation reaction.[4]
-
Cooling & Quenching: Cool the reaction mixture to approximately 40-50°C. Slowly add 15 mL of water to quench the reaction.
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow it to stand and separate into two layers. The upper layer is the desired this compound sulfonic acid, while the lower layer contains spent acid and water.
-
Neutralization: Prepare a 10% NaOH solution. Slowly add the synthesized this compound sulfonic acid to the NaOH solution under stirring, maintaining a temperature of 40-50°C.
-
pH Adjustment: Continuously monitor the pH, adding NaOH until the solution reaches a neutral pH of 7-8. The resulting product is an aqueous solution of Sodium this compound Sulfonate.[4]
C. Characterization:
-
Purity: The purity of the synthesized SDBS can be assessed using techniques like High-Performance Liquid Chromatography (HPLC).
-
Critical Micelle Concentration (CMC): Determine the CMC by measuring the surface tension of SDBS solutions at various concentrations. The CMC is the point at which the surface tension plateaus.
Mechanism of Sulfonation
The sulfonation of this compound is an electrophilic aromatic substitution reaction. The electrophile, sulfur trioxide (SO₃), attacks the electron-rich benzene ring to form an intermediate sigma complex, which then loses a proton to yield the sulfonic acid.
Caption: SDBS Synthesis Workflow.
Part 2: Core EOR Mechanisms and Screening Protocols
The success of a surfactant flood hinges on selecting a formulation optimized for specific reservoir conditions (temperature, salinity, crude oil type). This requires systematic screening through phase behavior and interfacial tension studies.
Mechanism: IFT Reduction and Microemulsion Formation
Surfactant molecules migrate to the interface between oil and water. Their hydrophobic tails penetrate the oil phase, while their hydrophilic heads remain in the aqueous phase. This arrangement disrupts the cohesive forces at the interface, significantly lowering the IFT.[6] At a sufficiently high concentration (above the CMC), the surfactant molecules self-assemble into aggregates called micelles, which can encapsulate oil, forming a thermodynamically stable microemulsion.[7] This microemulsion phase has very low viscosity and can easily move through the reservoir's porous media, mobilizing the previously trapped oil.[3]
Caption: Mechanism of Surfactant-Mediated Oil Mobilization.
Protocol 2: Phase Behavior Screening
Phase behavior tests are essential for determining the optimal salinity at which a surfactant formulation achieves the lowest IFT.[1] The goal is to identify a Winsor Type III microemulsion, which coexists with both oil and water phases and is indicative of ultra-low IFT.
A. Materials & Equipment:
-
Synthesized SDBS solution (e.g., 2 wt%)
-
Crude oil from the target reservoir (or a model oil like octane)
-
Brine solutions of varying salinity (e.g., 0.5% to 10% NaCl)
-
Graduated, sealed glass pipettes or test tubes (e.g., 5-10 mL)
-
Pipettor
-
Oven capable of maintaining reservoir temperature
B. Procedure:
-
Preparation: Create a matrix of samples in the glass tubes. Each tube will have a different salinity.
-
Mixing: In each tube, add a fixed volume of the surfactant solution (e.g., 5 mL) and an equal volume of oil (Water-to-Oil Ratio, WOR = 1).[8]
-
Salinity Scan: Add the required amount of NaCl to each tube to achieve the desired salinity range.
-
Equilibration: Gently shake the tubes to mix the phases and place them in an oven set to the reservoir temperature. Allow them to equilibrate for several days or until no further change in phase volumes is observed.[9]
-
Observation: After equilibration, carefully observe and record the number of phases and the volume of each phase (oil, water, microemulsion).
-
Winsor Type I: Two phases - an oil phase on top of a microemulsion containing solubilized oil in water. Occurs at low salinity.
-
Winsor Type II: Two phases - a microemulsion containing solubilized water in oil on top of a water phase. Occurs at high salinity.
-
Winsor Type III: Three phases - an excess oil phase, a middle-phase microemulsion, and an excess water phase. This is the target for optimal performance.
-
C. Data Analysis:
-
Calculate the oil (Vₒ) and water (Vₛ) solubilization ratios using the volumes of oil and water in the microemulsion phase (Vₘ) and the volume of surfactant (Vₛᵤᵣ𝒻).
-
Plot the solubilization ratios against salinity. The point where the oil and water solubilization curves intersect is the optimal salinity (σ)*.
| Salinity (% NaCl) | Phase Behavior | Oil Solubilization Ratio (Vₒ/Vₛ) | Water Solubilization Ratio (Vₛ/Vₛ) |
| 1.0 | Type I | 5 | 1 |
| 2.0 | Type I | 8 | 2 |
| 3.5 | Type III | 12 | 12 |
| 5.0 | Type II | 3 | 9 |
| 7.0 | Type II | 1 | 6 |
| Table 1: Example data from a phase behavior salinity scan. The optimal salinity is identified at 3.5% NaCl where the solubilization ratios are equal and high, indicating a robust Type III microemulsion. |
Protocol 3: Interfacial Tension (IFT) Measurement
Directly measuring IFT confirms the findings of the phase behavior study. The spinning drop tensiometer is a common method for measuring the ultra-low IFT values relevant to EOR.
A. Materials & Equipment:
-
Spinning drop tensiometer
-
Surfactant solution at optimal salinity
-
Crude oil or model oil
-
Syringe for injecting oil droplet
B. Procedure:
-
Fill the tensiometer's capillary tube with the surfactant solution (the denser phase).
-
Inject a small droplet of oil into the center of the tube.
-
Spin the tube at a high angular velocity. The centrifugal force will elongate the oil droplet.
-
The instrument's software measures the shape of the elongated droplet.
-
The IFT is calculated from the droplet's dimensions, the rotational speed, and the density difference between the oil and the aqueous phase. An IFT value below 10⁻² mN/m is generally considered effective for EOR.[10]
Part 3: Performance Validation - Core Flooding
Core flooding is the definitive laboratory test to evaluate the oil recovery performance of a surfactant formulation under simulated reservoir conditions.[11] It provides a dynamic assessment of how the chemical slug interacts with the rock and fluids.
Protocol 4: Surfactant-Polymer Core Flood Experiment
This protocol describes a tertiary recovery experiment where surfactant flooding follows a conventional waterflood. A polymer is often added to the surfactant slug to increase its viscosity, improving sweep efficiency and preventing viscous fingering.[12]
A. Materials & Equipment:
-
Core flooding apparatus (core holder, pumps, pressure transducers, fluid accumulators, back-pressure regulator).[11]
-
Reservoir core plug (sandstone or carbonate).
-
Crude oil, formation brine.
-
Surfactant-polymer (SP) slug prepared in brine at optimal salinity.
-
Drive fluid (polymer solution or brine).
B. Experimental Workflow:
-
Core Preparation: Clean and dry the core plug, then measure its porosity and permeability.
-
Saturation (Sₒᵢ): Saturate the core with formation brine, then flood with crude oil at reservoir temperature until no more water is produced. This establishes the initial oil saturation.
-
Waterflooding (Sₒᵣ): Inject brine into the core to simulate secondary recovery. Continue until oil production ceases. The remaining oil saturation is the residual oil saturation (Sₒᵣ), which is the target for the EOR process.
-
Surfactant-Polymer (SP) Flooding: Inject a predetermined volume (e.g., 0.3-0.5 pore volumes) of the SP slug.
-
Polymer Drive: Inject a polymer drive fluid to push the SP slug and the mobilized oil bank through the core.
-
Data Collection: Throughout the flood, continuously monitor pressures, and collect the effluent to measure oil and water volumes.
Caption: Core Flooding Experimental Workflow.
C. Performance Evaluation: The primary metric is the Tertiary Oil Recovery Factor , calculated as the percentage of the residual oil (oil remaining after waterflooding) that is recovered by the chemical flood.
| Flooding Stage | Pore Volumes Injected | Cumulative Oil Recovery (% OOIP) | Notes |
| Waterflood | 2.0 | 45.0% | Establishes residual oil saturation (Sₒᵣ) |
| SP Flood | 0.4 | 68.5% | Oil bank is produced |
| Polymer Drive | 1.6 | 71.6% | Pushes remaining mobilized oil |
| Table 2: Representative results from a core flooding experiment. The tertiary recovery is 26.6% of the Original Oil in Place (OOIP), which corresponds to recovering approximately 48% of the residual oil that was left after the waterflood.[1] |
Conclusion
The application of this compound sulfonate in surfactant flooding represents a powerful and economically viable method for enhanced oil recovery. Its effectiveness is rooted in the fundamental principles of interfacial science. By systematically applying the protocols for synthesis, phase behavior screening, IFT measurement, and core flood validation, researchers can develop robust and optimized surfactant formulations tailored to the unique conditions of a target reservoir. This structured approach ensures scientific integrity and provides the reliable data needed to upscale laboratory successes to field-scale applications, unlocking significant hydrocarbon resources that would otherwise remain unrecoverable.
References
- Ko, K. M., Chon, B. H., Jang, S. B., & Jang, H. Y. (2014). Surfactant flooding characteristics of dodecyl alkyl sulfate for enhanced oil recovery. Journal of Industrial and Engineering Chemistry, 20(1), 228–233.
-
An, S., Liu, H., Chen, Y., Jing, W., & Wang, L. (2023). Preparation of Multifunctional Surfactants Derived from Sodium this compound Sulfonate and Their Use in Oil-Field Chemistry. Molecules, 28(8), 3640. [Link]
-
Al-Bayati, D., Al-Shatebi, A., & Al-Sardi, A. (2022). Oil Recovery Performance by Surfactant Flooding: A Perspective on Multiscale Evaluation Methods. Energy & Fuels, 36(22), 13207–13230. [Link]
- Van Zanten, R., & U.S. Patent No. 9,567,512. (2017). Surfactants for enhanced oil recovery. U.S.
-
Schröder, J., Ulbricht, M., & Ticha, H. (2022). Characterization of the Regenerative Capacity of Membranes in the Presence of Fouling by Microalgae Using Detergents. Membranes, 12(11), 1069. [Link]
-
Wang, Y., et al. (2023). Development of Oleic Acid Composite Vesicles as a Topical Delivery System. Molecules, 28(23), 7793. [Link]
-
Al-shargabi, M., et al. (2022). Impact of the Naturally Driven Surfactant in EOR Application: Experimental, Microscopic, and Numerical Analyses. ACS Omega, 7(4), 3663-3674. [Link]
-
Ikhsan, M. F., et al. (2023). Analysis of Surfactant and Polymer Behavior on Water/Oil Systems as Additives in Enhanced Oil Recovery (EOR) Technology through Molecular Dynamics Simulation. Journal of Advanced Research in Fluid Mechanics and Thermal Sciences, 108(2), 158-170. [Link]
-
Wang, J., et al. (2013). The array and interfacial activity of sodium dodecyl benzene sulfonate and sodium oleate at the oil/water interface. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 436, 94-100. [Link]
-
Van der Wee, M., et al. (2022). Effects of Core Size and Surfactant Choice on Fluid Saturation Development in Surfactant/Polymer Corefloods. Energy & Fuels, 36(15), 8107–8118. [Link]
-
Barnes, J. R., et al. (2010). Surfactant Systems for EOR in High-Temperature, High-Salinity Environments. SPE Annual Technical Conference and Exhibition. [Link]
-
Liu, S., et al. (2024). Study on Mechanism of Surfactant Adsorption at Oil–Water Interface and Wettability Alteration on Oil-Wet Rock Surface. Polymers, 16(5), 652. [Link]
- CN110938022A. (2020). A kind of preparation method of improved sodium dodecylbenzenesulfonate solution.
-
Wang, J., et al. (2013). The array and interfacial activity of sodium dodecyl benzene sulfonate and sodium oleate at the oil/water interface. PubMed. [Link]
-
Ngo, I., et al. (2021). Enhancing surfactant desorption through low salinity water post-flush during Enhanced Oil Recovery. Oil & Gas Science and Technology – Revue d’IFP Energies nouvelles, 76, 63. [Link]
-
Ko, K. M., et al. (2014). Surfactant and salinity concentrations in the phase behavior test. ResearchGate. [Link]
-
Wang, Y., et al. (2021). Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS). RSC Advances, 11(52), 32938-32945. [Link]
-
ResearchGate. (n.d.). Identification and Evaluation of High-Performance EOR Surfactants. Retrieved from ResearchGate. [Link]
-
Al-Shatri, A. H., et al. (2021). Optimization of surfactant-polymer flooding for enhanced oil recovery. King Fahd University of Petroleum & Minerals. [Link]
-
Bui, T., et al. (2021). Water/oil interfacial tension reduction – an interfacial entropy driven process. Physical Chemistry Chemical Physics, 23(44), 25303-25310. [Link]
-
Somoza-Tornos, A., et al. (2022). Design and performance analysis of a formulation based on SDBS and ionic liquid for EOR in carbonate reservoirs. ResearchGate. [Link]
-
An, S., et al. (2023). Preparation of Multifunctional Surfactants Derived from Sodium this compound Sulfonate and Their Use in Oil-Field Chemistry. PubMed. [Link]
-
Pipatmanomai, S., & Poomiwat, W. (2012). USING LINEAR ALKYL BENZENE SULFONATE TO REDUCE INTERFACIAL TENSION OF CRUDE OIL. Suranaree Journal of Science and Technology, 19(2), 93-97. [Link]
-
Fathi, Z., & Ramirez, W. F. (1984). Optimal injection policies for enhanced oil recovery: Part 2--Surfactant flooding. OSTI.GOV. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. CN110938022A - A kind of preparation method of improved sodium dodecylbenzenesulfonate solution - Google Patents [patents.google.com]
- 6. Water/oil interfacial tension reduction – an interfacial entropy driven process - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. journal.uir.ac.id [journal.uir.ac.id]
- 8. porousmedia.rice.edu [porousmedia.rice.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US9567512B2 - Surfactants for enhanced oil recovery - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
The Role of Dodecylbenzene Sulfonates as a Primary Emulsifier in Emulsion Polymerization Processes
An Application Note and Protocol Guide
Abstract
Emulsion polymerization is a cornerstone of the polymer industry, enabling the synthesis of a vast array of materials from adhesives and coatings to synthetic rubbers.[1] The success of this process hinges on the selection and application of an appropriate emulsifier to manage the complex multiphase reaction environment. Dodecylbenzene sulfonates (DBS), a class of anionic surfactants, are distinguished by their efficacy in creating stable monomer emulsions, controlling particle nucleation and growth, and ensuring the overall stability of the final latex product.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the mechanistic role and practical application of this compound sulfonates, particularly Sodium this compound Sulfonate (SDBS), in emulsion polymerization. It combines theoretical principles with field-proven protocols to empower users to achieve desired polymer characteristics, such as controlled particle size and high molecular weight, with consistency and reliability.[2]
Foundational Principles: The Mechanism of Emulsion Polymerization
Emulsion polymerization involves the polymerization of hydrophobic monomers within a continuous aqueous phase.[1] This seemingly straightforward process is a sophisticated interplay of kinetics and interfacial science, orchestrated by the emulsifier. The term "emulsion polymerization" is a historical misnomer; while the monomer is initially emulsified into large droplets, the primary locus of polymerization is not within these droplets but in polymer particles formed in situ.[1]
The process, as described by the classic Smith-Ewart-Harkins theory, unfolds in several stages, with the this compound sulfonate emulsifier playing a pivotal role in each.[1]
-
Micelle Formation: Above a specific concentration known as the Critical Micelle Concentration (CMC), the amphiphilic DBS molecules spontaneously self-assemble into spherical structures called micelles in the aqueous phase.[4] The hydrophobic this compound "tails" form the core, creating an oily microenvironment, while the hydrophilic sulfonate "heads" face the water, forming a charged outer shell.[4]
-
Monomer Partitioning: A small fraction of the hydrophobic monomer diffuses from the large monomer droplets, through the water, and becomes solubilized within the hydrophobic cores of these micelles.[5] The vast majority of the monomer remains in the larger, emulsifier-stabilized droplets which act as reservoirs.
-
Initiation and Particle Nucleation: A water-soluble initiator (e.g., potassium persulfate) decomposes to form free radicals in the aqueous phase. These radicals enter the monomer-swollen micelles and initiate polymerization.[1] This event transforms the micelle into a nascent polymer particle.
-
Particle Growth and Stabilization: As polymerization proceeds, the growing polymer particle is continuously supplied with monomer diffusing from the monomer droplets.[5] DBS molecules adsorb onto the surface of these growing particles, with their charged sulfonate heads facing outwards. This creates a strong electrostatic repulsion between particles, preventing them from coagulating and ensuring the stability of the latex dispersion.[6][7]
This mechanistic pathway highlights the emulsifier's function: it provides the initial reaction sites (micelles), stabilizes the growing polymer particles, and facilitates the transport of monomer.[8]
Figure 1: Mechanism of this compound sulfonate (DBS) in emulsion polymerization.
Core Parameters for Protocol Design
The successful implementation of an emulsion polymerization protocol relies on the careful selection and control of key parameters related to the emulsifier.
Emulsifier Selection: this compound Sulfonate Variants
While "this compound sulfonate" is a general term, several variants exist, each with specific implications:
-
Counter-ion: Sodium (in SDBS) is the most common, offering excellent water solubility and performance.[3] Other salts like Calcium (CDBS) or Isopropylamine can be used to enhance stability in hard water or modify emulsion properties.[4][9]
-
Alkyl Chain Structure:
-
Linear Alkylbenzene Sulfonates (LAS): These have a straight C12 alkyl chain. They are highly biodegradable and are the industry standard for detergents and many polymerization processes.[10]
-
Branched Alkylbenzene Sulfonates (ABS): These have a branched alkyl chain. While effective emulsifiers, they exhibit poor biodegradability and have been largely phased out in many applications due to environmental concerns.[10] For new research and development, LAS-based emulsifiers like SDBS are strongly recommended.
-
Critical Micelle Concentration (CMC)
The CMC is the minimum surfactant concentration at which micelles form. Operating above the CMC is essential for micellar nucleation to occur.[11] The CMC is not a fixed value and is influenced by temperature and the presence of electrolytes.[12][13] Adding salts like NaCl or KCl can significantly lower the CMC, allowing micelle formation at lower emulsifier concentrations.[11]
Table 1: Critical Micelle Concentration (CMC) of Sodium this compound Sulfonate (SDBS) at 25°C
| Condition | CMC (Molarity) | CMC (ppm) | Source(s) |
| Salt-Free Water | ~1.52 x 10⁻³ M | ~529 | [12] |
| Salt-Free Water | ~1.20 x 10⁻³ M | ~418 | [14] |
| Presence of NaCl | Decreases | Decreases | [11][13] |
| Presence of MgCl₂ | Decreases significantly | Decreases significantly | [13] |
Note: The exact CMC can vary depending on the purity and isomer distribution of the SDBS sample.
Emulsifier Concentration and its Impact on Particle Size
The concentration of the emulsifier is one of the most powerful levers for controlling the final properties of the polymer latex. A higher initial emulsifier concentration leads to the formation of a larger number of micelles.[15] Since these micelles are the sites of particle nucleation, a greater number of initial micelles results in a larger number of final polymer particles. With the total monomer volume being constant, a larger number of particles necessitates that each particle must be smaller.[7][15]
Table 2: Effect of Emulsifier Concentration on Latex Properties
| Emulsifier Concentration | Particle Number | Final Particle Size | Polymerization Rate |
| Low (Near CMC) | Low | Large | Slower |
| High (Well above CMC) | High | Small | Faster |
This relationship provides a direct method for tuning the particle size of the final product, which is critical for applications like paints (film formation), adhesives (tack), and biomedical carriers.[16]
Experimental Protocol: Synthesis of Polystyrene Nanolatex
This protocol details a standard lab-scale batch emulsion polymerization of styrene using Sodium this compound Sulfonate (SDBS) as the emulsifier. It is designed to be a robust starting point that can be adapted for other vinyl monomers.
Materials and Reagents
-
Monomer: Styrene (≥99%, inhibitor removed)
-
Emulsifier: Sodium this compound Sulfonate (SDBS, ≥99%)
-
Initiator: Potassium Persulfate (KPS, ≥99%)
-
Buffer (Optional): Sodium Bicarbonate (NaHCO₃, ≥99%)
-
Continuous Phase: Deionized (DI) Water
-
Inhibitor Removal: 5% Sodium Hydroxide (NaOH) solution
Safety Precaution: Styrene is a flammable liquid and should be handled in a fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Equipment Setup
-
500 mL three-neck round-bottom flask (reactor)
-
Overhead mechanical stirrer with a paddle-shaped impeller
-
Reflux condenser
-
Thermometer or thermocouple
-
Nitrogen gas inlet and outlet (bubbler)
-
Heating mantle with a temperature controller
-
Dropping funnels (for semi-batch process, if desired)
Step-by-Step Polymerization Procedure
-
Inhibitor Removal: Before use, wash the styrene monomer by shaking it with an equal volume of 5% NaOH solution in a separatory funnel to remove the polymerization inhibitor (e.g., t-butyl catechol). Repeat the wash 2-3 times, followed by several washes with DI water until the aqueous phase is neutral (pH 7).
-
Reactor Assembly: Assemble the reaction apparatus as described in section 3.2. Ensure all glassware is clean and dry.
-
Charge the Reactor: To the 500 mL flask, add:
-
200 mL of DI Water
-
1.0 g of Sodium this compound Sulfonate (SDBS)
-
0.2 g of Sodium Bicarbonate (to maintain pH)
-
-
Inerting the System: Begin stirring the aqueous solution at 200-300 RPM. Purge the reactor with a gentle stream of nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization. Maintain a slight positive nitrogen pressure throughout the reaction.
-
Heating: Heat the reactor contents to the target reaction temperature of 70°C .
-
Initiation: Once the temperature is stable at 70°C, prepare the initiator solution by dissolving 0.3 g of Potassium Persulfate (KPS) in 10 mL of DI Water . Add this solution to the reactor.
-
Monomer Addition: Immediately after adding the initiator, add 50 g of inhibitor-free styrene to the reactor. For a batch process, add all the monomer at once. The solution will turn from clear to a milky-white emulsion.
-
Polymerization: Maintain the reaction at 70°C with constant stirring for 4-6 hours . The viscosity of the mixture may increase as the reaction progresses.
-
Cooling: After the reaction time is complete, turn off the heating mantle and allow the reactor to cool to room temperature.
-
Filtration: Filter the final latex product through a fine mesh (e.g., 100-mesh cheesecloth) to remove any coagulum (unwanted agglomerated polymer).
-
Storage: Store the resulting polystyrene latex in a sealed container.
Figure 2: Experimental workflow for polystyrene synthesis.
Characterization
-
Conversion Rate: Determine the solid content of the final latex via gravimetry. A small sample is weighed, dried in an oven until all water has evaporated, and weighed again. Conversion = (Mass of dry polymer / Initial mass of monomer) x 100%.
-
Particle Size and Distribution: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and polydispersity index (PDI) of the polymer particles.
Troubleshooting Guide
Table 3: Common Issues and Solutions in Emulsion Polymerization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Excessive Coagulum | - Insufficient emulsifier concentration (below CMC or too low for surface area).- High ionic strength of water.- Stirring speed too high (excessive shear).- Reaction temperature too high. | - Increase SDBS concentration.- Use deionized water.- Reduce stirrer RPM.- Verify and control reaction temperature accurately. |
| Low Monomer Conversion | - Presence of oxygen in the reactor.- Inactive or insufficient initiator.- Incorrect reaction temperature. | - Ensure thorough and continuous nitrogen purging.- Use fresh initiator and verify its concentration.- Calibrate temperature controller and ensure stable heating. |
| Bimodal or Broad Particle Size Distribution | - Secondary nucleation events.- Insufficient initial emulsifier to stabilize all particles.- Temperature fluctuations during the reaction. | - Consider a "seeded" polymerization approach where a small amount of pre-formed latex is added initially.- Increase initial SDBS concentration.- Ensure precise and stable temperature control. |
| Reaction Fails to Initiate | - Inhibitor not fully removed from monomer.- Inactive initiator. | - Repeat the inhibitor removal step for the monomer.- Use a fresh batch of initiator. |
Concluding Remarks
This compound sulfonates are robust and versatile emulsifiers that provide excellent control over the emulsion polymerization process. By understanding the fundamental mechanisms of micelle formation and particle stabilization, and by carefully controlling key parameters like emulsifier concentration and temperature, researchers can reliably synthesize polymer latexes with tailored properties. The protocols and principles outlined in this guide serve as a foundational framework for the successful application of DBS in both academic research and industrial development, enabling the creation of advanced polymeric materials for a multitude of applications.
References
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Emulsifying Agents in Polymerization: The SDBS Advantage.
- ResearchGate. (n.d.). Critical micelle concentration of sodium dodecylbenzenesulfonate at different temperatures.
- CNKI. (n.d.). Critical Micelle Concentration Determination of Sodium Dodecyl Benzene Sulfonate by Synchronous Fluorescence Spectrometry.
- Zhu, X. (n.d.). Studies of Sodium Dodecylbenzenesulfonate-Water-Electrolyte Interactio. Eastern Illinois University.
- Indian Academy of Sciences. (2018, March 27). Evaluation of micellar properties of sodium this compound sulphonate in the presence of some salts.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Surfactant Advantage: Exploring SDBS as an Emulsifier for Polymerizing Adhesives.
- Oriental Journal of Chemistry. (n.d.). Effect of NaCl and KCl on the Micellization of Sodium Dodecyl Sulfate and Sodium Dodecyl Benzene Sulfonate in Presence of Cephradine Monohydrate Through Conductivity.
- ChemPoint.com. (n.d.). Emulsion Polymerization.
- ResearchGate. (n.d.). The Effect of Sodium Dodecyl Benzene Sulfonate on Particle Size in Suspension Polymerization of Styrene: A New Investigation.
- Google Patents. (n.d.). US3226375A - Method of emulsion polymerization.
- ResearchGate. (n.d.). Synthesis of polystyrene nanolatexes via emulsion polymerization using sodium dodecyl sulfonate as the emulsifier.
- BenchChem. (n.d.). Application Notes: Utilizing Calcium Dodecylbenzenesulfonate in Emulsion Polymerization.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Emulsion Polymerization: The Crucial Role of Sodium Dodecyl Sulfate.
- Univar Solutions. (n.d.). Emulsion Polymerization Solutions.
- IRO Coating Additive Co., Ltd. (2022, May 12). Three Main Functions of Sodium Dodecyl Benzene Sulfonate.
- ResearchGate. (n.d.). Effects of Emulsifier Concentration on Polymer Particle Size in Emulsion Polymerization of Styrene.
- PCC Group. (n.d.). Sodium this compound Sulfonate.
- PCI Magazine. (2007, August 1). The Effect of Surfactant Selection on Emulsion Polymer Properties.
- Sanyo Chemical Industries, Ltd. (n.d.). Emulsifiers for Emulsion Polymerization.
- Wikipedia. (n.d.). Emulsion polymerization.
Sources
- 1. Emulsion polymerization - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Sodium this compound Sulfonate - PCC Group Product Portal [products.pcc.eu]
- 4. benchchem.com [benchchem.com]
- 5. sanyo-chemical.co.jp [sanyo-chemical.co.jp]
- 6. nbinno.com [nbinno.com]
- 7. pcimag.com [pcimag.com]
- 8. US3226375A - Method of emulsion polymerization - Google Patents [patents.google.com]
- 9. discover.univarsolutions.com [discover.univarsolutions.com]
- 10. Three Main Functions of Sodium Dodecyl Benzene Sulfonate [irocoatingadditive.com]
- 11. Effect of NaCl and KCl on the Micellization of Sodium Dodecyl Sulfate and Sodium Dodecyl Benzene Sulfonate in Presence of Cephradine Monohydrate Through Conductivity – Oriental Journal of Chemistry [orientjchem.org]
- 12. "Studies of Sodium Dodecylbenzenesulfonate-Water-Electrolyte Interactio" by Xiaoxiang Zhu [thekeep.eiu.edu]
- 13. ias.ac.in [ias.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
Application Notes & Protocols: Formulation of Dodecylbenzene-Based Microemulsions for Advanced Drug Delivery
Prepared by: Gemini, Senior Application Scientist
Abstract
Microemulsions represent a pivotal class of drug delivery systems, prized for their thermodynamic stability, ease of preparation, and remarkable ability to enhance the solubilization and bioavailability of poorly soluble drugs.[1][2][3][4] This guide provides a comprehensive framework for the formulation, characterization, and evaluation of dodecylbenzene-based microemulsions. We delve into the foundational principles of component selection, the critical methodology of pseudo-ternary phase diagram construction, and detailed protocols for physicochemical characterization and in vitro performance assessment. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile nanocarriers for therapeutic applications.
Foundational Principles of Microemulsion Formulation
Microemulsions are clear, isotropic, and thermodynamically stable liquid mixtures of an oil phase, an aqueous phase, a surfactant, and typically a co-surfactant.[3][5] Unlike coarse emulsions, they form spontaneously or with minimal energy input and possess droplet sizes in the range of 10-200 nm.[1][4][6] This nanostructure is key to their ability to improve drug delivery.[7][8] The choice of components is the most critical factor governing the formation, stability, and function of the microemulsion.
The Rationale of Component Selection
The art of formulating a microemulsion lies in the judicious selection of its constituent parts. Each component has a distinct role, and their synergistic interaction dictates the final properties of the delivery system.
-
Oil Phase (Lipophilic Component): The primary role of the oil phase is to serve as a reservoir for lipophilic drugs. The selection criteria are twofold: high solubilization capacity for the drug of interest and biocompatibility. The oil's molecular structure can also influence the curvature of the surfactant film, affecting which type of microemulsion forms. Common examples include fatty acid esters like isopropyl myristate, triglycerides (e.g., sunflower oil, soybean oil), and glyceryl esters like Peceol®.[4][9][10]
-
Surfactant (Primary Amphiphile): The surfactant is the heart of the microemulsion, a molecule with both hydrophilic and lipophilic moieties. It adsorbs at the oil-water interface, drastically reducing the interfacial tension and allowing the two immiscible phases to mix.[8] In this guide, we focus on Sodium this compound Sulfonate (SDBS) , a potent anionic surfactant. Its robust amphiphilic nature makes it highly effective at stabilizing oil-in-water interfaces.[11][12]
-
Co-surfactant (Interfacial Fluidity Enhancer): Often, a single surfactant cannot lower the interfacial tension sufficiently to form a microemulsion. A co-surfactant, typically a short-to-medium chain alcohol (e.g., propylene glycol, ethanol, isopropanol) or a non-ionic surfactant, is added.[1][9] It partitions into the surfactant monolayer at the interface, increasing its fluidity, disrupting liquid crystalline structures, and further reducing interfacial tension to the ultra-low levels required for spontaneous microemulsification.[9]
-
Aqueous Phase: This is typically purified water but can be a buffer solution to control pH or a saline solution to adjust tonicity for physiological applications. It serves as the continuous phase for oil-in-water (o/w) microemulsions and as the dispersed phase for water-in-oil (w/o) systems.
The Pseudo-Ternary Phase Diagram: Mapping the Microemulsion Domain
The cornerstone of microemulsion formulation is the pseudo-ternary phase diagram. Because these are four-component systems, a true three-dimensional representation is complex. To simplify this, the surfactant and co-surfactant are typically mixed at a fixed weight ratio (Sₘᵢₓ) and treated as a single pseudo-component. This allows for the representation of the oil, water, and Sₘᵢₓ concentrations on a triangular phase diagram.[1] The primary purpose of this diagram is to identify the precise compositional boundaries of the stable, single-phase microemulsion region.[10]
Experimental Protocols: From Formulation to Characterization
This section provides detailed, step-by-step methodologies for the systematic development and validation of a this compound-based microemulsion system.
Protocol 1: Constructing the Pseudo-Ternary Phase Diagram
Objective: To identify the concentration ranges of oil, water, and Sₘᵢₓ that result in the formation of a stable microemulsion.
Materials:
-
Oil Phase (e.g., Isopropyl Myristate)
-
Surfactant: Sodium this compound Sulfonate (SDBS)
-
Co-surfactant (e.g., Propylene Glycol)
-
Aqueous Phase: Deionized Water
-
Equipment: Analytical balance, magnetic stirrer and stir bars, 10 mL glass vials, positive displacement pipettes.
Methodology (Aqueous Titration Method):
-
Prepare Sₘᵢₓ Ratios: Prepare mixtures of the surfactant (SDBS) and co-surfactant at various fixed weight ratios (e.g., 1:1, 2:1, 1:2, 3:1).[10] This mixture is referred to as Sₘᵢₓ. The rationale for testing multiple ratios is that the optimal ratio is unknown a priori and significantly impacts the size of the microemulsion region.
-
Prepare Oil/Sₘᵢₓ Mixtures: For each Sₘᵢₓ ratio, prepare a series of mixtures by accurately weighing the oil and Sₘᵢₓ in glass vials at different weight ratios, from 9:1 to 1:9 (e.g., 900 mg oil + 100 mg Sₘᵢₓ; 800 mg oil + 200 mg Sₘᵢₓ, etc.).
-
Titration: Place each vial on a magnetic stirrer. Titrate the oil/Sₘᵢₓ mixture with deionized water dropwise using a pipette.
-
Observation: After each addition of water, allow the system to equilibrate. Observe the mixture for clarity and homogeneity. The endpoint is the transition from a turbid or biphasic system to a perfectly clear and transparent solution. This clear solution is the microemulsion.[1] Continue titration until the solution turns turbid again to identify the boundary of the microemulsion phase.
-
Data Recording: Record the mass of water added to reach the clear point and the subsequent turbidity point. Calculate the weight percentage of oil, water, and Sₘᵢₓ for each formulation that falls within the clear microemulsion zone.
-
Plotting: Plot the compositions on a ternary phase diagram software (or graph paper). The area enclosed by the points represents the microemulsion existence region for that specific Sₘᵢₓ ratio. The largest stable region indicates the optimal Sₘᵢₓ ratio for formulation.
Caption: Diagram of a Franz diffusion cell setup.
Biocompatibility and Toxicity Considerations
A critical, often overlooked aspect of formulation is ensuring the safety of the excipients. While SDBS is a powerful surfactant, its use in laundry detergents necessitates a thorough toxicological assessment for pharmaceutical applications, especially for parenteral routes. [11]
-
Cytotoxicity Screening: An initial in vitro cytotoxicity assay (e.g., MTT assay) on relevant cell lines is mandatory. This provides data on the concentration at which the microemulsion (and its individual components) may induce cell death. [13]* Hemolysis Assay: For formulations intended for intravenous administration, an in vitro hemolysis assay is crucial to assess the potential for red blood cell lysis. [10]* Regulatory Status: Whenever possible, prioritize excipients that are Generally Regarded as Safe (GRAS). For novel applications of materials like SDBS, extensive biocompatibility and toxicity data must be generated. [14][15]
Conclusion
The formulation of this compound-based microemulsions is a systematic process grounded in the principles of physical chemistry and guided by empirical phase behavior studies. By following the protocols outlined in this guide—from the logical construction of phase diagrams to rigorous physicochemical characterization and performance testing—researchers can develop stable and effective nanocarriers for a wide range of therapeutic agents. The enhanced solubilization and potential for improved bioavailability make these systems a compelling platform for overcoming the challenges associated with poorly soluble drugs.
References
-
Microemulsions: As drug delivery system - Journal of Scientific and Innovative Research. (2014). Journal of Scientific and Innovative Research. [Link]
-
Microemulsions as Promising Delivery Systems: A Review. (n.d.). SciSpace. [Link]
-
Preparation of Microemulsion for Transedermal Drug Delivery System. (2023). ResearchGate. [Link]
-
Pharmaceutical Microemulsion: Formulation, Characterization and Drug deliveries across skin. (n.d.). International Journal of Drug Development and Research. [Link]
-
Microemulsions: Unique Properties, Pharmacological Applications, and Targeted Drug Delivery. (2021). Frontiers in Bioscience-Landmark. [Link]
-
Advancements in Microemulsion Based Drug Delivery Systems for Better Therapeutic Effects. (n.d.). Lupine Publishers. [Link]
-
Design, Development and Evaluation of Microemulsion for Topical Drug Delivery System Using Model Drug. (2024). JSciMed Central. [Link]
-
Exploring the Versatility of Microemulsions in Cutaneous Drug Delivery: Opportunities and Challenges. (2023). Pharmaceuticals. [Link]
-
Pharmaceutical Microemulsion: Formulation, Characterization and Drug deliveries across skin. (2011). ResearchGate. [Link]
-
Design and Characterization of Microemulsion Systems for Naproxen. (n.d.). PubMed Central. [Link]
-
Microemulsion Based Nanostructures for Drug Delivery. (2020). Frontiers in Chemistry. [Link]
-
Mixed-Surfactant System of this compound Sulfonate and Alpha-Olefin Sulfonate: Micellar and Volumetric Studies. (n.d.). SciSpace. [Link]
-
Potential Use of Microbial Surfactant in Microemulsion Drug Delivery S. (2020). Drug Design, Development and Therapy. [Link]
-
Bioconcentration and toxicity of this compound sulfonate (C12LAS) to aquatic organisms exposed in experimental streams. (n.d.). PubMed. [Link]
-
Formulation and Evaluation of Microemulsion Based Delivery System for Amphotericin B. (n.d.). AAPS PharmSciTech. [Link]
-
Formulation Development & Characterization of Microemulsion Drug delivery systems Containing Antiulcer drug. (2011). ResearchGate. [Link]
-
Toxicology of Nanoparticles in Drug Delivery. (n.d.). PubMed Central. [Link]
-
Biocompatibility and cytotoxicity in vitro of surface-functionalized drug-loaded spinel ferrite nanoparticles. (n.d.). PubMed Central. [Link]
-
Sodium dodecyl benzene sulfonate-catalyzed reaction for green synthesis of biologically active benzylpyrazolyl-coumarin derivatives, mechanism studies, theoretical calculations. (2021). ResearchGate. [Link]
Sources
- 1. jsirjournal.com [jsirjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Microemulsions: Unique Properties, Pharmacological Applications, and Targeted Drug Delivery [frontiersin.org]
- 4. jscimedcentral.com [jscimedcentral.com]
- 5. scispace.com [scispace.com]
- 6. Exploring the Versatility of Microemulsions in Cutaneous Drug Delivery: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijddr.in [ijddr.in]
- 8. researchgate.net [researchgate.net]
- 9. pharmascigroup.us [pharmascigroup.us]
- 10. Formulation and Evaluation of Microemulsion Based Delivery System for Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. X-MOL [m.x-mol.net]
- 13. Biocompatibility and cytotoxicity in vitro of surface-functionalized drug-loaded spinel ferrite nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioconcentration and toxicity of this compound sulfonate (C12LAS) to aquatic organisms exposed in experimental streams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Toxicology of Nanoparticles in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dodecylbenzene Sulfonate in Cleaning and Detergent Formulations
Introduction: The Workhorse Anionic Surfactant
Dodecylbenzene sulfonate, predominantly used as its sodium salt (sodium this compound sulfonate), is a cornerstone of the modern cleaning and detergent industry.[1][2][3] Classified as an anionic surfactant, its widespread adoption is attributable to a combination of high cleaning efficacy, cost-effectiveness, and, in its linear alkylbenzene sulfonate (LAS) form, favorable biodegradability.[3][4][5][6] Its predecessor, the branched-chain alkylbenzene sulfonate (ABS), caused significant environmental persistence issues, leading to a global shift towards the more eco-friendly LAS.[7]
The fundamental working principle of this compound sulfonate lies in its amphiphilic molecular structure. The molecule consists of a long, hydrophobic (oil-loving) this compound tail and a hydrophilic (water-loving) sulfonate head.[8] This dual nature allows it to reduce the surface tension of water, enabling it to wet surfaces more effectively and penetrate soils.[8] In a cleaning solution, these molecules arrange themselves into spherical structures called micelles above a certain concentration—the Critical Micelle Concentration (CMC). The hydrophobic tails form a core that encapsulates oily and greasy dirt, while the hydrophilic heads remain on the exterior, allowing the entire micelle-dirt complex to be suspended in water and washed away.[9] This process of emulsification, dispersion, and soil removal is the foundation of its detergency.
This guide provides an in-depth exploration of the application of this compound sulfonate in various cleaning formulations, complete with detailed protocols for formulation, performance evaluation, and quantitative analysis, tailored for researchers and formulation scientists.
PART 1: Core Physicochemical Properties and Formulation Principles
Mechanism of Action: From Molecule to Micelle
The cleaning power of this compound sulfonate is a multi-step process governed by its behavior at interfaces.
-
Surface Tension Reduction: At the air-water and soil-water interfaces, this compound sulfonate molecules orient themselves to lower the interfacial tension, allowing water to spread more effectively over surfaces and penetrate into the soil matrix.
-
Micelle Formation: As the concentration of the surfactant in water increases, it reaches the Critical Micelle Concentration (CMC). At this point, the molecules spontaneously aggregate into micelles. The CMC is a critical parameter for formulation, as it represents the minimum concentration required for effective cleaning. The CMC of sodium this compound sulfonate is influenced by factors such as temperature and the presence of electrolytes.[10][11][12][13][14] For instance, the addition of electrolytes like sodium chloride reduces the repulsion between the anionic head groups, thereby lowering the CMC and promoting micelle formation.[12]
-
Soil Encapsulation and Removal: The hydrophobic cores of the micelles act as microscopic reservoirs for oils, greases, and other non-polar soils. They effectively lift the soil from the substrate, encapsulate it, and hold it in suspension in the wash water.
-
Prevention of Redeposition: The negatively charged exterior of the micelles helps to keep the suspended dirt particles from redepositing onto the cleaned surfaces through electrostatic repulsion.
Caption: Micelle formation and soil encapsulation by this compound Sulfonate (DBS).
Key Formulation Components & Synergies
This compound sulfonate is rarely used in isolation. Its performance is significantly enhanced through synergistic interactions with other components in a detergent formulation.
-
Builders: Builders, such as sodium tripolyphosphate (STPP) and zeolites, are crucial for improving cleaning performance, especially in hard water.[9][15] They function by sequestering calcium and magnesium ions, which would otherwise react with the anionic surfactant to form insoluble scum, reducing its effectiveness.[16][17][18] STPP, for example, can significantly increase the detergency of LAS by preventing the precipitation of its calcium and magnesium salts.[9][15]
-
Co-surfactants:
-
Non-ionic Surfactants (e.g., Alcohol Ethoxylates): Combining LAS with non-ionic surfactants often leads to synergistic effects.[19][20][21][22][23] This combination can improve the removal of a wider range of soils, enhance foam stability, and lower the overall CMC of the system.[19][22][23]
-
Other Anionic Surfactants (e.g., Sodium Lauryl Ether Sulfate - SLES): SLES is often used alongside LAS to boost foaming properties and improve mildness, particularly in hand dishwashing liquids.[8]
-
-
Enzymes: Proteases, amylases, and lipases are incorporated to break down specific types of stains (protein, starch, and fat, respectively) into smaller, more easily removable fragments. The surfactant then encapsulates and washes away these fragments.
-
Polymers: Anti-redeposition polymers, such as carboxymethyl cellulose (CMC), adsorb onto fabric surfaces and create a negative charge barrier, further preventing loosened soil from resettling.
-
Fillers: In powder detergents, fillers like sodium sulfate are used primarily to provide bulk and ensure good flowability of the powder.[4]
The following table summarizes typical concentration ranges for key components in different types of cleaning formulations.
| Component | Heavy-Duty Liquid Laundry (%) | Heavy-Duty Powder Laundry (%) | Light-Duty Liquid Dishwash (%) | All-Purpose Cleaner (%) |
| This compound Sulfonate (LAS) | 5 - 20 | 10 - 25 | 5 - 15 | 2 - 8 |
| Co-surfactants (Non-ionic/SLES) | 5 - 15 | 1 - 5 | 5 - 20 | 1 - 5 |
| Builders (STPP, Zeolites, Citrate) | 1 - 10 (Citrate) | 20 - 40 | 0 - 2 | 0 - 5 |
| Enzymes (Protease, Amylase) | 0.1 - 1 | 0.1 - 1 | - | - |
| Polymers | 0.1 - 0.5 | 0.1 - 0.5 | - | - |
| Solvents (Propylene Glycol, Ethanol) | 1 - 5 | - | 1 - 5 | 2 - 6 |
| Water and Fillers | to 100 | to 100 | to 100 | to 100 |
Note: These are typical ranges and can vary significantly based on desired performance, cost, and regional factors.
PART 2: Application Notes & Formulation Protocols
Heavy-Duty Laundry Detergents (Liquid and Powder)
Application Insight: In laundry detergents, LAS is the primary workhorse for removing particulate and oily soils. Its effectiveness is highly dependent on the builder system to counteract water hardness. In liquid formulations, it is often neutralized in-situ from its acid form (this compound sulfonic acid, DDBSA) with a base like sodium hydroxide or an alkanolamine.
Protocol 2.1.1: Preparation of a Model Heavy-Duty Liquid Laundry Detergent
-
Initial Charge: To a suitable mixing vessel, add the required amount of deionized water (approx. 50% of the final batch weight).
-
Neutralization: While stirring, slowly add this compound Sulfonic Acid (DDBSA). In a separate container, prepare a 50% sodium hydroxide solution. Slowly add the NaOH solution to the main vessel to neutralize the DDBSA to a pH of 7.5-8.5. This is an exothermic reaction; monitor and control the temperature.
-
Addition of Co-surfactants: Add the non-ionic surfactant (e.g., Alcohol Ethoxylate) and mix until homogeneous.
-
Builder Incorporation: Dissolve sodium citrate in the mixture.
-
Additives: In sequence, add any polymers, optical brighteners, and preservatives, ensuring each is fully dissolved before adding the next.
-
Enzyme Addition: Cool the batch to below 40°C before adding the enzyme slurry to prevent denaturation. Mix gently.
-
Final Adjustments: Add fragrance and dye as required. Adjust the final pH if necessary and add the remaining water to reach the target batch weight. Mix until uniform.
Protocol 2.1.2: Preparation of a Model Powder Laundry Detergent
-
Dry Blending: In a ribbon blender or similar powder mixer, combine the light-density soda ash, sodium sulfate, and zeolites. Mix until uniform.
-
Surfactant Addition: Spray the liquid this compound Sulfonic Acid (DDBSA) onto the powder bed while continuously mixing.
-
Neutralization: Add the dense soda ash to neutralize the DDBSA. The heat of reaction will help to dry the powder.
-
Agglomeration: Continue mixing to form uniform agglomerates.
-
Post-Addition: In a separate step, post-add heat-sensitive ingredients such as enzymes, bleach activators (like TAED), and fragrance onto the cooled detergent granules.
Light-Duty Dishwashing Liquids
Application Insight: For hand dishwashing liquids, high and stable foam is a key consumer-perceived indicator of performance. LAS provides excellent grease-cutting, but is often combined with SLES and amphoteric surfactants (like cocamidopropyl betaine) to enhance foam volume, stability, and mildness to the skin.[8]
Protocol 2.2.1: Preparation of a Model Light-Duty Dishwashing Liquid
-
Initial Charge & Neutralization: To the main mixing vessel, add the required amount of water. Slowly add this compound Sulfonic Acid (DDBSA) with moderate agitation. Neutralize with a 50% sodium hydroxide solution to a pH of 6.5-7.5, keeping the temperature controlled.
-
Surfactant Addition: Add Sodium Lauryl Ether Sulfate (SLES) and Cocamidopropyl Betaine. Mix until the solution is clear and homogeneous.
-
Viscosity Adjustment: Slowly add sodium chloride (salt) to increase the viscosity to the desired level. The amount will need to be determined empirically.
-
Final Additions: Add preservative, fragrance, and dye.
-
Final pH Check: Check and adjust the final pH to be within the 6.5-7.5 range.
All-Purpose Hard Surface Cleaners
Application Insight: In hard surface cleaners, LAS provides effective wetting and soil removal from a variety of surfaces. Formulations are typically less concentrated than laundry or dish detergents and may contain solvents to aid in the removal of greasy and oily soils.
Protocol 2.3.1: Preparation of a Model All-Purpose Cleaner
-
Water and Builder: Add water to the mixing vessel. If using a builder like sodium citrate, dissolve it in the water.
-
Surfactant Addition: Slowly add sodium this compound sulfonate and any co-surfactants (e.g., a non-ionic surfactant) and mix until dissolved.[24]
-
Solvent Addition: Add any solvents, such as propylene glycol n-butyl ether, and mix until the solution is clear.
-
pH Adjustment: Adjust the pH to the desired level (typically neutral to slightly alkaline, pH 7-10) using citric acid or sodium hydroxide.
-
Final Additions: Add preservative, fragrance, and dye. Mix until uniform.
PART 3: Performance Evaluation Protocols
Evaluating the efficacy of a detergent formulation is a critical step. Standardized methods ensure that results are reproducible and comparable.
Caption: General workflow for detergent performance evaluation.
Protocol for Stain Removal Efficacy (Based on ASTM D4265)
This protocol provides a framework for evaluating the ability of a laundry detergent to remove a variety of common household stains.[1][25][26][27]
-
Materials:
-
Procedure:
-
Fabric Preparation: Cut test fabrics into swatches (e.g., 10 cm x 10 cm).
-
Initial Reflectance Measurement: Using a colorimeter, measure the initial reflectance (Lab* values) of the clean, unstained swatches.
-
Stain Application: Apply a standardized amount of each staining agent to the center of the swatches. Allow the stains to set for a prescribed period (e.g., 24 hours at ambient conditions).
-
Stained Reflectance Measurement: Measure the reflectance of the stained swatches before washing.
-
Washing:
-
Prepare wash solutions of the test detergent and the reference detergent in water of a specified hardness (e.g., 150 ppm).[28] The detergent concentration should be based on manufacturer recommendations or a standardized level (e.g., 0.15%).[28]
-
Place the stained swatches in the Terg-o-Tometer pots or washing machine.
-
Run a standardized wash cycle (e.g., 10 minutes at 30°C).[12]
-
-
Rinsing and Drying: Rinse the swatches thoroughly with water of the same hardness and air-dry them in a controlled environment.
-
Final Reflectance Measurement: Measure the reflectance of the washed and dried swatches.
-
-
Data Analysis:
-
Calculate the Stain Removal Index (SRI) for each stain/fabric combination using the Lab* values. The SRI is a scale from 0 (no removal) to 100 (complete removal).[25]
-
Compare the SRI values of the test detergent to the reference detergent.
-
Protocol for Anti-Soil Redeposition (Based on ASTM D4008)
This protocol measures the ability of a detergent to prevent loosened soil in the wash water from redepositing onto clean fabrics.[28][29][30][31][32]
-
Materials:
-
Clean, unsoiled test fabric swatches (e.g., cotton, polyester).
-
Artificial soil load (e.g., a mixture of clay, vacuum cleaner dirt, triolein, and mineral oil).[28]
-
Terg-o-Tometer or laboratory washing machine.
-
Colorimeter or spectrophotometer.
-
-
Procedure:
-
Initial Reflectance: Measure the initial reflectance of the clean fabric swatches.
-
Washing:
-
Prepare wash solutions of the test and reference detergents as in the stain removal test.
-
Add a standardized amount of the artificial soil load to each wash pot and agitate for 2 minutes to disperse.[28]
-
Add the clean fabric swatches to the wash pots.
-
Run a standardized wash cycle.
-
-
Rinsing and Drying: Rinse and dry the swatches as described previously.
-
Final Reflectance: Measure the final reflectance of the swatches.
-
-
Data Analysis:
-
Calculate the reflectance retention, which is the percentage of the original reflectance maintained after washing in the soiled solution.
-
A higher reflectance retention value indicates better anti-redeposition performance. Compare the results for the test detergent against the reference.
-
PART 4: Analytical Protocols
Quantitative Analysis of this compound Sulfonate by Two-Phase Titration
This method is a standard procedure for determining the concentration of anionic surfactants in a formulation.[11][33][34][35][36][37]
-
Principle: The anionic this compound sulfonate is titrated with a standard solution of a cationic surfactant, Hyamine® 1622 (benzethonium chloride).[33][34][35] The reaction forms an insoluble complex. The endpoint is detected using a surfactant-specific ion-selective electrode or a visual indicator that partitions between the aqueous and an immiscible organic phase (e.g., chloroform).
-
Reagents and Equipment:
-
Standardized 0.004 M Hyamine® 1622 solution.
-
Sodium Lauryl Sulfate (primary standard).
-
pH 3 buffer solution.[33]
-
Potentiometric titrator with a surfactant-selective electrode.
-
Magnetic stirrer.
-
Chloroform and mixed indicator solution (for manual titration).
-
-
Procedure (Potentiometric Method):
-
Accurately weigh a sample of the detergent formulation calculated to contain approximately 5-20 mg of active anionic surfactant.[33]
-
Dissolve the sample in approximately 80-100 mL of deionized water in a beaker.
-
Adjust the pH of the solution to ~3 using a buffer or dilute acid.[33] This is to prevent interference from any fatty acid soaps.
-
Place the beaker on a magnetic stirrer and immerse the surfactant and reference electrodes.
-
Titrate with the standardized 0.004 M Hyamine® 1622 solution. Record the potential (mV) as a function of titrant volume.
-
The endpoint is the point of maximum inflection on the titration curve.
-
-
Calculation: The percentage of active this compound sulfonate can be calculated based on the volume of Hyamine® 1622 consumed, its molarity, the molecular weight of the this compound sulfonate, and the initial sample weight.
PART 5: Safety and Handling
This compound Sulfonic Acid (DDBSA):
-
Hazards: DDBSA is a corrosive substance. It can cause severe skin burns and eye damage.[9][19][26]
-
Handling: Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, splash-proof goggles, a face shield, and impervious clothing.[37] Handle only in a well-ventilated area, preferably in a chemical fume hood.[19][37]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as bases and oxidizing agents. Keep containers tightly closed.[37]
Sodium this compound Sulfonate (Powder):
-
Hazards: Harmful if swallowed and causes serious eye irritation.[28][29][30][35] It can also cause skin irritation.[28][29] The dust may cause respiratory irritation.[28][35]
-
Handling: Avoid creating dust. Use with adequate ventilation. Wear safety glasses and gloves. Wash hands thoroughly after handling.[33][35]
-
Storage: Store in a dry place in a tightly closed container.[33]
References
-
Titration of anionic surfactants. (n.d.). Xylem Analytics. Retrieved from [Link]
- ASTM D4008-19 - Standard Guide for Measuring Anti-Soil Deposition Properties of Laundry Detergents. (2019).
- Potentiometric two-phase titration of anionic surfactants in washing powders and liquid washing agents. (n.d.). Metrohm.
- ASTM D4008-95 - Standard Test Method for Measuring Anti-Soil Deposition Properties of Laundry Detergents. (1995).
- Standard Test Method for Active Matter in Anionic Surfactants by Potentiometric Titration. (n.d.).
- Measuring Anti-Soil Deposition Properties of Laundry Detergents (Not Suitable for Detergent Ranking). (2009). ASTM D4008-95(2009).
- Analysis of LAS, ABS and Commercial Detergents by Two-Phase Titration. (n.d.).
- Hameed, G., Bano, A., & Baloch, M. K. (n.d.).
- ASTM D4008-16 - Standard Guide for Measuring Anti-Soil Deposition Properties of Laundry Detergents. (2016). ANSI Webstore.
- Titrations of Surfactants Anionics. (n.d.). Scribd.
- Two phase titration of anionic surfactants - A new approach. (2005).
- Standard Test Method for Measuring Anti-Soil Deposition Properties of Laundry Detergents (Not Suitable for Detergent Ranking). (2016).
- Synergistic Effects of Sodium Lauryl Sulfate and Lauryl Dime-Thylamine Oxide Blends on Foam Properties and Skin Irrit
- Dixit, S. (2007).
- Laundry Detergent Powder Formulation: Expert Guide for Detergent Manufacturer. (2024).
- I I Formularies Hard Surface Cleaning Industrial Metal Cleaners 110-12-009 US. (n.d.). Scribd.
- ASTM D4265-21 - Standard Guide for Evaluating Stain Removal Performance in Home Laundering. (2021). ANSI Webstore.
- Hatherley, K. (2020). Evaluating Stain Removal Performance in Home Laundering - ASTM D4265. Dell Tech.
- H-1: CLEANING EFFICIENCY OF DETERGENTS: TERRY TOWEL METHOD. (2011). Exchange.
- Detergency Screening Test. (n.d.). Scientific Services S/D Inc.
- ASTM D4265-98 - Standard Guide for Evaluating Stain Removal Performance in Home Laundering. (1998).
- Detergent Grade Sodium Tripolyphosph
- Concentrated Powder Laundry Detergent with LAS and Enzyme. (n.d.).
- Alternative surfactants for las in environmentally friendly detergent compositions. (2009).
- Detergency of binary mixtures of LAS/STPP and LAS/Zeolites: influence of (Ca++) on the washing liquor. (1994).
- Laundry Care Products Performance Testing. (n.d.). Slideshare.
- How to Make All Purpose Cleaner: Formul
- Performance test of household detergents. (n.d.). Gencat.
- SLS, SLES and LAS Anionic Surfactants 2023-2033 Analysis: Trends, Competitor Dynamics, and Growth Opportunities. (2023).
- Research and Production Process of Floor Cleaner Formulation. (2023).
- Standard Test Method for Determination of Various Anionic Surfactant Actives by Potentiometric Titration. (n.d.).
- Stain Removal and Laundry Testing at Dell Tech - ASTM D4265. (2021). YouTube.
- POWDER LAUNDRY DETERGENT FORMULATIONS AND MANUFACTURING PROCESS. (2016). SOLVERCHEM.
- Synergistic Effects of SDS and Non-Ionic Surfactants on Ceramic Membrane Cleaning Performance Under Acidic Conditions. (n.d.). MDPI.
- Analysis of Linear Alkylbenzene Sulfonate in Laundry Wastewater by HPLC–UV and UV–Vis Spectrophotometry. (n.d.).
- Hard surface cleaner. (n.d.).
- Hard surface acid cleaner. (n.d.).
- HOW TO MAKE POWDER DETERGENT FOR PROFIT. (2024). YouTube.
- Detergents and surfactants: a brief review. (2019). MedCrave online.
- Quantitative determination of c
- Laundry soap powder composition. (n.d.).
- The Essential Role of LAS in Modern Detergents: A Manufacturer's Perspective. (n.d.).
- Synergistic effects between a non-ionic and an anionic surfactant on the micellization process and the adsorption at liquid/air surfaces. (n.d.).
- Anionic surfactant particles for use in laundry detergent compositions. (n.d.).
- A Theoretical Analysis of Synergistic Effects in Mixed Surfactant Systems. (2000).
- Synergism and Physicochemical Properties of Anionic/Amphoteric Surfactant Mixtures with Nonionic Surfactant of Amine Oxide Type. (2019).
- STPP in Detergents: The Formul
- Sodium Tripolyphosphate STPP in Detergent. (n.d.).
- Sodium Tripolyphosphate: Essential Uses in Detergent Formul
- 10.2: Synthetic Detergents. (2021). Chemistry LibreTexts.
Sources
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. datainsightsmarket.com [datainsightsmarket.com]
- 3. Detergents and surfactants: a brief review - MedCrave online [medcraveonline.com]
- 4. vigour-group.com [vigour-group.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Laundry Care Products Performance Testing | PPTX [slideshare.net]
- 8. sodiumtripolyphosphate.com [sodiumtripolyphosphate.com]
- 9. assets.dwyeromega.com [assets.dwyeromega.com]
- 10. researchgate.net [researchgate.net]
- 11. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 12. Detergency Screening Test - Scientific Services S/D Inc. [sciservsd.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. yrcchem.com [yrcchem.com]
- 16. chematephosphates.com [chematephosphates.com]
- 17. Sodium Tripolyphosphate: Essential Uses in Detergents | Vinipul Chemicals [vinipulchemicals.com]
- 18. preprints.org [preprints.org]
- 19. Synergistic Effects of SDS and Non-Ionic Surfactants on Ceramic Membrane Cleaning Performance Under Acidic Conditions | MDPI [mdpi.com]
- 20. Synergistic effects between a non-ionic and an anionic surfactant on the micellization process and the adsorption at liquid/air surfaces - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Research and Production Process of Floor Cleaner Formulation - Oreate AI Blog [oreateai.com]
- 24. scribd.com [scribd.com]
- 25. standards.iteh.ai [standards.iteh.ai]
- 26. youtube.com [youtube.com]
- 27. en.psgraw.com [en.psgraw.com]
- 28. standards.iteh.ai [standards.iteh.ai]
- 29. standards.iteh.ai [standards.iteh.ai]
- 30. webstore.ansi.org [webstore.ansi.org]
- 31. store.astm.org [store.astm.org]
- 32. xylemanalytics.com [xylemanalytics.com]
- 33. metrohm.com [metrohm.com]
- 34. en.psgraw.com [en.psgraw.com]
- 35. researchgate.net [researchgate.net]
- 36. scribd.com [scribd.com]
- 37. H-1: CLEANING EFFICIENCY OF DETERGENTS: TERRY TOWEL METHOD [aafes.com]
Application Note: A Validated HPLC-UV Method for the Quantification of Dodecylbenzene in Soil Samples
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of dodecylbenzene in soil matrices. The protocol provides a comprehensive workflow, including sample extraction using ultrasound-assisted solvent extraction, clean-up and concentration via Solid-Phase Extraction (SPE), and subsequent chromatographic analysis. This method is designed for researchers, environmental scientists, and analytical professionals requiring a reliable and reproducible approach to monitor this compound, a significant environmental contaminant originating from the production of linear alkylbenzene sulfonates (LAS).
Introduction: The Environmental Significance of this compound
This compound is a key precursor in the synthesis of linear alkylbenzene sulfonates (LAS), a major class of anionic surfactants used in detergents and cleaning products.[1][2] Due to widespread use and disposal, LAS and their parent compounds, such as this compound, can accumulate in the environment, particularly in soil and sediment.[3] Monitoring the concentration of this compound in soil is crucial for assessing environmental contamination, understanding its fate and transport, and evaluating the efficacy of remediation strategies. High-Performance Liquid Chromatography (HPLC) offers a sensitive and selective technique for the quantification of such semi-volatile organic compounds.[4][5]
Method Principle and Workflow
This method employs a multi-step process to isolate and quantify this compound from complex soil matrices. The workflow is designed to ensure high recovery, minimize matrix interference, and provide accurate quantification.
The core principle involves:
-
Extraction: this compound is first extracted from the soil matrix into an organic solvent. Ultrasound-assisted extraction is utilized to enhance the extraction efficiency by disrupting the soil matrix and improving solvent penetration.[6][7]
-
Clean-up and Concentration: The crude extract is then subjected to Solid-Phase Extraction (SPE). This step is critical for removing interfering compounds and concentrating the analyte, thereby increasing the sensitivity of the method.[8][9][10]
-
Chromatographic Separation: The purified extract is injected into a reverse-phase HPLC system. This compound is separated from other components on a C8 analytical column.
-
Detection and Quantification: An Ultraviolet (UV) detector is used to monitor the column effluent at a specific wavelength. The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.[11]
Below is a graphical representation of the complete analytical workflow.
Sources
- 1. Federal Register :: C10-C16 Alkylbenzene Sulfonates; Exemption From the Requirement of a Tolerance [federalregister.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchinventy.com [researchinventy.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. edepot.wur.nl [edepot.wur.nl]
Application Note: High-Resolution GC-MS Analysis for the Isomeric Separation of Dodecylbenzene
Abstract
This application note presents a detailed protocol for the separation and identification of dodecylbenzene isomers using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a primary precursor in the synthesis of linear alkylbenzene sulfonate (LAS) surfactants, is typically a complex mixture of positional isomers. The precise characterization of this isomeric distribution is critical for quality control in the chemical industry and for environmental monitoring. The methodology herein provides a robust framework for achieving high-resolution separation and confident identification of C12-alkylbenzene isomers, leveraging a non-polar capillary column and optimized temperature programming.
Introduction
Linear alkylbenzenes (LABs), with this compound being a key homologue, are fundamental raw materials for the production of the world's most widely used synthetic surfactants, LAS. The manufacturing process, which involves the alkylation of benzene with olefins, results in a product containing various isomers, where the phenyl group is attached at different positions along the alkyl chain. The physicochemical and biodegradable properties of the resulting LAS are influenced by this isomeric distribution. Consequently, a reliable and precise analytical method is essential for manufacturers to ensure product consistency and for researchers to study the environmental fate of these compounds.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this application due to its high chromatographic resolving power and the structural information provided by mass spectrometry.[1] The separation of these closely related isomers, which have identical molecular weights and very similar boiling points, presents a significant chromatographic challenge. This note details the causal logic behind the selection of GC parameters, from column chemistry to temperature programming, to overcome this challenge.
The Principle of Separation
The separation of this compound isomers is primarily achieved based on subtle differences in their boiling points and interactions with the stationary phase of the GC column. A non-polar stationary phase, such as a poly(5% diphenyl/95% dimethyl siloxane), is selected based on the "like dissolves like" principle, as this compound is a non-polar aromatic hydrocarbon.[2] Isomers with the phenyl group closer to the end of the alkyl chain (e.g., 2-phenyldodecane) are slightly more polarizable and tend to have stronger interactions with the stationary phase, leading to longer retention times compared to isomers where the phenyl group is closer to the center of the chain (e.g., 6-phenyldodecane).[1] Temperature programming is crucial to ensure that all isomers, from the early-eluting to the late-eluting, are separated with sharp peaks and within a reasonable analysis time.[3]
Experimental Workflow
The overall process, from sample preparation to data analysis, is a systematic workflow designed to ensure accuracy and reproducibility. The following diagram illustrates the key stages of the analysis.
Caption: Workflow for GC-MS analysis of this compound isomers.
Detailed Protocols
Part 1: Sample and Standard Preparation
Rationale: Technical grade this compound is a neat liquid. Direct injection would overload the GC column and detector. Therefore, a simple dilution in a volatile, non-polar solvent is required to bring the analyte concentration within the linear dynamic range of the mass spectrometer. Hexane is an ideal solvent as it is volatile and compatible with the non-polar column. Filtration is a critical step to remove any particulate matter that could block the injector syringe or contaminate the GC inlet.[4][5]
Materials:
-
Technical grade this compound
-
Hexane (GC grade or equivalent)
-
Volumetric flasks (Class A)
-
Micropipettes
-
2 mL amber glass autosampler vials with PTFE-lined caps
-
0.22 µm PTFE syringe filters
Procedure:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve and bring to volume with hexane.
-
Working Standard (10 µg/mL): Perform a 1:100 serial dilution of the stock solution. For example, transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and bring to volume with hexane.
-
Sample Preparation: Prepare unknown samples using the same dilution factor as the working standard to ensure concentrations are comparable.
-
Final Preparation: Vortex the prepared solution for 30 seconds to ensure homogeneity.
-
Filtration: Draw the solution into a syringe and pass it through a 0.22 µm PTFE syringe filter into a 2 mL GC vial.
-
Capping: Securely cap the vial immediately to prevent solvent evaporation.
Part 2: GC-MS Instrumentation and Parameters
Rationale: The choice of instrumental parameters is paramount for achieving the desired separation.
-
Column Selection: A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5MS) offers a good balance of resolving power and analysis speed for these aromatic isomers.[2][6] This phase provides selectivity based on boiling point and aromatic character.
-
Injector: A split/splitless injector is used in split mode (e.g., 50:1 split ratio) to prevent column overloading and ensure sharp peaks. The injector temperature is set high enough (250 °C) to ensure rapid and complete vaporization of the this compound isomers.
-
Oven Program: A temperature program is employed to separate the isomers effectively. An initial low temperature allows for the separation of any lighter components, followed by a ramp to elute the this compound isomers according to their boiling points. A final high-temperature hold ensures that any heavier components are eluted from the column, preventing carryover.[3][7]
-
Mass Spectrometer: Standard electron ionization (EI) at 70 eV is used, which produces reproducible fragmentation patterns for library matching and structural confirmation. The transfer line and ion source temperatures are maintained high enough to prevent condensation of the analytes.[6]
Instrument Parameters:
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890, Thermo Scientific TRACE 1300, or equivalent |
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, Constant Flow at 1.0 mL/min |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | |
| Initial Temperature | 100 °C, hold for 2 minutes |
| Ramp 1 | 5 °C/min to 240 °C |
| Final Hold | Hold at 240 °C for 5 minutes |
| Mass Spectrometer | Agilent 5977, Thermo Scientific ISQ 7000, or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| MS Source Temperature | 230 °C |
| MS Quad Temperature | 150 °C |
| Transfer Line Temp. | 280 °C |
| Data Acquisition | |
| Scan Range | m/z 40-350 (Full Scan) |
| SIM Ions (Optional) | m/z 91, 105, 246 |
Data Analysis and Interpretation
Isomer Identification
This compound isomers (Molecular Weight: 246.46 g/mol ) will produce characteristic mass spectra under EI conditions. Identification relies on two pillars:
-
Retention Time: The isomers will elute in a characteristic pattern. While the exact retention times may vary slightly between instruments, the elution order should remain consistent. Typically, isomers with the phenyl group near the center of the alkyl chain elute first, while the 2-phenyl isomer elutes last.[1]
-
Mass Spectrum: All isomers will show a molecular ion peak (M⁺) at m/z 246. The primary fragmentation mechanism is benzylic cleavage, which results in a prominent tropylium ion at m/z 91 and an alkyl fragment. Another characteristic fragment is observed at m/z 105 , resulting from a McLafferty-type rearrangement.[6][8] The relative abundance of these fragments will be very similar across all positional isomers, making chromatographic separation essential for their differentiation.
Caption: Key EI fragmentation pathways for this compound.
Isomer Distribution Calculation
The relative percentage of each isomer is calculated based on the peak area from the Total Ion Chromatogram (TIC). For more sensitive and selective quantitation, particularly in complex matrices, Selected Ion Monitoring (SIM) mode can be employed using the characteristic ions (m/z 91, 105).[6]
The percentage of a single isomer is calculated as:
% Isomer = (Area of Isomer Peak / Total Area of All Isomer Peaks) x 100
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust protocol for the high-resolution separation and confident identification of this compound isomers. By optimizing the GC column, temperature program, and MS parameters, this workflow enables accurate characterization of the isomeric profile of this compound, which is essential for quality control in the surfactant industry and for related environmental analyses. The self-validating nature of combining chromatographic retention time with mass spectral data ensures a high degree of confidence in the analytical results.
References
-
Investigation of the composition of linear alkylbenzenes with emphasis on the identification and quantitation of some trace compounds using GS/MS system in both electron impact and chemical ionization modes. (1994). Retrieved from [Link]
-
Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique. (2012). Journal of Al-Nahrain University, 15(2), 116-130. Retrieved from [Link]
-
Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Analysis of this compound. (2017). Chromatography Forum. Retrieved from [Link]
-
Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. (n.d.). USGS. Retrieved from [Link]
-
The determination of the linear alkylbenzene sulfonate isomers in water samples by gas-chromatography/mass spectrometry. (2008). Journal of Chromatography A, 1208(1-2), 167-174. Retrieved from [Link]
-
Common Sample Preparation Techniques for GC-MS Analysis. (2024). Retrieved from [Link]
-
Sample Preparation Guidelines for GC-MS. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Sample preparation GC-MS. (n.d.). SCION Instruments. Retrieved from [Link]
-
Application Notes. (n.d.). Shimadzu. Retrieved January 3, 2026, from [Link]
-
Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. (2020). Agilent. Retrieved from [Link]
-
Temperature Programming for Better GC Results. (2025). Phenomenex. Retrieved from [Link]
-
New Portfolio of GC and GC-MS Products from Thermo Fisher. (2022). LabX. Retrieved from [Link]
-
Analysis of Anionic Surfactants (GPC). (n.d.). Shimadzu (Europe). Retrieved from [Link]
-
GC Temperature Programming—10 Things You Absolutely Need to Know. (n.d.). LCGC International. Retrieved from [Link]
-
A High Performance and Cost‑Effective GC/MS Solution for Measuring Aromatics in Gasoline Using ASTM Method D5769. (n.d.). Agilent. Retrieved from [Link]
-
Thermo Scientific TRACE 1300 Series Gas Chromatograph. (2012). AZoM. Retrieved from [Link]
-
Excellent, Reproducible Results for Difficult Samples. (2020). Agilent. Retrieved from [Link]
-
Thermo Scientific ISQ 7000 Single Quadrupole GC-MS System. (2018). YouTube. Retrieved from [Link]
-
Effect of temperature programming on separation and quantitative analysis of organics using gas chromatography-flame ionization detector. (2023). EJECE, 7(2), 20-25. Retrieved from [Link]
-
How Do You Prepare A Sample For GC-MS? - Chemistry For Everyone. (2023). YouTube. Retrieved from [Link]
-
GC/MS sample preparation guidelines. (2007). ResearchGate. Retrieved from [Link]
-
Thermo Scientific TSQ 9000 Triple Quadrupole GC-MS/MS System with NOW Foods & Het Waterlaboratorium. (2018). YouTube. Retrieved from [Link]
-
Analysis of Organic Solvents and Specified Chemical Substances in a Working Environment Using Two Different Columns (2). (n.d.). Shimadzu. Retrieved from [Link]
-
Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). (n.d.). CORE. Retrieved from [Link]
Sources
- 1. brocku.scholaris.ca [brocku.scholaris.ca]
- 2. Analysis of this compound - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
protocol for the sulfonation of dodecylbenzene in a laboratory setting
Application Note & Protocol: Laboratory-Scale Sulfonation of Dodecylbenzene
Abstract: This document provides a comprehensive, technically detailed guide for the sulfonation of linear this compound (DDB) in a laboratory setting to synthesize dodecylbenzenesulfonic acid (DBSA), a primary precursor for widely used anionic surfactants.[1] The protocol emphasizes safety, mechanistic understanding, and robust analytical characterization, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: The Enduring Relevance of Alkylbenzene Sulfonates
Linear alkylbenzene sulfonates (LAS) are the cornerstone of the synthetic detergent industry, valued for their cost-effectiveness, high performance in a variety of water conditions, and environmental biodegradability.[2][3] The synthesis of their acid precursor, dodecylbenzenesulfonic acid (DBSA), via the electrophilic aromatic substitution of this compound, is a fundamental reaction in industrial organic chemistry.[4][5] While industrial production often utilizes continuous processes with sulfur trioxide (SO₃) gas[6][7], laboratory-scale synthesis typically employs concentrated sulfuric acid or oleum for greater control and equipment simplicity.[4][8][9]
This application note details a robust and reproducible protocol for the sulfonation of this compound using 98% sulfuric acid. It delves into the causality behind each procedural step, from temperature control to post-reaction workup, ensuring a thorough understanding of the process. The protocol is designed to be a self-validating system, incorporating in-process checks and outlining analytical techniques for the comprehensive characterization of the final product.
Mechanistic Overview: Electrophilic Aromatic Substitution
The sulfonation of this compound is a classic electrophilic aromatic substitution (EAS) reaction.[4] The electrophile, sulfur trioxide (SO₃) or its protonated form (+SO₃H), attacks the electron-rich benzene ring of the this compound molecule.[10] The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex.[4] Subsequent deprotonation restores the aromaticity of the ring, yielding the sulfonic acid group attached to the para position of the benzene ring, driven by the steric hindrance of the dodecyl group.[11]
The reaction is reversible; the use of dilute sulfuric acid and heat can drive the desulfonation process.[10][12] Therefore, controlling reaction conditions, particularly the concentration of the sulfonating agent and temperature, is critical to favor the forward reaction and maximize the yield of DBSA.[5]
Health & Safety First: A Non-Negotiable Prerequisite
Sulfonation reactions involve corrosive and hazardous materials. Strict adherence to safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles. An acid-resistant apron is also recommended.[13]
-
Ventilation: All procedures must be conducted in a well-ventilated fume hood to avoid inhalation of corrosive vapors.[13]
-
Reagent Handling: Concentrated sulfuric acid is highly corrosive and will cause severe burns upon contact.[13] Handle with extreme care. This compound can cause skin irritation.[11] Dodecylbenzenesulfonic acid is also corrosive to metals and tissue.[14][15]
-
Emergency Preparedness: An emergency shower and eyewash station must be readily accessible.[13] Have a spill kit containing a neutralizer for acids (e.g., sodium bicarbonate) available.[15]
Experimental Protocol: Synthesis of Dodecylbenzenesulfonic Acid
This protocol is designed for a laboratory scale and can be adjusted as needed, with corresponding modifications to equipment and reagent quantities.
Materials & Apparatus
| Reagents & Materials | Apparatus |
| Linear this compound (DDB), 99% purity | 250 mL four-necked round-bottom flask |
| Sulfuric Acid (H₂SO₄), 98% | Mechanical stirrer with a PTFE-coated paddle |
| Sodium Hydroxide (NaOH) solution, 10% (w/v) | Thermometer (-10 to 150 °C) |
| Deionized Water | Dropping funnel |
| Ice | Reflux condenser |
| Heating mantle with a temperature controller | |
| Ice bath | |
| Separatory funnel | |
| Beakers and Erlenmeyer flasks | |
| pH meter or pH indicator strips |
Step-by-Step Sulfonation Procedure
-
Reactor Setup: Assemble the four-necked flask with the mechanical stirrer, thermometer, dropping funnel, and reflux condenser in a fume hood. Ensure all joints are properly sealed.
-
Initial Charge: Add 35 mL (approximately 34.6 g) of linear this compound to the reaction flask.[4]
-
Initiation of Stirring: Begin stirring the this compound at a moderate speed (e.g., 200-300 rpm) to ensure homogeneity.[16]
-
Controlled Addition of Sulfonating Agent: Slowly add 35 mL of 98% sulfuric acid to the dropping funnel. Begin adding the sulfuric acid dropwise to the stirred this compound.[4]
-
Temperature Management (Crucial Step): The sulfonation reaction is exothermic.[17] Monitor the temperature closely and maintain it below 40°C during the addition of sulfuric acid.[4] Use an ice bath to cool the reaction flask as needed. This controlled temperature prevents side reactions and ensures product quality.[18]
-
Reaction Maturation: After the complete addition of sulfuric acid, raise the temperature of the reaction mixture to 60-70°C using a heating mantle.[4] Maintain this temperature for 2 hours with continuous stirring. This "digestion" or "aging" period ensures the reaction goes to completion.[7]
-
Cooling and Quenching: After the 2-hour reaction time, turn off the heating and allow the mixture to cool to 40-50°C.[4]
-
Workup - Phase Separation: Slowly and carefully add approximately 15 mL of cold deionized water to the reaction mixture.[4] Transfer the mixture to a separatory funnel and allow it to stand for a few minutes. Two distinct layers will form. The upper layer is the organic phase containing the dodecylbenzenesulfonic acid, and the lower layer consists of the spent sulfuric acid and water.[4]
-
Isolation of DBSA: Carefully separate and discard the lower aqueous layer. Retain the upper organic phase, which is the crude dodecylbenzenesulfonic acid.[4]
Neutralization to Sodium this compound Sulfonate (Optional)
For many applications, the DBSA is converted to its more stable and usable salt form, sodium this compound sulfonate (SDBS).[11]
-
Preparation: Prepare a 10% (w/v) solution of sodium hydroxide in a beaker.
-
Neutralization: Slowly add the crude DBSA from the previous step to a beaker containing a magnetic stir bar and begin stirring.
-
pH Adjustment: While stirring, slowly add the 10% NaOH solution to the DBSA. Monitor the pH of the mixture using a pH meter or pH indicator strips. Continue adding the NaOH solution until the pH of the mixture reaches 7-8.[4] The resulting product is an aqueous solution or slurry of sodium this compound sulfonate.[19]
Visualization of the Experimental Workflow
Caption: Experimental workflow for the laboratory synthesis of DBSA.
Characterization and Analytical Techniques
Thorough characterization is essential to confirm the identity and purity of the synthesized dodecylbenzenesulfonic acid.
| Technique | Purpose | Expected Outcome |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the product. | The appearance of strong absorption bands corresponding to the S=O stretching of the sulfonic acid group (~1350 and ~1170 cm⁻¹). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the molecular structure and confirm the position of the sulfonic acid group on the benzene ring. | ¹H NMR will show characteristic signals for the aromatic protons, with shifts indicating substitution, as well as signals for the alkyl chain protons. ¹³C NMR will show signals for the carbon atoms in the aromatic ring and the alkyl chain. |
| Titration | To determine the concentration of the sulfonic acid. | Titration with a standardized base (e.g., NaOH) can be used to calculate the molarity of the DBSA solution. |
| Mass Spectrometry (MS) | To determine the molecular weight of the product. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of dodecylbenzenesulfonic acid (C₁₈H₃₀O₃S, M.W. ≈ 326.5 g/mol ).[14] |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the laboratory-scale sulfonation of this compound. By understanding the underlying reaction mechanism and adhering to strict safety and procedural guidelines, researchers can reliably synthesize dodecylbenzenesulfonic acid. The outlined analytical techniques provide a robust framework for the characterization and quality control of the final product, ensuring its suitability for further research and development in areas such as detergent formulation and surfactant science.
References
- Alfa Chemistry. (n.d.). Sulfonation Reaction - Synthesis of Sodium Dodecyl Benzene Sulfonate.
- Scribd. (n.d.). Dodecyl Benzene Sulphonic Acid Process.
- ECHEMI. (2024, December 13). Dodecylbenzenesulfonic Acid: Synthesis, Composition, Applications, and Storage.
- Wikipedia. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). Dodecylbenzenesulfonic acid. PubChem.
- ResearchGate. (2025, August 6). Process performance of this compound sulfonation with liquid SO3 in a microreactor.
- ResearchGate. (2025, August 9). Synthesis and Characterization of this compound Sulfonic Acid doped Tetraaniline via Emulsion Polymerization.
- PCC Group. (n.d.). Dodecylbenzenesulfonic Acid.
- International Journal of New Chemistry. (2019). Synthesis of Liner Alkyl-benzene Sulfonate Nanoparticle Using Green Promoter and High Efficiency. 6(2), 76-86.
- AIP Publishing. (n.d.). Synthesis of linear alkyl benzene sulfonic acid by gas–liquid sulfonation under annular flow pattern in the cross-shaped microreactor: Mass transfer model and reaction kinetics.
- New Jersey Department of Health. (n.d.). Common Name: ALKANE SULFONIC ACID HAZARD SUMMARY.
- ResearchGate. (2022, August 3). Do you know how to synthesis dodecylbenzenesulfonic acid?
- Environmental Protection Agency. (n.d.). Prevention Reference Manual: Chemical Specific Volume 15: Control of Accidental Releases of Sulfur Trioxide.
- Google Patents. (n.d.). US4308215A - Sulfonation process.
- ResearchGate. (n.d.). Kinetics of Dry Neutralization of Dodecyl-Benzenesulfonic Acid with Respect to Detergent Granulation.
- Linear Alkyl Benzene Sulfonic Acid Production. (n.d.).
- Google Patents. (n.d.). WO1997014676A1 - Improved process for preparing linear alkylbenzene sulfonates.
- Silver Fern Chemical. (n.d.). This compound Sulfonic Acid (DDBSA): A Powerful Surfactant for Cleaning and Industrial Applications.
- Der Pharmacia Lettre. (2022).
- Science.gov. (n.d.). This compound sulfonic acid: Topics by Science.gov.
- ResearchGate. (2024, September 19). Analytical Techniques for Elemental Analysis: LIBS, LA-TOF-MS, EDX, PIXE, and XRF: A Review.
- CAMEO Chemicals. (n.d.). DODECYL BENZENE SULFONIC ACID, SODIUM SALT.
- Unveiling the Chemistry Behind Dodecyl Benzene Sulphon
- Chemithon. (n.d.). Sulfonation and Sulfation Processes.
- Amended Safety Assessment of Dodecylbenzenesulfonate, Decylbenzenesulfonate, and. (2009, March 24). Final Report of the Cosmetic Ingredient Review Expert Panel.
- Arborpharmchem. (2024, June 15). Difference Between Laboratory Scale and Industrial Scale in APIs Intermediates Production.
- Taylor & Francis. (n.d.). Analytical techniques – Knowledge and References.
- Analytical Techniques Every Lab Should Master: A Comprehensive Guide. (n.d.).
- CfPIE. (2024, June 20). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry.
- CAMEO Chemicals. (n.d.). DODECYLBENZENESULFONIC ACID.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind LABSA: Unpacking the Properties of Dodecylbenzenesulfonic Acid. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- ResearchGate. (2025, August 6). Kinetic Study on this compound Sulfonation in a Mixed Batch Reactor.
- Chemistry Steps. (n.d.). Sulfonation of Benzene.
- Intertek. (n.d.). Laboratory Analytical Techniques.
- MDPI. (n.d.). Preparation of Multifunctional Surfactants Derived from Sodium this compound Sulfonate and Their Use in Oil-Field Chemistry.
- Saskoer. (n.d.). 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry.
- Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene.
Sources
- 1. This compound Sulfonic Acid (DDBSA): A Powerful Surfactant for Cleaning and Industrial Applications [silverfernchemical.com]
- 2. academics.su.edu.krd [academics.su.edu.krd]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Dodecylbenzenesulfonic Acid: Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. WO1997014676A1 - Improved process for preparing linear alkylbenzene sulfonates - Google Patents [patents.google.com]
- 8. ijnc.ir [ijnc.ir]
- 9. chemicalformulaservices.com [chemicalformulaservices.com]
- 10. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. nj.gov [nj.gov]
- 14. Dodecylbenzenesulfonic acid - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 16. scribd.com [scribd.com]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. chemithon.com [chemithon.com]
- 19. cir-safety.org [cir-safety.org]
Application Note: Dodecylbenzene as a Reference Standard in Analytical Chemistry
Introduction: The Role of Dodecylbenzene in Quantitative Analysis
In the landscape of analytical chemistry, the accuracy and reliability of quantitative measurements are paramount. The foundation of such measurements rests upon the use of well-characterized reference standards. This compound (also known as phenyldodecane) is an organic compound with the formula C₁₈H₃₀, consisting of a dodecyl group (C₁₂H₂₅) attached to a phenyl group (C₆H₅)[1]. While its primary industrial use is as a precursor to surfactants for detergents, its physicochemical properties make it an excellent candidate for a reference standard in various chromatographic and spectroscopic applications[1][2].
This guide provides an in-depth exploration of this compound's utility as a reference standard. We will delve into the principles of its application, present detailed protocols for its use in Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), and discuss the critical aspects of method validation, ensuring the integrity and trustworthiness of analytical data. This document is intended for researchers, analytical scientists, and quality control professionals who require robust and reproducible analytical methods.
Principle of Operation: External vs. Internal Standardization
A reference standard can be employed in two primary ways: as an external standard or an internal standard. The choice of method depends on the analytical technique and the potential for sample loss or variability during sample preparation and injection.
-
External Standardization: This is the most common method for calibration. A series of standard solutions of known and varying concentrations are prepared and analyzed. A calibration curve is then generated by plotting the instrumental response against the concentration of the analyte[3]. The concentration of the analyte in an unknown sample is determined by measuring its response and interpolating the concentration from the calibration curve. This compound is suitable for this when analyzing samples for other aromatic hydrocarbons where sample preparation is highly reproducible.
-
Internal Standardization: An internal standard (IS) is a compound with similar chemical properties to the analyte, which is added in a constant, known amount to all samples, calibration standards, and blanks[4][5]. Instead of plotting the absolute response, a ratio of the analyte response to the internal standard response is used to build the calibration curve. This method is superior for correcting variations in injection volume, sample evaporation, and sample loss during preparation, thereby improving the precision and accuracy of the analysis[4][6]. This compound's stability and chromatographic behavior make it an ideal internal standard for the GC analysis of other non-polar to semi-polar compounds.
Physicochemical Properties and Justification for Use
The suitability of a compound as a reference standard is dictated by its physical and chemical properties. This compound exhibits several key characteristics that underpin its utility.
| Property | Value | Significance as a Reference Standard |
| Chemical Formula | C₁₈H₃₀ | Defines the exact composition for accurate molar calculations. |
| Molar Mass | 246.43 g/mol [1] | Essential for preparing standard solutions of precise concentrations. |
| Appearance | Colorless Liquid[1] | Ease of handling and visual confirmation of dissolution. |
| Boiling Point | 328 °C (622 °F)[1] | High boiling point ensures low volatility at room temperature, making it stable for gravimetric preparation and reducing evaporative losses. Suitable for GC with temperature programming. |
| Density | 0.856 g/cm³[1] | Allows for accurate conversion between mass and volume. |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., hexane, methanol, toluene)[1][7]. | Soluble in common chromatographic mobile phases and solvents used for sample extraction, ensuring homogeneity. |
| UV Absorbance | The phenyl group provides UV absorbance, making it detectable by UV-Vis spectrophotometers and HPLC-UV detectors. | Allows for quantification using widely available detection methods. |
| Chemical Stability | Stable under normal laboratory conditions[8]. | Ensures the integrity of the standard over time, providing consistent and reliable results. |
A Note on Isomers: Commercial this compound is often a complex mixture of positional isomers, where the phenyl group is attached at different positions along the dodecyl chain[9][10][11]. For use as a high-purity reference standard, it is crucial to use a single, well-characterized isomer (e.g., 1-phenyldodecane or 1-dodecylbenzene) or a certified reference material (CRM) where the isomeric composition is known and verified.
Detailed Application Protocols
The following protocols are designed to be self-validating, incorporating steps for quality control and system suitability to ensure trustworthy results.
Protocol 1: Preparation of this compound Stock and Working Standards
This protocol describes the preparation of a primary stock solution and its subsequent dilution to create working standards for calibration.
Materials:
-
This compound reference standard (CRM grade, purity ≥98%)
-
Class A volumetric flasks (10 mL, 50 mL, 100 mL)
-
Calibrated analytical balance
-
HPLC-grade or GC-grade solvent (e.g., Hexane, Methanol, Acetonitrile)
-
Calibrated pipettes or micropipettes
Procedure:
-
Equilibration: Allow the sealed container of the this compound reference standard to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.
-
Weighing: Accurately weigh approximately 100 mg of the this compound standard into a clean, dry 100 mL volumetric flask using an analytical balance. Record the exact weight.
-
Dissolution: Add approximately 70 mL of the chosen solvent (e.g., hexane for GC, methanol for HPLC) to the flask. Swirl gently to dissolve the standard completely.
-
Stock Solution (1000 µg/mL): Once dissolved, bring the flask to the 100 mL mark with the same solvent. Cap the flask and invert it at least 15 times to ensure homogeneity. This is the Primary Stock Solution . Calculate the exact concentration based on the weight recorded.
-
Intermediate Stock (100 µg/mL): Pipette 10 mL of the Primary Stock Solution into a 100 mL volumetric flask and dilute to the mark with the solvent. This is the Intermediate Stock Solution .
-
Working Standards: Prepare a series of at least five working standards by performing serial dilutions of the Intermediate Stock Solution. For example, to prepare 1.0, 2.5, 5.0, 10.0, and 20.0 µg/mL standards, pipette 0.5, 1.25, 2.5, 5.0, and 10.0 mL of the 100 µg/mL intermediate stock into separate 50 mL volumetric flasks and dilute to volume.[3]
Workflow for Preparing Calibration Standards
Caption: Workflow for preparing and analyzing external standards to generate a calibration curve.
Protocol 2: this compound as an Internal Standard (IS) for GC Analysis
This protocol details the use of this compound as an internal standard for the quantification of a target analyte (e.g., another hydrocarbon) in a sample matrix.
Rationale: this compound is an excellent IS for GC because it is chemically inert, chromatographically stable, and well-resolved from many common analytes on non-polar columns[12]. Using an IS corrects for variations in injection volume and detector response[5][6].
Instrumentation & Consumables:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Non-polar capillary column (e.g., DB-1, DB-5, or equivalent)
-
Autosampler vials with septa
-
This compound IS solution (e.g., 100 µg/mL in hexane)
-
Analyte of interest standard solutions
Procedure:
-
IS Spiking: Add a precise and constant volume of the this compound IS solution to every calibration standard, sample, and blank. The final concentration of the IS should be similar to the expected concentration of the analyte[4]. For example, add 100 µL of a 100 µg/mL IS solution to 900 µL of each sample and standard.
-
GC Conditions (Example):
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (Split mode, e.g., 50:1)
-
Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1.2 mL/min)
-
Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min. (This must be optimized to ensure baseline separation of the analyte, IS, and matrix components).
-
Detector Temperature (FID): 300 °C
-
-
Analysis: Inject the series of calibration standards (now containing the IS) and the spiked samples.
-
Calculation:
-
For each calibration standard, calculate the Response Factor (RF) : RF = (Area_Analyte / Conc_Analyte) / (Area_IS / Conc_IS)
-
Calculate the average RF from the calibration standards. The %RSD of the RFs should be <15%.
-
For each unknown sample, calculate the concentration of the analyte: Conc_Analyte = (Area_Analyte / Area_IS) * (Conc_IS / Avg_RF)
-
Workflow for Internal Standard Analysis
Caption: Workflow for quantitative analysis using the internal standard method with this compound.
Method Validation using this compound Standards
Any analytical method developed using this compound as a standard must be validated to ensure it is fit for its intended purpose. The key validation parameters are outlined below, based on common guidelines[13].
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity/Selectivity | To demonstrate that the analytical signal is solely from the analyte of interest, without interference from matrix components, impurities, or the standard itself. | Peak for this compound and analyte should be well-resolved (Resolution > 1.5) from other peaks. |
| Linearity & Range | To verify that the instrumental response is directly proportional to the concentration of the analyte over a specified range. | Correlation coefficient (R²) ≥ 0.995 for a linear regression of the calibration curve[14][15]. |
| Accuracy | To measure the closeness of the experimental value to the true value. Assessed by spike-recovery studies. | Mean recovery should be within 80-120% for most assays, or tighter (e.g., 98-102%) for pharmaceutical products[13][14]. |
| Precision | To measure the degree of scatter between a series of measurements. Expressed as Relative Standard Deviation (%RSD). Includes repeatability (intra-day) and intermediate precision (inter-day). | %RSD should be < 15% for trace analysis and < 2% for bulk analysis[14][15]. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected, but not necessarily quantified. | Typically calculated as 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)[16]. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be determined with acceptable precision and accuracy. | Typically calculated as 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)[16]. |
Logical Relationship of Validation Parameters
Caption: Interrelationship of key parameters for a validated analytical method.
Storage, Handling, and Stability
The integrity of a reference standard is critical for the accuracy of all subsequent measurements.
-
Storage: this compound should be stored at room temperature (2-30°C) in a tightly sealed, light-resistant container to prevent degradation and evaporation[17].
-
Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or fume hood. This compound is toxic and harmful, so inhalation and skin contact should be avoided[17].
-
Stability: As a neat material, this compound is stable for years if stored correctly[8]. Stock solutions prepared in organic solvents are typically stable for several months when stored in a refrigerator (2-8°C) and protected from light. The stability of working solutions should be verified if they are to be used for more than a few days. A common practice is to prepare fresh working standards daily or weekly from a stable stock solution.
Conclusion
This compound is a versatile and reliable reference standard for a range of analytical applications, particularly in chromatography. Its favorable physicochemical properties, including high purity, stability, and appropriate solubility, provide a solid foundation for accurate quantification. By employing this compound within the frameworks of external or internal standardization and adhering to rigorous protocols and method validation principles, analytical laboratories can achieve high-quality, reproducible data essential for research, development, and quality control.
References
-
Bulin, C. D., Suratman, A., & Roto. (2018). Validation of Analytical Method Determination of Sodium Dodecyl Benzene Sulfonate (DBS) in Catfish (Clarias batrachus L.) by Spectrophotometric Using Methylene Blue. Journal of Applied Chemical Science, 5(1), 414-417. [Link]
-
ResearchGate. (2018). Validation of Analytical Method Determination of Sodium Dodecyl Benzene Sulfonate (DBS) in Catfish (Clarias batrachus L.) by Spectrophotometric Using Methylene Blue. [Link]
-
Eida, A. A., et al. (2006). Development of a method by HPLC to determine LAS and its application in anaerobic reactors. Journal of the Brazilian Chemical Society, 17(6). [Link]
-
Semantic Scholar. (2018). Validation of Analytical Method Determination of Sodium Dodecyl Benzene Sulfonate (DBS) in Catfish (Clarias batrachus L.) by Spectrophotometric Using Methylene Blue. [Link]
-
Wikipedia. (n.d.). This compound. [Link]
-
UNIDO. (n.d.). Environment Impact Analysis of the Manufacture of Sodium Dodecylbenzenesulfonate and Laurylsulfate. [Link]
-
Journal of Materials and Environmental Science. (n.d.). Use of the Geomaterial for the Elimination of Surfactant this compound Sulfonic Acid from Aqueous Solution. [Link]
-
National Institute of Metrology, China. (n.d.). Reference Material Certificate. [Link]
-
SciELO. (2006). Development of a method by HPLC to determine LAS and its application in anaerobic reactors. [Link]
-
Chromatography Forum. (2017). Analysis of this compound. [Link]
-
Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? [Link]
-
National Center for Biotechnology Information. (n.d.). Dodecylbenzenesulfonic acid. PubChem Compound Database. [Link]
-
Chemistry For Everyone. (2024). Why Are Internal Standards Used In Gas Chromatography? [Link]
-
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. [Link]
-
Lab Manager. (2022). How to Make a Calibration Curve: A Step-by-Step Guide. [Link]
-
PubMed. (2007). Positional isomers of linear sodium dodecyl benzene sulfonate: solubility, self-assembly, and air/water interfacial activity. [Link]
-
ResearchGate. (2007). Positional Isomers of Linear Sodium Dodecyl Benzene Sulfonate: Solubility, Self-Assembly, and Air/Water Interfacial Activity. [Link]
-
ASTM International. (2003). D4492-03: Standard Test Method for Analysis of Benzene by Gas Chromatography. [Link]
-
ASTM International. (1998). D4492-98: Standard Test Method for Analysis of Benzene by Gas Chromatography. [Link]
-
Carl ROTH. (2022). Safety Data Sheet. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. unido.org [unido.org]
- 3. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. youtube.com [youtube.com]
- 6. file.yizimg.com [file.yizimg.com]
- 7. Dodecylbenzenesulfonic acid - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. carlroth.com [carlroth.com]
- 9. This compound, mixture of isomers 1 kg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. Positional isomers of linear sodium dodecyl benzene sulfonate: solubility, self-assembly, and air/water interfacial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of this compound - Chromatography Forum [chromforum.org]
- 13. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. ncrm.org.cn [ncrm.org.cn]
dodecylbenzene as a component in liquid scintillation counting cocktails
An In-Depth Guide to the Application of Dodecylbenzene in Liquid Scintillation Counting Cocktails
Abstract
The transition towards safer, more environmentally benign laboratory practices has necessitated the replacement of classical, hazardous solvents in many applications. In liquid scintillation counting (LSC), traditional solvents like toluene and xylene, while efficient, pose significant health and safety risks due to their high volatility, low flash points, and toxicity.[1][2] This guide provides a comprehensive overview of this compound, specifically linear alkylbenzene (LAB), as a high-performance, safer alternative for LSC cocktails.[2][3] We will explore the fundamental principles of LSC, the pivotal role of the solvent, the distinct advantages of this compound, and detailed protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their LSC assays while enhancing laboratory safety and reducing environmental impact.
The Fundamental Principle of Liquid Scintillation Counting
Liquid Scintillation Counting is a highly sensitive analytical technique used to quantify low-energy beta- and alpha-emitting radionuclides.[4] The process relies on a "cocktail" that acts as a transducer, converting the kinetic energy of a radioactive decay particle into a measurable pulse of light.[4] This process occurs through a multi-step energy transfer cascade, which is initiated when a radionuclide within the cocktail emits a particle (e.g., a beta particle).
The key components of an LSC cocktail are:
-
The Solvent: Comprising the bulk of the cocktail (typically >95%), the solvent's primary role is to efficiently absorb the energy from the emitted particle and transfer it to the scintillator molecules.[1][2] Aromatic organic solvents are preferred due to their high density of π-electrons, which serve as an effective target for the radiation.[1][3]
-
Primary Scintillator (Fluor): This compound, present in low concentrations (5-12 g/L), accepts the energy from the excited solvent molecules and fluoresces, emitting photons of light.[2][5] 2,5-diphenyloxazole (PPO) is the most common primary scintillator.[1][4]
-
Secondary Scintillator (Wavelength Shifter): Often, the light emitted by the primary scintillator does not perfectly match the optimal sensitivity range of the photomultiplier tubes (PMTs) in the LSC instrument (~420 nm).[2] A secondary scintillator absorbs the photons from the primary fluor and re-emits them at a longer, more compatible wavelength, thereby increasing counting efficiency.[1] p-bis-(o-Methylstyryl)-Benzene (bis-MSB) is a widely used secondary scintillator.[1][5]
-
Surfactants (Emulsifiers): For aqueous samples, which are immiscible with aromatic solvents, surfactants are added to create a stable microemulsion.[5][6] This ensures intimate contact between the aqueous sample containing the radionuclide and the organic solvent, facilitating the necessary energy transfer.[6]
The entire energy transfer process is illustrated in the diagram below.
Caption: Standard experimental workflow for LSC sample preparation and analysis.
Detailed Steps for the Workflow:
-
Cocktail Dispensing: Pipette the appropriate volume of the this compound-based cocktail (e.g., 10 mL) into a 20 mL scintillation vial (low-potassium borosilicate glass is recommended for low-level counting). [7]2. Sample Addition: Carefully add a known volume of your radioactive sample to the cocktail. For aqueous samples, use an emulsifying cocktail. The optimal sample-to-cocktail ratio should be determined empirically but typically ranges from 1:10 to 1:2 for high-capacity cocktails. [6]3. Mixing and Inspection: Securely cap the vial and vortex for 15-30 seconds to ensure a homogeneous mixture. Visually inspect the sample against a light source. It should be clear and uniform. If phases separate or a precipitate forms, the sample is not compatible at that ratio and must be re-prepared. [7]4. Dark Adaptation: Wipe the outside of the vial to remove any fingerprints or smudges. Place the vial in the LSC instrument's sample holder and allow it to dark-adapt for at least one hour. [7] * Causality: This crucial step allows for the decay of photoluminescence and chemiluminescence, which are non-radioactive light-producing reactions that can falsely elevate the background count rate. [4][8]5. Counting and Analysis: Load the sample into the counter and acquire data using a pre-set counting protocol for your radionuclide of interest. The instrument will report the raw Counts Per Minute (CPM) and a quench parameter. Use a previously generated quench correction curve to convert the sample's CPM to Disintegrations Per Minute (DPM), which represents the true activity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Counts | Insufficient dark adaptation (photoluminescence/chemiluminescence). [4][8]Contaminated vial or cocktail. Static electricity on vials. | Increase dark adaptation time to several hours. Use a fresh batch of cocktail and clean vials. Wipe vials with an anti-static cloth before loading. |
| Low Counting Efficiency | Significant chemical or color quench. [9]Incorrect counting window/protocol for the radionuclide. | Prepare a quench curve to ensure accurate DPM calculation. For colored samples, consider bleaching or combustion. [6]Verify instrument settings. |
| Sample Phase Separation | Sample volume exceeds the cocktail's holding capacity. [7]High salt or buffer concentration in the aqueous sample. | Reduce the sample volume or use a higher-capacity cocktail (e.g., Ultima Gold XR). [1]Dilute the sample with deionized water if possible. [6] |
| Precipitate Formation | Incompatibility between the sample (e.g., proteins) and the cocktail. [6]Temperature-dependent solubility issues. | Select a more suitable cocktail (e.g., Pico-Fluor MI for protein precipitates). [6]Ensure samples are counted at the temperature they were prepared at. |
| Inconsistent/Drifting Results | Sample is not stable over time (e.g., slow precipitation). Diffusion of solvent through plastic vials. Chemiluminescence decay. | Check sample stability over the intended counting period. [7]Switch to glass vials for long-term counting or storage. [4]Allow samples to dark adapt until stable counts are observed. |
Conclusion
This compound (LAB) represents a significant advancement in liquid scintillation technology, providing a foundation for cocktails that are safer, more environmentally friendly, and highly effective. By combining low toxicity and a high flash point with excellent energy transfer properties and quench resistance, LAB-based cocktails offer a reliable alternative to classical formulations without sacrificing performance. By understanding the principles of LSC and following validated protocols for sample preparation and analysis, researchers can generate accurate and reproducible data while maintaining a safer laboratory environment.
References
-
Carl ROTH. (2017). Safety Data Sheet: this compound. Retrieved from [Link]
- New Jersey Department of Health. (Date not available). Hazard Summary: this compound Sulfonic Acid.
- National Physical Laboratory. (Date not available). Sample Preparation & Liquid Scintillation Counting.
- ECHEMI. (Date not available). Dodecylbenzenesulfonic acid SDS, 27176-87-0 Safety Data Sheets.
- TCI AMERICA. (2018). Safety Data Sheet.
- University of Southern California Environmental Health & Safety. (Date not available). Solvents for a Safer, Sustainable Lab.
- Santa Cruz Biotechnology. (2014). Safety Data Sheet: Sodium this compound Sulfonate.
- Eco-Point. (Date not available). Exploring safer alternatives to traditional solvents in industrial maintenance.
- Packard Instrument Company. (Date not available). Liquid Scintillation Analysis.
- ReAgent Chemicals. (2022). Using Safer Solvents in Chemistry.
- RE:CHEMISTRY. (Date not available). Non-Toxic Solvents: Safer Alternatives for Smarter Formulations.
- Revvity. (Date not available). Liquid Scintillation Cocktails.
- Van Ginkel, J. H., & Moens, P. R. (Date not available). A performance comparison of nine selected liquid scintillation cocktails. ResearchGate.
- CORDIS. (Date not available). Alternatives to traditional industrial solvents under investigation.
- Ring, J. G., et al. (Date not available). A performance comparison of select alkylbenzene and detergent based liquid scintillation cocktails. PubMed.
- Grantham, B. R., & Frame, P. W. (Date not available). Effect of Quench on alpha/beta Pulse Shape Discrimination of Liquid Scintillation Cocktails. Health Physics Society.
- Google Patents. (2004). EP1555546A2 - Cocktail composition for liquid scintillation measurements.
- Triskem International. (2010). Liquid Scintillation Cocktails.
- Sigma-Aldrich. (Date not available). Ultima Gold LSC Cocktail For Liquid Scintillation.
- Hidex. (Date not available). Quenching.
- Al-Masri, M. S., & Eida, M. A. (2008). The Influence of Chemical and Color Quenching on the Shape of Energy Spectrum for Beta Particles of Sr.
- ResearchGate. (Date not available). Effect of Various Cocktails and Quenching Agents on 14C Counting Efficiency.
- Pujol, L., & Sanchez-Cabeza, J. (1997). Role of Quenching on Alpha/Beta Separation in Liquid Scintillation Counting for Several High Capacity Cocktails. Analyst (RSC Publishing).
- The Science Behind LABSA. (Date not available). Unpacking the Properties of Dodecylbenzenesulfonic Acid.
- Edler, R. (Date not available). Cocktails for liquid scintillation counting. J-RAM.
- Revvity. (Date not available). Considerations for the composition of scintillation cocktails.
- National Institutes of Health. (Date not available). Dodecylbenzenesulfonic acid - PubChem.
- American Cleaning Institute. (Date not available). Linear Alkylbenzene Sulfonate (LAS).
- Meridian Biotechnologies Ltd. (Date not available). The Evolution of LSC Cocktails and Safety.
- Hidex. (Date not available). Scintillation cocktails for sample preparation.
- OECD SIDS. (Date not available). CAS No. 27176-87-0 Chemical Name Dodecylbenzenesulfonic acid.
- ResearchGate. (Date not available). Physical and Chemical Properties of Sodium Dodecylbenzensulfonate, Sodium Decylbenzenesulfonate, TEA-Dodecylbenzenesulfonate, and Linear Alkylbenzene Sulfonates.
- Revvity. (Date not available). Counting aqueous samples by LSC.
Sources
- 1. revvity.com [revvity.com]
- 2. j-ram.org [j-ram.org]
- 3. resources.revvity.com [resources.revvity.com]
- 4. EP1555546A2 - Cocktail composition for liquid scintillation measurements - Google Patents [patents.google.com]
- 5. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 6. resource.npl.co.uk [resource.npl.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. resources.revvity.com [resources.revvity.com]
- 9. hidex.com [hidex.com]
Synthesis of Functionalized Dodecylbenzene for Material Science: Application Notes and Protocols
Introduction: The Versatility of the Dodecylbenzene Scaffold in Material Science
This compound, a seemingly simple aromatic hydrocarbon with a long aliphatic tail, is a foundational building block for a vast array of functional materials. Its amphiphilic nature, arising from the combination of a hydrophobic dodecyl chain and a readily modifiable benzene ring, makes it a molecule of significant industrial and academic interest. While its most prominent application is in the production of surfactants for detergents, the true potential of this compound is unlocked through targeted chemical functionalization.[1]
By introducing a variety of functional groups onto the aromatic ring, researchers can precisely tune the molecule's physical and chemical properties. This allows for the creation of bespoke molecules for applications ranging from advanced polymer synthesis and functional coatings to the development of novel sensors and liquid crystals. The dodecyl chain imparts solubility in organic media and can drive self-assembly, while the functionalized phenyl group offers a reactive handle for further chemical transformations or imparts specific desired characteristics such as polarity, charge, or photoreactivity.
This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of a range of functionalized this compound derivatives. It is designed for researchers and scientists in material science and drug development, offering not just procedural instructions, but also the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability.
Core Synthetic Strategies: Electrophilic Aromatic Substitution
The benzene ring of this compound is electron-rich, making it susceptible to electrophilic aromatic substitution (EAS).[2][3] This class of reactions is the primary route for introducing functional groups onto the aromatic core. The long alkyl chain of this compound is an ortho-, para- director, meaning that incoming electrophiles will preferentially add to the positions ortho (adjacent) or para (opposite) to the dodecyl group.[4] Steric hindrance from the bulky dodecyl group often favors the formation of the para-substituted product.
The general mechanism for electrophilic aromatic substitution proceeds in two main steps:
-
Attack by the Aromatic Ring: The π-electrons of the benzene ring act as a nucleophile, attacking a strong electrophile (E+). This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][3] This is typically the slow, rate-determining step of the reaction.[2]
-
Deprotonation to Restore Aromaticity: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the stable aromatic π-system.[3]
I. Sulfonation: The Gateway to Anionic Surfactants and Beyond
The most common functionalization of this compound is sulfonation, which introduces a sulfonic acid (-SO₃H) group onto the aromatic ring. The resulting dodecylbenzenesulfonic acid (DBSA) and its salts are the workhorses of the detergent industry due to their excellent surfactant properties.[1] Beyond detergents, DBSA is used as a dopant for conducting polymers and as a catalyst in various chemical reactions.
Causality of Experimental Choices:
The choice of sulfonating agent is critical and depends on the desired purity and scale of the reaction. Concentrated sulfuric acid is a common laboratory-scale reagent. For industrial production, oleum (fuming sulfuric acid, a solution of SO₃ in H₂SO₄) or sulfur trioxide (SO₃) are often used to achieve higher reaction rates and yields. The reaction is highly exothermic and requires careful temperature control to prevent side reactions and charring.
Detailed Protocol: Synthesis of Dodecylbenzenesulfonic Acid
Materials:
-
This compound
-
Concentrated sulfuric acid (98%)
-
Sodium hydroxide (for neutralization)
-
Ice
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
Procedure:
-
Reaction Setup: Place 1.0 mole equivalent of this compound into a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer. Cool the flask in an ice bath.
-
Addition of Sulfuric Acid: Slowly add 1.1 mole equivalents of concentrated sulfuric acid to the this compound via the dropping funnel with vigorous stirring. Maintain the reaction temperature below 40°C to minimize side product formation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The mixture will become viscous and darker in color.
-
Quenching: Slowly and carefully pour the reaction mixture over a stirred mixture of crushed ice and water. This will quench the reaction and dilute the excess sulfuric acid.
-
Work-up: Transfer the mixture to a separatory funnel. The dodecylbenzenesulfonic acid will be in the organic layer. Wash the organic layer with water to remove any remaining sulfuric acid.
-
Neutralization (Optional, for Sodium Salt): To prepare the sodium salt (sodium dodecylbenzenesulfonate), the acidic organic layer can be carefully neutralized with a solution of sodium hydroxide until a neutral pH is achieved.
| Parameter | Value/Condition | Rationale |
| Reactant Ratio | 1.1 eq. H₂SO₄ | A slight excess of the sulfonating agent ensures complete conversion of the this compound. |
| Temperature | < 40°C during addition | Controls the exothermic reaction, preventing polysulfonation and charring. |
| Reaction Time | 2 hours at room temperature | Allows the reaction to proceed to completion after the initial exothermic phase. |
II. Friedel-Crafts Acylation: Introducing Ketonic Functionality
Friedel-Crafts acylation is a powerful method for introducing an acyl group (-COR) onto the benzene ring, forming an aryl ketone.[1][5][6][7][8] This reaction is particularly useful in material science as the resulting ketone can serve as a synthetic handle for further modifications or can itself impart desirable properties such as increased polarity or reactivity. The acylated this compound can be used as a monomer in polymer synthesis or as a precursor for more complex molecules.
Causality of Experimental Choices:
The reaction requires a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to activate the acylating agent (an acyl chloride or anhydride).[1][5][6][7][8] The Lewis acid coordinates to the halogen of the acyl chloride, generating a highly electrophilic acylium ion (RCO⁺).[1][5][6][7][8] The reaction is typically carried out in an inert solvent, such as dichloromethane or nitrobenzene, to dissolve the reactants and facilitate the reaction. Anhydrous conditions are crucial as the Lewis acid catalyst is water-sensitive.
Detailed Protocol: Synthesis of 4-Dodecanoylbenzene
Materials:
-
This compound
-
Dodecanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (concentrated)
-
Ice
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and an inert gas inlet, add 1.1 mole equivalents of anhydrous aluminum chloride and anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
Formation of Acylium Ion: Slowly add 1.0 mole equivalent of dodecanoyl chloride dissolved in anhydrous DCM to the AlCl₃ suspension via the dropping funnel with stirring.
-
Addition of this compound: After the formation of the acylium ion complex, slowly add 1.0 mole equivalent of this compound dissolved in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will hydrolyze the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
| Parameter | Value/Condition | Rationale |
| Catalyst | Anhydrous AlCl₃ (1.1 eq.) | Activates the acyl chloride to form the electrophilic acylium ion. A slight excess is used to account for any minor deactivation by moisture. |
| Temperature | 0°C to room temperature | The initial low temperature controls the exothermic reaction. Warming to room temperature drives the reaction to completion. |
| Solvent | Anhydrous Dichloromethane | Inert solvent that dissolves the reactants and is suitable for the reaction temperature range. Must be anhydrous to prevent catalyst deactivation. |
III. Nitration: A Precursor for Amino-Functionalized Materials
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, yielding nitrothis compound. This reaction is a critical first step for synthesizing amino-functionalized this compound, as the nitro group can be readily reduced to an amine (-NH₂). Amino-functionalized dodecylbenzenes are valuable as monomers for polyamides and polyimines, as curing agents for epoxy resins, and as precursors for azo dyes and pigments.
Causality of Experimental Choices:
The nitrating agent is typically a mixture of concentrated nitric acid and concentrated sulfuric acid.[9] Sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[10] The reaction is highly exothermic and requires careful temperature control to prevent dinitration and oxidative side reactions.
Detailed Protocol: Synthesis of 4-Nitrothis compound
Materials:
-
This compound
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
Procedure:
-
Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Reaction Setup: Place 1.0 mole equivalent of this compound into a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer. Cool the flask in an ice bath.
-
Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture to the this compound via the dropping funnel with vigorous stirring. Maintain the reaction temperature between 20-50°C.[9]
-
Reaction: After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours.
-
Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The product can be purified by vacuum distillation.
| Parameter | Value/Condition | Rationale |
| Reagents | Concentrated HNO₃ and H₂SO₄ | Sulfuric acid catalyzes the formation of the nitronium ion (NO₂⁺) electrophile from nitric acid. |
| Temperature | 20-50°C | Controls the reaction rate and selectivity, minimizing the formation of dinitrated byproducts.[9] |
| Reaction Time | 1-2 hours | Sufficient time for the reaction to proceed to completion at the controlled temperature. |
IV. Halogenation and Subsequent Cross-Coupling Reactions
Halogenation of the this compound ring, typically with bromine or chlorine, provides a versatile intermediate for a wide range of carbon-carbon bond-forming reactions. The resulting halothis compound can be used in Grignard reactions and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, opening up pathways to complex molecular architectures for advanced materials.
A. Free-Radical Bromination of the Benzylic Position
For some applications, functionalization of the benzylic position (the carbon atom of the dodecyl chain attached to the benzene ring) is desired. This can be achieved through free-radical bromination.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or AIBN (initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Round-bottom flask with a reflux condenser
-
Light source (e.g., a sunlamp)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 mole equivalent of this compound in CCl₄. Add 1.0 mole equivalent of NBS and a catalytic amount of BPO or AIBN.
-
Reaction: Heat the mixture to reflux while irradiating with a light source to initiate the radical reaction. Continue refluxing until the reaction is complete (typically monitored by the disappearance of the solid NBS).
-
Work-up: Cool the reaction mixture and filter to remove the succinimide byproduct. Wash the filtrate with water and then with a dilute sodium thiosulfate solution to remove any remaining bromine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The product can be purified by vacuum distillation.
B. Grignard Reagent Formation
Halothis compound can be converted into a Grignard reagent, a powerful nucleophile for forming new carbon-carbon bonds.[11]
Materials:
-
4-Bromothis compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Round-bottom flask with a reflux condenser and an addition funnel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Flame-dry all glassware and allow to cool under an inert atmosphere. Place magnesium turnings in the round-bottom flask.
-
Initiation: Add a small crystal of iodine to the magnesium turnings.
-
Reagent Addition: In the addition funnel, prepare a solution of 4-bromothis compound in anhydrous ether or THF. Add a small amount of this solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing.
-
Reaction: Once the reaction has started, add the remaining 4-bromothis compound solution dropwise to maintain a steady reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting Grignard reagent solution is typically used immediately in subsequent reactions.
C. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide.[12][13] This allows for the synthesis of biaryl compounds and other complex structures.
Materials:
-
4-Bromothis compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent system (e.g., toluene/water, dioxane/water)
-
Round-bottom flask with a reflux condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 1.0 mole equivalent of 4-bromothis compound, 1.2 mole equivalents of phenylboronic acid, 2.0-3.0 mole equivalents of the base, and a catalytic amount of the palladium catalyst (typically 1-5 mol%).
-
Solvent Addition and Degassing: Add the solvent system and degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualization of Synthetic Workflows
General Workflow for Functionalization of this compound
Caption: Synthetic pathways for functionalizing this compound.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
V. Characterization of Functionalized this compound
Confirmation of the successful synthesis of functionalized this compound derivatives relies on a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the structure of the products. The substitution pattern on the aromatic ring can be determined by the splitting patterns and chemical shifts of the aromatic protons. The integration of the signals can confirm the ratio of aromatic to aliphatic protons.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For example, the strong absorption bands corresponding to the S=O stretching in sulfonic acids, the C=O stretching in ketones, and the asymmetric and symmetric stretching of the N-O bonds in nitro compounds are characteristic.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the product, confirming that the desired functionalization has occurred.
-
Thin-Layer Chromatography (TLC) and Gas Chromatography (GC): These techniques are used to monitor the progress of the reaction and to assess the purity of the final product.
VI. Applications in Material Science
The diverse functionalities that can be introduced onto the this compound scaffold lead to a wide range of applications in material science:
-
Polymers: Functionalized dodecylbenzenes can be used as monomers, chain transfer agents, or additives in polymer synthesis. For example, amino-functionalized this compound can be incorporated into polyamides, while acylated derivatives can be used in photopolymerization. The long dodecyl chain can act as an internal plasticizer or improve the processability of the polymer. Hyperbranched polymers synthesized with this compound derivatives show promise in enhanced oil recovery.[14]
-
Surfactants and Emulsifiers: this compound sulfonates are premier surfactants.[1] Other functionalized dodecylbenzenes with different polar head groups can be designed to act as specialized emulsifiers for various applications, including emulsion polymerization and the formulation of cosmetics and agrochemicals.
-
Functional Coatings: The ability to introduce reactive groups allows for the use of functionalized dodecylbenzenes in the development of coatings with specific properties, such as anti-corrosion, anti-fouling, or self-healing capabilities. For instance, sodium this compound sulfonate-modified graphene has been shown to enhance the anti-corrosion performance of epoxy resins.[14]
-
Sensors: The aromatic ring of functionalized this compound can be designed to interact with specific analytes, making these molecules suitable for use in chemical sensors. For example, functionalized graphene with sodium dodecyl benzene sulfonate has been used in electrochemical sensors.[9]
VII. Safety, Handling, and Disposal
Working with this compound and its derivatives, as well as the reagents used in their synthesis, requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[15][16][17]
-
Ventilation: All reactions should be performed in a well-ventilated fume hood to avoid inhalation of volatile or corrosive reagents.[16][17]
-
Handling of Reagents:
-
Acids and Bases: Concentrated acids and bases are highly corrosive. Handle with extreme care and add reagents slowly to control exothermic reactions.
-
Lewis Acids: Anhydrous aluminum chloride is water-sensitive and corrosive. Handle in a dry environment and avoid contact with skin.
-
Solvents: Many organic solvents are flammable and/or toxic. Keep away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[15][16][18] Do not pour organic solvents or corrosive reagents down the drain.[16]
References
- Dodecylbenzenesulfonic Acid: Synthesis, Composition, Applications, and Storage. (2024-12-13). Google Vertex AI Search.
-
Handling of reagents. SynCrest Inc.[Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry. [Link]
-
Electrophilic Substitution Reaction | Mechanism, Types & Benzene Reactions. Allen. [Link]
-
Safety Data Sheet: this compound. Carl ROTH. [Link]
-
16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). (2023-05-08). LibreTexts. [Link]
-
electrophilic substitution - an industrial alkylation of benzene. Chemguide. [Link]
-
Chemistry of Benzene: Electrophilic Aromatic Substitution. (2022-12-12). Mustansiriyah University. [Link]
-
Guidelines: Handling and Disposal of Chemicals. College of Engineering - Purdue University. [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
-
Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science. [Link]
-
Friedel-Crafts acylation (video). Khan Academy. [Link]
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015-11-11). YouTube. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018-05-17). Master Organic Chemistry. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. College of Saint Benedict and Saint John's University. [Link]
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [Link]
-
Effect of sodium dodecyl benzene sulfonate to the displacement performance of hyperbranched polymer. ResearchGate. [Link]
-
(PDF) Effect of sodium this compound sulfonate modifier and PP-g-MA on the morphology and thermal conductivity of PP/EG composites. (2017-10-27). ResearchGate. [Link]
-
1 NITRATION. vpscience.org. [Link]
-
Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. ResearchGate. [Link]
-
UV-Visible, IR, and 1 NMR spectral data of compounds. ResearchGate. [Link]
- US5763697A - Process for the nitration of aromatic compounds.
-
Effect of dodecyl benzene sulfonic acid on the preparation of polyaniline/activated carbon composites by in situ emulsion polymerization. ResearchGate. [Link]
-
Nitration of Benzene Using Mixed Oxide Catalysts. SciSpace. [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018-06-13). Master Organic Chemistry. [Link]
-
(PDF) Influence of this compound Sulfonic Acid Doping on Structural, Morphological, Electrical and Optical Properties on Polypyrrole/3C-SiC Nanocomposites. ResearchGate. [Link]
-
Fourier transform infrared spectroscopy and solid-state nuclear magnetic resonance studies of octadecyl modified metal oxides obtained from different silane precursors. PubMed. [Link]
-
Role of Functional Groups in the Monomer Molecule on the Radical Polymerization in the Presence of Graphene Oxide. Polymerization of Hydroxyethyl Acrylate under Isothermal and Non-Isothermal Conditions. PMC - NIH. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. (2011-10-14). Master Organic Chemistry. [Link]
-
Process Design of Benzene Nitration. ResearchGate. [Link]
-
Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020-10-28). YouTube. [Link]
-
Alternative approach to the free radical bromination of oligopyridine benzylic-methyl group. ResearchGate. [Link]
-
the nitration of benzene - electrophilic substitution. Chemguide. [Link]
-
NMR vs IR Spectroscopy: Determine Functional Groups. (2025-09-22). Patsnap Eureka. [Link]
-
"Greening" of free radical benzylic bromination. ResearchGate. [Link]
-
Living anionic polymerization of 1,4-divinylbenzene and its derivatives. ResearchGate. [Link]
-
vinyl bromide. Organic Syntheses Procedure. [Link]
-
Ultra-precise insertion of functional monomers in chain-growth polymerizations. (2025-08-08). Nature. [Link]
-
Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). MDPI. [Link]
-
Efficient Removal of Sodium Dodecyl Benzene Sulfonate Employing Chitosan-Modified Waste Floral Foam as Adsorbent. ResearchGate. [Link]
Sources
- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 2. Aromatic Reactivity [www2.chemistry.msu.edu]
- 3. Electrophilic Substitution Reaction | Mechanism, Types & Benzene Reactions [allen.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. websites.umich.edu [websites.umich.edu]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Khan Academy [khanacademy.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Role of Functional Groups in the Monomer Molecule on the Radical Polymerization in the Presence of Graphene Oxide. Polymerization of Hydroxyethyl Acrylate under Isothermal and Non-Isothermal Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. adichemistry.com [adichemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Handling of reagents - SynCrest Inc. [syncrest.com]
- 16. carlroth.com [carlroth.com]
- 17. spectrumchemical.com [spectrumchemical.com]
- 18. engineering.purdue.edu [engineering.purdue.edu]
Troubleshooting & Optimization
optimizing dodecylbenzene sulfonation reaction to minimize sulfone formation
Technical Support Center: Dodecylbenzene Sulfonation
A Senior Application Scientist's Guide to Optimizing Reaction Efficiency and Minimizing Sulfone Byproduct Formation
Welcome to the technical support center for this compound (DDB) sulfonation. This guide is designed for researchers, chemists, and process development professionals dedicated to synthesizing high-purity this compound Sulfonic Acid (DBSA), a critical anionic surfactant. The formation of diaryl sulfone is a persistent and detrimental side reaction that impacts product quality, yield, and performance. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you gain precise control over your reaction and consistently achieve superior results.
Troubleshooting Guide: Common Issues in DDB Sulfonation
This section addresses specific, practical problems encountered during the sulfonation process. Each issue is broken down into potential causes and actionable solutions grounded in chemical principles.
Issue 1: High Sulfone Content in the Final Product
Description: Analysis of the crude or neutralized product reveals a sulfone concentration significantly exceeding the target specification (typically >1-2%). Sulfones are difficult to remove post-synthesis and negatively impact the surfactant's properties.[1]
Potential Causes:
-
Excessive Reaction Temperature: The sulfone formation reaction has a higher activation energy than the primary sulfonation reaction. Consequently, as the temperature rises, the rate of sulfone formation increases more rapidly than the rate of DBSA formation.[2] The reaction is highly exothermic, and localized "hot spots" due to inadequate cooling can drastically elevate sulfone levels.[3]
-
High SO₃:DDB Molar Ratio: While a slight excess of sulfur trioxide (SO₃) is necessary to drive the reaction to completion, a significant excess increases the concentration of reactive sulfonating species. This promotes secondary reactions, including the reaction of an intermediate with another DDB molecule to form sulfone.[4][5]
-
Prolonged Reaction or "Aging" Time: Allowing the reaction mixture to "age" for too long, especially at elevated temperatures, provides more opportunity for the slower, secondary sulfone-forming reaction to occur.[2][6]
-
Poor Mass Transfer/Mixing: Inefficient mixing can lead to localized areas of high SO₃ concentration, mimicking the effect of a high overall molar ratio and creating hot spots, both of which favor sulfone formation.[7]
Recommended Solutions:
-
Implement Aggressive Temperature Control:
-
Maintain the bulk reaction temperature within a stringent range, typically 45-55°C . Some processes recommend not exceeding 40°C during the initial addition of the sulfonating agent.[2]
-
Ensure your reactor is equipped with a high-efficiency cooling system (e.g., jacketed vessel with a powerful chiller).
-
For highly reactive systems like falling film reactors, precise temperature control is paramount.[8]
-
-
Optimize the SO₃:DDB Molar Ratio:
-
Start with a molar ratio in the range of 1.05:1 to 1.15:1 (SO₃:DDB). This provides a sufficient excess for high conversion while minimizing the risk of side reactions.[7]
-
Carefully titrate the ratio in small increments during optimization studies to find the ideal balance for your specific setup.
-
Ensure the SO₃ is diluted with a dry, inert gas like air or nitrogen to a concentration of 6-8% to moderate its reactivity.[3]
-
-
Refine the Aging Step:
-
After the addition of SO₃ is complete, cool the reaction mixture to a lower temperature (e.g., 40-45°C) for the aging period.
-
Limit the aging time. For many modern, efficient reactors, 15-30 minutes is sufficient to maximize conversion without significantly increasing sulfone content.
-
-
Enhance Mixing:
-
Use an appropriate agitator design (e.g., turbine, pitched blade) and speed to ensure the rapid and homogeneous dispersion of the SO₃ as it is introduced.
-
In continuous systems like microreactors, mass transfer can be significantly intensified, offering better control over the reaction.[7]
-
Logical Flow for Troubleshooting High Sulfone Content
Below is a decision-making workflow to systematically diagnose and resolve the issue of elevated sulfone levels.
Caption: Troubleshooting workflow for high sulfone formation.
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism of sulfone formation?
Sulfone formation is a secondary electrophilic aromatic substitution reaction. After the initial formation of a DBSA molecule (or more accurately, its reactive intermediate, a sulfonic acid anhydride), this species can act as an electrophile. It can then attack a second molecule of unreacted this compound. The resulting diaryl sulfone is a very stable, non-polar molecule that does not possess the desired surfactant properties.
Caption: Simplified reaction pathways in DDB sulfonation.
Q2: How does the choice of sulfonating agent (SO₃ vs. Oleum) affect sulfone formation?
-
Sulfur Trioxide (SO₃): Typically used as a vapor diluted with dry air, SO₃ is extremely reactive.[2] This leads to a very fast, nearly instantaneous reaction. While this is efficient, the high reactivity can easily lead to over-sulfonation and higher sulfone formation if not precisely controlled.[2][3] It is the standard for large-scale, continuous production where tight process control is possible.[4]
-
Oleum (Fuming Sulfuric Acid): Oleum contains dissolved SO₃ in sulfuric acid. It is a less aggressive sulfonating agent than pure SO₃. The reaction is generally slower and less exothermic, making temperature control easier in a batch reactor.[2] However, the process generates spent sulfuric acid, which requires separation and disposal, and can lead to dealkylation as a side reaction.[2] While potentially producing less sulfone under poorly controlled conditions, modern SO₃-based processes with proper control are generally preferred for quality and efficiency.
Q3: Can sulfone be removed after the reaction is complete?
Removal is very difficult and generally not economically viable. Because sulfone is a non-polar, oil-soluble compound, it remains dissolved in the unreacted this compound ("free oil"). Standard neutralization and workup procedures will not separate it from the desired DBSA product. While solvent extraction could theoretically remove it, this would add significant cost and complexity to the process. Therefore, the primary and most effective strategy is to prevent its formation in the first place.
Q4: What is the role of sulfonic acid anhydrides?
Sulfonic acid anhydrides are formed from the reaction of DBSA with excess SO₃ or by the dehydration of two DBSA molecules.[5][9] They are highly reactive intermediates. While they can slowly hydrolyze back to the desired sulfonic acid during a "digestion" or "aging" step, they can also act as powerful electrophiles that react with this compound to form sulfones.[10][11] Controlling conditions to minimize anhydride formation (i.e., avoiding large excesses of SO₃) is another key to minimizing sulfone byproduct.[9]
Quantitative Data & Experimental Protocols
Table 1: Impact of Key Parameters on Sulfonation Outcome
| Parameter | Condition | DBSA Yield / Conversion | Sulfone Formation | Recommended Action |
| Temperature | Low (30-40°C) | Slower reaction rate | Minimal | Good for control, may require longer aging. |
| Optimal (45-55°C) | High reaction rate | Low to moderate | Target range for most processes. | |
| High (> 60°C) | Very high rate | High / Unacceptable | Avoid. Leads to poor product quality.[2] | |
| SO₃:DDB Molar Ratio | Low (< 1.03:1) | Incomplete conversion | Minimal | Risk of high free oil in the product. |
| Optimal (1.05:1 - 1.15:1) | High conversion (>97%) | Low | Target range for optimal quality. [1][7] | |
| High (> 1.20:1) | High conversion | High / Unacceptable | Promotes sulfone and anhydride formation.[4] | |
| Aging Time | Short (0-15 min) | May be slightly incomplete | Minimal | Check conversion; may be sufficient. |
| Optimal (15-30 min) | Maximizes conversion | Low | Typical target for batch processes. | |
| Long (> 45 min) | No significant increase | Increases | Unnecessary and detrimental to quality.[2] |
Protocol 1: Lab-Scale this compound Sulfonation
This protocol outlines a standard batch procedure. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials & Equipment:
-
Jacketed glass reactor (500 mL) with overhead stirrer, thermometer, and addition funnel.
-
Chiller/circulator connected to the reactor jacket.
-
This compound (DDB), linear, high purity.
-
20% Oleum (or a source of stabilized liquid SO₃).
-
Stir bar and magnetic stir plate (optional, for neutralization).
-
Beakers, graduated cylinders.
-
Sodium Hydroxide (NaOH) solution, 10% (w/v).
-
pH meter or pH strips.
Procedure:
-
Reactor Setup: Assemble the reactor system. Ensure the stirrer provides good agitation and the thermometer is placed to accurately measure the bulk temperature.
-
Charge DDB: Add 123 g (0.5 moles) of this compound to the reactor.
-
Cooling: Start the chiller and bring the DDB temperature down to 40°C.
-
Sulfonating Agent Addition:
-
Slowly add 42.5 g of 20% oleum (contains 0.525 moles of total SO₃, providing a molar ratio of 1.05:1) via the addition funnel over a period of 60 minutes.
-
CRITICAL: Monitor the temperature closely throughout the addition. Adjust the addition rate and/or chiller temperature to maintain the reaction temperature at 45 ± 2°C . Do not allow it to exceed 50°C.
-
-
Aging: Once the addition is complete, maintain the reaction mixture at 45°C with stirring for an additional 20 minutes to ensure complete conversion.
-
Cooling & Neutralization:
-
Cool the reaction mixture (now crude DBSA) to 40°C.
-
In a separate beaker, prepare approximately 210 mL of 10% NaOH solution.
-
Slowly and carefully add the crude DBSA to the stirred NaOH solution. This is also an exothermic process; use an ice bath to keep the temperature below 50°C.
-
Monitor the pH, adding NaOH until the solution is stable in the pH 7-8 range.[2]
-
-
Analysis: The resulting neutralized paste can now be analyzed for active matter, free oil, and sulfone content.
Protocol 2: Determination of Sulfone Content (Gravimetric Method)
This method separates the non-polar sulfone from the aqueous solution of the neutralized surfactant.[12]
Materials & Equipment:
-
Sample of neutralized DBSA paste from Protocol 1.
-
Separatory funnel (500 mL).
-
Diethyl ether (or petroleum ether), reagent grade.
-
Sodium sulfate (anhydrous).
-
Rotary evaporator or a steam bath and a gentle stream of nitrogen.
-
Round bottom flask (tared).
-
Analytical balance.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 g of the neutralized DBSA paste into a beaker. Dissolve it in 100 mL of deionized water.
-
Extraction:
-
Transfer the aqueous solution to the separatory funnel.
-
Add 50 mL of diethyl ether, stopper the funnel, and shake vigorously for 1-2 minutes, venting frequently to release pressure.
-
Allow the layers to separate completely. The upper layer is the ether phase containing the sulfone and any unreacted DDB (free oil).
-
Drain the lower aqueous layer into a clean beaker. Drain the upper ether layer into a clean flask.
-
-
Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh 50 mL portions of diethyl ether. Combine all ether extracts.
-
Washing: Wash the combined ether extracts with 50 mL of cool deionized water to remove any entrained surfactant.
-
Drying & Evaporation:
-
Transfer the washed ether extract to a clean, tared round bottom flask, passing it through a small amount of anhydrous sodium sulfate to remove residual water.
-
Carefully remove the diethyl ether using a rotary evaporator or by gentle heating on a steam bath under a stream of nitrogen in a fume hood.
-
-
Quantification:
-
Once all the solvent is removed, a waxy or oily residue (the sulfone and free oil) will remain.
-
Place the flask in a vacuum oven at 60°C for 30 minutes to remove any final traces of solvent.
-
Cool the flask in a desiccator and weigh it on the analytical balance.
-
The difference between the final and tared weight of the flask is the mass of the sulfone/free oil. Calculate the percentage based on the initial sample weight.
-
References
-
Sulfonation Reaction - Synthesis of Sodium Dodecyl Benzene Sulfonate . Alfa Chemistry.
-
Kinetic Study on this compound Sulfonation in a Mixed Batch Reactor . Horizon Research Publishing.
-
Kinetic Study on this compound Sulfonation in a Mixed Batch Reactor . Jamal M. Amous, Chemical and Materials Engineering.
-
Process performance of this compound sulfonation with liquid SO3 in a microreactor . Zhu, K., et al., Huaxue Fanying Gongcheng Yu Gongyi/Chemical Reaction Engineering and Technology.
-
Process for hydrolyzing sulfonic acid anhydrides . US Patent 2,805,249A.
-
(PDF) Kinetic Study on this compound Sulfonation in a Mixed Batch Reactor . ResearchGate.
-
Sulfonation process . US Patent 4,308,215A.
-
Wet Air Oxidation of Linear Alkylbenzene Sulfonate 1. Effect of Temperature and Pressure . Industrial & Engineering Chemistry Research - ACS Publications.
-
Method of inhibiting sulfone formation in sulfonations . US Patent 3,789,067A.
-
Kinetics of the Photodecomposition of Dodecyl Benzene Sulfonate . Industrial & Engineering Chemistry Fundamentals - ACS Publications.
-
Sulfonation by SO3 . SciSpace.
-
Process simulation and optimization of dodecyl benzene sulfonic acid production plant . Journal of Engineering.
-
Sulfonic acid . Wikipedia.
-
Hydrolysis of Sulfonic Acids . Chemistry LibreTexts.
-
Sulfonation and Sulfation Processes . Chemithon.
-
Continuous sulfonation of hexadecylbenzene in a microreactor . ResearchGate.
-
Optimisation of the Linear Alkyl Benzene Sulfonation Process for Surfactant Manufacture . Organic Process Research & Development - ACS Publications.
-
Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides . Organic Letters - ACS Publications.
-
How to assess the good Quality of Linear Alkyl Benzene Sulphonic Acid (LABSA) . CSM.
-
Formation of Sulfonic Acids and Sulfonic Anhydrides in the Sulfur Trioxide Sulfonation of Some Dialkylbenzenes and 1,w-Diarylalkanes . ResearchGate.
-
Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Review on Chemistry, Synthesis, Industrial Production, Applications . Der Pharmacia Lettre.
-
Preparation of Multifunctional Surfactants Derived from Sodium this compound Sulfonate and Their Use in Oil-Field Chemistry . MDPI.
-
Linear Alkyl Benzene Sulfonic Acid Production . Salahaddin University-Erbil.
-
A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry . Journal of Petroleum and Gas Engineering Research.
-
Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading . ACS Applied Polymer Materials.
-
Improvement of Industrial Linear Alkyl Benzene for Detergents Production . Kirkuk University Journal /Scientific Studies.
-
LABSA . Scribd.
-
Experimental and Modeling Studies of SO3 Homogeneous Formation in the Post-Flame Region . Aerosol and Air Quality Research.
-
dodecyl benzene sulfonate: Topics by Science.gov . Science.gov.
-
THE REMOVAL OF LINEAR ALKYL BENZENE SULPHONIC ACID (LABSA) FROM AQUEOUS SOLUTION ON BOTTOM ASH OBTAINED FROM COMBUSTION OF LOWER . CEST2015.
-
Sulfonation/Sulfation Processing Technology for Anionic Surfactant Manufacture . Enviro Wiki.
-
The reaction mechanism of SO3 with the multifunctional compound ethanolamine and its atmospheric implications . PubMed.
-
Reaction of SO3 with HONO2 and Implications for Sulfur Partitioning in the Atmosphere . White Rose Research Online.
-
Chemical Sulfation of Small Molecules – Advances and Challenges . PMC - NIH.
-
Determination of Linear Alkylbenzene Sulphonates and their Biodegradation Intermediates by Isocratic RP-HPLC . TÜBİTAK Academic Journals.
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scispace.com [scispace.com]
- 4. chemithon.com [chemithon.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. US4308215A - Sulfonation process - Google Patents [patents.google.com]
- 9. US2805249A - Process for hydrolyzing sulfonic acid anhydrides - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. enviro.wiki [enviro.wiki]
- 12. US3789067A - Method of inhibiting sulfone formation in sulfonations - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Solubility of Sodium Dodecylbenzene Sulfonate in Hard Water
Welcome to the Technical Support Center for Sodium Dodecylbenzene Sulfonate (SDBS). This guide is designed for researchers, scientists, and formulation professionals who are encountering challenges with the solubility and performance of SDBS in hard water environments. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these common issues and optimize your formulations.
Understanding the Core Problem: Why SDBS Fails in Hard Water
Sodium this compound sulfonate is a widely used anionic surfactant valued for its excellent detergency and foaming properties. However, its effectiveness is significantly compromised in hard water. Hard water is characterized by high concentrations of divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺).
The issue arises from a straightforward chemical interaction: the negatively charged sulfonate headgroup of the SDBS anion reacts with these positively charged divalent cations. This reaction forms an insoluble salt, calcium or magnesium this compound sulfonate, which precipitates out of the solution.[1][2] This precipitation not only reduces the concentration of active surfactant available for cleaning or other applications but can also lead to undesirable residue on surfaces.[3]
The chemical equation for this precipitation is as follows:
2Na(C₁₈H₂₉SO₃) (aq) + Ca²⁺ (aq) → Ca(C₁₈H₂₉SO₃)₂ (s) + 2Na⁺ (aq)
This guide will explore scientifically-grounded strategies to prevent this precipitation and maintain the efficacy of your SDBS-based systems.
Visualizing the Precipitation Mechanism
The following diagram illustrates the fundamental interaction between SDBS and hard water ions that leads to precipitation.
Caption: Interaction of SDBS in soft versus hard water.
Troubleshooting & FAQs
This section addresses common questions and issues encountered when working with SDBS in hard water.
Q1: I've dissolved my SDBS powder in tap water, and the solution has become cloudy and formed a white precipitate. What is happening?
A1: This is the classic sign of SDBS precipitation due to hard water. Your tap water contains a significant concentration of calcium and/or magnesium ions that are reacting with the SDBS to form an insoluble salt.[1] To confirm this, try dissolving the same concentration of SDBS in deionized or distilled water; the solution should remain clear.
Q2: How can I prevent this precipitation from occurring?
A2: You have several effective options, which involve adding specific components to your formulation to counteract the effects of the hard water ions:
-
Use Chelating Agents: These molecules "trap" or sequester the divalent cations, preventing them from reacting with the SDBS.[1][4]
-
Incorporate Builders: Builders are a cornerstone of detergent formulations and function to soften the water.[3][5][6]
-
Add a Non-ionic Co-surfactant: This strategy promotes the formation of mixed micelles, which are more tolerant to hard water.[7][8][9]
Q3: What is the difference between a chelating agent and a builder?
A3: While their functions overlap, there is a distinction. Chelating agents, like EDTA, form soluble complexes with metal ions.[1][4] Builders can soften water through sequestration (like chelating agents) or by precipitation, removing the hardness ions from the solution as different insoluble materials.[3][6] Many builders also provide alkalinity, which aids in cleaning.[5][6]
Q4: I added a non-ionic surfactant, but my solution is still slightly hazy. Have I done something wrong?
A4: Not necessarily. The effectiveness of a non-ionic co-surfactant depends on the ratio of anionic to non-ionic surfactant and the overall concentration. You may need to optimize this ratio. For highly concentrated SDBS solutions or extremely hard water, a combination of a non-ionic surfactant and a chelating agent might be necessary for complete clarity. The formation of mixed micelles is key to increasing this tolerance.[8][9]
Q5: Will adding these extra components affect the performance of my SDBS formulation?
A5: Yes, and generally for the better. By preventing the precipitation of SDBS, these additives ensure that the maximum amount of surfactant is available and active, thereby enhancing its overall performance, be it in detergency, emulsification, or dispersion.[5][6]
Q6: How do I know how much chelating agent or builder to add?
A6: The required amount is stoichiometric and depends on the hardness of your water. It is highly recommended to first determine the hardness of your water (typically measured in ppm of CaCO₃ equivalent). This will allow you to calculate the molar concentration of divalent cations and, subsequently, the amount of chelating agent or builder needed. See the experimental protocols section for a more detailed guide.
Strategies for Improving SDBS Solubility: A Technical Deep Dive
Here we detail the primary methods for improving the hard water tolerance of sodium this compound sulfonate.
Method 1: Sequestration of Divalent Cations with Chelating Agents
Principle: Chelating agents are organic compounds that can form multiple coordination bonds with a single metal ion. This action effectively "wraps up" the Ca²⁺ and Mg²⁺ ions, forming a stable, water-soluble complex.[1] This prevents the metal ions from being available to react with the SDBS anions. Ethylenediaminetetraacetic acid (EDTA) is a common and highly effective chelating agent for this purpose.[4][10]
Caption: Mechanism of a chelating agent (EDTA).
Method 2: Enhancing Tolerance with Non-ionic Co-surfactants
Principle: The addition of a non-ionic surfactant to an anionic surfactant solution like SDBS leads to the formation of mixed micelles.[7][11] These micelles have a lower surface charge density compared to pure SDBS micelles. The incorporation of the non-ionic surfactant's hydrophilic headgroups (often polyethylene oxide chains) creates steric hindrance, which shields the anionic headgroups from interacting with the divalent cations in the bulk solution. This significantly increases the system's tolerance to hardness ions.[8][9]
| Feature | Pure SDBS Micelle | Mixed SDBS/Non-ionic Micelle |
| Surface Charge | Highly Negative | Reduced Negative Charge |
| Hard Water Interaction | Strong attraction to Ca²⁺/Mg²⁺ | Shielded from Ca²⁺/Mg²⁺ |
| Solubility in Hard Water | Low (Precipitates) | High (Remains Soluble) |
Method 3: Water Softening with Builders
Principle: Builders are a broad class of materials that enhance surfactant performance primarily by removing hardness ions from the water.[3][4][5] They are a staple in detergent formulations.
-
Precipitating Builders: Sodium carbonate (soda ash) works by reacting with calcium and magnesium ions to form insoluble carbonates (calcium carbonate and magnesium carbonate), which precipitate out. While effective, this can sometimes leave a residue.[6]
-
Sequestrating/Chelating Builders: Sodium tripolyphosphate (STPP) and sodium citrate hold hardness ions in a soluble complex, preventing them from interfering with the surfactant.[3][5][6]
-
Ion-Exchange Builders: Zeolites have a porous structure that traps calcium and magnesium ions, releasing sodium ions in their place.[4]
Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling these chemicals.
Protocol 1: Determining the Efficacy of a Chelating Agent (EDTA)
Objective: To determine the minimum concentration of EDTA required to prevent SDBS precipitation in a hard water sample.
Materials:
-
Sodium this compound Sulfonate (SDBS)
-
Disodium EDTA (Na₂EDTA)
-
A source of hard water (or a prepared hard water standard, e.g., 300 ppm CaCO₃)
-
Deionized water
-
Analytical balance, magnetic stirrer and stir bars, beakers, graduated cylinders
-
Turbidimeter (optional, for quantitative analysis)
Procedure:
-
Prepare a Stock SDBS Solution: Prepare a 1% (w/v) SDBS solution in deionized water. Ensure it is fully dissolved and clear.
-
Prepare a Stock EDTA Solution: Prepare a 1% (w/v) Na₂EDTA solution in deionized water.
-
Set up a Titration Series:
-
In a series of 100 mL beakers, add 50 mL of your hard water sample to each.
-
To each beaker, add a progressively increasing volume of the 1% EDTA stock solution (e.g., 0.1 mL, 0.2 mL, 0.3 mL, ...). Label each beaker accordingly.
-
Place each beaker on a magnetic stirrer and begin gentle stirring.
-
-
Add SDBS: To each beaker, add 5 mL of the 1% SDBS stock solution.
-
Observe and Record:
-
Observe the beakers for the formation of a precipitate (cloudiness).
-
The beaker with the lowest concentration of EDTA that remains perfectly clear contains the minimum effective dose of EDTA for this system.
-
For a quantitative approach, measure the turbidity of each solution using a turbidimeter. A sharp drop in turbidity indicates the point of effective sequestration.
-
Protocol 2: Evaluating the Effect of a Non-ionic Co-surfactant
Objective: To assess the ability of a non-ionic surfactant to prevent SDBS precipitation in hard water.
Materials:
-
SDBS
-
A non-ionic surfactant (e.g., a fatty alcohol ethoxylate like Polysorbate 80 or Triton X-100)
-
Hard water sample
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
Prepare Surfactant Solutions:
-
Prepare a 2% (w/v) SDBS solution in deionized water.
-
Prepare a 2% (w/v) non-ionic surfactant solution in deionized water.
-
-
Create Mixed Surfactant Systems:
-
In a series of beakers, prepare different ratios of the anionic:non-ionic surfactants by mixing the stock solutions. For a final volume of 10 mL, you could prepare ratios such as 9:1, 8:2, 7:3, 6:4, and 5:5.
-
-
Test in Hard Water:
-
In a separate series of test tubes or vials, add 9 mL of the hard water sample.
-
To each test tube, add 1 mL of one of the mixed surfactant solutions.
-
As a control, add 1 mL of the pure SDBS solution to a test tube with hard water.
-
-
Observe and Compare:
References
-
Builders and Water Softeners in Laundry Detergents Production, Formulation and Properties for Enhanced Cleaning - MCB Books. 5
-
Winning the Hard Water Battle: Optimizing Detergent Performance in the Face of Water Hardness - Yeser Chemicals. 4
-
Detergent Builders | PDF | Materials | Physical Sciences - Scribd. 3
-
Hardness Tolerance of Anionic Surfactant Solutions. 2. Effect of Added Nonionic Surfactant - Beam Reach. 7
-
Hardness Tolerance of Anionic Surfactants in the Presence of Nonionic Surfactants. 8
-
The Chemistry of Cleaning - Builders - Essential Industries. 6
-
Hardness Tolerance of Anionic Surfactant Solutions. 2. Effect of Added Nonionic Surfactant. 9
-
Troubleshooting precipitation of Calcium Dodecylbenzenesulfonate in hard water conditions - Benchchem. 1
-
Hard Water Tolerance of Mixed Surfactant Systems Containing Sodium Dodecyl Sulfate and Decyl Polyglucoside - Journal of Environmental Nanotechnology. 11
-
Binding of Ca2+ Ions to Alkylbenzene Sulfonates: Micelle Formation, Second Critical Concentration and Precipitation - NIH. 2
-
chelating agents edta: Topics by Science.gov. 10
-
Hard water Tolerance of Mixed Surfactant Systems in Hard Water by the Polysorbate-80 –Sodium Dodecyl Sulphate Surfactants - ResearchGate. 12
-
Turbidity studies on mixed surfactant systems in hard water: A new method for estimation of water hardness.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Binding of Ca2+ Ions to Alkylbenzene Sulfonates: Micelle Formation, Second Critical Concentration and Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. yeserchem.com [yeserchem.com]
- 5. makingchembooks.com [makingchembooks.com]
- 6. essind.com [essind.com]
- 7. beamreach.org [beamreach.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Hardness Tolerance of Anionic Surfactant Solutions. 2. Effect of Added Nonionic Surfactant | Semantic Scholar [semanticscholar.org]
- 10. chelating agents edta: Topics by Science.gov [science.gov]
- 11. nanoient.org [nanoient.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Emulsion Instability in Dodecylbenzene Formulations
Welcome to the Technical Support Center for Dodecylbenzene Formulations. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) regarding emulsion instability. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your formulation development.
Part 1: Troubleshooting Guide
This section addresses common emulsion instability phenomena observed in this compound formulations, presented in a question-and-answer format. Each answer delves into the root causes and provides actionable steps for resolution.
Issue 1: My emulsion is separating into layers, with a concentrated cream-like layer at the top. What is happening and how can I fix it?
Answer:
You are observing creaming , a common form of gravitational separation in oil-in-water (O/W) emulsions where the less dense oil droplets rise to the top.[1][2][3] While creaming is often reversible by shaking, it is a sign of instability and can precede more severe, irreversible breakdown mechanisms like coalescence.[1][3][4]
Underlying Causes:
-
Density Difference: A significant density difference between the dispersed (oil) and continuous (water) phases is the primary driver for creaming.[1][2]
-
Large Droplet Size: Larger droplets have a greater buoyant force, causing them to rise more quickly.[5][6]
-
Low Viscosity of the Continuous Phase: A low-viscosity medium offers less resistance to droplet movement.[5][7]
Troubleshooting Steps:
-
Reduce Droplet Size: The most effective way to combat creaming is to reduce the size of the dispersed phase droplets. This can be achieved by optimizing your homogenization process.
-
Increase the Viscosity of the Continuous Phase: By thickening the aqueous phase, you can impede the movement of the oil droplets.
-
Optimize Emulsifier Concentration: Ensure that the concentration of your this compound sulfonate emulsifier is sufficient to fully coat the surface of the newly formed oil droplets during homogenization.[6]
-
Action: Conduct a concentration optimization study to find the sweet spot for your specific oil phase and processing conditions.
-
Issue 2: The droplets in my emulsion are merging to form larger ones, and I'm starting to see oil separation. What's causing this?
Answer:
This issue is known as coalescence , an irreversible process where dispersed droplets merge, leading to a progressive increase in droplet size and eventual phase separation (breaking) of the emulsion.[1][2][4] This is a more severe form of instability than creaming.
Underlying Causes:
-
Insufficient Interfacial Film Strength: The emulsifier (this compound sulfonate) forms a film around the oil droplets. If this film is weak or incomplete, it can rupture upon droplet collision, leading to coalescence.[4]
-
Inappropriate Emulsifier System (Incorrect HLB): The Hydrophilic-Lipophilic Balance (HLB) of your emulsifier system must be matched to the oil phase to ensure optimal emulsification.[2] For this compound sulfonate, which is an anionic surfactant, it's often beneficial to blend it with a non-ionic co-surfactant to achieve the desired HLB.[9]
-
Flocculation: Droplets may first form loose aggregates (flocculation), which increases the likelihood of coalescence as it holds the droplets in close proximity.[1][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for coalescence.
Actionable Steps:
-
Optimize the HLB Value: The required HLB of the oil phase is a critical parameter.
-
Action: If you are using a single emulsifier, consider blending this compound sulfonate with a non-ionic surfactant with a different HLB value. Experiment with different ratios to find the optimal HLB for your specific oil.[11][12][13] An emulsification system with an HLB value close to that of the oil phase generally leads to better stability.[11][12][13]
-
-
Enhance Electrostatic Repulsion: For ionic surfactants like this compound sulfonate, the surface charge of the droplets (measured as Zeta Potential) plays a crucial role in preventing coalescence. A higher absolute zeta potential value indicates greater electrostatic repulsion between droplets, leading to a more stable emulsion.[14][15]
-
Control Ionic Strength: The presence of electrolytes can impact emulsion stability. While low concentrations of electrolytes can sometimes enhance the stability of W/O emulsions, high concentrations in O/W emulsions can compress the electrical double layer around the droplets, reducing electrostatic repulsion and promoting coalescence.[16][17][18][19][20]
-
Action: Evaluate the concentration of salts in your formulation. If high, consider reducing it or using a less sensitive co-surfactant system.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the role of the HLB value in my this compound formulation?
The Hydrophilic-Lipophilic Balance (HLB) is a crucial concept for selecting the right emulsifier system. It's a measure of the degree to which a surfactant is hydrophilic or lipophilic.[2][21] To create a stable oil-in-water (O/W) emulsion, you generally need an emulsifier system with a higher HLB value (typically 8-18), while water-in-oil (W/O) emulsions require lower HLB values (typically 3-6).[2] When the HLB of the emulsifier system closely matches the required HLB of the oil phase, the surfactant molecules arrange themselves more effectively at the oil-water interface, leading to smaller droplet sizes and enhanced stability.[11][12][13]
Q2: How does particle size affect the stability of my emulsion?
Droplet size is a critical factor in emulsion stability.[22] Smaller droplet sizes generally lead to more stable emulsions for several reasons:[8][14][23]
-
Reduced Creaming/Sedimentation: Smaller particles are less affected by gravity.[6][7]
-
Increased Brownian Motion: For very small droplets (nanoparticles), the random motion caused by collisions with solvent molecules (Brownian motion) can be sufficient to overcome gravitational forces and prevent separation.[7]
-
Improved Resistance to Coalescence: To optimize stability, droplets must be small enough to allow a protective film to form around them.[14]
Q3: What is Zeta Potential and why is it important for my this compound sulfonate emulsion?
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles.[15] For emulsions stabilized by ionic surfactants like this compound sulfonate, a high absolute zeta potential is desirable. This indicates a strong repulsive force between the droplets, which prevents them from getting close enough to aggregate and coalesce.[14][15] A zeta potential value close to zero suggests that the emulsion is likely to be unstable.[15]
| Zeta Potential (mV) | Stability Behavior |
| 0 to ±10 | Highly Unstable |
| ±10 to ±30 | Incipient Instability |
| ±30 to ±60 | Good Stability |
| > ±60 | Excellent Stability |
| Table adapted from principles of zeta potential analysis.[14][15] |
Q4: Can temperature changes affect my emulsion's stability?
Yes, temperature can significantly impact emulsion stability. Increased temperature can:
-
Decrease the viscosity of the continuous phase, accelerating creaming or sedimentation.[7]
-
Increase the kinetic energy of the droplets, leading to more frequent and energetic collisions, which can promote coalescence.
-
Affect the solubility of the emulsifiers, potentially altering the HLB and the stability of the interfacial film.
It is crucial to test your emulsion's stability across the expected temperature range for storage and use. Freeze-thaw cycles can be particularly disruptive.[7][16]
Part 3: Experimental Protocols
Protocol 1: Basic Emulsion Preparation
This protocol outlines a general procedure for preparing an oil-in-water emulsion using this compound sulfonate.
-
Prepare the Aqueous Phase: Dissolve the this compound sulfonate and any water-soluble components in deionized water. Heat to 70-75°C.
-
Prepare the Oil Phase: Combine the oil and any oil-soluble components. Heat to 70-75°C.
-
Combine Phases: Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer.
-
Homogenize: Continue homogenization for a specified period (e.g., 5-10 minutes) to achieve the desired droplet size.
-
Cool: Cool the emulsion to room temperature under gentle agitation.
-
Final Additions: Add any temperature-sensitive ingredients below 40°C.[24]
Protocol 2: Accelerated Stability Testing
Accelerated stability testing is used to predict the long-term stability of an emulsion.[14]
-
Centrifugation: Centrifuge the emulsion at a set speed (e.g., 3000 rpm) for a specified time (e.g., 30 minutes). Observe for any phase separation. This is a good indicator of susceptibility to creaming.
-
Thermal Cycling: Subject the emulsion to several cycles of temperature changes (e.g., 4°C for 24 hours followed by 45°C for 24 hours).[7] Monitor for changes in appearance, viscosity, and droplet size.
-
Vibrational Stress: Use a shaker table to simulate the effects of transportation.[7]
Protocol 3: Droplet Size and Zeta Potential Analysis
Characterizing droplet size and zeta potential is fundamental to understanding and troubleshooting emulsion stability.[14][25][26]
-
Sample Preparation: Dilute the emulsion in deionized water to a suitable concentration for analysis to avoid multiple scattering effects. For zeta potential measurements, ensure the diluent has the same ionic strength as the continuous phase of the original emulsion to get an accurate reading.[27]
-
Droplet Size Measurement (Dynamic Light Scattering - DLS):
-
Zeta Potential Measurement (Electrophoretic Light Scattering - ELS):
Caption: Workflow for emulsion characterization.
References
-
Zeta Potential and Particle Size to Predict Emulsion Stability. (2014). Cosmetics & Toiletries. [Link]
-
McClements, D. J. (2007). Critical review of techniques and methodologies for characterization of emulsion stability. Critical Reviews in Food Science and Nutrition, 47(7), 611-649. [Link]
-
Emulsion instability phenomena – reasons and prevention. (2025). Biolin Scientific. [Link]
-
ASTM E1116-98(2019), Standard Test Method for Emulsification Characteristics of Pesticide Emulsifiable Concentrates, ASTM International, West Conshohocken, PA, 2019. [Link]
-
Particle Sizing of Flavor Emulsions. HORIBA. [Link]
-
How emulsions form and break? (2024). Biolin Scientific. [Link]
-
Wilde, P., & Pinfield, V. J. (2023). Critical Review of Techniques for Food Emulsion Characterization. Foods, 12(15), 2849. [Link]
-
Measuring the Zeta Potential of Highly Concentrated Fat Emulsion. Bettersize. [Link]
-
Stability - Emulsions. Pharmacy 180. [Link]
-
Aronson, M. P., & Petko, M. F. (1993). Highly concentrated water-in-oil emulsions: Influence of electrolyte on their properties and stability. Journal of Colloid and Interface Science, 159(1), 134-145. [Link]
-
ASTM D3707-89(2010), Standard Test Method for Storage Stability of Water-in-Oil Emulsions by the Oven Test Method, ASTM International, West Conshohocken, PA, 2010. [Link]
-
Using Zeta Potential in Product Formulation. (2023). Labcompare. [Link]
-
Kovalchuk, N. M., et al. (2010). Influence of electrolyte on interfacial and rheological properties and shear stability of highly concentrated W/O emulsions. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 354(1-3), 256-262. [Link]
-
Tests for Predicting Emulsion / Suspension Stability. (2013). UL Prospector. [Link]
-
Parenteral Emulsion Stability Impact of Electrolytes. Microtrac. [Link]
-
Creaming (chemistry). Wikipedia. [Link]
-
Horozov, T. S., et al. (2007). Effect of electrolyte in silicone oil-in-water emulsions stabilised by fumed silica particles. Physical Chemistry Chemical Physics, 9(48), 6398-6404. [Link]
-
ASTM F3045-21, Standard Test Method for Evaluation of the Type and Viscoelastic Stability of Water-in-oil Mixtures Formed from Crude Oil and Petroleum Products Mixed with Water, ASTM International, West Conshohocken, PA, 2021. [Link]
-
Gazolu-Rusanova, D., & Lesov, I. (2020). Analytical Techniques for Studying the Physical Properties of Lipid Emulsions. Foods, 9(11), 1678. [Link]
-
Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?!. (2025). PharmaCores. [Link]
-
Characterizing the zeta potential of concentrated fat emulsions. (2022). News-Medical.Net. [Link]
-
Jiang, T., et al. (2013). Effect of inorganic electrolytes on the formation and the stability of water-in-oil (W/O) emulsions. Journal of Dispersion Science and Technology, 34(10), 1371-1378. [Link]
-
ASTM D1479-64(1978), Method of Test for Emulsion Stability of Soluble Cutting Oils (Withdrawn 1987), ASTM International, West Conshohocken, PA, 1978. [Link]
-
Sobisch, T., & Lerche, D. (2024). Analyzing Emulsion Dynamics via Direct Visualization and Statistical Methodologies. Analytical Chemistry, 96(1), 237-244. [Link]
-
ASTM D1401-18, Standard Test Method for Water Separability of Petroleum Oils and Synthetic Fluids, ASTM International, West Conshohocken, PA, 2018. [Link]
-
Wang, Y., et al. (2023). Study on the relationships between the oil HLB value and emulsion stabilization. RSC Advances, 13(34), 23891-23899. [Link]
-
Weiss, J., & McClements, D. J. (2000). Ostwald Ripening of Alkane in Water Emulsions Stabilized by Sodium Dodecyl Benzene Sulfonate. Langmuir, 16(14), 5879-5883. [Link]
-
The Surfactant Advantage: Exploring SDBS as an Emulsifier for Polymerizing Adhesives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Solutions for Growth. Innospec. [Link]
-
Alvarado, V., et al. (2010). Effect of surfactants on interfacial films and stability of water-in-oil emulsions stabilized by asphaltenes. Energy & Fuels, 24(4), 2384-2391. [Link]
-
Li, Y., et al. (2019). Preparation of Multifunctional Surfactants Derived from Sodium this compound Sulfonate and Their Use in Oil-Field Chemistry. Polymers, 11(7), 1184. [Link]
-
Wang, Y., et al. (2023). Study on the relationships between the oil HLB value and emulsion stabilization. RSC Advances, 13(34), 23891-23899. [Link]
-
How do surfactants stabilize emulsions?. Quora. [Link]
-
Study on the relationships between the oil HLB value and emulsion stabilization. ResearchGate. [Link]
-
Kothencz, R., et al. (2015). Determination of HLB values of some nonionic surfactants and their mixtures. Journal of the Serbian Chemical Society, 80(4), 451-459. [Link]
-
Li, J., et al. (2018). Effect of Surfactant HLB Value on Settlement Stability of Magnetorheological Fluid. Journal of Physics: Conference Series, 1052, 012061. [Link]
- A kind of preparation method of improved sodium dodecylbenzenesulfonate solution.
-
Formulation Guide. Innovacos. [Link]
Sources
- 1. biolinscientific.com [biolinscientific.com]
- 2. biolinscientific.com [biolinscientific.com]
- 3. Creaming (chemistry) - Wikipedia [en.wikipedia.org]
- 4. pharmacy180.com [pharmacy180.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ulprospector.com [ulprospector.com]
- 8. nbinno.com [nbinno.com]
- 9. innospec.com [innospec.com]
- 10. Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! [pharmacores.com]
- 11. Study on the relationships between the oil HLB value and emulsion stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study on the relationships between the oil HLB value and emulsion stabilization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 15. labcompare.com [labcompare.com]
- 16. Highly concentrated water-in-oil emulsions: Influence of electrolyte on their properties and stability (Journal Article) | OSTI.GOV [osti.gov]
- 17. researchgate.net [researchgate.net]
- 18. microtrac.com [microtrac.com]
- 19. Effect of electrolyte in silicone oil-in-water emulsions stabilised by fumed silica particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Effect of Surfactant HLB Value on Settlement Stability of Magnetorheological Fluid [file.scirp.org]
- 22. mdpi.com [mdpi.com]
- 23. horiba.com [horiba.com]
- 24. innovacos.com [innovacos.com]
- 25. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 26. Emulsions | Entegris [entegris.com]
- 27. bettersizeinstruments.com [bettersizeinstruments.com]
Technical Support Center: Overcoming Matrix Interference in Dodecylbenzene Analysis
Welcome to the technical support center for the analysis of dodecylbenzene and its derivatives, such as linear alkylbenzene sulfonates (LAS). This guide is designed for researchers, scientists, and professionals in drug development and environmental monitoring. Here, we address common challenges related to matrix interference, providing in-depth, scientifically grounded troubleshooting advice and practical protocols. Our goal is to empower you with the expertise to anticipate, diagnose, and resolve issues, ensuring the accuracy and reliability of your analytical data.
Understanding the Challenge: The Nature of Matrix Interference
In analytical chemistry, the "matrix" refers to all components in a sample other than the analyte of interest.[1] For this compound analysis, this can include a vast array of substances, from salts and lipids in biological samples to humic acids and various organic pollutants in environmental matrices like soil and water.[2][3]
Matrix effects arise when these co-eluting components interfere with the ionization process of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][4][5] This interference can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[6][7]
Causality: The core issue is competition during the ionization process. In electrospray ionization (ESI), for example, co-eluting matrix components can compete for the limited available charge or alter the droplet formation and evaporation efficiency, thereby reducing the number of analyte ions that reach the detector (ion suppression).[1][4] Conversely, some matrix components can enhance ionization, leading to an overestimation of the analyte concentration.[1]
Frequently Asked Questions (FAQs)
Q1: My this compound peak area is significantly lower in my sample extract compared to the standard in pure solvent. What's causing this?
A1: This is a classic sign of ion suppression , a common form of matrix effect.[8] Co-eluting compounds from your sample matrix are likely interfering with the ionization of your this compound analyte in the mass spectrometer source.[1][4] This is particularly prevalent in complex matrices like wastewater, sludge, and biological fluids.[9][10][11]
Troubleshooting Steps:
-
Confirm Matrix Effect: Perform a post-column infusion experiment. Infuse a standard solution of this compound at a constant rate into the mobile phase after the analytical column and inject a blank matrix extract. A dip in the baseline signal at the retention time of interfering components confirms ion suppression.[5][6][12]
-
Improve Sample Cleanup: The most direct way to combat ion suppression is to remove the interfering matrix components before analysis.[13] Solid-Phase Extraction (SPE) is a highly effective technique for this.
-
Chromatographic Separation: Optimize your HPLC/GC method to chromatographically separate the this compound from the interfering compounds. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.[6][12]
-
Dilution: If your analyte concentration is high enough, simply diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact.[5][14]
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound will co-elute with the analyte and experience the same degree of ion suppression.[6] By using the ratio of the analyte to the SIL internal standard, the matrix effect can be effectively compensated for.[15]
Q2: I'm observing poor reproducibility and inconsistent recoveries for this compound in soil samples. How can I improve my method's ruggedness?
A2: Soil is an incredibly complex and heterogeneous matrix, making consistent extraction and cleanup challenging.[3][16] The issue likely stems from variability in the soil composition (e.g., organic matter content, clay content) and the efficiency of your extraction and cleanup process.
Troubleshooting & Optimization Workflow:
Caption: Troubleshooting workflow for poor reproducibility in soil analysis.
Detailed Steps:
-
Extraction Technique: For soil samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an excellent starting point. It combines extraction and cleanup in a streamlined process.[3][16][17] However, modifications are often necessary for different soil types.[18]
-
Dispersive SPE (d-SPE) Cleanup: The cleanup step in QuEChERS is crucial. For this compound, a combination of sorbents is often effective. For example, PSA (primary secondary amine) removes organic acids, C18 removes nonpolar interferences, and GCB (graphitized carbon black) removes pigments and sterols.[19] You may need to optimize the amounts of these sorbents for your specific soil type.
-
Matrix-Matched Calibration: To account for any remaining matrix effects, prepare your calibration standards in a blank matrix extract that has been processed through the entire sample preparation procedure.[2][20] This ensures that your standards and samples experience similar matrix effects.
Q3: Can I use GC-MS for this compound analysis, and what are the potential matrix-related issues?
A3: Yes, GC-MS is a suitable technique for analyzing this compound, particularly for the non-sulfonated form.[21] A non-polar capillary column like a DB-1 or DB-5 is typically used.[21]
Potential Matrix Issues in GC-MS:
-
Non-volatile Residues: Complex matrices can contain non-volatile components that accumulate in the GC inlet and the front of the analytical column. This can lead to peak tailing, loss of sensitivity, and a shortened column lifetime.[22]
-
Matrix-Induced Peak Broadening/Shifting: Active sites in the GC inlet, created by matrix components, can interact with the analyte, causing poor peak shape and shifts in retention time.[23]
Solutions:
-
Inlet Maintenance: Regular replacement of the GC inlet liner and septum is critical. Using an inert liner, such as one with wool, can help trap non-volatile residues.[22]
-
Effective Cleanup: A thorough sample cleanup, such as Solid-Phase Extraction (SPE), is essential to remove non-volatile matrix components before GC-MS analysis.[24]
-
Guard Column: Using an integrated guard column can protect the analytical column from contamination by non-volatile matrix components.[22]
Troubleshooting Guides
Guide 1: Implementing Solid-Phase Extraction (SPE) for Aqueous Samples
SPE is a powerful technique for cleaning up and concentrating this compound from aqueous samples like river water or wastewater.[25][26]
Objective: To remove polar interferences and concentrate the this compound analyte.
Workflow Diagram:
Sources
- 1. longdom.org [longdom.org]
- 2. arborassays.com [arborassays.com]
- 3. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. tandfonline.com [tandfonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. Matrix effect study in the determination of linear alkylbenzene sulfonates in sewage sludge samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matrix effect study in the determination of linear alkylbenzene sulfonates in sewage sludge samples | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. youtube.com [youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Portico [access.portico.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Modifying QuEChERS for complicated matrices- Soil and Sediment [discover.restek.com]
- 19. researchgate.net [researchgate.net]
- 20. What is matrix effect and how is it quantified? [sciex.com]
- 21. Analysis of this compound - Chromatography Forum [chromforum.org]
- 22. hpst.cz [hpst.cz]
- 23. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. High performance solid-phase extraction cleanup method coupled with gas chromatography-triple quadrupole mass spectrometry for analysis of polychlorinated naphthalenes and dioxin-like polychlorinated biphenyls in complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Strategies for the Purification of Crude Dodecylbenzene
Welcome to the technical support center for the purification of crude dodecylbenzene (DDB). This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis who encounter challenges in obtaining high-purity DDB. Crude this compound, a key precursor for widely used anionic surfactants like linear alkylbenzene sulfonates (LAS), often contains impurities from its synthesis that can impact the performance and safety of final products.[1][2]
This document provides in-depth, experience-driven guidance in a question-and-answer format, focusing on troubleshooting common issues encountered during purification.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding this compound, its impurities, and the rationale for its purification.
Q1: What is crude this compound and why is its purification critical?
This compound is an organic compound consisting of a twelve-carbon alkyl chain (dodecyl group) attached to a benzene ring.[2][3] It is primarily produced through the alkylation of benzene with dodecene.[2][3] The crude product from this synthesis is not a single compound but a complex mixture. Purification is essential because impurities can lead to undesirable side reactions in downstream processes, such as the formation of sulfones during sulfonation, and can negatively affect the properties of the final products, like detergents.[1][4]
Q2: What are the primary impurities found in crude this compound?
Impurities in crude DDB primarily arise from side reactions during the benzene alkylation process.[5] Common contaminants include:
-
Dialkylbenzenes: Molecules with two alkyl chains on the benzene ring. These often have higher boiling points than the desired mono-alkylated product.[5]
-
Diphenylalkanes: Compounds where two phenyl groups are attached to an alkane chain.[5]
-
Unreacted Starting Materials: Residual benzene or dodecene.[1]
-
Isomers: Positional isomers of this compound, where the phenyl group is attached at different points along the dodecyl chain. While not always considered impurities, controlling the isomer distribution is often crucial.[6]
-
Dialkyltetralins and Dialkylindanes: These can form in concentrations ranging from 0% to 15%.[5]
Q3: Which analytical techniques are best for assessing the purity of this compound?
The choice of analytical technique depends on the specific information required.
-
Gas Chromatography (GC): GC, particularly with a Flame Ionization Detector (GC-FID), is the most common method for analyzing the purity and isomer distribution of this compound.[6] A non-polar capillary column, such as a DB-1 or DB-5 type, is typically used.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for identifying the chemical structures of unknown impurities.[5][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to provide a detailed purity profile and is especially useful for analyzing the sulfonated products derived from DDB.[1][7]
Part 2: Troubleshooting Guide: Purification by Fractional Distillation
Fractional distillation separates compounds based on differences in their boiling points.[8] Since many impurities in crude DDB, such as dialkylbenzenes, have boiling points significantly higher than the desired product, distillation is an effective purification strategy.[5]
Q&A: Troubleshooting Distillation
-
Q: My separation efficiency is poor, resulting in impure product fractions. What's wrong?
-
A: Poor separation is often due to an insufficient number of theoretical plates in your column, an incorrect reflux ratio, or an excessive boil-up rate. Increase the reflux ratio to improve separation, but be aware this will increase process time. Ensure your column is well-insulated to maintain the temperature gradient. A stable temperature gradient down the column is essential for good separation.[9]
-
-
Q: The pressure in my distillation column is fluctuating wildly. What could be the cause?
-
A: Pressure fluctuations can be a sign of unstable boiling in the reboiler or flooding.[10] Flooding occurs when an excessive amount of liquid accumulates in the column, disrupting the vapor flow.[11] This can be caused by too high a feed rate or boil-up rate.[10] Reduce the heat input to the reboiler and check your feed rates. Also, ensure your vacuum source (if using vacuum distillation) is stable.
-
-
Q: I'm experiencing product degradation or charring in the reboiler. How can I prevent this?
-
A: this compound has a relatively high boiling point (approx. 328 °C), which can lead to thermal degradation with prolonged heating.[3] Perform the distillation under a vacuum to lower the boiling point. Ensure the reboiler heating element is not creating localized "hot spots" by using a heating mantle with uniform heat distribution and stirring the liquid.
-
Experimental Protocol: Vacuum Fractional Distillation of Crude this compound
-
Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Raschig rings or Vigreux indentations), a distillation head with a thermometer, a condenser, and receiving flasks. Ensure all glass joints are properly sealed for vacuum application.
-
Charge: Charge the distillation flask with the crude this compound, adding boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Vacuum Application: Gradually apply vacuum to the system, ensuring there are no leaks. A typical target pressure is 10-20 mmHg.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Equilibration: As the mixture begins to boil and vapor rises into the column, adjust the heat input to establish a stable reflux at the distillation head. Allow the column to equilibrate for at least 30 minutes before collecting any distillate.
-
Fraction Collection:
-
Fore-run: Collect the first fraction, which will contain low-boiling impurities and any residual solvents.
-
Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound (at the applied pressure), switch to a new receiving flask and collect the main product fraction.
-
Final Fraction: As the distillation proceeds, a rise in temperature indicates that higher-boiling impurities are beginning to distill. Stop the distillation or collect this final fraction in a separate flask.
-
-
Shutdown: Allow the system to cool completely before slowly releasing the vacuum.
-
Analysis: Analyze the collected fractions using GC-FID to determine their purity.[6]
Visualization: Distillation Workflow
Caption: Workflow for purification via fractional distillation.
Part 3: Troubleshooting Guide: Sulfonation-Desulfonation
This chemical method relies on the reversible nature of aromatic sulfonation.[12] this compound is first reacted with a sulfonating agent to form water-soluble dodecylbenzenesulfonic acid (DBSA). Impurities that do not sulfonate (like saturated hydrocarbons) can be separated. The DBSA is then converted back to pure this compound through desulfonation.[13]
Q&A: Troubleshooting Sulfonation-Desulfonation
-
Q: During sulfonation, my product is dark and viscous, suggesting side reactions. What is happening?
-
A: This is likely due to the formation of sulfones and polysulfonated compounds.[1][4] These side reactions are promoted by aggressive sulfonating agents (like pure SO₃), high temperatures, or prolonged reaction times.[4] To mitigate this, use a milder agent like concentrated sulfuric acid (H₂SO₄), maintain a low reaction temperature (e.g., not exceeding 40-50 °C), and carefully control the reaction time.[4]
-
-
Q: My desulfonation step is incomplete, and the yield of purified this compound is low. How can I improve it?
-
A: Desulfonation is an equilibrium reaction that is favored by using dilute hot aqueous acid.[12][13] If your yield is low, it could be because your acid is not dilute enough or the temperature is too low. The process often involves heating with dilute sulfuric acid and removing the regenerated this compound as it forms, for example, by steam distillation. This continuous removal of the product helps drive the equilibrium towards desulfonation.[13]
-
-
Q: How do I separate the purified this compound from the aqueous acid after desulfonation?
-
A: this compound is insoluble in water and will form a separate organic layer.[3] After cooling the reaction mixture, the two layers can be separated using a separatory funnel. The upper organic layer containing the this compound should then be washed with water and a dilute base (e.g., sodium bicarbonate solution) to remove any residual acid, followed by a final water wash.[4]
-
Experimental Protocol: Sulfonation-Desulfonation Cycle
Step 1: Sulfonation
-
In a flask equipped with a stirrer, thermometer, and addition funnel, add the crude this compound.
-
Cool the flask in an ice bath.
-
Slowly add concentrated (98%) sulfuric acid dropwise while stirring vigorously, ensuring the temperature does not exceed 40 °C.[4] The molar ratio of H₂SO₄ to DDB should be slightly in excess.
-
After the addition is complete, continue stirring at a slightly elevated temperature (e.g., 60-70 °C) for 1-2 hours to complete the reaction.[4]
-
Cool the mixture and slowly add a small amount of water. Transfer to a separatory funnel. Allow the layers to separate. The lower layer contains sulfuric acid and sulfonated impurities. The upper layer is the dodecylbenzenesulfonic acid (DBSA).
Step 2: Desulfonation
-
Transfer the DBSA from the upper layer to a new flask suitable for heating.
-
Add dilute sulfuric acid (e.g., 50-70% aqueous solution).
-
Heat the mixture to reflux (or for steam distillation). The sulfonic acid group will be hydrolyzed, regenerating this compound.[12]
-
The regenerated this compound will separate as an immiscible layer. Collect it via phase separation or steam distillation.
-
Wash the collected organic layer with water, then with a 5% sodium bicarbonate solution, and finally with water again.
-
Dry the purified this compound over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and filter.
Visualization: The Sulfonation-Desulfonation Cycle
Caption: Reversible chemical cycle for DDB purification.
Part 4: Troubleshooting Guide: Purification by Adsorption
Adsorption is a process where impurities are removed from a liquid phase by adhering to the surface of a solid adsorbent.[14] This method is effective for removing polar impurities or compounds that can interact with the adsorbent surface.
Q&A: Troubleshooting Adsorption
-
Q: My adsorption column is not effectively removing impurities. What adsorbent should I use?
-
A: The choice of adsorbent is critical. For this compound, which is non-polar, impurities are often slightly more polar.
-
Silica Gel / Alumina: Effective for removing polar impurities.
-
Activated Carbon: Its high surface area and porous structure are excellent for removing a wide range of organic impurities.[15]
-
Macroporous Resins: Polymeric adsorbents, such as styrene-based resins, can effectively remove DDB and related compounds from aqueous solutions through hydrophobic interactions, suggesting they could be adapted for removing certain impurities from a DDB matrix.[15][16] The choice depends on the specific impurities you are targeting.
-
-
-
Q: The capacity of my adsorbent seems low, requiring frequent replacement. How can I improve this?
-
A: Low capacity can result from using the wrong adsorbent, an insufficient amount of adsorbent, or too high a flow rate. Ensure the crude DDB has sufficient residence time in the column to allow for effective adsorption. Pre-treating the crude DDB to remove major impurities by another method (like a rough distillation) can also significantly extend the life of the adsorbent bed.
-
-
Q: Is it possible to regenerate and reuse the adsorbent?
-
A: Yes, regeneration is a key advantage of adsorption for making the process more economical and environmentally friendly.[17] The regeneration method depends on the adsorbent and the adsorbed impurities. Typically, it involves washing the adsorbent with a suitable solvent to desorb the impurities.[18] For impurities adsorbed on silica, a sequence of solvents with increasing polarity might be effective. For activated carbon or polymer resins, washing with a solvent in which the impurities are highly soluble (e.g., methanol, ethanol, or acetone) can be effective.[19] Thermal regeneration is another option but can be energy-intensive.[17]
-
Experimental Protocol: Column Chromatography Adsorption
-
Column Packing: Select a glass chromatography column. Prepare a slurry of the chosen adsorbent (e.g., silica gel) in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack evenly without air bubbles.
-
Sample Loading: Dissolve a known amount of crude this compound in a minimal amount of the non-polar solvent. Carefully load this solution onto the top of the packed column.
-
Elution: Begin eluting the column with the non-polar solvent. The less-adsorbed this compound will travel down the column faster than the more strongly adsorbed polar impurities.
-
Fraction Collection: Collect the eluent in small, sequential fractions.
-
Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) or GC to identify which ones contain the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization: Adsorption-Regeneration Loop
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. cir-safety.org [cir-safety.org]
- 6. Analysis of this compound - Chromatography Forum [chromforum.org]
- 7. This compound sulfonic acid - analysis - Analytice [analytice.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. refinerlink.com [refinerlink.com]
- 10. youtube.com [youtube.com]
- 11. Troubleshooting Distillation Column Malfunctions: Expert Guide [shipandshore.com]
- 12. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. media.neliti.com [media.neliti.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. ijiset.com [ijiset.com]
- 18. US8187991B2 - Methods for regeneration of adsorbent material - Google Patents [patents.google.com]
- 19. youtube.com [youtube.com]
enhancing the performance of dodecylbenzene sulfonate in low-temperature detergency
An invaluable resource for researchers and formulation scientists, this Technical Support Center provides in-depth guidance on overcoming the challenges associated with using dodecylbenzene sulfonate (LAS) in low-temperature cleaning applications. Authored from the perspective of a Senior Application Scientist, this document synthesizes established scientific principles with practical, field-proven insights to help you enhance your formulation's performance.
Introduction: The Cold Water Challenge for this compound Sulfonate
Linear alkylbenzene sulfonate (LAS) is a workhorse anionic surfactant in the detergent industry, prized for its cost-effectiveness and excellent cleaning power.[1][2][3] Its performance, however, is temperature-dependent. As wash temperatures decrease—a growing trend driven by energy conservation efforts—the efficacy of LAS can be significantly compromised.[4][5] Key challenges at low temperatures (typically below 20°C) include reduced solubility, slower rates of micelle formation, and decreased effectiveness in removing greasy or oily soils.[6] This guide provides a structured approach to systematically address and overcome these performance issues through intelligent formulation strategies.
Troubleshooting Guide: Low-Temperature Detergency Issues
This section addresses specific experimental problems encountered when formulating with LAS for cold-water applications.
| Observed Problem | Probable Cause(s) | Recommended Solutions & Protocol Adjustments |
| Poor removal of oily/greasy stains (e.g., sebum, vegetable oil) | 1. Reduced LAS Solubility & Kinetics: At low temperatures, LAS molecules have less kinetic energy, slowing down micelle formation and reducing their ability to emulsify oils.[6] 2. High Critical Micelle Concentration (CMC): The concentration of LAS required to form effective cleaning micelles may not be reached efficiently in cold water.[7][8] | 1. Incorporate a Co-Surfactant: Add a nonionic surfactant like an alcohol ethoxylate (AE) or an amphoteric surfactant.[6][9] AEs are particularly effective at reducing the overall CMC of the system and show synergy with LAS in removing oily soils.[10] Starting Point: Blend LAS with an alcohol ethoxylate (e.g., C12-15 AE-7) at a ratio between 3:1 and 1:1. 2. Add Cold-Active Lipase Enzymes: Lipases specialize in breaking down fats and oils into smaller, more water-soluble molecules that LAS can then easily wash away.[11][12][13] |
| Formulation appears cloudy or precipitates upon cooling | 1. Poor Cold Water Solubility of LAS: The Krafft point of LAS may be close to the storage or use temperature, causing it to fall out of solution. 2. Interaction with Water Hardness: In hard water, calcium (Ca²⁺) and magnesium (Mg²⁺) ions can precipitate with anionic LAS, rendering it inactive.[9][14] | 1. Use Branched Alkylbenzene Sulfonates (BABS): If biodegradability constraints allow, branched-chain surfactants can exhibit better low-temperature solubility than their linear counterparts.[6] 2. Add a Builder/Chelating Agent: Incorporate builders like sodium citrate or zeolites. Chelating agents such as EDTA or MGDA are highly effective at sequestering hard water ions, preventing LAS precipitation.[9][14] Protocol: Titrate your formulation with a known concentration of CaCl₂ solution at the target low temperature to determine the minimum effective concentration of the chelating agent needed to prevent precipitation. |
| White residue or "scum" left on fabrics after washing | 1. Precipitation of LAS salts: This is a direct result of interaction with high levels of water hardness, especially in concentrated formulations or powder detergents that are slow to dissolve.[9][15] | 1. Increase Builder Concentration: The primary function of builders is to soften water. Increase the concentration of sodium carbonate (in powders) or citrate/polymers (in liquids). 2. Incorporate Anti-Redeposition Polymers: Add polymers like carboxymethyl cellulose (CMC) or polyacrylates. These polymers adsorb onto fabric surfaces and suspended soil particles, creating a negative charge that repels dirt and prevents it from redepositing onto the clothes. |
| Reduced foaming or rapid foam collapse | 1. Slower Surfactant Diffusion: At low temperatures, surfactant molecules migrate to the air-water interface more slowly, inhibiting foam generation. 2. Presence of Foam-Negative Soils: High concentrations of oily soils can destabilize and collapse foam. | 1. Add a Foam-Boosting Surfactant: Incorporate amine oxides or amphoteric surfactants like cocamidopropyl betaine. These are known to stabilize the foam structure created by LAS.[6] 2. Focus on Cleaning, Not Foam: While consumers often associate foam with cleaning, it is not a direct indicator of detergency performance. Prioritize stain removal data over foam height in your experimental analysis. |
Logical Flow for Troubleshooting LAS Formulations
The following diagram outlines a systematic approach to diagnosing and solving performance issues in low-temperature LAS-based detergents.
Caption: A decision-making workflow for troubleshooting common LAS performance issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which co-surfactants boost LAS performance in cold water?
A1: The primary mechanism is synergistic micellization . LAS, as an anionic surfactant, can have a relatively high critical micelle concentration (CMC), which increases as the temperature drops. Nonionic surfactants, such as alcohol ethoxylates (AEs), typically have a lower CMC. When mixed, the two types of surfactants form mixed micelles at a total concentration that is lower than the CMC of LAS alone.[10]
This synergy provides several key benefits:
-
Improved Emulsification: The mixed micelles are more efficient at surrounding and lifting oily soils from fabric surfaces. The ethoxy groups in AEs provide steric hindrance, preventing the micelles from packing too tightly and allowing for better oil solubilization.
-
Enhanced Hard Water Tolerance: Nonionic surfactants are insensitive to water hardness. Their presence in the mixed micelle helps to shield the anionic LAS head groups from precipitating with calcium and magnesium ions.[10]
-
Reduced Surface Tension: The mixture can lower the surface tension of water more effectively than LAS alone, leading to better wetting of the fabric.[16][17]
Q2: How do I select the right enzyme package to work with LAS at low temperatures?
A2: An effective enzyme package for a LAS-based detergent should be a multi-enzyme system specifically engineered for cold-water activity.[18] A typical blend includes:
-
Proteases: To break down protein-based stains like blood, grass, and egg.[11][19]
-
Amylases: To break down starch-based stains from foods like pasta, potato, and gravy.[11][19]
-
Lipases: To hydrolyze fat and grease-based stains, which are particularly challenging at low temperatures.[11][19]
-
Mannanases: To tackle food-based stains containing mannans, often used as thickeners in products like ice cream and sauces.[11]
When selecting enzymes, look for "cold-active" variants from suppliers. These have been protein-engineered to maintain high catalytic activity at temperatures between 10-30°C, where traditional enzymes would be sluggish.[12][18] The enzymes work first to break down large, insoluble stain molecules into smaller, water-soluble fragments, which the LAS surfactant system can then easily remove.
Q3: What is the role of polymers in a low-temperature LAS formulation?
A3: Polymers serve several critical functions that are synergistic with LAS:
-
Anti-Redeposition: This is their primary role. Polymers like carboxymethyl cellulose (CMC) and sodium polyacrylates adsorb to both the fabric and the removed soil particles. This imparts a negative charge, creating electrostatic repulsion that keeps the dirt suspended in the wash water and prevents it from re-settling on clean surfaces.
-
Builder Assist: Certain polymers, known as co-builders, can assist traditional builders in sequestering hard water ions, further protecting the LAS from deactivation.
-
Foam Stabilization: Some polymers can interact with surfactant micelles at the air-water interface, increasing the elasticity of the foam lamella and improving foam stability, though this is often a secondary benefit.[20]
Synergistic Action of a Modern Cold-Water Detergent
This diagram illustrates how LAS works in concert with key additives to remove a complex soil particle from a fabric surface in a low-temperature, hard-water environment.
Sources
- 1. Surfactants (Linear Alkylbenzene Sulfonates) — Thinking Through Soil [thinkingthroughsoil.studio]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. cleaninginstitute.org [cleaninginstitute.org]
- 5. Biodegradation of linear alkylbenzene sulfonates and their degradation intermediates in seawater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agritechem.com [agritechem.com]
- 7. cleaninginstitute.org [cleaninginstitute.org]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. Three Main Functions of Sodium Dodecyl Benzene Sulfonate [irocoatingadditive.com]
- 10. shell.com [shell.com]
- 11. sciencebuddies.org [sciencebuddies.org]
- 12. Unlocking the Power of Enzymes in Modern Laundry Detergents [stppgroup.com]
- 13. Detergent enzymes - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
- 17. The performance of surfactant mixtures at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Understanding Enzyme Laundry Detergents: What You Need to Know - Creative Enzymes [creative-enzymes.com]
- 19. What Are the Main Types of Enzymes Found in Cold-Water Laundry Detergents? → Learn [lifestyle.sustainability-directory.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Foaming with Sodium Dodecylbenzene Sulfonate (SDBS)
Prepared by: Gemini, Senior Application Scientist
This guide serves as a technical resource for researchers, scientists, and drug development professionals encountering foaming issues with Sodium Dodecylbenzene Sulfonate (SDBS). Here, we provide foundational knowledge, direct troubleshooting for common experimental scenarios, and validated protocols to analyze and control foam.
Part 1: Frequently Asked Questions (FAQs) about SDBS Foaming
This section addresses the fundamental principles behind SDBS-induced foam, providing the core knowledge needed to diagnose and resolve related issues.
Q1: Why does Sodium this compound Sulfonate (SDBS) cause foam?
A: SDBS is an anionic surfactant, a type of molecule with a dual-natured structure: a hydrophilic (water-loving) head and a hydrophobic (water-hating) tail.[1] When SDBS is dissolved in an aqueous solution, these molecules align at the air-water interface. The hydrophilic heads remain in the water, while the hydrophobic tails project into the air.[2] This molecular arrangement reduces the surface tension of the water, making it easier to incorporate and stabilize air bubbles. As air is introduced through agitation, sparging, or pouring, the SDBS molecules encapsulate the air bubbles, forming a stable, elastic film known as a lamella. This process leads to the generation of foam.[1][2]
Q2: What are the key factors that influence the stability of SDBS foam?
A: Foam stability is not static; it is influenced by a combination of chemical and physical factors. Understanding these variables is the first step in controlling foam. Key factors include:
-
Concentration: Foamability generally increases with SDBS concentration up to its Critical Micelle Concentration (CMC), after which foam properties may plateau.[3]
-
Temperature: Increasing the temperature can enhance the rate of foam formation. However, it often decreases foam stability by lowering the solution's viscosity, which accelerates liquid drainage from the foam structure.[4][5]
-
pH: The pH of the solution can influence the surface charge and interactions of the surfactant molecules, which may affect foam stability.
-
Electrolytes (Salts): The presence of inorganic salts like NaCl or CaCl₂ can have complex effects. They can either increase foam stability by altering the electrical double layer of the foam film or decrease it by causing the surfactant to precipitate, a phenomenon known as "salting out".[6][7]
-
Presence of Other Substances: Contaminants or co-solutes such as polymers, proteins, or oils can significantly impact foam stability. Some polymers can act as stabilizers, while oils often act as defoamers.[8][9]
Q3: What is the difference between an "antifoam" and a "defoamer"?
A: While often used interchangeably, these terms describe two distinct functions.
-
Antifoam: An agent added to a system before foam generation to prevent its formation.[8]
-
Defoamer: An agent added to a system to destroy existing foam.[8] In practice, most foam control agents can perform both functions. They are typically water-insoluble and work by spreading rapidly across the bubble surface, creating a point of weakness that causes the foam film to rupture.[10]
Q4: How can I perform a quick preliminary test of my solution's foaming potential?
A: A simple shake test is a rapid and effective method for initial screening.[11] This test allows for a qualitative or semi-quantitative comparison of foaming tendency between different formulations.
-
Add a defined volume (e.g., 50 mL) of your SDBS solution to a 100 mL graduated cylinder.
-
Securely cap the cylinder and shake it vigorously for a set duration (e.g., 30 seconds).
-
Immediately place the cylinder on a flat surface and record the initial foam volume (total volume minus liquid volume).
-
Monitor the foam over time, recording the time it takes for the foam to collapse completely or to a predetermined level. This provides a measure of foam stability.[11][12]
Part 2: Troubleshooting Guide for Common Foaming Scenarios
This section provides direct answers to specific problems you may encounter in the lab.
Scenario 1: Unmanageable foam during solution preparation and mixing.
-
Question: "I'm preparing a stock solution of SDBS, and the simple act of adding the powder to water and stirring creates an excessive amount of foam that overflows the vessel. How can I prevent this?"
-
Answer: This is a common issue caused by high-energy mixing introducing air into the surfactant solution.
-
Causality: Agitation, especially creating a vortex, efficiently draws air from the headspace into the liquid. Since SDBS rapidly reduces surface tension, this incorporated air is immediately stabilized into foam.[13]
-
Solutions & Prophylactic Measures:
-
Gentle Addition: Sprinkle the SDBS powder onto the surface of the water without initial agitation. Allow it to wet and dissolve passively before gentle stirring.
-
Low-Shear Mixing: Use a magnetic stirrer at a low speed that does not create a vortex. Keep the mixer blades or stir bar well below the liquid surface.[13]
-
Vessel Selection: Use a container with a high volume-to-surface-area ratio (e.g., a narrow, tall beaker or flask) to minimize the air-liquid interface. Ensure the vessel is large enough that the working volume is less than 50% of the total capacity.
-
Chemical Assistance (Antifoaming): If the above methods are insufficient, add a small, pre-determined amount of a suitable antifoaming agent to the water before adding the SDBS powder.
-
-
Scenario 2: Persistent foam interfering with experimental assays.
-
Question: "My assay protocol (e.g., cell lysis, Bradford assay, automated liquid handling) uses SDBS, and the resulting foam is causing inaccurate spectrophotometer readings and errors with my robotic liquid handler. How can I eliminate this foam post-generation?"
-
Answer: Foam in sensitive assays requires a targeted approach to avoid compromising results.
-
Causality: The stable foam bubbles scatter light, leading to artificially high absorbance readings in spectrophotometry.[14] For liquid handlers, foam can prevent accurate volume aspiration and dispensing.
-
Solutions & Corrective Actions:
-
Mechanical Defoaming (Non-Contaminating):
-
Centrifugation: A brief, low-speed spin in a microcentrifuge is highly effective for small volumes (e.g., in microplates or tubes) to collapse foam.
-
Acoustic Energy: Use of a bath sonicator for a short period can disrupt foam bubbles.[8]
-
-
Chemical Defoaming (Requires Validation):
-
Alcohol-Based Defoamers: A small drop of a sterile-filtered alcohol like 2-ethylhexanol or n-butanol can rapidly collapse foam.[15][16] Crucially, you must validate that the chosen alcohol does not interfere with your downstream assay components (e.g., enzyme activity, protein integrity).
-
Silicone-Based Defoamers: These are very effective but can be problematic in certain applications, potentially causing surface defects or interfering with cell-based assays.[17] They should be used with extreme caution and after rigorous validation.[10]
-
-
Physical Disruption: For open containers, a fine mist of deionized water can sometimes be sufficient to break the surface foam.[15]
-
-
Scenario 3: Residual foam during glassware cleaning and rinsing.
-
Question: "After using an SDBS-based cleaning solution, a persistent layer of foam remains in my glassware, making it difficult to rinse away completely. How can I improve rinsing efficiency?"
-
Answer: The high stability of SDBS foam can make it adhere to surfaces, trapping the detergent.
-
Causality: The same properties that make SDBS an effective detergent (surface activity) also create stable foam that can cling to glass surfaces, requiring excessive rinsing to remove.
-
Solutions & Procedural Improvements:
-
Temperature Shock: Rinsing with hot water can help reduce foam stability by lowering the liquid's viscosity, allowing it to drain and collapse more quickly.[4]
-
Use a Defoaming Rinse: A final rinse with a dilute solution of an antifoaming agent (e.g., a few drops of a food-grade silicone emulsion or ethanol in a large volume of water) can be used to break any residual foam before the final DI water rinse.
-
Mechanical Force: High-pressure spray rinsing is more effective at physically dislodging and breaking foam bubbles than simply submerging the glassware.
-
-
Part 3: Protocols for Foam Mitigation and Analysis
This section provides step-by-step methodologies for quantitatively assessing and managing foam in your experiments.
Protocol 1: Modified Ross-Miles Method for Foamability and Stability Assessment
This protocol adapts the standardized Ross-Miles method for a typical laboratory setting to compare the foaming properties of different solutions.[18]
Objective: To measure the initial foam height and its decay over time as an indicator of foam stability.
Materials:
-
1000 mL graduated cylinder
-
250 mL separatory funnel with a stopcock
-
Ring stand and clamps
-
Stopwatch
-
Test solutions containing SDBS
Procedure:
-
Clamp the 1000 mL graduated cylinder securely in a vertical position.
-
Pour 200 mL of the test solution into the graduated cylinder.
-
Position and clamp the separatory funnel directly above the cylinder, ensuring the outlet is centered.
-
Pour 50 mL of the same test solution into the separatory funnel and close the stopcock.
-
Simultaneously open the stopcock fully and start the stopwatch. Allow the solution to fall freely into the cylinder, generating foam.
-
The moment the funnel is empty, record the initial total volume in the graduated cylinder. Calculate the initial foam height (Total Volume - 250 mL).
-
Record the foam height at subsequent time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[18]
-
Repeat for each test solution, ensuring the glassware is thoroughly cleaned and rinsed between runs to prevent cross-contamination.
Protocol 2: Screening Protocol for Chemical Antifoaming Agents
Objective: To rapidly evaluate the efficacy of different antifoaming agents for a specific SDBS solution.
Materials:
-
100 mL graduated cylinders with stoppers
-
SDBS solution of interest
-
A selection of antifoaming agents (e.g., 2-ethylhexanol, silicone-based emulsion, n-butanol)
-
Micropipettes
-
Stopwatch
Procedure:
-
Prepare a Foaming Blank: Add 50 mL of the SDBS solution to a 100 mL cylinder. Cap and shake vigorously for 30 seconds. Record the initial foam height and the time to collapse. This is your baseline.
-
Test Antifoam Performance (Prevention):
-
To a new cylinder, add 50 mL of the SDBS solution.
-
Add a precise, small amount of the first antifoam agent (e.g., 50 µL).
-
Cap and shake using the exact same method as the blank.
-
Record the initial foam height. A significant reduction compared to the blank indicates good antifoaming action.[11]
-
-
Test Defoamer Performance (Knockdown):
-
Generate foam in a new cylinder with 50 mL of SDBS solution as done for the blank.
-
Once the initial foam height is recorded, immediately add 50 µL of the antifoam agent directly onto the foam.
-
Start a stopwatch and record the "knockdown time" – the time required for the foam to collapse completely or to the liquid surface.[11][12]
-
-
Repeat steps 2 and 3 for each candidate antifoaming agent.
-
Compare the results to identify the most effective agent for your system based on foam height reduction and knockdown speed.
Part 4: Data Summaries & Visualizations
Data Presentation
Table 1: Summary of Factors Influencing SDBS Foam Stability
| Factor | Effect on Foam Formation | Effect on Foam Stability | Mechanistic Rationale |
| Concentration | Increases up to CMC | Generally increases | Higher concentration provides more surfactant molecules to stabilize the air-water interface.[3] |
| Temperature | Generally increases | Generally decreases | Higher kinetic energy facilitates bubble formation, but reduced viscosity accelerates liquid drainage from foam lamellae.[4] |
| Agitation/Shear | Significantly increases | No direct effect | Mechanical energy incorporates air into the solution, which is then stabilized by the surfactant.[13] |
| Inorganic Salts | Variable | Can increase or decrease | Salts can screen electrostatic repulsion between surfactant headgroups, packing them tighter and increasing stability, or cause precipitation, reducing stability.[6][7] |
| Polymers (e.g., Xanthan Gum) | May increase | Significantly increases | Polymers increase the bulk and surface viscosity, slowing liquid drainage and strengthening the foam lamellae.[9] |
| Oils / Hydrophobes | Decreases | Significantly decreases | Insoluble oil droplets can enter the foam film and act as a bridge, causing rapid rupture (defoaming effect).[8] |
Table 2: Comparison of Common Laboratory-Scale Antifoaming Agents
| Antifoam Type | Primary Mechanism | Typical Use Case | Advantages | Potential Disadvantages |
| Alcohols (e.g., n-butanol, 2-ethylhexanol) | Spreading and destabilization of lamella | Quick knockdown in assays, cleaning protocols | Volatile (can be removed), effective at low concentrations.[15] | Potential to interfere with biological assays (e.g., protein denaturation, enzyme inhibition).[16] |
| Silicone Oils (e.g., PDMS) | Spreading and bridging of foam film | General purpose, persistent foam control | Highly effective, chemically inert, persistent action.[17] | Can be difficult to remove, may cause surface defects, potential for assay interference.[10] |
| Fatty Acid Esters / Mineral Oils | Bridging and dewetting | Industrial applications, non-critical cleaning | Low cost, effective. | Can cause turbidity, may be difficult to rinse completely.[19] |
Experimental and Logical Workflows
Caption: Mechanism of foam formation and stabilization by SDBS molecules.
Caption: Troubleshooting workflow for addressing SDBS foaming issues.
References
-
Ross-Miles method | KRÜSS Scientific. (n.d.). KRÜSS. Retrieved from [Link]
-
Li, Y., Tang, Y., Wu, Y., Wang, Z., & Pei, X. (2021). Preparation of Multifunctional Surfactants Derived from Sodium this compound Sulfonate and Their Use in Oil-Field Chemistry. Molecules, 26(15), 4485. [Link]
-
INVINO defoamer. (2025). How to Test Antifoam?. Retrieved from [Link]
-
Exerowa, D., & Kruglyakov, P. (2018). Foam and Foam Films: Theory, Experiment, Application. Elsevier. (General knowledge, specific link unavailable, but concepts are widely cited in sources like [Link])
-
Rheology Lab. (n.d.). Dynamic Foam Analysis. Retrieved from [Link]
-
Tramfloc, Inc. (n.d.). Antifoaming and Defoaming Evaluation Procedures. Retrieved from [Link]
-
Blute, I., Kumar, S., Sharma, A., & Shah, D. O. (1998). Effect of Antifoaming Agents on the Micellar Stability and Foamability of Sodium Dodecyl Sulfate Solutions. Langmuir, 14(12), 3295–3301. [Link]
-
Personal Care Magazine. (2020, August 20). Foam tester analyses foam formation and stability. Retrieved from [Link]
-
Bernau, M., & Buyel, J. F. (2021). Steps in the testing of antifoam agents for foam reduction in a Bradford assay setting. Biotechnology Journal, 16(10), 2100133. [Link]
-
Liu, C., et al. (2021). Effect of Sodium Dodecyl Sulfonate on the Foam Stability and Adsorption Configuration of Dodecylamine at the Gas-Liquid Interface. Langmuir, 37(3), 1235–1246. [Link]
-
MB Cosmetics Academy. (2025). Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures. Retrieved from [Link]
-
Microtrac. (n.d.). Stability of foams. Retrieved from [Link]
-
Wang, Z., et al. (2012). Structure-behavior-property relationship study of surfactants as foam stabilizers explored by experimental and molecular simulation approaches. The Journal of Physical Chemistry B, 116(3), 960–969. [Link]
-
Jafari, M., & Fathikalajahi, J. (2025). Defoaming; Antifoams and Mechanical Methods. ResearchGate. Retrieved from [Link]
-
Crucible Chemical Company. (2023, October 17). A Guide to Testing & Qualifying Defoamers. Retrieved from [Link]
-
Dow Corning. (n.d.). SURFACTANTS AND DEFOAMERS: ACHIEVING BALANCE IN POLYMER EMULSIONS. ResearchGate. Retrieved from [Link]
-
Mondstar. (2025). How does sodium dodecyl benzene sulfonate affect the foamability of a solution?. Retrieved from [Link]
-
Jiang, P., et al. (2020). Role of Salts in Performance of Foam Stabilized with Sodium Dodecyl Sulfate. Gels, 6(4), 38. [Link]
-
Wang, D., et al. (2017). Influence of polymers on dust-related foam properties of sodium dodecyl benzene sulfonate with Foamscan. Journal of Dispersion Science and Technology, 38(11), 1594-1600. [Link]
-
Netsol Water Solutions. (n.d.). How to Troubleshoot Foam Formation in ETP Reactors. Retrieved from [Link]
-
IOP Conference Series: Earth and Environmental Science. (2023). Evaluation of Foaming Chemical Composition and Performance of Commonly Used Detergents. 1219, 012028. [Link]
-
SIXIN North America, Inc. (n.d.). Basic Defoaming Principles and Mechanisms. Retrieved from [Link]
-
Blissam Defoamer. (2025). How to Defoam Surfactants Effectively Using Blissam Defoamer Products. Retrieved from [Link]
Sources
- 1. jkadmixtures.com [jkadmixtures.com]
- 2. Basic Defoaming Principles — SIXIN North America, Inc. [sixinusa.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. drpress.org [drpress.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of inorganic electrolytes on the interfacial behavior and foam properties of mixed surfactant systems containing silicone surfactants - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. How to Defoam Surfactants Effectively Using Blissam Defoamer Products - Blissam [blissamchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Antifoaming and Defoaming Evaluation Procedures - Tramfloc, Inc. [tramfloc.com]
- 13. Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures - MB Cosmetics Academy [mbcosmeticsacademy.com]
- 14. researchgate.net [researchgate.net]
- 15. echemi.com [echemi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- 19. rpc-cms-re4-upscope.web.cern.ch [rpc-cms-re4-upscope.web.cern.ch]
Technical Support Center: Method Development for Resolving Co-eluting Isomers of Dodecylbenzene in HPLC
Welcome to the technical support center dedicated to resolving the complex challenge of co-eluting isomers of dodecylbenzene in High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving baseline separation for these structurally similar compounds. Here, we will explore the underlying principles of chromatographic separation and provide practical, field-proven solutions to common issues.
Frequently Asked Questions (FAQs)
Q1: Why are this compound isomers so difficult to separate using standard reversed-phase HPLC methods?
A1: this compound isomers, particularly linear alkylbenzene (LAB) congeners, possess identical molecular weights and very similar hydrophobicities. The primary difference lies in the attachment point of the benzene ring to the dodecyl chain. In standard reversed-phase chromatography, where separation is primarily driven by hydrophobic interactions with the stationary phase (like C18), these subtle structural differences often do not provide sufficient selectivity for baseline resolution, leading to co-elution.[1][2]
Q2: What is the first step I should take when my this compound isomers are co-eluting?
A2: Before making drastic changes to your method, a good starting point is to run a scouting gradient.[3] This involves running a broad gradient, for instance, from 5% to 95% acetonitrile in water over a defined period (e.g., 10 minutes for a 100 mm column), to understand the retention behavior of your isomers.[3] This initial run will help determine if a simple modification of the gradient slope can achieve separation or if more significant changes to the mobile phase or stationary phase are necessary.
Q3: Can adjusting the mobile phase composition alone resolve co-eluting this compound isomers?
A3: In some cases, yes. Optimizing the mobile phase is a critical step in method development.[4][5] For this compound isomers, which are non-polar, you are likely using a reversed-phase method with a mobile phase consisting of water and an organic modifier like acetonitrile or methanol. Systematically adjusting the ratio of the organic modifier to water can alter selectivity.[6] Additionally, trying a different organic solvent (e.g., switching from acetonitrile to methanol) can sometimes provide the necessary change in selectivity due to different solvent-solute interactions.[7]
Q4: What role does temperature play in the separation of these isomers?
A4: Temperature is a powerful yet often underutilized parameter in HPLC method development.[8] Increasing the column temperature can have several effects: it reduces the mobile phase viscosity, which can lead to sharper peaks and shorter run times.[9][10][11] More importantly, temperature can alter the selectivity of the separation.[8][9] Different isomers may exhibit different changes in retention time with temperature, potentially leading to their resolution. It is recommended to maintain a stable column temperature, at least 5-10°C above ambient, to ensure reproducibility.[11]
In-Depth Troubleshooting Guide
Problem 1: Poor to No Resolution of Isomers with a Standard C18 Column
Symptoms:
-
A single, broad peak is observed where multiple isomers are expected.
-
A peak with a significant shoulder or a partially resolved doublet.[12][13]
Root Cause Analysis: The primary cause is insufficient selectivity of the stationary phase for the subtle structural differences between the this compound isomers. A standard C18 column separates primarily based on hydrophobicity, which is nearly identical for these isomers.
Step-by-Step Resolution Protocol:
-
Mobile Phase Optimization:
-
Solvent Selection: If using acetonitrile, switch to methanol or a ternary mixture (e.g., acetonitrile/methanol/water). The different solvent properties can alter selectivity.[7]
-
Isocratic vs. Gradient Elution: If using an isocratic method, switch to a shallow gradient around the elution point of the isomers. This can often improve separation for closely eluting compounds.[5]
-
-
Stationary Phase Screening:
-
If mobile phase optimization is insufficient, a change in stationary phase chemistry is the next logical step. The goal is to introduce alternative separation mechanisms beyond simple hydrophobicity.
-
Phenyl Phases: These columns can provide unique selectivity for aromatic compounds through pi-pi interactions between the phenyl groups on the stationary phase and the benzene ring of the this compound.[14]
-
Shorter Chain Phases (C8): A C8 column may offer different selectivity compared to a C18.[1][2][14]
-
Polar-Embedded Phases: These phases have a polar group embedded within the alkyl chain, which can alter the interaction with the isomers and provide unique selectivity.[14]
Stationary Phase Primary Interaction Mechanism Potential Advantage for this compound Isomers C18 Hydrophobic Standard for reversed-phase, but often lacks selectivity for isomers. C8 Hydrophobic May offer different selectivity due to less dense bonding.[1][2][14] Phenyl Hydrophobic, Pi-Pi Interactions Enhanced selectivity for aromatic compounds.[14] Polar-Embedded Hydrophobic, Polar Interactions Can alter selectivity profile compared to standard alkyl phases.[14] -
-
Temperature Optimization:
Problem 2: Peak Tailing Observed for the Isomer Peaks
Symptoms:
Root Cause Analysis: Peak tailing in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica support.[15][16][17] While this compound itself is not basic, impurities or additives in the sample could be interacting with silanols. Other causes can include extra-column volume or a column void.[17]
Step-by-Step Resolution Protocol:
-
Assess Extra-Column Volume:
-
Mobile Phase Modification:
-
For this compound sulfonate analysis, which is anionic, using an ion-pairing agent in the mobile phase can improve peak shape.[18][19]
-
Although less common for non-ionic isomers, adjusting the pH of the mobile phase with a small amount of an acidic modifier like formic or phosphoric acid can sometimes improve peak shape by suppressing the ionization of residual silanol groups.[17][20]
-
-
Column Selection:
Problem 3: Co-elution Persists Despite Method Optimization
Symptoms:
-
Multiple optimization strategies (mobile phase, stationary phase, temperature) have been attempted, but baseline resolution is still not achieved.
Root Cause Analysis: The isomers are too structurally similar for complete separation in a single chromatographic dimension. The peak capacity of the one-dimensional HPLC system is insufficient to resolve these closely related compounds.
Step-by-Step Resolution Protocol: Advanced Techniques
-
Two-Dimensional Liquid Chromatography (2D-LC):
-
2D-LC is a powerful technique that can significantly increase resolving power by subjecting the sample to two different separation mechanisms.[21][22][23]
-
Workflow:
-
In the first dimension (1D), a partial separation of the isomers is achieved on one column (e.g., a C18).
-
The fraction containing the co-eluting isomers is then automatically transferred ("heart-cut") to a second column (2D) with a different selectivity (e.g., a Phenyl or a cyano phase).[21][24]
-
The isomers are then further separated on the second column under different mobile phase conditions.[21]
-
-
This approach multiplies the peak capacities of the two dimensions, often providing the resolution needed for complex isomer mixtures.[21]
-
Visual Workflows
Caption: A systematic workflow for developing an HPLC method to resolve co-eluting isomers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. lcms.cz [lcms.cz]
- 4. mastelf.com [mastelf.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. Selectivity in reversed-phase separations Influence of the stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 10. chromtech.com [chromtech.com]
- 11. How does increasing column temperature affect LC methods? [sciex.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 14. separation of two isomers - Chromatography Forum [chromforum.org]
- 15. chromtech.com [chromtech.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. labcompare.com [labcompare.com]
- 18. alfachemic.com [alfachemic.com]
- 19. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 21. Application of 2D-liquid chromatography for the separation of a mixture of isomeric and structurally related azatryptophan derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. academic.oup.com [academic.oup.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. m.youtube.com [m.youtube.com]
addressing challenges in the scale-up of dodecylbenzene synthesis
Welcome to the technical support center for dodecylbenzene (DDB) synthesis. This guide is designed for researchers, scientists, and process development professionals navigating the complexities of scaling this critical industrial reaction from the laboratory bench to pilot or production scale. As you transition to larger volumes, challenges that were negligible at the flask scale can become pronounced, impacting yield, purity, and process safety.
This resource provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, offering troubleshooting protocols and foundational knowledge to ensure your scale-up is successful, reproducible, and safe.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific, high-impact issues encountered during the scale-up of this compound synthesis, which is primarily achieved via the Friedel-Crafts alkylation of benzene with dodecene.[1]
Issue 1: Significant Drop in Yield and Selectivity Post Scale-Up
Q: We achieved >95% yield of linear this compound (LAB) at the 1L scale, but upon scaling to a 100L reactor, our yield has dropped to 60%, with a notable increase in heavy alkylate byproducts. What is the likely cause and how do we fix it?
A: This is a classic and multifaceted scale-up challenge, often rooted in mass and heat transfer limitations that were not apparent at the smaller scale.[2][3] The primary culprits are inadequate mixing and the formation of thermal gradients.
Causality Explained:
The Friedel-Crafts alkylation is highly exothermic.[4] At a small scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation. In a large reactor, this ratio decreases dramatically, making it difficult to maintain a uniform temperature.[3] Localized "hot spots" can form, especially near reagent addition points, which accelerate side reactions like polyalkylation (where the DDB product reacts with more dodecene) and isomerization, leading to branched, less desirable products and heavy alkylates.[5][6] Similarly, poor mixing can create areas of high reactant concentration, further promoting these unwanted side reactions.[3]
Troubleshooting Protocol:
-
Characterize Mixing Efficiency:
-
Step 1: Evaluate the stirrer design and speed. A simple magnetic stir bar is insufficient for large volumes. An overhead mechanical stirrer with an appropriate impeller (e.g., pitched-blade turbine or anchor) is necessary to ensure proper agitation.
-
Step 2: Perform a mixing study using a tracer or by visually monitoring the incorporation of a dyed solution. The goal is to ensure rapid and homogenous distribution of the dodecene as it is added.
-
Step 3: Adjust the stirring speed (RPM). Insufficient speed leads to poor mixing, while excessive speed can introduce shear forces that may affect certain catalysts or create emulsions that are difficult to break.
-
-
Optimize Thermal Management:
-
Step 1: Ensure your reactor's cooling system is adequate for the increased heat load. Monitor the coolant inlet and outlet temperatures to confirm heat is being removed effectively.
-
Step 2: Control the rate of dodecene addition. A slower, controlled addition rate can prevent the reaction from generating heat faster than the cooling system can remove it.[7] Use a programmable syringe or dosing pump for precise control.
-
Step 3: Implement multiple temperature probes within the reactor to map the temperature profile and identify potential hot spots.
-
-
Re-evaluate Reagent Stoichiometry:
Data Summary: Impact of Scale on Reaction Parameters
| Parameter | Lab Scale (1L Flask) | Pilot Scale (100L Reactor) - Potential Issues | Pilot Scale (100L Reactor) - Recommended Action |
| Mixing | Magnetic Stirrer | Inefficient mixing, localized concentration gradients | Overhead mechanical stirrer, optimized RPM |
| Heat Transfer | High surface area/volume ratio, efficient dissipation | Low surface area/volume ratio, thermal gradients/hot spots | Jacketed reactor with controlled coolant flow, slower reagent addition |
| Benzene:Dodecene Ratio | Typically 5:1 | Maintained at 5:1, but localized ratios vary | Increase to 10:1 or higher to act as a heat sink and favor mono-alkylation |
| Dodecene Addition | Rapid, via dropping funnel | Rapid addition leads to severe exotherm | Slow, controlled addition via dosing pump over several hours |
Issue 2: Rapid Catalyst Deactivation
Q: We are using a solid acid catalyst (e.g., a Beta zeolite) for a greener process. The catalyst works for multiple runs at the lab scale but deactivates after a single run in our pilot plant. Why is this happening and can the catalyst be regenerated?
A: Rapid deactivation of solid acid catalysts during scale-up is commonly caused by feedstock impurities or severe coking promoted by suboptimal reaction conditions.[9]
Causality Explained:
-
Feedstock Poisoning: Commercial feedstocks of dodecene may contain trace impurities not present in lab-grade reagents. Oxygenated organic compounds (e.g., alcohols, aldehydes, acids) are particularly detrimental as they can strongly adsorb to the active acid sites on the zeolite, blocking them from the reactants.[9][10][11]
-
Coking: The formation of heavy, carbonaceous deposits (coke) on the catalyst surface is a common deactivation mechanism. This is exacerbated by the same hot spots and poor mixing discussed previously. High temperatures and long residence times of products on the catalyst surface promote the polymerization and dehydrogenation reactions that lead to coke formation.[9]
Troubleshooting Protocol:
-
Analyze Feedstocks:
-
Step 1: Obtain a certificate of analysis for your commercial-grade benzene and dodecene.
-
Step 2: Perform your own analysis (e.g., GC-MS) to screen for common catalyst poisons, particularly oxygenates.
-
Step 3: If impurities are found, implement a feedstock purification step, such as passing the reagents through a bed of activated alumina or molecular sieves, before they enter the reactor.
-
-
Optimize Reaction Conditions to Minimize Coking:
-
Step 1: Strictly control the reaction temperature to avoid exceeding the catalyst's recommended operating window. Refer to the catalyst manufacturer's guidelines.
-
Step 2: Improve mixing to ensure reactants and products are efficiently moved through the catalyst bed, minimizing residence time and the potential for side reactions.
-
-
Catalyst Regeneration:
-
While some poisons cause irreversible deactivation, coke can often be removed.[11]
-
Protocol for Coke Burn-off: A common regeneration method involves a controlled burn-off of the coke deposits. This must be done carefully to avoid damaging the catalyst structure.
-
a. Purge the reactor with an inert gas (e.g., nitrogen) to remove all hydrocarbons.
-
b. Introduce a stream of diluted air (or nitrogen with a low percentage of oxygen) at a controlled temperature (typically 350-500°C, consult manufacturer's data).
-
c. The oxygen reacts with the coke to form CO₂. The temperature must be carefully monitored to prevent thermal runaway, which can sinter the catalyst.
-
d. Continue the process until CO₂ is no longer detected in the off-gas.
-
-
Solvent Washing: For deactivation caused by strongly adsorbed species (but not coke), regeneration by washing with a hot solvent like benzene may be attempted, though its effectiveness can be limited.[9][11]
-
Workflow for Diagnosing Catalyst Deactivation
Caption: Troubleshooting decision tree for catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing linear this compound (LAB), and what are the pros and cons of the catalysts used?
A1: The two dominant industrial methods for LAB production are the UOP HF Alkylation process and the UOP Detal process.[12]
-
HF Alkylation: This process uses liquid hydrogen fluoride (HF) as the catalyst.
-
Detal Process: This process uses a solid, heterogeneous acid catalyst, typically a specific type of zeolite.[13]
Comparison of Catalytic Systems
| Catalyst | Advantages | Disadvantages |
| Hydrogen Fluoride (HF) | High efficiency and activity.[13] Well-established, mature technology. | Extremely corrosive and toxic, requiring specialized handling and materials of construction.[14] Difficult to separate from the product stream. |
| Solid Acid (e.g., Zeolite) | Non-corrosive and non-toxic, leading to inherently safer processes.[13][14] Easily separated from the product (fixed-bed reactor). Can be regenerated.[9] | Can be sensitive to feedstock impurities (poisoning).[9][10] May have lower activity or different selectivity compared to HF.[13] |
The industry trend is moving towards solid acid catalyst technologies like the Detal process due to their significant environmental and safety advantages.[14]
Q2: What is the underlying reaction mechanism for Friedel-Crafts alkylation in DDB synthesis?
A2: The synthesis of this compound from benzene and 1-dodecene is a classic Friedel-Crafts alkylation, which proceeds via an electrophilic aromatic substitution mechanism.[1]
Mechanism Steps:
-
Generation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) or the proton from a solid acid catalyst interacts with the double bond of 1-dodecene. This forms a secondary carbocation at the second carbon of the dodecyl chain, which is the reactive electrophile.
-
Electrophilic Attack: The electron-rich π-system of the benzene ring attacks the carbocation. This forms a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring.
-
Deprotonation: A weak base (e.g., the AlCl₄⁻ complex or a neighboring site on the zeolite) removes a proton from the carbon atom bearing the new alkyl group. This restores the aromaticity of the benzene ring and regenerates the catalyst.
Simplified Reaction Mechanism Diagram
Caption: Key steps in the Friedel-Crafts alkylation mechanism.
Q3: What are the critical safety precautions when scaling up this compound synthesis?
A3: Safety is paramount. The primary hazards are associated with the raw materials, the reaction itself, and the sulfonated product if that is the next step.
-
Raw Materials:
-
Benzene: Is a known carcinogen and is highly flammable. All operations must be conducted in a well-ventilated area or a closed system.[15] Personnel must use appropriate personal protective equipment (PPE), including respirators, gloves, and protective clothing.
-
Catalysts: Hydrogen fluoride (HF) is extremely corrosive and toxic. It requires specialized handling protocols and materials. Solid acid catalysts are much safer but should still be handled with care to avoid dust inhalation.
-
-
Reaction Conditions:
-
Exotherm: The reaction is highly exothermic. A failure in the cooling system or an uncontrolled addition of reactants can lead to a thermal runaway, causing a rapid increase in temperature and pressure that could rupture the reactor.[4] An emergency quenching system should be in place.
-
Pressure: The reaction is typically run under mild pressure to maintain reactants in the liquid phase.[8] The reactor must be rated for the operating pressure and equipped with pressure relief valves.
-
-
Products and Byproducts:
-
This compound Sulfonic Acid (DDBSA): If the this compound is subsequently sulfonated, the resulting acid is highly corrosive.[16] It can cause severe skin and eye burns.[16] Appropriate acid-resistant PPE is mandatory.[16][17] Emergency showers and eyewash stations must be immediately accessible.[16]
-
Waste Streams: Handle all waste streams, including spent catalyst and purification residues, according to local environmental regulations.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used in the process and perform a thorough Process Hazard Analysis (PHA) before commencing any scale-up operations.[16][18]
Q4: How do I purify the crude this compound product at a large scale?
A4: Purification is essential to meet quality specifications, especially for detergent production. The main impurities to remove are unreacted benzene, light hydrocarbons, and heavy alkylates.[8]
The standard industrial purification train involves fractional distillation.[8]
-
Benzene Column: The crude product from the reactor first enters a distillation column to strip off the unreacted benzene, which is condensed and recycled back to the reactor feed.[8]
-
Paraffin Column: A second column may be used to remove any unreacted paraffins or light hydrocarbons, which are lighter than the LAB product.
-
LAB Column: The final column separates the desired LAB product as the overhead stream from the heavy alkylate bottoms, which is a mixture of polyalkylated benzenes and other high-boiling-point byproducts.
The purity of the final product is typically assessed by measuring properties like the bromine index, sulfonatability, and the percentage of 2-phenyl isomers.[12]
References
- ECHEM. (2024, May 29). Linear Alkyl Benzene.
- Wikipedia. Linear alkylbenzene.
- Alfa Chemistry.
- Xing, S., et al. (2024).
- New Jersey Department of Health. This compound SULFONIC ACID HAZARD SUMMARY.
- Taylor & Francis. This compound – Knowledge and References.
- RSC Publishing. (2024, March 19).
- A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry. (2022, February 24).
- ResearchGate. (2024, March 4). (PDF)
- PolyblueChem. (2025, October 30). Linear Alkylbenzene (LAB, CAS No. 67774-74-7)
- Scribd. Linear Alkylbenzene (Lab) Manufacture: Andrea Bozzano.
- Benchchem.
- Spectrum Chemical. (2016, April 19).
- ECHEMI.
- Sigma-Aldrich. (2025, November 6).
- World Pharma Today. Overcoming Challenges in Scale-Up Production.
- LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Benchchem. Addressing challenges in scaling up FL118 synthesis.
- Mettler Toledo.
- HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- Prime Scholars. How to deal with scale-up challenges of Chemistry?.
- Organic Chemistry Tutor.
Sources
- 1. mt.com [mt.com]
- 2. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. benchchem.com [benchchem.com]
- 8. polybluechem.com [polybluechem.com]
- 9. Elucidating the deactivation mechanism of beta zeolite catalyzed linear alkylbenzene production with oxygenated organic compound contaminated feedstocks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Elucidating the deactivation mechanism of beta zeolite catalyzed linear alkylbenzene production with oxygenated organic compound contaminated feedstoc ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00787E [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Linear alkylbenzene - Wikipedia [en.wikipedia.org]
- 13. scribd.com [scribd.com]
- 14. A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Linear Alkyl Benzene - ECHEM [echem-eg.com]
- 16. nj.gov [nj.gov]
- 17. echemi.com [echemi.com]
- 18. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: Optimizing Dodecylbenzene Degradation in Wastewater Treatment
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the optimization of dodecylbenzene degradation. This guide is designed for researchers, scientists, and environmental professionals engaged in wastewater treatment experiments. This compound, primarily in the form of Linear Alkylbenzene Sulfonates (LAS), is a major anionic surfactant used in detergents, making it a ubiquitous and persistent pollutant in industrial and municipal wastewater.[1] Its effective removal is critical to prevent environmental toxicity and meet regulatory standards.[2][3]
This document provides in-depth troubleshooting guidance, answers to frequently asked questions, and validated experimental protocols to enhance the efficiency and reliability of your degradation studies.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during this compound degradation experiments. A logical workflow for diagnosing common problems is presented below.
Caption: Troubleshooting workflow for this compound degradation.
Issue 1: Low or Inconsistent Degradation Efficiency in Bioreactors
Question: My bioreactor shows less than 80% removal of this compound, or the results vary significantly between batches. What are the likely causes and how can I fix this?
Answer: This is a common issue stemming from suboptimal environmental conditions, microbial health, or substrate characteristics.
-
Potential Cause 1: Suboptimal Environmental Conditions.
-
Scientific Rationale: Microbial enzymes responsible for LAS degradation have optimal pH and temperature ranges. Aerobic degradation is an oxidative process, requiring sufficient dissolved oxygen (DO).
-
Troubleshooting Steps:
-
Measure pH: The optimal pH for most LAS-degrading bacteria, such as Pseudomonas aeruginosa, is near neutral (pH 7.0).[4][5] Some consortia may perform well up to pH 8.5-9.0.[4][5] A drop in pH during the experiment can indicate the production of acidic intermediates from LAS degradation.[4]
-
Monitor Temperature: The optimal temperature is typically between 30-35°C.[5][6] Lower temperatures will slow down metabolic activity, while excessively high temperatures can denature enzymes.
-
Check Dissolved Oxygen (DO): For aerobic processes, DO levels should be maintained above 2 mg/L. Aeration not only supplies oxygen but also ensures the reactor is well-mixed.[7]
-
-
-
Potential Cause 2: Microbial Inhibition or Poor Health.
-
Scientific Rationale: High concentrations of this compound can be toxic to microorganisms, disrupting cell membranes.[5] A lack of essential nutrients (Nitrogen, Phosphorus) can also limit microbial growth and metabolic activity.
-
Troubleshooting Steps:
-
Verify LAS Concentration: Initial LAS concentrations above 100 mg/L can inhibit bacterial growth.[5] If high-strength wastewater is being treated, consider a dilution step.
-
Assess Nutrient Availability: Ensure a balanced carbon-to-nutrient ratio. A typical C:N:P ratio for microbial growth is 100:5:1. If your wastewater is nutrient-deficient, supplement with sources like ammonia and phosphates.
-
Acclimate Your Culture: Use a microbial consortium that has been gradually acclimated to this compound. An unacclimated culture may experience a long lag phase or fail to degrade the compound effectively.
-
-
-
Potential Cause 3: Presence of Co-contaminants.
Issue 2: Poor Performance of Advanced Oxidation Processes (AOPs)
Question: My Fenton/Ozonation/UV-H₂O₂ system is not effectively degrading this compound. What should I check?
Answer: The efficiency of AOPs is highly dependent on precise control of chemical and physical parameters. AOPs function by generating highly reactive hydroxyl radicals (•OH) that non-selectively oxidize organic compounds.[11][12]
-
Potential Cause 1: Incorrect pH.
-
Scientific Rationale: The Fenton reaction (Fe²⁺ + H₂O₂) is most efficient in an acidic pH range of 2-4. At higher pH, iron precipitates as ferric hydroxide (Fe(OH)₃), removing the catalyst from the solution and halting hydroxyl radical production. Ozonation rates can also be pH-dependent.[13]
-
Troubleshooting Steps:
-
Monitor and Adjust pH: Before adding reagents, adjust the wastewater pH to the optimal range for your specific AOP. For Fenton's reagent, this is critical.
-
Buffer Capacity: Be aware that some industrial effluents have high buffering capacity, requiring more acid/base to achieve the target pH.[3]
-
-
-
Potential Cause 2: Improper Reagent Ratios and Concentration.
-
Scientific Rationale: The molar ratio of oxidant (e.g., H₂O₂) to catalyst (e.g., Fe²⁺) and target pollutant (LAS) is crucial. An excess of hydrogen peroxide can act as a hydroxyl radical scavenger, reducing efficiency. Insufficient oxidant will result in incomplete degradation.
-
Troubleshooting Steps:
-
Stoichiometric Calculation: Perform bench-scale experiments to determine the optimal H₂O₂:Fe²⁺ and H₂O₂:LAS ratios for your specific wastewater.
-
Avoid Overdosing: An excess of H₂O₂ or iron catalyst not only decreases efficiency but also increases treatment costs and may require a final quenching/removal step.
-
-
-
Potential Cause 3: Presence of Radical Scavengers.
-
Scientific Rationale: Some compounds commonly found in industrial wastewater, such as carbonate and bicarbonate ions, can scavenge hydroxyl radicals, reducing the overall oxidation potential of the system.[9]
-
Troubleshooting Steps:
-
Analyze for Scavengers: Measure the concentration of common scavengers in your wastewater.
-
Increase Oxidant Dose: A higher oxidant dose may be required to overcome the scavenging effect, though this should be optimized carefully to remain cost-effective.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for this compound biodegradation?
The biodegradation of Linear Alkylbenzene Sulfonates (LAS) is a multi-step aerobic process primarily initiated by bacteria.[14] The complete mineralization involves three key stages:
-
Terminal Oxidation of the Alkyl Chain: Bacteria use monooxygenase enzymes to attack the terminal methyl group of the alkyl chain, forming a primary alcohol. This is followed by further oxidation to an aldehyde and then a carboxylic acid.
-
Chain Shortening (β-oxidation): The carboxylated alkyl chain is progressively shortened by two-carbon units through the β-oxidation pathway.
-
Desulfonation and Aromatic Ring Cleavage: Once the alkyl chain is sufficiently shortened, the sulfonate group is cleaved from the benzene ring. The resulting aromatic compound (a catechol derivative) is then cleaved by dioxygenase enzymes, and the fragments are funneled into central metabolic pathways.[14]
Caption: Simplified aerobic biodegradation pathway of LAS.
Q2: Which microbial species are most effective for LAS degradation?
A wide range of bacteria can degrade LAS. Consortia of different species are often more robust and efficient than single strains.[1] Commonly cited effective degraders include:
-
Pseudomonas species: P. aeruginosa and P. fluorescens are frequently isolated from contaminated sites and show high degradation capabilities.[1][4][5]
-
Bacillus species: Some strains of Bacillus are effective in the initial steps of LAS breakdown.[6]
-
Other Gram-negative bacteria: Genera like Alcaligenes and Aeromonas have also been shown to participate in LAS degradation.[1][14]
-
Algae: Certain microalgae, such as Chlorella vulgaris, can contribute to the degradation of this compound sulfonate (DBS).[15][16][17]
Q3: What are the optimal environmental conditions for microbial degradation of this compound?
Optimal conditions can vary slightly depending on the specific microbial consortium, but general guidelines are summarized below.
| Parameter | Optimal Range | Rationale |
| pH | 6.5 - 9.0 | Maintains enzymatic activity. Optimal for many bacteria is ~7.0.[4][5] |
| Temperature | 30 - 35 °C | Promotes optimal microbial metabolic rates.[5][6] |
| Dissolved Oxygen | > 2.0 mg/L | Essential for aerobic degradation pathways.[7] |
| LAS Concentration | < 100 mg/L | Avoids substrate toxicity and inhibition of microbial growth.[5] |
| Nutrients (C:N:P) | ~ 100:5:1 | Provides essential elements for biomass synthesis. |
Q4: How do I monitor the degradation process and its intermediates?
Several analytical methods can be used:
-
Methylene Blue Active Substances (MBAS): A colorimetric method for quantifying anionic surfactants. It is a rapid and simple screening tool but is not specific to LAS and can have interferences.[1][18]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection is a highly specific and accurate method for quantifying LAS isomers and is considered a routine method for analysis.[19][20]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique is used for identifying and quantifying LAS and its degradation byproducts after a derivatization step.[21]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and tandem MS (LC-MS/MS) are ideal for identifying unknown intermediate products without derivatization, providing structural information on the degradation pathway.[15][22][23]
Section 3: Key Experimental Protocols
Protocol 1: General Aerobic Biodegradation Assay
This protocol provides a framework for assessing the biodegradability of this compound using an activated sludge consortium.
-
Prepare Basal Salt Medium: Create a mineral medium containing essential nutrients (N, P, K, Mg, etc.) but lacking a carbon source.
-
Acclimate Activated Sludge: Obtain activated sludge from a local wastewater treatment plant. Over 1-2 weeks, gradually introduce increasing concentrations of this compound as the sole carbon source to select for and enrich a degrading microbial population.
-
Set up Bioreactors: In replicate flasks or bench-scale reactors, combine the basal salt medium, the acclimated activated sludge inoculum, and a known starting concentration of this compound (e.g., 40 mg/L).[6]
-
Control Groups:
-
Abiotic Control: Reactor with medium and this compound, but no sludge (to check for non-biological removal).
-
Biotic Control: Reactor with medium and sludge, but no this compound (to check for endogenous respiration).
-
-
Incubation: Incubate reactors at the desired temperature (e.g., 30°C) with continuous shaking or aeration to ensure aerobic conditions.[5]
-
Sampling: At regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw aqueous samples from each reactor.
-
Analysis: Filter the samples (e.g., through a 0.45 µm filter) to remove biomass. Analyze the filtrate for residual this compound concentration using a suitable method like HPLC or the MBAS assay.
Protocol 2: Sample Preparation for HPLC Analysis
Accurate quantification of LAS requires proper sample preparation to remove interferences.
-
Filtration: Filter the aqueous sample through a 0.45 µm syringe filter to remove suspended solids and microbial cells.
-
Solid-Phase Extraction (SPE) (Recommended for complex matrices): a. Condition an SPE cartridge (e.g., C18 or polystyrene-divinylbenzene) with methanol followed by deionized water.[19][21] b. Load a known volume of the filtered sample onto the cartridge. LAS will adsorb to the stationary phase. c. Wash the cartridge with deionized water to remove salts and polar interferences. d. Elute the retained LAS from the cartridge using an appropriate solvent, such as methanol or acetonitrile.
-
Concentration: If necessary, evaporate the eluent under a gentle stream of nitrogen to concentrate the sample.
-
Reconstitution: Reconstitute the dried residue in a known, small volume of the HPLC mobile phase.
-
Analysis: Inject the prepared sample into the HPLC system. Separation is typically achieved on a C8 or C18 reversed-phase column.[19]
References
-
Ahmadi, M., & Gorgani, S. (2014). Empirical Modeling of Fenton Advanced Oxidation Processes for the Degradation of Linear Alkylbenzene Sulfonates. Chemical and Materials Engineering, 2(3), 87-91. [Link]
-
Proceedings.Science. (n.d.). OPTIMIZATION OF BIODEGRADATION OF LINEAR ALKYLBENZENE SULFONATE SURFACTANT USING FILAMENTOUS FUNGUS. [Link]
-
Sutyasmi, S., et al. (2013). Optimization for determination of Linear Alkylbenzene Sulfonate(LAS) and AlkylbenzeneSulfonat (ABS) from biodegradation by Pseudomonas aeruginosa bacteria. International Journal of ChemTech Research, 5(5), 2315-2322. [Link]
-
Zhang, Y., et al. (2021). Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS). RSC Advances, 11(33), 20303-20312. [Link]
-
Zhang, Y., et al. (2021). Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS). ResearchGate. [Link]
-
Zhang, Y., et al. (2021). Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS). RSC Publishing. [Link]
-
Mehrasbi, M. R., et al. (2013). Using Bacteria for Degrading of Linear Alkyl Benzene Sulfonates in Wastewaters of Detergent Producing Factories. Health Scope, 2(2), 80-84. [Link]
-
ResearchGate. (2023). Degradation dynamics and residues of sodium dodecyl benzene sulfonate as a novel pesticide for microalgal cultivation and its safety assessment. [Link]
-
Beltrán, F. J., et al. (2000). Sodium Dodecylbenzenesulfonate Removal from Water and Wastewater. 1. Kinetics of Decomposition by Ozonation. Industrial & Engineering Chemistry Research, 39(7), 2214-2220. [Link]
-
Dyer, S. D., et al. (2003). Bioconcentration and toxicity of this compound sulfonate (C12LAS) to aquatic organisms exposed in experimental streams. Environmental Toxicology and Chemistry, 22(1), 106-113. [Link]
-
Nardi, I. R., et al. (2006). Development of a method by HPLC to determine LAS and its application in anaerobic reactors. Journal of the Brazilian Chemical Society, 17(8), 1625-1632. [Link]
-
Sigoillot, J. C., & Nguyen, M. H. (1992). Complete oxidation of linear alkylbenzene sulfonate by bacterial communities selected from coastal seawater. Applied and Environmental Microbiology, 58(4), 1308-1312. [Link]
-
Al-Araji, L. A., & Al-Mashhady, A. A. M. (2024). Biodegradation of linear alkylbenzene sulfonate contamination by pseudomonas aeruginosa isolates. Iraqi Journal of Chemical and Petroleum Engineering, 25(3), 89-97. [Link]
-
ResearchGate. (n.d.). Degradation of Sodium Dodecyl Benzene Sulfonate in Surface Water or Clothes Laundering Drain Water with and without Anion via TiO2-Bentonite. [Link]
-
Zamrus, S. N. H. (2021). Quantification Sodium Dodecyl Benzene Sulfonate in wastewater by HPLC. ResearchGate. [Link]
-
Manousaki, E., et al. (2004). Degradation of sodium this compound sulfonate in water by ultrasonic irradiation. Water Research, 38(17), 3751-3759. [Link]
-
OECD SIDS. (2005). Dodecylbenzenesulfonic acid. [Link]
-
ResearchGate. (2003). Bioconcentration and Toxicity of this compound Sulfonate (C 12 LAS) to Aquatic Organisms Exposed in Experimental Streams. [Link]
-
Scientific.Net. (n.d.). Degradation of Sodium Dodecyl Benzene Sulfonate in Surface Water or Clothes Laundering Drain Water with and without Anion via TiO2-Bentonite. [Link]
-
ResearchGate. (2015). The Biodegradation of Surfactants in the Environment. [Link]
-
SUSBIO. (2024). Challenges in Treating Industrial Effluents. [Link]
-
ResearchGate. (2017). Removal of anionic surfactant sodium dodecyl sulfate from aqueous solutions by O3/UV/H2O2 advanced oxidation process. [Link]
-
Liu, Q., & Zhang, J. (1998). Microbial Degradation of Sodium Dodecyl Benzene Sulfonate. Research of Environmental Sciences, 11(1), 63-64. [Link]
-
J. Mark Systems. (2024). Common Challenges in Industrial Water Treatment and How to Overcome Them. [Link]
-
Zhang, Y., et al. (2021). Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS). RSC Publishing. [Link]
-
MDPI. (2023). Humic Substance Recovery from Reverse Osmosis Concentrate of a Landfill Leachate Treatment via Nanofiltration. [Link]
-
ChemTreat. (2022). Common Challenges in Industrial Wastewater Treatment | 10-Minute Tech Series. [Link]
-
Zuercher, E. M., et al. (2001). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory--Determination of wastewater compounds by polystyrene-divinylbenzene solid-phase extraction and capillary-column gas chromatography/mass spectrometry. [Link]
-
AquaEnergy Expo. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater. [Link]
-
NPTEL-NOC IITM. (2022). Lecture 46: Advanced Oxidation Processes (AOP) - Introduction. [Link]
-
Aquacycl. (2024). Why is industrial wastewater difficult to treat?[Link]
-
Ellis Ludell. (n.d.). Challenges in Operating Industrial Wastewater Treatment Systems. [Link]
-
NPTEL IIT Kharagpur. (2022). Lecture 13: Advanced oxidation processes. [Link]
Sources
- 1. Using Bacteria for Degrading of Linear Alkyl Benzene Sulfonates in Wastewaters of Detergent Producing Factories [mj.tbzmed.ac.ir]
- 2. Bioconcentration and toxicity of this compound sulfonate (C12LAS) to aquatic organisms exposed in experimental streams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. susbio.in [susbio.in]
- 4. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. hjkxyj.org.cn [hjkxyj.org.cn]
- 7. researchgate.net [researchgate.net]
- 8. aquacycl.com [aquacycl.com]
- 9. Degradation of Sodium Dodecyl Benzene Sulfonate in Surface Water or Clothes Laundering Drain Water with and without Anion via TiO2-Bentonite | Scientific.Net [scientific.net]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Complete oxidation of linear alkylbenzene sulfonate by bacterial communities selected from coastal seawater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. proceedings.science [proceedings.science]
- 19. scielo.br [scielo.br]
- 20. researchgate.net [researchgate.net]
- 21. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory--Determination of wastewater compounds by polystyrene-divinylbenzene solid-phase extraction and capillary-column gas chromatography/mass spectrometry [pubs.usgs.gov]
- 22. Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS) - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02791C [pubs.rsc.org]
- 23. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
Validation & Comparative
A Comparative Analysis of Detergency Performance: Sodium Dodecylbenzene Sulfonate vs. Sodium Lauryl Sulfate
This guide provides a comprehensive comparison of the detergency performance of two widely used anionic surfactants: Sodium Dodecylbenzene Sulfonate (SDBS) and Sodium Lauryl Sulfate (SLS). This document is intended for researchers, scientists, and formulation chemists in the detergent and cleaning product industries. We will delve into the fundamental physicochemical properties of these surfactants, their performance under various conditions, and standardized methods for their evaluation.
Introduction: A Tale of Two Surfactants
Sodium this compound Sulfonate (SDBS) and Sodium Lauryl Sulfate (SLS) are both anionic surfactants that have been workhorses in the detergent industry for decades. Their popularity stems from their excellent cleaning, foaming, and emulsifying properties, coupled with their cost-effectiveness.[1]
Sodium this compound Sulfonate (SDBS) is an aromatic sulfonate. It is part of the broader class of linear alkylbenzene sulfonates (LAS). The dodecyl group is a C12 alkyl chain, which is attached to a benzene ring that is in turn sulfonated.[2] The position of the benzene ring on the dodecyl chain can vary, leading to different isomers.[2] SDBS is known for its strong detergency, particularly on oily soils, and its high foaming ability.[3][4]
Sodium Lauryl Sulfate (SLS) , also known as sodium dodecyl sulfate (SDS), is an aliphatic sulfate. It consists of a 12-carbon alkyl chain attached to a sulfate group.[5][6][7] SLS is lauded for its exceptional foaming power and is a common ingredient in a vast array of personal care and cleaning products.[1][5]
Chemically, the key distinction lies in the hydrophobic portion of the molecule. SDBS possesses a phenyl group in its hydrophobe, which influences its interaction with different types of soils and its environmental fate.
Chemical Structures:
-
Sodium this compound Sulfonate (SDBS):
-
Sodium Lauryl Sulfate (SLS):
Physicochemical Properties: The Foundation of Detergency
The detergency of a surfactant is intrinsically linked to its physicochemical properties, most notably its ability to reduce surface tension and form micelles.
| Property | Sodium this compound Sulfonate (SDBS) | Sodium Lauryl Sulfate (SLS) | Significance in Detergency |
| Molecular Weight | ~348.48 g/mol [2][8] | ~288.38 g/mol [6] | Influences the surfactant's solubility and packing at interfaces. |
| Critical Micelle Concentration (CMC) | ~1.0-1.5 mM | ~8.2 mM[6] | A lower CMC indicates greater efficiency, as micelles form at lower concentrations. |
| Surface Tension at CMC | ~30-35 mN/m | ~35-40 mN/m | Lower surface tension allows for better wetting of surfaces and penetration into fabrics. |
| Solubility | Good in water[3] | Soluble in water[5] | Essential for the surfactant to be active in the wash liquor. |
| Foaming Ability | High[3] | Excellent[1][5] | While often desired by consumers, high foam does not always correlate with better cleaning and can be detrimental in some applications (e.g., front-loading washing machines). |
Causality Behind Experimental Choices: The determination of CMC and surface tension are fundamental first steps in characterizing any surfactant. The CMC is a measure of the surfactant's efficiency in forming micelles, which are crucial for solubilizing oily and greasy soils. A lower CMC is generally desirable as it means less surfactant is needed to reach optimal cleaning performance. Surface tension reduction is a measure of a surfactant's effectiveness at wetting surfaces and penetrating fabrics, allowing it to reach the soil. These two parameters provide a strong indication of a surfactant's potential detergency.
Experimental Evaluation of Detergency
To provide a robust and reproducible comparison of detergency, standardized testing methodologies are essential. The Launder-Ometer test is a widely accepted laboratory-scale method that simulates the conditions of a home laundry.[10]
Standardized Detergency Test Protocol (Based on ASTM D4265 Principles)
This protocol outlines a general procedure for evaluating the stain removal performance of SDBS and SLS.
Objective: To quantify and compare the removal of standardized soils from a fabric substrate by SDBS and SLS under controlled laundering conditions.
Materials:
-
Launder-Ometer or equivalent laboratory washing apparatus.[10]
-
Standard soiled fabric swatches (e.g., with sebum, carbon black, wine, grass stains).
-
Unsoiled fabric swatches for redeposition evaluation.
-
Solutions of SDBS and SLS of known concentrations.
-
Water of standardized hardness (e.g., prepared with calcium and magnesium salts).
-
Spectrophotometer or colorimeter for reflectance measurements.
Experimental Workflow:
Caption: Workflow for a standardized detergency test.
Step-by-Step Methodology:
-
Preparation of Test Solutions: Prepare stock solutions of SDBS and SLS. From these, prepare test solutions at the desired concentrations (e.g., above and below the CMC) in water of a specified hardness.
-
Fabric Preparation: Cut standardized soiled fabric swatches and unsoiled "ballast" swatches to the required dimensions. Measure the initial reflectance of the soiled swatches using a spectrophotometer.
-
Laundering: Place a soiled swatch, an unsoiled swatch, and the specified volume of the surfactant solution into each Launder-Ometer canister. Add stainless steel balls to provide mechanical action.
-
Washing Cycle: Operate the Launder-Ometer at a controlled temperature (e.g., 40°C) for a set duration (e.g., 20 minutes).
-
Rinsing: After the wash cycle, remove the fabric swatches and rinse them thoroughly with water of the same standardized hardness.
-
Drying and Conditioning: Press the swatches to remove excess water and then air-dry or tumble-dry them under controlled conditions. Condition the swatches at a standard temperature and humidity before the final measurement.
-
Reflectance Measurement: Measure the final reflectance of the washed soiled swatches and the unsoiled swatches.
-
Calculation of Detergency: The percentage of soil removal is calculated using the reflectance values of the fabric before and after washing. A common formula is the Kubelka-Munk equation. The reflectance of the unsoiled swatch is used to determine the degree of soil redeposition.
Self-Validating System: This protocol is designed to be self-validating through the inclusion of controls. A control wash with no surfactant should be run to determine the baseline soil removal due to mechanical action and water alone. A reference detergent can also be included to benchmark the performance of the test surfactants. The use of standardized soiled fabrics ensures consistency and comparability between experiments. The ASTM D4265 standard provides comprehensive guidance on preparing and applying various stains for such evaluations.[11][12][13][14]
Performance Comparison: SDBS vs. SLS
While direct, publicly available, side-by-side comparative studies on a wide range of soils are limited, we can infer the relative performance of SDBS and SLS based on their chemical structures and physicochemical properties.
General Detergency and Soil Removal
Both SDBS and SLS are effective detergents.[1][3] However, their performance can vary depending on the nature of the soil.
-
Oily and Greasy Soils: The presence of the benzene ring in the hydrophobic tail of SDBS is thought to enhance its interaction with aromatic and oily soils through pi-pi stacking interactions, in addition to the hydrophobic effect. This can lead to superior performance in removing sebum and other greasy stains.
-
Particulate Soils: The removal of particulate soils, such as carbon black, is a complex process involving wetting, penetration, and suspension of the particles. The lower CMC and surface tension of SDBS may give it an advantage in wetting and penetrating the fabric to dislodge these particles.
-
General Cleaning: SLS is a highly effective all-around cleaner and is particularly good at creating a high volume of foam, which can aid in lifting and suspending dirt.[1][5]
A study comparing the efficiency of different surfactants for the removal of crude oil from contaminated soil found that SDS (SLS) removed the most crude oil, followed by rhamnolipid and then saponin.[15] Another study on enhanced oil recovery showed that SDBS had the best performance in reducing interfacial tension between crude oil and formation water compared to SLS and another sulfonate surfactant.[16] These findings suggest that the specific application and type of oily soil are critical in determining which surfactant is superior.
Influence of Water Hardness
Water hardness, caused by the presence of calcium (Ca²⁺) and magnesium (Mg²⁺) ions, can significantly impact the performance of anionic surfactants. These divalent cations can react with the anionic surfactant molecules to form insoluble precipitates, effectively removing them from the wash solution and reducing their cleaning power.
Both SDBS and SLS are susceptible to water hardness. However, the degree of their sensitivity can differ. Linear alkylbenzene sulfonates (like SDBS) are generally considered to be more tolerant to hard water than alkyl sulfates (like SLS). This is because the sulfonate group in SDBS is less prone to precipitation with calcium and magnesium ions compared to the sulfate group in SLS.
The formation of these insoluble salts not only reduces detergency but can also lead to the deposition of soap scum on fabrics, causing them to feel stiff and appear dull.
Foaming Characteristics
SLS is renowned for its prolific and stable foam.[1][5] This property is often desired by consumers as a signal of cleaning power. In applications where high foam is beneficial, such as in hand dishwashing liquids and shampoos, SLS is an excellent choice.
SDBS also produces a significant amount of foam, but it may be less stable than that of SLS under certain conditions.[3] In applications where excessive foam is problematic, such as in high-efficiency washing machines, formulations often require the addition of foam control agents when using either of these surfactants.
Environmental and Toxicological Profile
The environmental and toxicological profiles of surfactants are critical considerations in product development.
| Aspect | Sodium this compound Sulfonate (SDBS) | Sodium Lauryl Sulfate (SLS) |
| Biodegradability | Readily biodegradable.[17] | Readily biodegradable (>99%).[18] |
| Aquatic Toxicity | Toxic to aquatic organisms.[17][19] | Moderately toxic to aquatic life in its raw form.[18] |
| Human Health | Can cause skin and eye irritation.[20] | Can cause skin and eye irritation, particularly with prolonged exposure to concentrated solutions.[7][21] |
Both SDBS and SLS are considered safe for use in consumer products when formulated correctly and used as directed.[18] The manufacturing process for SDBS can be designed to be a low-waste technology with minimal environmental emissions.[22]
Conclusion
Both Sodium this compound Sulfonate and Sodium Lauryl Sulfate are highly effective anionic surfactants with broad utility in detergency. The choice between them often depends on the specific application, the types of soils to be removed, the water hardness, and the desired foaming characteristics.
-
SDBS often exhibits superior performance on oily soils and may have better tolerance to hard water. Its lower CMC suggests greater efficiency at lower concentrations.
-
SLS is an excellent all-around cleaner with exceptional foaming properties, making it a preferred choice for applications where a rich lather is desired.
For optimal formulation, it is crucial to conduct performance testing under conditions that closely mimic the intended use of the final product. The standardized detergency test protocol outlined in this guide provides a reliable framework for such evaluations. Further research directly comparing the detergency of these two surfactants on a wider range of standardized soils would be beneficial for the industry.
References
-
Advent Chembio. (n.d.). Sodium Lauryl Sulphate: Structure, Uses & Safety Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium laureth sulfate. Retrieved from [Link]
-
UNIDO. (n.d.). ENVIRONMENT IMPACT ANALYSIS OF THE MANUFACTURE OF SODIUM DODECYLBENZENESULFONATE AND LAURYLSULFATE. Retrieved from [Link]
-
ResearchGate. (n.d.). Sodium lauryl sulphate (SLS) chemical structure. Retrieved from [Link]
-
ASTM International. (1998). ASTM D4265-98 - Standard Guide for Evaluating Stain Removal Performance in Home Laundering. Retrieved from [Link]
-
Unicare Ingredients. (n.d.). Surfactants & Emulsifiers - Sodium Lauryl Sulphate (SLS). Retrieved from [Link]
-
Stenutz. (n.d.). sodium lauryl sulfate. Retrieved from [Link]
-
PubChem. (n.d.). Sodium Dodecylbenzenesulfonate. Retrieved from [Link]
-
PubChem. (n.d.). Sodium this compound sulphonate. Retrieved from [Link]
-
Australian Government Department of Health. (2022). Lauryl (dodecyl) sulfates - Evaluation statement. Retrieved from [Link]
-
ASTM International. (2021). ASTM D4265-21 - Standard Guide for Evaluating Stain Removal Performance in Home Laundering. Retrieved from [Link]
-
Dell Tech Laboratories Ltd. (2023). Evaluating Stain Removal Performance in Home Laundering. Retrieved from [Link]
-
Slideshare. (n.d.). Laundry Care Products Performance Testing. Retrieved from [Link]
-
PubMed Central. (2021). Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS). Retrieved from [Link]
-
PubChem. (n.d.). Sodium p-dodecylbenzenesulfonate. Retrieved from [Link]
-
Dell Tech. (2020). Evaluating Stain Removal Performance in Home Laundering – ASTM D4265. Retrieved from [Link]
-
Reddit. (2014). How do and Sulfates and sulfoacetates in shampoo affect the environment?. Retrieved from [Link]
-
National Institutes of Health. (2015). Human and Environmental Toxicity of Sodium Lauryl Sulfate (SLS): Evidence for Safe Use in Household Cleaning Products. Retrieved from [Link]
-
ResearchGate. (2010). A Comparison of the Efficiency of Different Surfactants for Removal of Crude Oil from Contaminated Soils. Retrieved from [Link]
-
Nanjing Chemical Material Corp. (n.d.). Sodium Laureth Sulfate Vs. Sodium Lauryl Sulfate. Retrieved from [Link]
-
ResearchGate. (2017). Detergency Testing: The Launder-O-Meter. Retrieved from [Link]
-
ResearchGate. (2017). Bioconcentration and Toxicity of this compound Sulfonate (C 12 LAS) to Aquatic Organisms Exposed in Experimental Streams. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium dodecyl sulfate. Retrieved from [Link]
-
EWG's Guide to Healthy Cleaning. (n.d.). SODIUM LAURYL SULFATE. Retrieved from [Link]
-
Journal of Kerman University of Medical Sciences. (2023). Comparison of Sodium Lauryl Ether Sulfate and Sodium Dodecyl Sulfate in the Intestinal Decellularization of Rats Using. Retrieved from [Link]
-
PubMed Central. (2024). A universal method for determining the detergent effect of surfactants. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sodium Lauryl Sulfate (SLS) vs. Other Surfactants: A Formulation Perspective. Retrieved from [Link]
-
ResearchGate. (2023). Comparison of Sodium Lauryl Sulfate and Sodium Lauryl Ether Sulfate Detergents for Decellularization of Porcine Liver for Tissue Engineering Applications. Retrieved from [Link]
-
Journal of Soil and Water Research. (n.d.). Effects of the use of sodium this compound sulfonate (SDBS) on some soil attributes. Retrieved from [Link]
-
ResearchGate. (2018). The Initial Comparison Study of Sodium Lignosulfonate, Sodium Dodecyl Benzene Sulfonate, and Sodium p-Toluene Sulfonate Surfactant for Enhanced Oil Recovery. Retrieved from [Link]
-
Society of Chemical Industry. (2013). Comparison of a plant based natural surfactant with SDS for washing of As(V) from Fe rich soil. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of sodium dodecylbenzenesulfonate (SDBS) determination.... Retrieved from [Link]
-
LaMotte. (n.d.). Detergent Test Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). Removal of surfactant dodecylbenzenesulfonate by consecutive use of ozonation and biodegradation. Retrieved from [Link]
-
ResearchGate. (n.d.). The compatibility test of (a) SLS, (b) SDBS, and (c) SpTS surfactant. Retrieved from [Link]
-
Agricultural Marketing Service - USDA. (n.d.). NOSB Petition for Organic Processing and Handling. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Use of the Geomaterial for the Elimination of Surfactant this compound Sulfonic Acid from Aqueous Solution. Retrieved from [Link]
-
PubMed. (2024). Effects of sodium this compound sulfonate (SDBS), active principle of detergents, on the liver and kidney of zebrafish (Danio rerio). Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.). Fast Assessment of Surfactant Deficiency in Preterm Infants to Speed up Treatment. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Sodium dodecylbenzenesulphonate | 25155-30-0 [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. ams.usda.gov [ams.usda.gov]
- 5. Sodium Lauryl Sulphate: Structure, Uses & Safety Guide | Advent [adventchembio.com]
- 6. Surfactants & Emulsifiers - Sodium Lauryl Sulphate (SLS) [unicareingredients.com]
- 7. Sodium dodecyl sulfate - Wikipedia [en.wikipedia.org]
- 8. Sodium Dodecylbenzenesulfonate | C18H29NaO3S | CID 23662403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. delltech.com [delltech.com]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Human and Environmental Toxicity of Sodium Lauryl Sulfate (SLS): Evidence for Safe Use in Household Cleaning Products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Effects of sodium this compound sulfonate (SDBS), active principle of detergents, on the liver and kidney of zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sodium Laureth Sulfate Vs. Sodium Lauryl Sulfate - Nanjing Chemical Material Corp. [njchm.com]
- 22. unido.org [unido.org]
A Senior Application Scientist's Guide: Dodecylbenzene Sulfonate vs. Alcohol Ethoxylates in Cleaning Formulations
For researchers, scientists, and formulation chemists in the cleaning industry, the selection of a surfactant system is a critical decision that dictates product performance, cost-effectiveness, and environmental impact. Among the myriad of available options, two classes of surfactants have long been the workhorses of the industry: anionic dodecylbenzene sulfonates (DDBS) and non-ionic alcohol ethoxylates (AE). This guide provides an in-depth, objective comparison of these two surfactant powerhouses, grounded in scientific principles and supported by experimental data, to empower you in your formulation development.
Introduction: The Foundation of Clean
At its core, cleaning is the process of removing unwanted matter, or "soil," from a surface. This process is governed by interfacial chemistry, and surfactants are the key to manipulating these interfaces. Surfactants are amphiphilic molecules, possessing both a water-loving (hydrophilic) head group and an oil-loving (hydrophobic) tail. This dual nature allows them to reduce the surface tension of water, enabling it to wet surfaces more effectively, and to emulsify and suspend soils, allowing them to be washed away.[1]
This compound sulfonate, typically used as its sodium salt (sodium this compound sulfonate or LAS), is an anionic surfactant, meaning its hydrophilic head carries a negative charge.[2][3] In contrast, alcohol ethoxylates are non-ionic, their hydrophilic head group consists of a chain of ethylene oxide units and carries no net electrical charge.[1][2][4] This fundamental difference in charge is the primary driver of their distinct performance characteristics.
Molecular Architecture and its Implications
To understand the performance differences between DDBS and AE, we must first examine their molecular structures.
This compound Sulfonate (DDBS): The hydrophobic portion of DDBS is a C10-C14 alkyl chain attached to a benzene ring, which is in turn sulfonated to create the hydrophilic sulfonate group. The most common form is Linear Alkylbenzene Sulfonate (LAS), where the alkyl chain is linear, enhancing its biodegradability.[3]
Alcohol Ethoxylates (AE): AE is synthesized by reacting a fatty alcohol (typically C12-C15) with ethylene oxide. The length of both the hydrophobic alkyl chain and the hydrophilic polyethylene oxide chain can be varied, allowing for a wide range of properties.[5] For the purpose of this guide, we will focus on a common variant, a C12-14 alcohol with an average of 7 moles of ethylene oxide (C12-14 AE7).[6][7]
Caption: Molecular structures of this compound Sulfonate and Alcohol Ethoxylate.
Head-to-Head Performance Comparison
The efficacy of a cleaning formulation is a multi-faceted parameter. Here, we compare DDBS and AE across key performance indicators, supported by experimental data.
Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant molecules begin to aggregate into micelles, and it is a fundamental measure of surfactant efficiency. A lower CMC indicates that less surfactant is required to initiate cleaning action.
| Surfactant | Typical CMC (mol/L) at 25°C | Reference |
| Sodium this compound Sulfonate (SDBS) | ~1.2 x 10-3 | [8][9][10] |
| C12-14 Alcohol Ethoxylate (7 EO) | ~6.0 x 10-5 | [11][12] |
As the data indicates, alcohol ethoxylates typically exhibit a significantly lower CMC than this compound sulfonates. This is because the absence of charge in the hydrophilic head of AEs reduces the electrostatic repulsion between molecules, allowing them to aggregate more readily. This inherent efficiency can be a key factor in developing concentrated and cost-effective formulations. The addition of electrolytes, such as salts found in hard water, can further decrease the CMC of anionic surfactants like SDBS by shielding the electrostatic repulsion between the head groups.[13][14]
Detergency: The Power of Cleaning
Detergency, or cleaning performance, is highly dependent on the type of soil and the conditions of the wash, particularly water hardness.
Performance on Different Soil Types:
-
Particulate Soils: Anionic surfactants like DDBS are generally more effective at removing particulate soils (e.g., clay, dust). The negative charge of the surfactant and the soiled particles creates electrostatic repulsion, preventing redeposition of the soil onto the fabric.[1]
-
Oily/Greasy Soils: Non-ionic surfactants like alcohol ethoxylates excel at removing oily and greasy soils.[3] Their mechanism involves partitioning at the oil-water interface, reducing interfacial tension, and emulsifying the oil into the wash water. The length of the ethoxylate chain can be tailored for optimal performance on different types of oils.[14]
The Impact of Water Hardness:
Water hardness, caused by the presence of calcium (Ca²⁺) and magnesium (Mg²⁺) ions, has a significant and differential impact on the performance of these two surfactant classes.
-
This compound Sulfonate: Anionic surfactants are highly sensitive to water hardness. The negatively charged sulfonate head group can react with the positively charged Ca²⁺ and Mg²⁺ ions to form insoluble precipitates.[4][15][16] This precipitation effectively removes the surfactant from the cleaning process, reducing its efficacy and leading to soap scum formation.[4][15]
-
Alcohol Ethoxylates: Non-ionic surfactants are largely unaffected by water hardness.[4][15] The absence of an ionic charge prevents interaction with hard water ions, allowing them to maintain their cleaning performance even in challenging water conditions.
A study on the cleaning of cotton fabrics soiled with carbon black and oleic acid demonstrated that while LAS showed better detergency in soft water, its performance significantly decreased with increasing water hardness.[4][8] In contrast, the performance of the alcohol ethoxylate was less affected by water hardness.[4][15]
The synergistic effect of blending DDBS and AE is a well-established formulation strategy. The presence of the non-ionic surfactant can improve the tolerance of the anionic surfactant to hard water by forming mixed micelles that solubilize the calcium salts of the anionic surfactant.[16][17] This allows formulators to leverage the strengths of both surfactant types.
Foaming Characteristics
Foam can be a desirable attribute in certain cleaning products (e.g., hand dishwashing liquids) as it is often associated with cleaning power by consumers. However, in other applications (e.g., automatic dishwashing and laundry machines), excessive foam can be detrimental.
-
This compound Sulfonate: Anionic surfactants like DDBS are known for their high and stable foam production.[1][18]
-
Alcohol Ethoxylates: Non-ionic surfactants generally produce less foam. The degree of ethoxylation plays a role, with shorter ethoxylate chains typically leading to lower foam.[14][19]
The foaming ability of DDBS is also negatively impacted by water hardness, as the precipitation of the surfactant reduces the amount available to stabilize the foam.[1]
Environmental Profile: A Crucial Consideration
The environmental fate and impact of surfactants are of paramount importance. Both linear alkylbenzene sulfonates and alcohol ethoxylates have been extensively studied in this regard.
Biodegradability:
-
Linear Alkylbenzene Sulfonate (LAS): LAS is readily biodegradable under aerobic conditions, as confirmed by OECD test guidelines.[20] The linearity of the alkyl chain is crucial for its biodegradability; branched-chain alkylbenzene sulfonates are significantly more persistent.
-
Alcohol Ethoxylates: Alcohol ethoxylates are also readily biodegradable. The biodegradation typically proceeds through the cleavage of the ether linkages in the ethoxylate chain and the oxidation of the alkyl chain.
Aquatic Toxicity:
Both classes of surfactants can exhibit toxicity to aquatic organisms, although this is mitigated by their rapid biodegradation in wastewater treatment plants.[20] Generally, the toxicity of alcohol ethoxylates can vary depending on the length of the alkyl chain and the degree of ethoxylation. It's important to note that the environmental risk is a function of both toxicity and exposure, and with proper wastewater treatment, the environmental concentrations of both surfactants are typically well below levels of concern.[9][13]
Experimental Protocols for Performance Evaluation
To enable researchers to conduct their own comparative studies, this section outlines standardized experimental protocols for key performance metrics.
Detergency Evaluation (Adapted from ASTM D4488)
This method provides a standardized procedure for evaluating the cleaning performance of detergents on hard surfaces.
Workflow for Detergency Testing:
Caption: Standardized workflow for evaluating detergency.
Foaming Properties Assessment (Adapted from ASTM D1173)
This method, often referred to as the Ross-Miles foam test, is a standard procedure for determining the foaming characteristics of surfactants.
Experimental Setup for Foaming Test:
Caption: Apparatus for the Ross-Miles foam test.
Conclusion: A Symbiotic Relationship in Formulation
In the dynamic landscape of cleaning formulations, both this compound sulfonates and alcohol ethoxylates hold indispensable roles. The choice between them, or more often, the decision of how to blend them, is a strategic one based on the specific application, desired performance characteristics, and cost targets.
This compound sulfonates remain a cost-effective and powerful option, particularly for particulate soil removal and in applications where high, stable foam is desired. Their primary limitation is their sensitivity to hard water.
Alcohol ethoxylates offer excellent performance on greasy soils, superior tolerance to hard water, and lower foaming properties. The tunability of their structure allows for a high degree of specialization.
Ultimately, the most advanced and robust cleaning formulations often leverage the synergistic power of both anionic and non-ionic surfactants . By understanding the fundamental properties and performance trade-offs of each, formulation scientists can create innovative and effective cleaning solutions for a wide array of challenges.
References
- Gotoh, K., et al. (2016). Effects of Water Hardness on Textile Detergency Performance in Aqueous Cleaning Systems. Journal of Oleo Science, 65(2), 123-133.
- Malihi, F. B., et al. (2014). Evaluation of Physico-Chemical Interactions between Linear Alkylbenzene Sulfonate (LAS) and Alcohol Ethoxylates. Tenside Surfactants Detergents, 51(4), 311-317.
- Gotoh, K., et al. (2016). Effects of Water Hardness on Textile Detergency Performance in Aqueous Cleaning Systems. SciSpace.
- Oya, M., et al. (2000).
- Malihi, F. B., et al. (2014). Evaluation of Physico-Chemical Interactions between Linear Alkylbenzene Sulfonate (LAS) and Alcohol Ethoxylates.
- Endler, E., et al. (2010). Realizing performance benefits through alcohol-based surfactant optimization. 7th World Conference on Detergents.
- Umber, J. J., et al. (1992). The effect of water hardness on washing performance of built and unbuilt surfactants.
- Gotoh, K., et al. (2016). Effects of Water Hardness on Textile Detergency Performance in Aqueous Cleaning Systems. J-Stage.
- Belanger, S. E., et al. (2017). Environmental Safety of the Use of Major Surfactant Classes in North America. Critical Reviews in Environmental Science and Technology, 47(18), 1-48.
- Madsen, T., et al. (2001). Aquatic Risk Assessment of Alcohol Ethoxylates, Alcohol Ethoxysulphates and Linear Alkylbenzene Sulphonate used in Household Detergents.
- Sasol. (n.d.).
- Scott, M. J., & Jones, M. N. (2000). The fate, behavior and effects of surfactants and their degradation products in the environment.
- Russell, L. L., & Britton, L. N. (2002). Use of certain alcohol ethoxylates to maintain protease stability in the presence of anionic surfactants. Journal of Surfactants and Detergents, 5(4), 323-329.
- Garcia Martin, J. F., et al. (2014). Synergistic Effect on Wettability of Mixtures of Amine Oxides, Alkylpolyglucosides, and Ethoxylated Fatty Alcohols. Journal of Surfactants and Detergents, 17(5), 1035-1042.
- Jurado, E., et al. (2023). Surface and thermodynamics properties of commercial fatty-alcohol ethoxylate surfactants. Journal of Molecular Liquids, 375, 121396.
- Cohen, L., et al. (1994). Influence of anionic concentration and water hardness on foaming properties of a linear alkylbenzene sulfonate. Journal of the American Oil Chemists' Society, 71(1), 85-90.
- Garcia Martin, J. F., et al. (2014).
- Scott, M. J., & Jones, M. N. (2000). Fate, behavior and effects of surfactants and their degradation products in the environment.
- Novichem Co. (n.d.).
- Sasol. (n.d.).
- Shell. (n.d.). SURFACTANT PERFORMANCE AS A FUNCTION OF HYDROPHOBE BRANCHING.
- Ataman Kimya. (n.d.). C 12 14 ALCOHOL 7 EO.
- Sasol. (n.d.).
- Talmage, S. S. (1994). ENVIRONMENTAL HUMAN SAFETY MAJOR SURFACTANTS. American Cleaning Institute.
- Li, Y., et al. (2022). Review of Foam with Novel CO2-Soluble Surfactants for Improved Mobility Control in Tight Oil Reservoirs. Polymers, 14(15), 3045.
- Szwach, E., & Lukosek, M. (2017). Comparative Evaluation of Environmental Impact of Selected Ethoxylate Fatty Alcohols and Ethoxylate Fatty Acid Methyl Esters as Nonionic Surfactants. Request PDF.
- Smith, G. A., & Zevgolis, E. G. (1996). Foam enhancement by short-chain hydrophobe alcohol ethoxylates in light-duty liquids. Journal of the American Oil Chemists' Society, 73(6), 779-784.
- ASTM D4488-95(2001)
- ASTM D1173-07(2015)
- OECD, Test No. 301: Ready Biodegradability, OECD Publishing, Paris.
- OECD, Test No. 202: Daphnia sp.
- OECD, Test No. 203: Fish, Acute Toxicity Test, OECD Publishing, Paris.
- Ataman Kimya. (n.d.).
- American Cleaning Institute. (n.d.). Glossary of Cleaning Product Terminology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. shell.com [shell.com]
- 3. Effects of Water Hardness on Textile Detergency Performance in Aqueous Cleaning Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novichem | Lauryl Alcohol Ethoxylate C12-14, 7 EO [novichem.co]
- 5. atamankimya.com [atamankimya.com]
- 6. Effects of Water Hardness on Textile Detergency Performance in Aqueous Cleaning Systems [jstage.jst.go.jp]
- 7. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 8. researchgate.net [researchgate.net]
- 9. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Physico-Chemical Interactions between Linear Alkylbenzene Sulfonate (LAS) and Alcohol Ethoxylates – ScienceOpen [scienceopen.com]
- 16. shell.com [shell.com]
- 17. researchgate.net [researchgate.net]
- 18. Decreases in surface activities and aquatic toxicities of linear alkylbenzene sulfonate and alcohol ethoxylates during biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Environmental Safety of the Use of Major Surfactant Classes in North America - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for Dodecylbenzene Alkylation: Towards Enhanced Efficiency and Selectivity
In the competitive landscape of detergent and surfactant production, the synthesis of linear alkylbenzene (LAB) stands as a cornerstone industrial process. The alkylation of benzene with dodecene is a critical step in LAB production, and the choice of catalyst profoundly influences the reaction's efficiency, selectivity towards the desired linear isomers, and overall economic viability. This guide provides an in-depth comparative analysis of various catalytic systems for dodecylbenzene alkylation, offering researchers, scientists, and drug development professionals a comprehensive resource for catalyst selection and process optimization. We will delve into the mechanistic nuances of different catalysts, present comparative performance data, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.
The Critical Role of Catalysis in Linear Alkylbenzene Synthesis
The primary objective in this compound alkylation is to maximize the yield of linear isomers, particularly 2-phenyldodecane, as its sulfated derivative (linear alkylbenzene sulfonate, LAS) exhibits superior biodegradability and detergency.[1][2][3] Traditional homogeneous catalysts, such as aluminum chloride (AlCl₃) and hydrofluoric acid (HF), have historically dominated the industrial landscape.[4] However, their corrosive nature, difficulty in separation from the product stream, and the generation of hazardous waste have spurred the development of more environmentally benign and efficient solid acid catalysts.[4][5]
This guide will focus on the comparative effectiveness of these solid acid catalysts, including zeolites, clays, supported heteropolyacids, and metal oxides, providing a clear rationale for their application in modern LAB synthesis.
A Comparative Analysis of Catalytic Performance
The efficacy of a catalyst in this compound alkylation is evaluated based on several key performance indicators:
-
Conversion of 1-Dodecene: The percentage of the olefin reactant that is converted into products.
-
Selectivity to Linear Alkylbenzene (LAB): The proportion of the converted dodecene that forms the desired LAB isomers.
-
Selectivity to 2-Phenyldodecane: The percentage of a specific and highly desirable LAB isomer.
-
Catalyst Stability: The ability of the catalyst to maintain its activity and selectivity over extended periods of operation.
The following sections provide a detailed comparison of different catalyst types, supported by experimental data.
Zeolites: The Workhorses of Solid Acid Catalysis
Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong acidic sites, making them highly effective catalysts for various hydrocarbon transformations, including alkylation.[6] Their shape-selective nature can influence the product distribution, favoring the formation of specific isomers.[2]
-
Y-Zeolites (especially USY): Ultra-stable Y (USY) zeolites are widely studied for this reaction. They exhibit high activity and can achieve near-complete conversion of 1-dodecene under optimized conditions.[7] The selectivity to 2-phenyldodecane is typically in the range of 20-30%.[7]
-
Beta (β) Zeolites: Hβ-zeolites are known for their high selectivity towards the 2-phenyl isomer, which is a significant advantage.[1] However, they can be prone to deactivation due to the blockage of their pores by bulky molecules.[1]
-
Mordenite (MOR): Mordenite zeolites can also exhibit high selectivity for 2-LAB isomers.[2]
-
ZSM-5: Due to its smaller pore size, H-ZSM-5 generally shows lower activity for the alkylation of benzene with a relatively large molecule like dodecene.[7]
The performance of zeolite catalysts is highly dependent on their structural properties (e.g., pore size, Si/Al ratio) and the reaction conditions. For instance, increasing the benzene to 1-dodecene molar ratio can enhance catalyst stability by reducing olefin oligomerization and subsequent coke formation.[7][8]
Clays and Pillared Clays: Cost-Effective Alternatives
Acid-activated clays and pillared clays have emerged as cost-effective catalysts for this compound alkylation. Their layered structure and acidic properties facilitate the reaction. Pillaring the clay with metal oxides can enhance its surface area, porosity, and acidity, leading to improved catalytic performance. Studies have shown that acid-activated pillared montmorillonite can achieve high conversion of 1-dodecene with good selectivity to LAB.[9]
Supported Heteropolyacids (HPAs): Superacidic Catalysts
Heteropolyacids, such as phosphotungstic acid (PTA), are superacids that can exhibit exceptional catalytic activity.[10] When supported on high-surface-area materials like silica (SiO₂), they can act as highly efficient and reusable heterogeneous catalysts. Supported HPAs have demonstrated high conversion of olefins with excellent selectivity to LAB, often at milder reaction temperatures compared to other solid acids.[10]
Metal Oxides and Mixed Metal Oxides: Robust and Active Catalysts
Various metal oxides, including sulfated zirconia and mixed metal oxides like CuO-MoO₃/Al₂O₃, have been investigated for benzene alkylation.[5][11] Sulfated zirconia, in particular, has shown activity and selectivity comparable to AlCl₃.[5] Acidified mixed metal oxide catalysts have demonstrated high selectivity towards the desired alkylbenzene products.[11]
Quantitative Performance Comparison
To facilitate a direct comparison, the following table summarizes the performance of different catalysts for the alkylation of benzene with 1-dodecene under various reported conditions.
| Catalyst | Olefin Conversion (%) | LAB Selectivity (%) | 2-Phenyldodecane Selectivity (%) | Reaction Conditions | Reference |
| USY Zeolite | ~100 | High | ~22 | 120°C, 3.0 MPa, Benzene/Dodecene = 8, WHSV = 4 h⁻¹ | [7][8] |
| Hβ-Zeolite | High | High | >30 | - | [1] |
| Mordenite | >70 | High | >60 | 448 K, Benzene/Olefin = 20 | [2][5] |
| Acid-activated pillared montmorillonite | >98 (with 1-decene) | High (all products were LABs) | High for 2-phenyl isomer with 1-dodecene | Optimized batch reactor conditions | [9] |
| Phosphotungstic acid on Silica (PTA-SiO₂) | >90 | ~100 | - | 80°C | [10] |
| Sulfated Zirconia | Comparable to AlCl₃ | Comparable to AlCl₃ | - | - | [5] |
| Acidified CuO-MoO₃/Al₂O₃ | Increased with time and reactant ratio | High | - | Fixed bed reactor | [11] |
| Trifluoromethane sulfonic acid | 100 | High | 42.29 | 80°C, Benzene/1-decene volume ratio = 8 | [3] |
Note: The performance data presented are sourced from different studies and may not be directly comparable due to variations in experimental conditions. However, this table provides a valuable overview of the relative effectiveness of each catalyst type.
Experimental Workflow and Protocols
To ensure the trustworthiness and reproducibility of the findings, this section outlines a general experimental workflow for evaluating catalyst performance in this compound alkylation, followed by a detailed protocol for a typical batch reactor experiment.
Experimental Workflow Diagram
Caption: A generalized workflow for catalyst evaluation in this compound alkylation.
Detailed Experimental Protocol: Batch Reactor Alkylation
This protocol describes a typical procedure for the alkylation of benzene with 1-dodecene in a batch reactor using a solid acid catalyst.
Materials:
-
Benzene (anhydrous)
-
1-Dodecene (high purity)
-
Solid acid catalyst (e.g., USY zeolite, activated)
-
Internal standard for GC analysis (e.g., n-decane)
-
Nitrogen gas (high purity)
Equipment:
-
High-pressure batch reactor (e.g., Parr autoclave) equipped with a magnetic stirrer, temperature controller, and pressure gauge
-
Catalyst activation setup (e.g., tube furnace with gas flow control)
-
Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column (e.g., SE-30)
-
Standard laboratory glassware
Procedure:
-
Catalyst Activation:
-
Place a known amount of the solid acid catalyst in a quartz tube within a tube furnace.
-
Heat the catalyst to the desired activation temperature (e.g., 500°C for USY zeolite) under a flow of dry nitrogen for a specified duration (e.g., 4 hours) to remove adsorbed water and other impurities.[12]
-
Cool the catalyst to room temperature under a nitrogen atmosphere before use.
-
-
Reaction Setup:
-
Carefully transfer the activated catalyst into the batch reactor under an inert atmosphere to prevent rehydration.
-
Add a precise amount of anhydrous benzene and the internal standard to the reactor.
-
Seal the reactor and purge it with nitrogen several times to remove any residual air.
-
-
Alkylation Reaction:
-
Heat the reactor to the desired reaction temperature (e.g., 120°C) while stirring.
-
Once the temperature has stabilized, inject a known amount of 1-dodecene into the reactor to initiate the reaction.
-
Maintain the reaction at the set temperature and stirring speed for the desired reaction time (e.g., 2-6 hours).[12]
-
Monitor the pressure throughout the reaction.
-
-
Product Work-up and Analysis:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the reactor and collect the liquid product mixture.
-
Separate the catalyst from the liquid product by filtration or centrifugation.[12]
-
Wash the recovered catalyst with fresh benzene.[12]
-
Analyze a sample of the liquid product using a gas chromatograph (GC) to determine the concentrations of unreacted 1-dodecene, benzene, and the various this compound isomers.
-
Calculate the conversion of 1-dodecene and the selectivity for different products based on the GC analysis results.
-
Mechanistic Insights and Catalyst Deactivation
The alkylation of benzene with dodecene over solid acid catalysts proceeds via a carbocation mechanism. The olefin is first protonated on an acid site to form a secondary carbocation. This electrophile then attacks the benzene ring, followed by deprotonation to yield the alkylated product.
Caption: A simplified reaction mechanism for this compound alkylation over a solid acid catalyst.
Catalyst deactivation is a critical challenge in industrial applications. The primary causes of deactivation in this compound alkylation include:
-
Coke Formation: The deposition of heavy hydrocarbons and coke on the active sites and within the pores of the catalyst.[1]
-
Feedstock Impurities: The presence of contaminants like oxygenated compounds in the olefin feed can lead to the poisoning of acid sites.[13]
Strategies to mitigate deactivation include optimizing reaction conditions (e.g., higher benzene-to-olefin ratio), ensuring high purity of reactants, and periodic catalyst regeneration.[12]
Conclusion and Future Outlook
The transition from traditional homogeneous catalysts to solid acid catalysts represents a significant advancement in the sustainable production of linear alkylbenzene. Zeolites, particularly USY and Beta zeolites, offer a compelling combination of high activity and selectivity. Supported heteropolyacids and modified clays also show great promise as efficient and robust catalytic systems.
Future research should focus on the development of hierarchical zeolites with improved mass transport properties to minimize diffusion limitations and enhance catalyst stability.[6] Furthermore, a deeper understanding of the deactivation mechanisms and the development of more effective regeneration techniques will be crucial for the widespread industrial adoption of these environmentally friendly catalysts.
References
- Current time information in San Diego, CA, US. (n.d.). Google.
- Alkylation of benzene with dodecene. The activity and selectivity of zeolite type catalysts as a function of the porous structure. (n.d.). Scilit.
- Alkylation of Benzene with 1-Dodecene over USY Zeolite Catalyst: Effect of Pretreatment and Reaction Conditions. (n.d.). SciSpace.
- Alkylation reaction of benzene with 1-dodecene. (n.d.). ResearchGate.
- Toward industrial catalysis of zeolite for linear alkylbenzene synthesis: A mini review. (2025, August 10). ResearchGate.
- Synthesis of linear alkylbenzene catalyzed by Hβ-zeolite. (2025, August 7). ResearchGate.
- A New Solid Acid-Based Route to Linear Alkylbenzenes. (2025, August 10). ResearchGate.
- Toward industrial catalysis of zeolite for linear alkylbenzene synthesis: A mini review. (2017, May 29). DOI.
- Thesis_final.pdf. (n.d.). KFUPM ePrints.
- improving selectivity in the alkylation of benzene with 1-dodecene. (n.d.). Benchchem.
- Elucidating the deactivation mechanism of beta zeolite catalyzed linear alkylbenzene production with oxygenated organic compound contaminated feedstocks. (2024, March 19). RSC Publishing.
- Surface Properties of acidic Heterogeneous Catalysts for Benzene Alkylation -A Comparative Study. (2025, January 23). ResearchGate.
- Alkylation of benzene with 1- dodecene over usy zeolite catalyst: Effect of pretreatment and reaction conditions. (n.d.). SciSpace.
- Alkylation of benzene and 1-dodecene over cerium-silicate pillared MWW zeolite. (n.d.). ResearchGate.
- Kinetics of Benzene Alkylation with 1-dodecene over a Supported Tungstophosphoric Acid Catalyst. (2025, August 7). ResearchGate.
- Selective synthesis of linear alkylbenzene by alkylation of benzene with 1-dodecene over desilicated zeolites. (n.d.). OUCI.
- Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. (n.d.). MDPI.
- Study on the Alkylation of Benzene and Long-Chain Olefin under Trifluoromethane Sulfonic Acid Catalyst. (2024, December 16). Crimson Publishers.
- Zeolite-Containing Catalysts in Alkylation Processes. (2022, July 5). LIDSEN Publishing Inc.
- Friedel-Crafts alkylation of benzene with a superacid catalyst. (2022, May 4). Digital Commons@ETSU.
- Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. (2025, November 26). ResearchGate.
- Performance comparison of different catalysts for BCSA synthesis. (n.d.). Benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. doi.fyicenter.com [doi.fyicenter.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]
- 7. kiche.or.kr [kiche.or.kr]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. dc.etsu.edu [dc.etsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Elucidating the deactivation mechanism of beta zeolite catalyzed linear alkylbenzene production with oxygenated organic compound contaminated feedstoc ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00787E [pubs.rsc.org]
A Senior Application Scientist's Guide to Evaluating the Surface Activity of Dodecylbenzene Sulfonate Against Other Anionic Surfactants
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This guide provides an in-depth, objective comparison of the surface activity of Sodium Dodecylbenzene Sulfonate (DBS) against two other widely used anionic surfactants: Sodium Lauryl Sulfate (SLS) and Sodium Lauryl Ether Sulfate (SLES). Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of surfactancy, outlines rigorous experimental protocols for performance evaluation, and presents comparative data to inform formulation and application decisions.
Introduction: Understanding Anionic Surfactants and Surface Activity
Anionic surfactants are amphiphilic molecules that possess a negatively charged hydrophilic head group and a hydrophobic tail.[1] This dual nature allows them to adsorb at interfaces (e.g., air-water, oil-water), reducing surface and interfacial tension.[1][2] This fundamental property, known as surface activity, is the basis for their widespread use as detergents, emulsifiers, wetting agents, and foaming agents in various industries.[3][4][5][6]
-
Sodium this compound Sulfonate (DBS): A key ingredient in laundry detergents and cleaning agents, DBS is known for its excellent detergency, particularly against particulate and oily soils.[3][5] Its structure consists of a hydrophobic this compound group and a hydrophilic sulfonate group.[6]
-
Sodium Lauryl Sulfate (SLS): Also known as Sodium Dodecyl Sulfate (SDS), SLS is a common surfactant in personal care products like shampoos and toothpastes, as well as industrial cleaners.[7][8] It is valued for its strong cleansing and foaming properties.[2][8]
-
Sodium Lauryl Ether Sulfate (SLES): SLES is derived from SLS through ethoxylation.[9] This modification makes it a milder surfactant, less prone to causing skin irritation compared to SLS, while still offering good foaming and cleaning capabilities.[10] It is frequently used in personal care products for this reason.[10][11]
The choice of surfactant for a specific application depends on a nuanced understanding of its performance characteristics, which can be quantified through various experimental methods.
Core Principles of Surface Activity Evaluation
The effectiveness of a surfactant is primarily assessed by its ability to lower surface tension and form micelles. These two phenomena are intrinsically linked and are central to the performance of any surfactant-based formulation.
Surface Tension Reduction
Surfactant molecules initially populate the air-water interface, disrupting the cohesive forces between water molecules and thereby reducing surface tension.[1] The efficiency of a surfactant is often gauged by the concentration required to achieve a significant reduction in surface tension.
Critical Micelle Concentration (CMC)
As the surfactant concentration increases, the interface becomes saturated. Beyond this point, surfactant molecules begin to self-assemble in the bulk of the solution to form spherical aggregates called micelles.[12] This concentration is known as the Critical Micelle Concentration (CMC).[12] The CMC is a critical parameter as many properties of a surfactant solution, such as detergency and solubilization, become most effective at or above this concentration.
Experimental Methodologies for Surfactant Evaluation
To objectively compare the surface activity of DBS, SLS, and SLES, a series of standardized experimental protocols are employed. These tests provide quantitative data on key performance indicators.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant and can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the point of micelle formation.
This method relies on the principle that surface tension decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant.[12]
Methodology:
-
Solution Preparation: Prepare a series of aqueous solutions of the surfactant at varying concentrations.
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method). Ensure constant temperature throughout the measurements.[12]
-
Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The plot will typically show two linear regions. The CMC is determined from the intersection of the two extrapolated linear portions of this plot.[12]
Diagram: Workflow for CMC Determination by Surface Tensiometry
Sources
- 1. sancolo.com [sancolo.com]
- 2. nbinno.com [nbinno.com]
- 3. Sodium this compound Sulfonate - PCC Group Product Portal [products.pcc.eu]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [guidechem.com]
- 6. Exploring the mystery of Sodium dodecylbenzenesulphonate: a multifunctional surfactant_Chemicalbook [chemicalbook.com]
- 7. greenchemindustries.com [greenchemindustries.com]
- 8. specialchem.com [specialchem.com]
- 9. Sodium laureth sulfate - Wikipedia [en.wikipedia.org]
- 10. camachem.com [camachem.com]
- 11. bansaltrading.com [bansaltrading.com]
- 12. benchchem.com [benchchem.com]
a comparative analysis of the environmental impact of dodecylbenzene sulfonate and its alternatives
In the pursuit of developing effective and environmentally benign products, researchers and formulators are increasingly scrutinizing the environmental footprint of chemical ingredients. Surfactants, the workhorses of cleaning and personal care products, are of particular interest due to their widespread use and potential for release into aquatic ecosystems. This guide provides an in-depth comparative analysis of the environmental impact of dodecylbenzene sulfonate (DDBS), a commonly used anionic surfactant, and its principal alternatives. This analysis is grounded in experimental data and established testing protocols to offer an objective resource for scientists and drug development professionals.
Introduction to this compound Sulfonate and the Imperative for Alternatives
This compound sulfonate (DDBS) exists in two primary forms: branched alkylbenzene sulfonate (ABS) and linear alkylbenzene sulfonate (LAS). While both possess excellent cleaning properties, their environmental fates differ significantly. The branched structure of ABS proved to be resistant to biodegradation, leading to persistent foam in waterways and other environmental concerns.[1] This discovery prompted a shift in the mid-1960s to the more environmentally friendly LAS, which features a linear alkyl chain that is more susceptible to microbial degradation.[1][2]
Despite the improvement offered by LAS, the environmental impact of surfactants remains a critical consideration. This guide will focus on the environmental properties of LAS as the primary form of DDBS in use today and compare it with its major alternatives: alcohol ethoxylates (AE), alcohol ether sulfates (AES), and traditional soap. The comparison will be based on key environmental parameters: biodegradability, aquatic toxicity, and bioaccumulation potential.
Comparative Analysis of Environmental Impact
The environmental impact of a surfactant is a multifaceted issue. To provide a clear and objective comparison, we will evaluate each surfactant class based on standardized environmental metrics.
Biodegradability
Biodegradability refers to the ability of a substance to be broken down into simpler, harmless compounds by the action of microorganisms.[3] "Ready biodegradability" is a stringent classification indicating that a substance will undergo rapid and ultimate degradation in an aquatic environment.[4] The Organization for Economic Co-operation and Development (OECD) has established a series of tests (OECD 301 series) to assess ready biodegradability.[4]
| Parameter | Linear Alkylbenzene Sulfonate (LAS) | Alcohol Ethoxylates (AE) | Alcohol Ether Sulfates (AES) | Soap (Fatty Acid Salts) |
| Primary Biodegradability | High (>90%)[5] | High | High | High (>90%)[5] |
| Ultimate Biodegradability (Mineralization) | Readily biodegradable[2][6] | Readily biodegradable[3] | Readily biodegradable | Readily and rapidly biodegradable[5] |
| OECD 301 Pass Level | Meets ≥60% ThCO2 or ≥70% DOC removal criteria[6] | Generally meets ready biodegradability criteria | Generally meets ready biodegradability criteria | Readily meets ready biodegradability criteria |
Discussion:
Linear alkylbenzene sulfonate (LAS) is considered readily biodegradable under aerobic conditions, a significant improvement over its branched-chain predecessor, ABS.[1][2][6] The linear structure of the alkyl chain in LAS is more accessible to microbial enzymes, facilitating its breakdown.[2] Alcohol ethoxylates (AE) and alcohol ether sulfates (AES) are also generally classified as readily biodegradable.[3] The biodegradability of AEs can be influenced by the length and branching of the alkyl chain and the length of the ethoxylate chain.[7] Soaps, being salts of fatty acids derived from natural fats and oils, are known for their rapid and complete biodegradation.[5]
Aquatic Toxicity
The potential for a surfactant to harm aquatic life is a critical aspect of its environmental profile. Acute aquatic toxicity is typically measured by determining the concentration of a substance that is lethal to 50% of a test population (LC50) or causes a specific effect in 50% of the population (EC50) over a short period. The primary trophic levels—algae (producers), invertebrates (primary consumers), and fish (secondary consumers)—are assessed.[8]
| Organism | Linear Alkylbenzene Sulfonate (LAS) (LC50/EC50) | Alcohol Ethoxylates (AE) (LC50/EC50) | Alcohol Ether Sulfates (AES) (LC50/EC50) | Soap (LC50/EC50) |
| Fish (e.g., Rainbow Trout, Fathead Minnow) | 0.4 - 4.0 mg/L (96 hr LC50)[5] | 0.4 - 8.3 mg/L (96 hr LC50)[9] | 1 - 10 mg/L (96 hr LC50) | 10 - 100 mg/L (96 hr LC50)[5] |
| Invertebrates (e.g., Daphnia magna) | 1.0 - 10.0 mg/L (48 hr EC50)[5] | 0.4 - 1475.5 mg/L (48 hr EC50)[10] | 1 - 10 mg/L (48 hr EC50) | 20 - 200 mg/L (48 hr EC50)[5] |
| Algae (e.g., Scenedesmus subspicatus) | 10 - 100 mg/L (72 hr EC50)[5] | Varies with structure | 4.68 - 24.02 mg/L (96-h EC50)[11] | >100 mg/L (72 hr EC50)[5] |
Discussion:
The aquatic toxicity of surfactants is closely linked to their chemical structure. Generally, anionic surfactants like LAS and AES tend to be more toxic to aquatic organisms than non-ionic surfactants like AE, although this can vary depending on the specific structures and test species.[12][13] The toxicity of AEs and AES is influenced by the length of the alkyl chain and the degree of ethoxylation; toxicity generally increases with longer alkyl chains and decreases with a higher number of ethoxylate units.[11][14][15] Soap is generally less toxic to aquatic organisms compared to synthetic surfactants.[5] The mechanism of surfactant toxicity often involves disruption of cell membranes due to their surface-active properties.[16]
Bioaccumulation Potential
Bioaccumulation is the process by which a substance is absorbed by an organism from water and food at a rate greater than that at which it is lost. The bioconcentration factor (BCF) is a key metric used to assess this potential. A high BCF indicates a greater likelihood of the substance accumulating in the tissues of organisms.
| Parameter | Linear Alkylbenzene Sulfonate (LAS) | Alcohol Ethoxylates (AE) | Alcohol Ether Sulfates (AES) | Soap |
| Bioconcentration Factor (BCF) | Low potential; BCF values range from 2 to 987 L/kg, with commercial mixtures having an average BCF well below the threshold for concern.[6] | Low potential; BCF values are generally low and show rapid biotransformation.[2][17] | Low potential | Low potential |
Discussion:
LAS has a low potential for bioaccumulation. While some individual isomers with longer alkyl chains can have higher BCF values, the typical commercial mixtures of LAS do not pose a significant bioaccumulation risk.[6] Similarly, alcohol ethoxylates and alcohol ether sulfates are not expected to bioaccumulate significantly in aquatic organisms due to their rapid metabolism.[2][17] Soap, being readily metabolized, also has a low bioaccumulation potential.
Experimental Methodologies
The data presented in this guide are derived from standardized and validated experimental protocols, primarily those developed by the OECD. Understanding these methods is crucial for interpreting the environmental impact data correctly.
Biodegradability Testing: OECD 301B (CO2 Evolution Test)
The OECD 301B test is a widely used method to assess the ready biodegradability of organic chemicals.[10][18][19][20]
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The amount of carbon dioxide produced from the biodegradation of the test substance is measured and compared to the theoretical maximum amount of CO2 that could be produced.[18][21]
Step-by-Step Methodology:
-
Preparation of Test Medium: A mineral medium containing essential inorganic salts is prepared.
-
Inoculum Preparation: An inoculum of microorganisms is obtained from a suitable source, such as the effluent from a wastewater treatment plant.
-
Test Setup: The test substance is added to a test flask containing the mineral medium and inoculum. Control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate) are also prepared.
-
Incubation: The flasks are incubated for 28 days at a constant temperature (typically 20-25°C) with continuous aeration with CO2-free air.
-
CO2 Measurement: The CO2 produced in each flask is trapped in a solution of barium hydroxide or sodium hydroxide. The amount of CO2 is determined by titrating the remaining hydroxide or by using an inorganic carbon analyzer.[22]
-
Data Analysis: The percentage of biodegradation is calculated based on the amount of CO2 produced in the test flasks (corrected for the CO2 produced in the blank controls) relative to the theoretical maximum CO2 production. A substance is considered readily biodegradable if it reaches a pass level of ≥60% of the theoretical CO2 production within a 10-day window during the 28-day test period.[18]
Aquatic Toxicity Testing
This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.[20][23][24]
This test assesses the concentration of a substance that causes immobilization in 50% of a test population of Daphnia (a small crustacean) (EC50) over a 48-hour period.[5][7][12][25]
This test evaluates the effect of a substance on the growth of algae, determining the concentration that inhibits growth by 50% (EC50) over a 72-hour period.[19][21]
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the general chemical structures of the surfactants and the experimental workflow for biodegradability testing.
General Surfactant Structures
Caption: General chemical structures of LAS, AE, and AES.
OECD 301B Experimental Workflow
Caption: Experimental workflow for the OECD 301B CO2 Evolution Test.
Conclusion and Future Perspectives
The transition from branched-chain ABS to linear alkylbenzene sulfonate (LAS) was a significant step towards more environmentally friendly detergents.[1] A comparative analysis of LAS with its primary alternatives—alcohol ethoxylates (AE), alcohol ether sulfates (AES), and soap—reveals a complex landscape of environmental performance.
All three synthetic surfactant classes (LAS, AE, and AES) are generally considered readily biodegradable, although the rate and extent can be influenced by their specific chemical structures. Soap remains a benchmark for rapid and complete biodegradation. In terms of aquatic toxicity, soap is generally the least toxic, while the toxicity of synthetic surfactants varies depending on their structure and the test organism. None of the discussed surfactants are considered to have a high potential for bioaccumulation.
The choice of a surfactant for a particular application requires a careful balancing of performance, cost, and environmental impact. While LAS remains a workhorse in the detergent industry due to its efficacy and cost-effectiveness, the development of alternatives derived from renewable resources and with even more favorable environmental profiles is an ongoing area of research.[7][23] Future innovations in surfactant chemistry will likely focus on enhancing biodegradability, reducing aquatic toxicity, and utilizing sustainable feedstocks to further minimize the environmental footprint of these essential chemicals.
References
- Linear alkylbenzene sulfonates - Evaluation statement - 14 January 2022. (2022, January 14). Retrieved from Australian Industrial Chemicals Introduction Scheme.
- ENVIRONMENTAL AND OTHER BENEFITS OF REPLACING ABS WITH LAS - CLER. (n.d.).
- OECD 301 Biodegradability Testing: A Strategic Tool for Sustainable Product Development. (2025, August 1).
- The Environmental Advantage of Linear Alkyl Benzene Sulfonates (LAS) in Detergents. (n.d.).
- Alcohol Ethoxylate Surfactants Emerge as an Environmentally Friendly Choice. (n.d.).
- OECD 202: Daphnia sp., Acute Immobilisation Test. (n.d.).
- A Comparative Environmental Impact Analysis: Linear Alkylbenzene Sulfonate (LAS) vs. Soap. (n.d.).
- Differential toxicities of anionic and nonionic surfactants in fish. (n.d.).
- Alcohol Ethoxylate: The Ultimate Guide to This Versatile Surfactant. (2025, December 30).
- OECD 301B Biodegradation Test - CO2 Evolution Test. (n.d.).
- Test No. 203: Fish, Acute Toxicity Test. (n.d.).
- Ozonation of Anionic and Non-ionic Surfactants in Aqueous Solutions: Impact on Aquatic Toxicity. (2025, August 6).
- Chemical structures of (a) linear alkylbenzene sulfonates (LAS), (b)... (n.d.).
- OECD 301B Biodegradation Test - CO2 Evolution Test. (n.d.).
- Alcohol Ether Sulfates - Anionic Surfactants. (2025, September 15).
- Structure–activity relationships for acute and chronic toxicity of alcohol ether sulfates. (n.d.). Retrieved from Environmental Toxicology and Chemistry.
- Types of OECD 301 Biodegradation Tests. (n.d.).
- OECD 301B - Biodegradation Test - CO2 Evolution. (n.d.).
- Alcohol Ethoxylate: The Ultimate Guide to This Versatile Surfactant. (2025, December 30).
- Report Acute toxicity tests with different alcohol alkoxylates and Daphnia magna. (2016, June 23).
- OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. (n.d.).
- Acute Toxicity of Eight Aqueous Film-Forming Foams to 14 Aquatic Species. (2022, May 17).
- US5562866A - Formulated branched chain alcohol ether sulfate compounds. (n.d.).
- STUDY TITLE Determination of the Ready Biodegradability in the CO2-Evolution Test TEST GUIDELINE(S) OECD 301B, International S. (n.d.).
- A comparison of the acute toxicity of chemicals to fish, rats and mice. (n.d.).
- Ethoxylated alcohols - Evaluation statement (EVA00168). (2025, June 26). Retrieved from Australian Industrial Chemicals Introduction Scheme (AICIS).
- Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. (n.d.).
- Fatty Alcohol Ether Sulphate. (n.d.).
- The Relationship between the Interfacial Properties of Surfactants and Their Toxicity to Aquatic Organisms. (2025, August 6).
- Aquatic toxicity. (n.d.). Retrieved from The Joint Research Centre - European Union.
- Generalized chemical structure of alcohol ethoxylates (A), fatty acid... (n.d.).
- Toxicity Mechanisms of Mixtures of Anionic and Non-Ionic Surfactants. (2024, April 3).
- Structure–activity relationships for acute and chronic toxicity of alcohol ether sulfates. (2025, August 6).
- General chemical structure of linear alkylbenzene sulfonate (LASs),... (n.d.).
- Chemical structure of alcohol ethoxylates. (n.d.).
- Acute toxicity of anionic and non-ionic surfactants to aquatic organisms. (2015, November 30).
- Structure–activity relationships for acute and chronic toxicity of alcohol ether sulfates. (2025, August 6).
- Alkylbenzene sulfonate. (n.d.).
- (PDF) Toxicity Mechanisms of Mixtures of Anionic and Non-Ionic Surfactants. (2025, October 12).
- General chemical structure of Linear Alkylbenzene Sulfonate (LAS) Source. (n.d.).
- C14-Linear alkyl benzene sulfonate. (n.d.).
- Aquatic toxicity of ethoxylated and propoxylated alcohols to daphnia magna. (2025, August 6).
- EP3176240A1 - Process for preparing alcohol ether sulfates. (n.d.).
- Alcohols: Structures, Properties, and Synthesis. (n.d.).
- Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. (2022, December 28).
- 1 CHAPTER 1 Introduction Alcohol ethoxylates (AEOs), alcohol propoxylates (APOs), and alkylphenol ethoxylates (APEOs) are non-io. (n.d.).
- Comparative responses of freshwater organisms to exposures of a commercial naphthenic acid. (n.d.).
- Comparing LD50/LC50 Machine Learning Models for Multiple Species. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Toxicity Mechanisms of Mixtures of Anionic and Non-Ionic Surfactants [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Alkylbenzene sulfonate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Alcohol Ethoxylate Guide: Properties, Types & Industrial Uses [jxinchem.com]
- 8. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 9. youtube.com [youtube.com]
- 10. Differential toxicities of anionic and nonionic surfactants in fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. C14-Linear alkyl benzene sulfonate | C20H34O3S | CID 92041852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. Comparative responses of freshwater organisms to exposures of a commercial naphthenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 15. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 16. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. Ethoxylated Alcohol | Alcohol Ethoxylate | Venus Ethoxyethers [venus-goa.com]
- 20. researchgate.net [researchgate.net]
- 21. Acute toxicity of anionic and non-ionic surfactants to aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chemicalindustriessecrets.com [chemicalindustriessecrets.com]
- 23. EP3176240A1 - Process for preparing alcohol ether sulfates - Google Patents [patents.google.com]
- 24. A comparison of the acute toxicity of chemicals to fish, rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Comparing LD50/LC50 Machine Learning Models for Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Spectroscopic Methods for Dodecylbenzene Characterization
<From the Senior Application Scientist's Desk
Introduction: The Analytical Imperative for Dodecylbenzene
This compound (DDB), a critical precursor in the synthesis of linear alkylbenzene sulfonate (LAS) surfactants, is a cornerstone of the detergent, cleaning product, and even pharmaceutical industries.[1] Its efficacy and environmental impact are directly dictated by its chemical purity and isomeric composition. The presence of branched isomers, impurities from the manufacturing process, or degradation products can significantly alter the final product's performance and safety profile. Consequently, robust and validated analytical methods for its characterization are not merely a matter of quality control; they are a fundamental requirement for regulatory compliance and product integrity.
This guide provides a comparative analysis of the principal spectroscopic techniques used for this compound characterization. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices and establish a framework for validating these methods, ensuring they are accurate, precise, and fit for purpose. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a comprehensive framework for the validation of analytical procedures.[2][3][4]
Core Spectroscopic Techniques: A Comparative Overview
The characterization of this compound relies on probing different aspects of its molecular structure. No single technique provides a complete picture; instead, they offer complementary information. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).
Here, we compare these techniques based on the information they provide and their suitability for different analytical goals.
| Technique | Primary Information Provided | Key Strengths for DDB Analysis | Key Limitations for DDB Analysis |
| NMR Spectroscopy | Detailed molecular structure, isomer differentiation, quantification. | Unambiguous structural elucidation.[5] Excellent for distinguishing between linear and branched isomers and identifying the substitution position on the benzene ring.[6] | Lower sensitivity compared to MS. Requires more complex instrumentation. |
| FT-IR Spectroscopy | Functional group identification (aromatic C-H, aliphatic C-H).[7] | Rapid, non-destructive, and excellent for confirming the presence of the alkyl and benzene moieties.[8] Useful for identifying certain impurities. | Provides limited structural detail; cannot easily distinguish between positional isomers. |
| UV-Vis Spectroscopy | Presence of the aromatic ring (π-π* transitions).[9] | Simple, rapid, and cost-effective for quantitative analysis of DDB in solution. | Low specificity; many aromatic compounds will interfere. Provides no information on the alkyl chain.[10] |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns, impurity identification.[11] | Extremely high sensitivity for trace analysis. Provides definitive molecular weight and can help identify isomers through fragmentation analysis.[12][13] | Can require chromatographic coupling (GC-MS, LC-MS) for complex mixtures. Fragmentation of isomers can be similar.[14] |
Deep Dive: Methodologies and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for structural elucidation. It probes the magnetic properties of atomic nuclei, providing detailed information about their chemical environment.
Expertise in Action: For this compound, ¹H NMR is particularly powerful. The spectrum is typically divided into two key regions:
-
Aromatic Region (δ ~7.0-7.3 ppm): The protons on the benzene ring produce a complex multiplet. The pattern of this multiplet can help determine the substitution pattern (ortho, meta, para) if dealing with disubstituted benzenes, though for mono-substituted DDB, it confirms the presence of the phenyl group.[15]
-
Aliphatic Region (δ ~0.8-2.7 ppm): This region contains signals from the twelve-carbon alkyl chain. The terminal methyl group (CH₃) typically appears as a triplet around δ 0.9 ppm. The methylene groups (CH₂) adjacent to the benzene ring are deshielded and appear further downfield (around δ 2.6 ppm) compared to the other methylene groups in the chain.[16]
The key to using NMR for DDB is that the signals' chemical shifts and splitting patterns are highly sensitive to the molecule's precise structure, allowing for clear differentiation between linear and branched isomers.[6]
Experimental Protocol: ¹H NMR of this compound
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Causality: A deuterated solvent is used to avoid large solvent signals that would otherwise obscure the analyte signals.
-
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0 ppm and serves as a reference point.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using standard parameters. A typical acquisition might involve 16-64 scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.[5]
-
Analysis: Integrate the peaks to determine the relative ratios of protons in different environments. Analyze the chemical shifts and coupling constants to confirm the structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present.[7]
Expertise in Action: In the FT-IR spectrum of this compound, characteristic peaks confirm its identity:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.
-
~3000-2800 cm⁻¹: Aliphatic C-H stretching vibrations from the dodecyl chain.[17]
-
~1600 and ~1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~750-700 cm⁻¹: C-H out-of-plane bending, which can be indicative of the benzene ring substitution pattern.
The presence and relative intensity of both aromatic and aliphatic C-H stretching peaks provide rapid confirmation of the molecule's basic structure.[18]
Experimental Protocol: FT-IR of this compound (ATR Method)
-
Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal. This accounts for atmospheric CO₂ and water vapor.
-
Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Obtain the infrared spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio. The spectral range is usually 4000-650 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Analysis: Identify the characteristic absorption bands corresponding to the aromatic and aliphatic moieties of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. For this compound, it is used to detect the π-π* transitions of the benzene ring.[9]
Expertise in Action: this compound in a non-polar solvent like hexane or cyclohexane typically exhibits two main absorption bands: a strong band around 220-225 nm and a weaker, structured band around 260-270 nm.[19] The intensity of this absorption is directly proportional to the concentration of this compound, as described by the Beer-Lambert Law. This makes UV-Vis a simple and effective tool for quantification once a calibration curve is established.
Experimental Protocol: Quantitative UV-Vis Analysis of this compound
-
Solvent Selection: Choose a UV-transparent solvent, such as hexane or ethanol.
-
Standard Preparation: Prepare a series of standard solutions of known this compound concentrations. A typical range might be 1-20 mg/L.
-
Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max), typically ~224 nm.[19] Plot a graph of absorbance versus concentration to create a calibration curve.
-
Sample Preparation: Prepare the unknown sample in the same solvent, ensuring its concentration falls within the linear range of the calibration curve.
-
Measurement & Calculation: Measure the absorbance of the unknown sample and use the calibration curve's linear regression equation to determine its concentration.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11] It provides the molecular weight of the compound and structural information from its fragmentation patterns.
Expertise in Action: When coupled with Gas Chromatography (GC-MS), it is highly effective for separating different DDB isomers and impurities before detection.[14] In the mass spectrum of this compound, the molecular ion peak [M]⁺ will be observed at m/z 246. Key fragment ions result from the cleavage of the alkyl chain, with a prominent peak often seen at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), which is characteristic of alkylbenzenes. Analysis of the full fragmentation pattern can help distinguish between different isomers.[13]
The Cornerstone of Reliability: A Guide to Method Validation
Validating an analytical method provides documented evidence that the procedure is suitable for its intended purpose.[20][21] The core validation characteristics, as outlined by ICH Q2(R1), are essential for ensuring data integrity.[4][22][23]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[24] For DDB, this means the method must be able to distinguish the main linear isomers from branched isomers and process-related impurities.
-
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[20] This is typically demonstrated by analyzing a minimum of five concentrations and evaluating the correlation coefficient of the regression line.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[24] It is often determined by analyzing a sample of known concentration (a reference material) or by spiking a blank matrix with a known amount of analyte and calculating the percent recovery.[21]
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[24] It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.
-
Reproducibility: Precision between different laboratories (inter-laboratory trials).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, mobile phase composition). This provides an indication of its reliability during normal usage.
A Self-Validating System in Practice
A trustworthy protocol is a self-validating one. This means building checks and balances into the routine analytical process.
This daily workflow ensures that the instrument is performing correctly (System Suitability), the calibration is still valid, there is no carryover (Blank), and the method is producing accurate results for a known sample (QC) before the results for unknown samples are accepted.
Conclusion and Recommendations
The selection of a spectroscopic technique for this compound characterization must be driven by the analytical question at hand.
-
For unambiguous structural elucidation and isomer differentiation , NMR spectroscopy is unparalleled.
-
For rapid identity confirmation and functional group analysis , FT-IR spectroscopy is highly efficient.
-
For simple, high-throughput quantification where specificity is not a major concern, UV-Vis spectroscopy is a cost-effective choice.
-
For trace-level impurity detection and definitive molecular weight confirmation , Mass Spectrometry , particularly when coupled with a chromatographic separation technique like GC, is the most powerful tool.
Ultimately, a comprehensive quality control strategy for this compound will likely employ a combination of these methods. For instance, FT-IR and UV-Vis might be used for routine screening and release testing, while NMR and GC-MS are reserved for in-depth structural verification, troubleshooting, and the validation of primary reference standards. By adhering to rigorous validation principles, researchers and drug development professionals can ensure the accuracy and reliability of their data, leading to higher quality products and enhanced safety.
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][3]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][22]
-
International Council for Harmonisation. Quality Guidelines. [Link][23]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][4]
-
Journal of Pharmaceutical and Scientific Innovation. A Review on Spectroscopic analytical method validation and force degradation study. [Link][25]
-
Zwier, T. S., et al. Identifying the first folded alkylbenzene via ultraviolet, infrared, and Raman spectroscopy of pentylbenzene through decylbenzene. PubMed Central. [Link][17]
-
Gu, Y., et al. Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS). RSC Publishing. [Link][12]
-
SCION Instruments. A Guide to Analytical Method Validation. [Link][20]
-
ResearchGate. The electrospray ionization mass spectrometry (ESI-MS) spectra of dodecyl benzene sulfonate (DBS) standard solution (A), the secondary deionized water (B), and the MS² spectrum of ion m/z 325.18 (C). [Link][1]
-
LCGC International. Analytical Method Validation: Back to Basics, Part II. [Link][21]
-
YouTube. How to Perform Analytical Method Validation for Identification by IR. [Link][26]
-
Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link][24]
-
Zwier, T. S., et al. Identifying the first folded alkylbenzene via ultraviolet, infrared, and Raman spectroscopy of pentylbenzene through decylbenzene. Chemical Science (RSC Publishing). [Link][27]
-
Precise Estimation of Dodecylbenzenesulfonate (DBS) Under the Influence of Dissolved Organic Matter (DOM) Using UV- Spectrometry. [Link]
-
ResearchGate. Identifying the First Folded Alkylbenzene via Ultraviolet, Infrared, and Raman Spectroscopy of Pentylbenzene through Decylbenzene. [Link][28]
-
National Institutes of Health, PubChem. Dodecylbenzenesulfonic acid. [Link][29]
-
Oxford Academic. Comprehensive Analysis of Impurity Detection in Linear Alkyl Benzene–Based Liquid Scintillators Using Infrared Spectroscopy for Enhanced Neutrino Detection. [Link][8]
-
ResearchGate. UV-Visible spectra of dodecylbenzenesulfonic acid-sulfuric... [Link][30]
-
Insubria. FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. [Link][18]
-
ResearchGate. Determination of Linear Alkylbenzenesulfonates and Their Degradation Products in Soils by Liquid Chromatography-Electrospray-Ion Trap Multiple-Stage Mass Spectrometry. [Link][13]
-
ResearchGate. UV-Vis Absorption spectra of SDBS in dilute aqueous solutions with concentrations used for the series of measurements. [Link][9]
-
Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry? [Link][6]
-
R Discovery. Sensing of Trace Amounts of Dodecyl Benzene Sulfonate by Solid Phase Spectrophotometry. [Link][31]
-
ResearchGate. UV absorbance of SDBS versus wavelength. [Link][19]
-
ANSI Webstore. ASTM D1568-05 - Standard Test Methods for Sampling and Chemical Analysis of Alkylbenzene Sulfonates. [Link][32]
-
ResearchGate. 1 H-NMR spectra A: pure-LAS and B: commercial-LAS in dimethyl... [Link][16]
-
Magritek. Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link][33]
-
ResearchGate. I have recrystallized Sodium dodecyl benzene sulfonate and now i want to check its percentage purity ...which technique should i use ....? [Link][34]
-
ANSI Webstore. ASTM D4492-98 - Standard Test Method for Analysis of Benzene by Gas Chromatography. [Link][35]
-
PubMed. The use of UV-visible spectroscopy for the determination of hydrophobic interactions between neuropeptides and membrane model systems. [Link][10]
-
Spectroscopic and mass spectrometric methods for the characterisation of metal clusters. [Link][11]
-
Instituto de Nanociencia y Materiales de Aragón. Spectroscopic Characterization. [Link][7]
-
UNL | Powers Group. Introduction to NMR and Its Application in Metabolite Structure Determination. [Link][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. bionmr.unl.edu [bionmr.unl.edu]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. The use of UV-visible spectroscopy for the determination of hydrophobic interactions between neuropeptides and membrane model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. web.uvic.ca [web.uvic.ca]
- 12. Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS) - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02791C [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of this compound - Chromatography Forum [chromforum.org]
- 15. This compound(123-01-3) 1H NMR spectrum [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. Identifying the first folded alkylbenzene via ultraviolet, infrared, and Raman spectroscopy of pentylbenzene through decylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 18. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 19. researchgate.net [researchgate.net]
- 20. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. starodub.nl [starodub.nl]
- 23. ICH Official web site : ICH [ich.org]
- 24. elementlabsolutions.com [elementlabsolutions.com]
- 25. researchgate.net [researchgate.net]
- 26. m.youtube.com [m.youtube.com]
- 27. Identifying the first folded alkylbenzene via ultraviolet, infrared, and Raman spectroscopy of pentylbenzene through decylbenzene - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. Dodecylbenzenesulfonic acid - PubChem [pubchem.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. discovery.researcher.life [discovery.researcher.life]
- 32. webstore.ansi.org [webstore.ansi.org]
- 33. magritek.com [magritek.com]
- 34. researchgate.net [researchgate.net]
- 35. standards.iteh.ai [standards.iteh.ai]
A Senior Application Scientist's Guide to Surfactant Selection: Dodecylbenzene-Based vs. Bio-Based Alternatives
Introduction: The Critical Role of Surfactants in Scientific Applications
Surfactants, or surface-active agents, are foundational to countless scientific and industrial processes. Their amphiphilic nature—possessing both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail—allows them to manipulate the interfaces between different phases, such as oil and water or air and water. This unique capability is harnessed in applications ranging from drug delivery and cell lysis to industrial cleaning and environmental remediation.
For decades, the workhorse of the surfactant world has been petroleum-derived compounds, epitomized by dodecylbenzene-based surfactants like Linear Alkylbenzene Sulfonate (LAS). They are effective, inexpensive, and widely available. However, a paradigm shift is underway. Growing environmental awareness and a push for sustainability have brought bio-based surfactants to the forefront.[1] These molecules, derived from renewable resources like plants and microorganisms, offer a compelling suite of properties, including high biodegradability, low toxicity, and often superior performance at lower concentrations.[2]
This guide provides an in-depth, objective comparison of the cost-performance profiles of traditional this compound-based surfactants and their emerging bio-based counterparts. Our goal is to move beyond mere data points and provide the causal insights necessary for you, the practicing scientist, to make informed decisions tailored to your specific application, budget, and sustainability mandates.
Part 1: The Incumbent - this compound-Based Surfactants
Linear Alkylbenzene Sulfonate (LAS) is the most voluminous synthetic surfactant globally, a testament to its efficacy and economic viability.[3] It is an anionic surfactant produced through the sulfonation of linear alkylbenzene.
Chemical Structure & Mechanism
The structure consists of a hydrophobic linear alkyl chain (typically 10 to 13 carbons) attached to a phenyl group, which is sulfonated to create the hydrophilic sulfonate head. This molecular architecture is highly effective at reducing the surface tension of water and emulsifying oils.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Dodecylbenzene
In the fast-paced environment of research and development, the lifecycle of a chemical doesn't end after its use in a reaction. Proper disposal is a critical, final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, technically-grounded framework for the proper disposal of dodecylbenzene, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.
Foundational Knowledge: Understanding this compound's Hazard Profile
This compound is an organic compound that, while essential in many applications, possesses properties that mandate careful handling and disposal. Its primary hazards stem from its potential to cause skin and eye irritation and its significant, long-lasting harmful effects on aquatic life.[1] Therefore, the core principle of its disposal is containment and controlled destruction to prevent its release into the environment, particularly sewer systems and waterways.[1][2]
| Property | Value | Implication for Disposal |
| Physical State | Liquid | Prone to spills; requires liquid-tight containment. |
| Flash Point | > 93.3 °C (200 °F)[2] | Classified as combustible, not flammable. Ignition sources should still be controlled. |
| Aquatic Toxicity | May cause long lasting harmful effects to aquatic life.[1] | Do not discharge to sewer systems. [1][2] This is the most critical environmental consideration. |
| Biodegradability | Readily biodegradable under aerobic conditions. | While biodegradable, direct release is unacceptable due to acute toxicity.[3][4] |
Personnel Protection: The First Line of Defense
Before handling any chemical waste, ensuring personal safety is paramount. The selection of Personal Protective Equipment (PPE) is not arbitrary; it is directly dictated by the chemical's potential routes of exposure and its irritant properties.
Table of Required Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale and Causality |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or PVC rubber).[5][6] | Prevents direct skin contact, which can cause irritation.[7] The material must be impermeable to this compound to be effective. |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles.[8] A face shield is required for splash hazards.[9][10] | Protects against accidental splashes, which can cause serious eye irritation or damage. |
| Body Protection | Lab coat, coveralls, or a chemical-resistant apron.[9][11] | Provides a barrier against spills and splashes, protecting skin and personal clothing from contamination. |
| Respiratory Protection | Required only if vapours/aerosols are generated or ventilation is inadequate. Use a NIOSH-approved air-purifying respirator with organic vapour cartridges.[1][12] | This compound has low volatility at room temperature, but heating or aerosolizing can create an inhalation hazard. |
Waste Segregation and Storage: Preventing Unwanted Reactions
Proper disposal begins at the point of generation. This compound waste must be handled as hazardous waste and segregated from other waste streams to prevent dangerous incompatibilities.
Step-by-Step Waste Collection Protocol:
-
Container Selection: Use a designated, leak-proof container made of a material compatible with this compound (e.g., glass or polyethylene). The container must have a tightly sealing lid.[5][13]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste ," the full chemical name "This compound ," and an indication of the associated hazards (e.g., "Irritant," "Environmental Hazard").[13]
-
Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents, with which it can react violently.[1][14]
-
Accumulation Area: Keep the sealed waste container in a designated satellite accumulation area within the lab. This area should be well-ventilated and have secondary containment (such as a spill tray) to contain any potential leaks.[15]
-
Mixing Waste: Do not mix this compound waste with other waste streams. Mixing with unknown chemicals can lead to unforeseen reactions, and mixing with non-hazardous waste needlessly increases the volume of hazardous material requiring specialized disposal.
Disposal Pathways: The Final Destination
Disposal of this compound is strictly regulated. Under the Resource Conservation and Recovery Act (RCRA), it may be classified as a hazardous waste, necessitating a "cradle-to-grave" tracking approach.[16][17] The only acceptable methods of disposal are through licensed and certified channels.
Caption: this compound Disposal Workflow.
Primary Disposal Methods:
-
Controlled Incineration: This is the most common and effective method. The material is sent to a licensed chemical destruction plant where it undergoes high-temperature incineration with flue gas scrubbing to neutralize harmful combustion byproducts like sulfur oxides.[2][18]
-
Licensed Waste Disposal: The waste is transported by a certified hazardous waste handler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12][19]
Disposal of Empty Containers: Empty containers that held this compound must also be managed carefully.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
The first rinseate must be collected and disposed of as hazardous waste along with the this compound.[13]
-
Subsequent rinses can often be managed as non-hazardous waste, but confirm with your institution's Environmental Health and Safety (EHS) office.
-
After rinsing and air-drying, obliterate or remove the original label.[13] The container can then be recycled or disposed of as regular solid waste.[2]
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination. The procedure varies based on the size of the spill.
Caption: Emergency Spill Response Protocol.
Minor Spill (<1 Liter) Cleanup Protocol:
-
Alert Personnel: Inform colleagues in the immediate area.
-
Ensure Protection: Don the appropriate PPE as outlined in Section 2.
-
Control Ignition Sources: Remove any potential sources of ignition from the area.[2] Use spark-proof tools for cleanup.[2]
-
Containment: Cover the spill with a non-combustible absorbent material such as vermiculite, dry sand, or diatomaceous earth.[20][21] Do not use paper towels or other combustible materials.[21]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7]
-
Decontamination: Clean the spill area thoroughly with soap and water. Collect the cleaning materials and any residual contaminated water for disposal as hazardous waste.[22]
-
Disposal: Seal and label the container of spill debris and manage it as hazardous waste.
Major Spill (>1 Liter):
For large spills, the priority shifts from cleanup to immediate life safety and containment.
-
Alert: Notify your institution's EHS office and emergency services at once.
-
Isolate: If safe to do so, close the doors to the affected area to contain vapors.
-
Do Not Attempt Cleanup: Await the arrival of a trained hazardous materials response team.
By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your vital research work does not come at the cost of personal or ecological well-being.
References
-
Safety Data Sheet: this compound . Carl ROTH. [Link]
-
This compound SULFONIC ACID HAZARD SUMMARY . New Jersey Department of Health. [Link]
-
Personal Protective Equipment . US EPA. [Link]
-
5 Types of PPE for Hazardous Chemicals . Hazmat School. [Link]
-
Personal Protective Equipment (PPE) . CHEMM. [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . EPFL. [Link]
-
dodecylbenzenesulfonic acid . JoDrugs. [Link]
-
Spill Cleanup . Pesticide Environmental Stewardship. [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide . CUNY. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) . Health and Safety Authority (HSA). [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories . The University of Tennessee, Knoxville. [Link]
-
What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? . YouTube. [Link]
-
Safety Data Sheet: dodecylbenzenesulfonic acid . Valudor Products. [Link]
-
Solvents in the Workplace - How to Determine if They Are Hazardous Waste . US EPA. [Link]
-
Two Exemptions from the Requirement of a Tolerance for Alkyl (C8-C24) Benzenesulfonic . US EPA. [Link]
-
Hazardous Waste Management . NYSDEC. [Link]
-
Spill and Cleaning Protocol . Michigan State University Environmental Health & Safety. [Link]
-
Hazardous Waste Listings . US EPA. [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College. [Link]
-
Steps in Complying with Regulations for Hazardous Waste . US EPA. [Link]
-
Hazardous Waste Pharmaceuticals Sewer Ban . YouTube. [Link]
-
Separation of Incompatible Chemicals . LA County Fire Department. [Link]
-
Laboratory Waste Management Guidelines . Old Dominion University. [Link]
-
Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS) . PubMed Central. [Link]
-
Alkylbenzene Sulfonates (ABS) Human Health and Ecological Draft Risk Assessment . Regulations.gov. [Link]
-
Treatment Standards for Hazardous Wastes Subject to Land Disposal Restrictions . US EPA. [Link]
-
Characterization of the Regenerative Capacity of Membranes in the Presence of Fouling by Microalgae Using Detergents . MDPI. [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. trc-corp.com [trc-corp.com]
- 6. valudor.com [valudor.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. hsa.ie [hsa.ie]
- 9. epa.gov [epa.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. hazmatschool.com [hazmatschool.com]
- 12. fishersci.com [fishersci.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. fire.lacounty.gov [fire.lacounty.gov]
- 15. odu.edu [odu.edu]
- 16. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 17. epa.gov [epa.gov]
- 18. JoDrugs. DODECYLBENZENESULFONIC ACID [jodrugs.com]
- 19. epa.gov [epa.gov]
- 20. nj.gov [nj.gov]
- 21. jk-sci.com [jk-sci.com]
- 22. ehs.utk.edu [ehs.utk.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
